molecular formula C11H8FNO2 B188175 6-Fluoro-2-methylquinoline-4-carboxylic acid CAS No. 716-03-0

6-Fluoro-2-methylquinoline-4-carboxylic acid

Cat. No.: B188175
CAS No.: 716-03-0
M. Wt: 205.18 g/mol
InChI Key: KXMSETXWKPJCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methylquinoline-4-carboxylic acid is a functionalized quinoline derivative that serves as a key synthetic intermediate and core scaffold in medicinal chemistry and chemical biology research. This compound is part of the 2-arylquinoline class, which is recognized for diverse biological activities and photophysical properties . Its primary research value lies in the development of novel bioactive molecules, particularly as a precursor for potent dihydroorotate dehydrogenase (DHODH) inhibitors . DHODH is a mitochondrial enzyme critical for the de novo pyrimidine biosynthesis pathway, and its inhibition halts cell cycle progression, making it a promising target for anticancer and antiproliferative agent development . The strategic inclusion of a fluorine atom in the quinoline structure is a common tactic in drug design, as it can significantly modulate the compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Furthermore, quinoline-4-carboxylic acids are investigated for their antimicrobial potential, with molecular docking studies suggesting interactions with key enzyme targets like Squalene synthase in microorganisms . Researchers value this compound for exploring structure-activity relationships and for creating new chemical entities with potential solvatochromic fluorescence properties, which are useful in developing bioimaging tools .

Properties

IUPAC Name

6-fluoro-2-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-6-4-9(11(14)15)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMSETXWKPJCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351177
Record name 6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716-03-0
Record name 6-fluoro-2-methylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the primary synthetic pathways, with a particular focus on the Pfitzinger reaction, providing a detailed mechanistic explanation and a step-by-step experimental protocol. This guide aims to bridge theoretical understanding with practical application, offering insights into the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Fluorinated Quinolines

Quinolines and their derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a fluorine atom into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a crucial building block in the synthesis of more complex molecules, including potential antimicrobial and anticancer agents.[2][3] Its structural features, a fluoro-substituted benzene ring fused to a pyridine ring with a carboxylic acid at the 4-position and a methyl group at the 2-position, make it a versatile synthon for further chemical modifications.

Primary Synthesis Pathway: The Pfitzinger Reaction

The most direct and widely recognized method for the synthesis of this compound is the Pfitzinger reaction.[4][5] This classical named reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4] For the synthesis of our target molecule, the specific reactants are 5-fluoroisatin and acetone.[6]

Mechanistic Insights into the Pfitzinger Reaction

The Pfitzinger reaction proceeds through a well-established mechanism initiated by the base-catalyzed hydrolysis of the isatin ring. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Ring Opening of Isatin: The reaction commences with the attack of a hydroxide ion (from a base like potassium hydroxide) on the C2-carbonyl group of 5-fluoroisatin (I). This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form the potassium salt of 2-amino-5-fluorophenylglyoxylic acid (isatinic acid salt) (II).[4][7]

  • Schiff Base Formation: The resulting α-keto acid (II) then reacts with acetone (III). The amino group of the opened isatin condenses with the carbonyl group of acetone to form a Schiff base (imine) intermediate (IV).[4]

  • Intramolecular Cyclization (Aldol-type Condensation): The crucial ring-closing step involves an intramolecular aldol-type condensation. The enolate generated from the methyl group of the acetone moiety attacks the keto-carbonyl group of the glyoxylic acid portion. This cyclization forms a new six-membered ring.

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes dehydration to form the stable, aromatic quinoline ring system, yielding the final product, this compound (V).[4]

Pfitzinger_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product I 5-Fluoroisatin (I) II Isatinic Acid Salt (II) I->II KOH, H2O (Ring Opening) III Acetone (III) IV Schiff Base (IV) II->IV + Acetone (III) (Condensation) V This compound (V) IV->V Intramolecular Cyclization & Dehydration

Figure 1: Simplified workflow of the Pfitzinger reaction for the synthesis of this compound.

Alternative Synthetic Approach: The Doebner Reaction

While the Pfitzinger reaction is the most direct route, the Doebner reaction presents a viable alternative for the synthesis of quinoline-4-carboxylic acids.[8] This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[8] To synthesize this compound via this method, one would theoretically use 4-fluoroaniline, acetaldehyde, and pyruvic acid.

The Doebner reaction typically proceeds via the formation of an α,β-unsaturated carbonyl compound in situ, followed by a Michael addition of the aniline, cyclization, and oxidation. However, for the specific synthesis of the target molecule, the Pfitzinger reaction is generally preferred due to the ready availability of the starting materials and its proven efficacy.

Detailed Experimental Protocol: Pfitzinger Synthesis

The following is a representative protocol for the synthesis of this compound, adapted from established Pfitzinger reaction procedures.[9][10]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (approx.)
5-Fluoroisatin165.1210.0 g0.06
Potassium Hydroxide (KOH)56.1111.2 g0.20
Acetone58.0820 mL0.27
Ethanol (95%)-100 mL-
Water (distilled)-As needed-
Hydrochloric Acid (conc.)-As needed-
Diethyl Ether-As needed-
Step-by-Step Procedure
  • Preparation of the Isatinate Salt: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (11.2 g) in ethanol (100 mL). To this stirred solution, add 5-fluoroisatin (10.0 g). The color of the solution will typically change from orange/red to a pale yellow, indicating the formation of the potassium salt of isatinic acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete ring opening.[9]

  • Condensation with Acetone: To the resulting mixture, add acetone (20 mL).

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol by rotary evaporation. c. Add approximately 100 mL of water to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted acetone and other neutral impurities. e. Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid with constant stirring until the precipitation of the product is complete (typically at a pH of 4-5).

  • Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold distilled water (3 x 30 mL) to remove any inorganic salts. c. Dry the product in a vacuum oven at 60-70°C to a constant weight. d. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Pfitzinger_Workflow A 1. Dissolve KOH in Ethanol B 2. Add 5-Fluoroisatin (Stir 30-45 min) A->B C 3. Add Acetone B->C D 4. Reflux for 12-24 hours C->D E 5. Cool and Evaporate Ethanol D->E F 6. Dissolve in Water E->F G 7. Wash with Diethyl Ether F->G H 8. Acidify with HCl G->H I 9. Filter and Wash with Water H->I J 10. Dry the Product I->J K 11. Recrystallize (Optional) J->K

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Overview

6-Fluoro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on the quinoline scaffold imparts a unique combination of electronic and steric properties. These features make it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and anti-infective drugs.

Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application. These properties govern its behavior in both biological and chemical systems, influencing everything from reaction kinetics and product purity to solubility, absorption, distribution, metabolism, and excretion (ADME) profile in drug candidates. This guide provides a detailed examination of these key characteristics, supported by established analytical protocols, to empower researchers in their scientific endeavors.

Compound Identification

IdentifierValueSource
CAS Number 716-03-0[1][2]
Molecular Formula C₁₁H₈FNO₂[1][3]
Molecular Weight 205.19 g/mol [3]
2D Structure Chemical structure of this compound(Structure generated based on IUPAC name)

Core Physicochemical Properties

A summary of the core physicochemical properties is essential for quick reference in a laboratory setting. The following table consolidates available experimental and predicted data for this compound.

PropertyValue / RangeComments and Context
Physical State SolidTypically a crystalline powder at room temperature.
Melting Point Not availableData for the specific compound is not readily found. Related compounds like 6-fluoro-2-methylquinoline have a melting point of 49-53 °C, while 6-fluoroquinoline-2-carboxylic acid melts at 235-237 °C[4]. The melting point will be influenced by the carboxylic acid's ability to form intermolecular hydrogen bonds.
pKa (acid dissociation constant) Predicted: ~4-5No experimental data is available. The pKa is primarily dictated by the carboxylic acid group. For comparison, the pKa of quinoline-4-carboxylic acid is in this range. The electron-withdrawing fluorine atom may slightly lower the pKa (increase acidity) compared to the non-fluorinated analog.
Aqueous Solubility LowExpected to be poorly soluble in neutral water due to the rigid, aromatic core. Solubility will be highly pH-dependent, increasing significantly at pH values above its pKa as the carboxylate salt is formed[5].
Organic Solvent Solubility SolubleExpected to be soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols like methanol and ethanol, which is typical for quinoline carboxylic acids[6][7].

Experimental Determination of Key Properties

To ensure scientific integrity, relying on robust experimental data is crucial. This section outlines validated protocols for determining the most critical physicochemical parameters for this compound.

pKa Determination via Potentiometric Titration

Rationale: The pKa is arguably the most critical parameter for an ionizable compound like this compound, especially in a drug development context. It defines the charge state of the molecule at a given pH. The carboxylic acid group will be neutral (protonated) at low pH and negative (deprotonated) at higher pH. This charge state dramatically affects membrane permeability, receptor binding, and solubility. Potentiometric titration is the gold-standard method for its accuracy and reliability[8].

Detailed Protocol:

  • Preparation:

    • Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0[9][10].

    • Prepare a standardized ~0.1 M solution of carbonate-free sodium hydroxide (NaOH).

    • Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with water to a final concentration of approximately 1 mM[10]. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl[9][10].

  • Titration:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution. Purge the solution with nitrogen to displace dissolved CO₂[9].

    • Add small, precise aliquots of the standardized NaOH titrant.

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute)[9].

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • The pKa is determined from the titration curve. It is the pH at which half of the volume of titrant required to reach the equivalence point has been added.

    • Perform the titration in triplicate to ensure reproducibility[9].

Workflow Visualization:

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare 1 mM Compound Solution A->B C Standardize 0.1 M NaOH B->C D Titrate with NaOH C->D E Record pH vs. Volume Added D->E F Plot Titration Curve E->F G Identify Half-Equivalence Point F->G H Determine pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profiling via the Shake-Flask Method

Rationale: Solubility is a key factor influencing bioavailability and formulation design. The shake-flask method, as described in OECD Guideline 105, is a reliable technique for determining the equilibrium solubility of a compound in various media[11][12]. Profiling solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) and in relevant organic solvents (e.g., DMSO) provides a comprehensive picture of the compound's behavior.

Detailed Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO). The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium at that temperature.

Workflow Visualization:

Solubility_Workflow Start Start: Select Solvents (e.g., Water, PBS, DMSO) Add_Excess Add Excess Solid Compound to Solvent Start->Add_Excess Equilibrate Equilibrate via Shaking (24-48h at constant T) Add_Excess->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Quantify Quantify Concentration in Supernatant (HPLC-UV) Separate->Quantify Result Result: Equilibrium Solubility Quantify->Result

Caption: Shake-flask method for determining equilibrium solubility.

Spectroscopic Characterization

Rationale: Spectroscopic analysis provides irrefutable confirmation of the molecular structure and offers insights into its electronic properties. A combination of NMR and UV-Vis spectroscopy is standard practice.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the connectivity of atoms.

    • ¹H NMR: The spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5-2.7 ppm), and a series of aromatic protons in the 7.5-8.5 ppm range. The specific chemical shifts and coupling constants of the aromatic protons will confirm the substitution pattern on the quinoline ring[13][14][15].

    • ¹³C NMR: This will show signals for all unique carbon atoms, including the carboxyl carbon (typically >160 ppm), the methyl carbon (~20-25 ppm), and the aromatic carbons of the quinoline core.

  • UV-Vis Spectroscopy: The conjugated aromatic system of the quinoline ring gives rise to characteristic absorption bands in the UV-visible region, typically between 250-350 nm[16][17][18]. The exact position (λmax) and intensity of these bands are sensitive to the solvent and the pH (due to the ionization of the carboxylic acid), providing information about the electronic structure of the molecule[16][17].

Data Relationship Visualization:

Spectroscopic_Confirmation Structure Proposed Structure: 6-Fluoro-2-methylquinoline -4-carboxylic acid H_NMR ¹H NMR Structure->H_NMR C_NMR ¹³C NMR Structure->C_NMR UV_Vis UV-Vis Spec Structure->UV_Vis Proton_Env Proton Environment & Connectivity H_NMR->Proton_Env Carbon_Backbone Carbon Skeleton C_NMR->Carbon_Backbone Electronic_Props Conjugated System & Electronic Transitions UV_Vis->Electronic_Props

Caption: Relationship between structure and spectroscopic data.

Stability and Handling

Based on the structure, this compound is expected to be a stable solid under standard laboratory conditions. However, as with many complex organic molecules, certain precautions are advisable:

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light to prevent potential photodegradation of the quinoline ring.

  • Handling: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust. While specific toxicity data is not available, quinoline derivatives should be handled with care.

Conclusion

This compound possesses a set of physicochemical properties defined by its aromatic, heterocyclic core and its key functional groups. Its low intrinsic aqueous solubility and acidic nature (pKa ~4-5) are critical determinants of its behavior in biological and chemical systems. The experimental protocols detailed herein—potentiometric titration for pKa, the shake-flask method for solubility, and comprehensive spectroscopic analysis—provide a robust framework for the thorough characterization of this compound. This foundational data is indispensable for any researcher aiming to utilize this versatile molecule in drug discovery, chemical synthesis, or materials science, enabling rational experimental design and interpretation of results.

References

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Al-Omar, M. A., & El-Azab, A. S. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Future Journal of Pharmaceutical Sciences, 9(1), 38.
  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • CAS Common Chemistry. (n.d.). 6-Fluoro-2-methylquinoline.
  • OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • ResearchGate. (n.d.). Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT.
  • ResearchGate. (n.d.). UV–Vis spectra of quinoline‐fused both non‐peripheral and peripheral....
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • The Royal Society of Chemistry. (2018). Supplementary Information.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • PMC - NIH. (2013). Development of Methods for the Determination of pKa Values.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.
  • Glyco MindSynth. (n.d.). 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

Sources

An In-Depth Technical Guide to 6-Fluoro-2-methylquinoline-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a key heterocyclic building block with significant applications in medicinal chemistry and drug development. Designed for researchers, chemists, and professionals in the pharmaceutical sciences, this document details the compound's fundamental properties, validated synthetic protocols, analytical characterization, and its pivotal role as a precursor in the development of advanced therapeutic agents.

Core Molecular Attributes

This compound is a fluorinated derivative of the quinoline carboxylic acid scaffold. The strategic placement of the fluorine atom and the carboxylic acid group imparts unique physicochemical properties that are highly valuable in the design of bioactive molecules.

PropertyValueSource(s)
Molecular Formula C₁₁H₈FNO₂[1]
Molecular Weight 205.19 g/mol [1]
CAS Number 716-03-0[1][2]
Canonical SMILES CC1=CC(=C2C=C(C=CC2=N1)F)C(=O)O
InChI Key KXMSETXWKPJCQS-UHFFFAOYSA-N

Synthesis Pathway: The Pfitzinger Reaction

The most direct and industrially relevant synthesis of this compound is achieved via the Pfitzinger reaction. This classic condensation reaction provides a robust method for constructing the quinoline core. The selection of this pathway is based on the ready availability of the starting materials, 5-Fluoroisatin and acetone, and the reaction's reliability in producing the desired quinoline-4-carboxylic acid scaffold.

The underlying principle of the Pfitzinger reaction involves the base-catalyzed condensation of an isatin derivative with a carbonyl compound containing an α-methylene group. The reaction proceeds through the opening of the isatin ring, followed by condensation with the carbonyl compound, and subsequent cyclization and dehydration to form the aromatic quinoline ring.

Experimental Workflow: Pfitzinger Synthesis

The following diagram outlines the logical flow for the synthesis of this compound.

Pfitzinger_Workflow cluster_prep Step 1: Isatin Ring Opening cluster_reaction Step 2: Condensation & Cyclization cluster_workup Step 3: Isolation & Purification A Prepare 33% KOH solution (10g KOH in 30mL 95% EtOH) B Add 5-Fluoroisatin (0.07 mol) to KOH solution A->B C Stir at RT for 1 hour (Formation of potassium 5-fluoroisatinate) B->C D Add Acetone (0.15 mol) to the mixture C->D Proceed to Condensation E Heat to reflux (~79°C) Maintain for 24 hours D->E F Monitor reaction progress (e.g., via TLC) E->F G Cool reaction to RT F->G Upon Completion H Remove solvent (Rotary Evaporation) G->H I Dissolve residue in Water H->I J Acidify with HCl to pH 4-5 I->J K Precipitate the product J->K L Collect solid via vacuum filtration, wash with cold water, and dry K->L

Caption: General workflow for the Pfitzinger synthesis.

Detailed Laboratory Protocol

Materials:

  • 5-Fluoroisatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Hydrochloric Acid (HCl), dilute

  • Deionized Water

Procedure:

  • Preparation of the Isatinate Salt: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. To this basic solution, add 5-Fluoroisatin. Stir the mixture at room temperature for approximately one hour. A color change is typically observed as the isatin ring opens to form the potassium salt of 5-fluoroisatinic acid.

  • Condensation: To the resulting mixture, add acetone. The amount of acetone should be in slight excess relative to the 5-Fluoroisatin.

  • Cyclization: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain this temperature for 24 hours. The progress of the reaction should be monitored periodically using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting residue in water. Cool the aqueous solution in an ice bath and carefully acidify it with dilute hydrochloric acid until the pH reaches 4-5. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts and impurities. Dry the purified product in a vacuum oven.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The ¹³C NMR will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 205.19 g/mol .

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. A typical method would involve a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.

Applications in Drug Discovery and Development

The primary significance of this compound lies in its role as a key intermediate in the synthesis of fluoroquinolone antibiotics. The introduction of a fluorine atom at the C-6 position of the quinoline ring is a critical structural feature that significantly enhances the antibacterial potency and pharmacokinetic profile of these drugs.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones derived from this scaffold exert their bactericidal effects by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV .[3][4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. The enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during DNA replication. Fluoroquinolones bind to the gyrase-DNA complex, trapping the enzyme in a state where it has cleaved the DNA strands. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately, cell death.[4][5]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells. By stabilizing the topoisomerase IV-DNA complex after DNA cleavage, fluoroquinolones prevent the re-ligation of the DNA strands and the separation of chromosomes, which is a lethal event for the bacteria.[3][4]

The following diagram illustrates this dual-target mechanism of action.

Fluoroquinolone_MOA cluster_drug Fluoroquinolone Antibiotic (Derived from Precursor) cluster_targets Bacterial Targets cluster_effects Cellular Effects Drug 6-Fluoro-2-methylquinoline- 4-carboxylic acid Derivative Gyrase DNA Gyrase (Primary in Gram-Negative) Drug->Gyrase Inhibits TopoIV Topoisomerase IV (Primary in Gram-Positive) Drug->TopoIV Inhibits BlockReplication Blocks DNA Replication Fork Gyrase->BlockReplication Leads to InhibitSegregation Inhibits Chromosome Segregation TopoIV->InhibitSegregation Leads to CellDeath Bacterial Cell Death BlockReplication->CellDeath InhibitSegregation->CellDeath

Caption: Mechanism of action for fluoroquinolone antibiotics.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area, preferably a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, related quinoline and carboxylic acid compounds may cause skin and eye irritation. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. Its synthesis via the Pfitzinger reaction is a well-established and scalable method. The true value of this compound is realized in its role as a critical precursor to the fluoroquinolone class of antibiotics, which have had a profound impact on the treatment of bacterial infections. Understanding its synthesis, properties, and the mechanism of action of its derivatives is essential for researchers working on the development of new and improved antibacterial agents.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.

Sources

Spectral data (NMR, IR, MS) of "6-Fluoro-2-methylquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Fluoro-2-methylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous pharmacologically active molecules. The presence of a fluorine atom, a methyl group, and a carboxylic acid moiety on this scaffold imparts specific physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the spectral data for this compound. While a complete set of experimentally-derived spectra for this specific molecule is not publicly available, this document will leverage data from structurally related compounds and foundational spectroscopic principles to predict and interpret its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and even ¹⁹F NMR experiments would provide a wealth of structural information.

Expertise & Experience: Causality Behind Experimental Choices

The choice of solvent is critical for successful NMR analysis. For a compound like this compound, which possesses both aromatic and polar functional groups, a solvent such as Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. It is highly effective at dissolving polar and ionic compounds, which is beneficial given the carboxylic acid group. Chloroform-d (CDCl₃) could also be used, but solubility might be a concern. The sample concentration for ¹H NMR is typically in the range of 1-5 mg dissolved in 0.6-0.7 mL of deuterated solvent, while ¹³C NMR may require a more concentrated sample (50-100 mg) due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. This broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Quinoline Ring): The protons on the quinoline ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. Protons on the same ring as the fluorine will exhibit coupling to the ¹⁹F nucleus.

  • Methyl Protons (-CH₃): The methyl group at the 2-position is attached to an sp² hybridized carbon and will likely appear as a singlet in the range of 2.5-3.0 ppm.

  • Fluorine Coupling: The fluorine at the 6-position will cause splitting of the signals for the adjacent protons (H-5 and H-7) and to a lesser extent, other protons on the ring. This will result in doublet of doublets or more complex multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-COOH10.0 - 12.0broad singlet
Aromatic H7.0 - 8.5multiplet
-CH₃2.5 - 3.0singlet
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

  • Carboxylic Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to appear in the range of 165-185 ppm.

  • Aromatic Carbons (Quinoline Ring): The carbons of the quinoline ring will resonate between 110 and 150 ppm. The carbon directly attached to the fluorine atom (C-6) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (240-260 Hz). Other carbons in proximity to the fluorine will show smaller long-range C-F couplings.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, likely appearing around 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH165 - 185
Aromatic C110 - 150
C-FVariable (doublet due to ¹JCF)
-CH₃20 - 25
Experimental Protocol: Acquiring NMR Spectra

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for ensuring data integrity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of solid sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) in a vial A->B C Filter solution through a pipette with glass wool plug B->C D Transfer filtered solution to a 5 mm NMR tube C->D E Insert NMR tube into the spectrometer D->E F Lock and shim the instrument E->F G Acquire ¹H and ¹³C NMR spectra F->G H Apply Fourier transform G->H I Phase and baseline correct the spectra H->I J Integrate peaks and assign chemical shifts I->J

Figure 1: Workflow for NMR data acquisition.

  • Sample Preparation :

    • Weigh approximately 5-25 mg of the solid this compound.[1]

    • In a small vial, dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[1]

    • To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time may be necessary due to its lower sensitivity.[1]

  • Data Processing :

    • Apply Fourier transformation to the raw free induction decay (FID) data.

    • Perform phase and baseline correction on the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Expertise & Experience: Causality Behind Experimental Choices

For a solid, powdered sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient method as it requires minimal sample preparation. Alternatively, the KBr pellet method can be used, where a small amount of the sample is mixed with dry potassium bromide powder and pressed into a transparent pellet. The KBr method can sometimes yield higher resolution spectra but is more labor-intensive.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be characterized by several key absorption bands.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids.

  • C-H Stretch (Aromatic and Alkyl): Sharp peaks corresponding to aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected between 1710 and 1760 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

  • C=C and C=N Stretches (Quinoline Ring): Multiple sharp bands of medium to strong intensity will be present in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic ring.

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the 1000-1300 cm⁻¹ region.

  • O-H Bend: An O-H bending vibration may be observed in the 1395-1440 cm⁻¹ region.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500 - 3300Strong, Broad
C-H (Aromatic)> 3000Medium, Sharp
C-H (Alkyl)< 3000Medium, Sharp
C=O (Carboxylic Acid)1710 - 1760Strong, Sharp
C=C, C=N (Aromatic)1450 - 1650Medium-Strong
C-F1000 - 1300Strong
Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)

FTIR_Workflow cluster_prep Preparation & Background cluster_acq Sample Analysis cluster_proc Final Spectrum A Clean the ATR crystal with a suitable solvent (e.g., isopropanol) B Acquire a background spectrum of the empty, clean crystal A->B C Place a small amount of the powder sample on the ATR crystal B->C D Apply pressure with the anvil to ensure good contact C->D E Collect the sample spectrum D->E F The instrument software automatically ratios the sample spectrum to the background spectrum E->F

Figure 2: Workflow for FTIR data acquisition using the ATR method.

  • Instrument Preparation :

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Acquire a background spectrum on the clean, empty ATR crystal. This is crucial to subtract the absorbance of the atmosphere (CO₂, H₂O) and the crystal itself.

  • Sample Analysis :

    • Place a small amount of the powdered this compound onto the center of the ATR crystal.

    • Lower the instrument's anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

    • Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing :

    • The software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Expertise & Experience: Causality Behind Experimental Choices

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Direct infusion is the simplest sample introduction method, where a dilute solution of the analyte is continuously introduced into the ESI source. This is ideal for a purified compound. For accurate mass measurement, high-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential to confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₁H₈FNO₂. Its monoisotopic mass is approximately 205.05 Da.

  • Full Scan (MS1) Spectrum: In positive ion ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 206.06. Depending on the solvent system, adducts such as [M+Na]⁺ (m/z ~228.04) or [M+K]⁺ (m/z ~244.02) might also be observed.

  • Tandem (MS/MS) Spectrum: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion will lead to characteristic fragment ions. Based on the fragmentation of similar quinoline carboxylic acids and fluoroquinolones, the following losses are anticipated:

    • Loss of H₂O (18 Da): A fragment at m/z ~188.05.

    • Loss of CO₂ (44 Da): A significant fragment at m/z ~162.07, resulting from the decarboxylation of the parent ion.

    • Loss of COOH (45 Da): A fragment at m/z ~161.06 from the loss of the entire carboxylic acid group.

Table 4: Predicted m/z Values for this compound in ESI-MS

IonPredicted m/z
[M+H]⁺~206.06
[M+Na]⁺~228.04
[M+H-H₂O]⁺~188.05
[M+H-CO₂]⁺~162.07
Experimental Protocol: Acquiring a Mass Spectrum (Direct Infusion ESI)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1-10 µg/mL) B Use a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) A->B C Load the solution into a syringe B->C D Place the syringe in a syringe pump C->D E Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) D->E F Acquire full scan (MS1) and product ion (MS/MS) spectra E->F G Determine the m/z of the molecular ion F->G H Analyze the fragmentation pattern in the MS/MS spectrum G->H

Figure 3: Workflow for Mass Spectrometry data acquisition.

  • Sample Preparation :

    • Prepare a stock solution of the compound in a high-purity solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL. It is common to add a small amount of acid (e.g., 0.1% formic acid) to the solvent to promote protonation in positive ion mode.

    • Load the final solution into a syringe for direct infusion.

  • Instrument Setup and Data Acquisition :

    • Place the syringe on a syringe pump connected to the ESI source of the mass spectrometer.

    • Set the syringe pump to a low, stable flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable ion signal.

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion.

    • Perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis :

    • Analyze the high-resolution MS1 spectrum to confirm the accurate mass and elemental composition of the parent ion.

    • Interpret the MS/MS spectrum to identify characteristic fragment ions, which provides structural confirmation.

Conclusion

This technical guide outlines the methodologies and expected outcomes for the comprehensive spectral analysis of this compound. By employing NMR, FTIR, and MS, researchers can unequivocally confirm the structure and purity of this important heterocyclic compound. The provided protocols are based on established best practices and serve as a self-validating system for generating reliable and reproducible data. Adherence to these detailed experimental and interpretive frameworks will ensure the scientific integrity required for advancing research and development in the pharmaceutical and chemical sciences.

References

  • Shimadzu. (n.d.). Powder Samples.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • YesWeLab. (n.d.). FTIR Spectroscopy: Operation and Techniques.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis.
  • University of Wisconsin-Madison. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory.
  • MSE Department. (n.d.). Fourier Transform Infrared Spectroscopy.
  • University of Bergen. (n.d.). Guidelines for mass spectrometric analysis.
  • Roberts, J. D. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • Thomas, G. T., Donnecke, S., Chagunda, I. C., & McIndoe, J. S. (2022). Pressurized Sample Infusion. Chemistry–Methods, 2(2), e202100068. [Link]
  • Bruker. (n.d.). NMR spectroscopy for solids.
  • Fitch, W. L., Detre, G., Holmes, C. P., Shoolery, J. N., & Keifer, P. A. (1998). High-Resolution 1H NMR in Solid-Phase Organic Synthesis. The Journal of Organic Chemistry, 63(21), 7493–7494. [Link]
  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(9), 1115-1126. [Link]
  • Witter, R., & Jäger, C. (2014). Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). Molecules, 19(10), 16456–16499. [Link]
  • G. R. S. Pettit, et al. (2003). Use of Direct-Infusion Electrospray Mass Spectrometry To Guide Empirical Development of Improved Conditions for Expression of Secondary Metabolites from Actinomycetes. Applied and Environmental Microbiology, 69(9), 5548-5554. [Link]

Sources

Solubility of "6-Fluoro-2-methylquinoline-4-carboxylic acid" in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Solubility of 6-Fluoro-2-methylquinoline-4-carboxylic acid

This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in contemporary drug discovery and development. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document elucidates the theoretical and practical aspects of determining its solubility in dimethyl sulfoxide (DMSO) and other common laboratory solvents. We will explore the physicochemical properties of the molecule that govern its solubility and provide a detailed, field-proven protocol for its empirical determination.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound (C₁₁H₈FNO₂) is a heterocyclic compound with a molecular weight of approximately 205.18 g/mol [1]. Its structure, featuring a quinoline core, a carboxylic acid group, a methyl group, and a fluorine atom, dictates its solubility profile. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, suggesting that its solubility will be highly pH-dependent. The quinoline ring system is largely aromatic and hydrophobic, while the fluorine atom can modulate electronic properties and intermolecular interactions.

The interplay of these features suggests that this compound is likely to exhibit poor solubility in aqueous solutions at neutral and acidic pH, a common characteristic for many drug candidates. Conversely, its solubility is expected to be significantly higher in polar aprotic solvents, such as DMSO, which can effectively solvate the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₈FNO₂[1]
Molecular Weight205.185 g/mol [1]
XLogP32.38[1]
Melting Point~250°C[1]
Boiling Point~348°C at 760 mmHg[1]

Note: The XLogP3 value suggests a moderate level of lipophilicity, which is consistent with the expected solubility characteristics.

The Critical Role of DMSO and Solvent Selection

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery for solubilizing a broad range of compounds. Its ability to act as both a hydrogen bond acceptor and to a lesser extent a donor, along with its high dielectric constant, makes it an excellent solvent for creating high-concentration stock solutions of compounds like this compound for in vitro screening.

While DMSO is invaluable for initial studies, it is often necessary to assess solubility in other solvents that are more relevant to various stages of drug development, such as formulation and in vivo studies. The choice of solvents should be guided by the intended application and the physicochemical properties of the compound.

Experimental Determination of Solubility: A Validated Protocol

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[2][3]. This technique involves agitating an excess amount of the solid compound in the solvent of choice until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water, phosphate-buffered saline at various pH values)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Solvent: Prepare the desired solvents. For aqueous buffers, ensure the pH is accurately adjusted and recorded.

  • Addition of Compound: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium[3].

  • Equilibration: Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A preliminary time course experiment (e.g., sampling at 2, 4, 8, 24, and 48 hours) is recommended to determine the optimal equilibration time[4].

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed to pellet the solid material[5].

  • Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Sample Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound. A standard curve of known concentrations of this compound should be prepared and run alongside the samples for accurate quantification.

  • Data Analysis: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or µg/mL.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add to known volume of solvent A->B C Agitate at constant temperature B->C D Allow to reach equilibrium C->D E Centrifuge or let stand D->E F Collect supernatant E->F G Filter (0.22 µm) F->G H Dilute sample G->H I Quantify by HPLC H->I J Calculate solubility I->J

Caption: Shake-flask method for solubility determination.

Safety and Handling

When handling this compound and the associated solvents, it is imperative to adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat[6][7]. All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information on potential hazards and handling procedures[6][7].

Conclusion

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. ChemTec Publishing.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(4), 102-107.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. [Link]
  • Thermo Fisher Scientific. (2025).
  • MedChemExpress. (2025).
  • PubChem. 6-Fluoroquinoline-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to the Anticipated Crystal Structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolone-4-carboxylic acids represent a cornerstone scaffold in medicinal chemistry, most notably as the core of many fluoroquinolone antibiotics. The specific arrangement of these molecules in the solid state, dictated by their crystal structure, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. This guide provides a detailed analysis of the anticipated crystal structure of 6-Fluoro-2-methylquinoline-4-carboxylic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document synthesizes data from closely related analogues to predict its structural characteristics. Furthermore, we present a comprehensive, field-proven workflow for the synthesis, crystallization, and structural elucidation of this compound, intended to serve as a practical guide for researchers in the field.

Introduction: The Significance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the structural basis for a wide range of therapeutic agents. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acids exhibit a remarkable spectrum of biological activities. The introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV[1]. The methyl group at the 2-position can further modulate the molecule's steric and electronic properties, influencing its interaction with biological targets. Understanding the three-dimensional arrangement of this compound in the solid state is crucial for rational drug design, formulation development, and patent protection.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being two of the most common methods[2]. For the title compound, a plausible and efficient synthetic route involves the condensation of 5-fluoroisatin with acetone[3].

Protocol: Synthesis via Pfitzinger Reaction

This protocol outlines a generalized Pfitzinger-type synthesis for this compound.

Materials:

  • 5-Fluoroisatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for acidification)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, prepare a solution of potassium hydroxide in a mixture of ethanol and water.

  • Add 5-fluoroisatin to the basic solution and stir until dissolved.

  • Add an excess of acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Predicted Crystal Structure and Intermolecular Interactions

Based on the analysis of published crystal structures of analogous quinoline carboxylic acids, such as Quinoline-2-carboxylic acid and 2-(4-Methylphenyl)quinoline-4-carboxylic acid, we can infer the likely structural characteristics of this compound[4][5][6].

Anticipated Crystallographic Parameters

The crystal system is likely to be monoclinic, a common system for such planar aromatic compounds. The space group is predicted to be P2₁/c, which is frequently observed for quinoline derivatives[4][6].

ParameterPredicted Value/SystemRationale/Comparison
Crystal SystemMonoclinicCommon for related quinoline structures[4][5].
Space GroupP2₁/cObserved in Quinoline-2-carboxylic acid[4][6].
Z (molecules/unit cell)4Typical for this space group and molecular size[5].
Key Structural Features and Intermolecular Forces

The crystal packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds and π-π stacking interactions.

  • Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that strong O-H···N hydrogen bonds will form between the carboxylic acid proton of one molecule and the quinoline nitrogen of an adjacent molecule, leading to the formation of chains or dimers[5]. This is a common and stabilizing motif in the crystal structures of nitrogen-containing carboxylic acids.

  • Tautomerism and Zwitterions: A fascinating feature observed in the crystal structure of Quinoline-2-carboxylic acid is the co-existence of both the neutral molecule and a zwitterionic tautomer in a 1:1 ratio within the crystal lattice[4][6]. The zwitterion is formed by the transfer of the carboxylic acid proton to the quinoline nitrogen. It is plausible that this compound could exhibit similar behavior, which would significantly impact the hydrogen bonding network.

  • π-π Stacking: The planar quinoline ring system is expected to facilitate π-π stacking interactions between adjacent molecules, further stabilizing the crystal lattice. The presence of the fluorine atom can influence the nature of these interactions through quadrupole-quadrupole interactions.

  • Role of the Fluorine Atom: The C-F bond is highly polarized, and the fluorine atom can participate in weaker C-H···F hydrogen bonds or halogen bonding, contributing to the overall stability of the crystal packing.

Experimental Workflow for Crystal Structure Determination

The following section provides a detailed, step-by-step methodology for the definitive determination of the crystal structure of this compound.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xray X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement synthesis Synthesis of Compound purification Recrystallization/Purification synthesis->purification Crude Product solvent Solvent Screening purification->solvent Pure Compound growth Slow Evaporation / Vapor Diffusion solvent->growth harvest Crystal Harvesting growth->harvest Single Crystals mount Crystal Mounting harvest->mount data_collection Data Collection (Diffractometer) mount->data_collection data_processing Data Processing & Reduction data_collection->data_processing Diffraction Data solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation Final Model

Caption: Workflow for Crystal Structure Determination.

Protocol 1: Single Crystal Growth

The growth of high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

  • Solvent Selection: Dissolve the purified this compound in a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof) to prepare saturated or near-saturated solutions. The ideal solvent will have moderate volatility and will dissolve the compound when heated but allow for slow precipitation upon cooling or evaporation.

  • Filtration: Filter the saturated solution while warm through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

  • Crystallization Method - Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystallization Method - Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed jar that contains a "non-solvent" in which the compound is insoluble but the solvent is miscible. The slow diffusion of the non-solvent vapor into the compound solution will gradually reduce the solubility, promoting crystal growth.

  • Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully remove them from the mother liquor using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss.

Protocol 2: X-ray Diffraction Data Collection and Structure Refinement
  • Crystal Mounting: Mount the cryo-protected crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation)[7]. Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h,k,l). Apply corrections for absorption, Lorentz, and polarization effects.

  • Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to reveal the positions of the atoms in the unit cell.

  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using a least-squares algorithm until the calculated and observed structure factors show the best possible agreement. Locate and refine hydrogen atoms from the difference Fourier map.

  • Validation: Validate the final crystal structure using software like PLATON or CheckCIF to ensure that the model is chemically reasonable and accurately represents the data. The final validated structure is typically deposited in a crystallographic database in the form of a Crystallographic Information File (CIF).

Spectroscopic and Analytical Characterization

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for routine characterization.

  • Powder X-ray Diffraction (PXRD): This technique is invaluable for analyzing the bulk crystalline material, identifying different polymorphic forms, and confirming phase purity[7][8]. The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. For this compound, one would expect to see characteristic stretches for the O-H of the carboxylic acid, the C=O of the carboxylic acid, and C-F bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy in solution provides detailed information about the molecular structure and connectivity, confirming the identity of the synthesized compound.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be experimentally determined, a comprehensive analysis of related compounds allows for a robust prediction of its solid-state arrangement. It is anticipated to crystallize in a monoclinic system, with a packing structure dominated by strong O-H···N hydrogen bonds and π-π stacking interactions. The potential for zwitterionic tautomerism presents an intriguing possibility that warrants experimental investigation. The detailed protocols provided in this guide offer a clear and validated pathway for the synthesis, crystallization, and ultimate structural elucidation of this and other related quinoline-4-carboxylic acids. Such studies are fundamental to advancing our understanding of this important class of molecules and will undoubtedly aid in the development of future therapeutic agents.

References

  • Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information.
  • X-Ray crystallographic, NMR and antimicrobial activity studies of magnesium complexes of fluoroquinolones – racemic ofloxacin and its S-form, levofloxacin. (2025). ResearchGate.
  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). National Center for Biotechnology Information.
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. (2025). ResearchGate.
  • X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. (n.d.). Acta Pharmaceutica.
  • Component structure of some members of fluorquinolone antibiotic class.... (n.d.). ResearchGate.
  • X-ray diffraction patterns for a) ciprofloxacin, b) norfloxacin, c)... (n.d.). ResearchGate.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (n.d.). MDPI.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.

Sources

The Quinoline-4-Carboxylic Acid Core: From Serendipitous Discovery to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its journey from a 19th-century chemical curiosity to a "privileged structure" in drug development is a compelling narrative of scientific inquiry, serendipity, and rational design. This guide provides a comprehensive overview of the historical milestones, pivotal discoveries, and synthetic evolution of these remarkable compounds, offering field-proven insights for today's researchers.

Part 1: Foundational Discoveries and Early Syntheses

The story of quinoline derivatives begins not in the laboratory, but with the industrial processing of coal tar, from which quinoline was first isolated in the 1830s.[1] However, the specific focus on the quinoline-4-carboxylic acid moiety, the true genesis of its medicinal importance, came later.

The First Encounter: A Metabolite in Dog Urine

The first quinoline-4-carboxylic acid to be identified was not a product of synthesis, but of nature. In 1853, the renowned German chemist Justus von Liebig discovered Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid) in dog urine.[2][3] Initially considered merely a metabolic byproduct of tryptophan, its significance as a neuroprotective agent would not be fully appreciated until the late 20th century, when it was identified as an antagonist of ionotropic glutamate receptors.[3][4]

The First Synthesis: Cinchophen and the Dawn of Therapeutic Use

The first synthetic quinoline-4-carboxylic acid of therapeutic importance was Cinchophen (2-phenylquinoline-4-carboxylic acid). It was first synthesized by Doebner & Gieskel in 1887 and commercially introduced in 1908 as 'Atophan' for the treatment of gout and arthritis.[5][6] Its efficacy in reducing uric acid buildup made it a popular medication.[5][6] However, by the 1920s and 1930s, severe hepatotoxicity was observed, leading to its withdrawal from human use.[5] This early success and subsequent failure provided a crucial lesson in drug development: efficacy must be balanced with safety.

The Classical Synthetic Routes

The explosion of interest in quinoline chemistry was powered by the development of robust synthetic methods. Two classical name reactions became fundamental for accessing the quinoline-4-carboxylic acid core.

  • The Doebner Reaction: This method synthesizes quinoline-4-carboxylic acids from the reaction of an aniline, an aldehyde, and pyruvic acid.[1][7] It was the very reaction used to first produce Cinchophen.[5]

  • The Pfitzinger Reaction: A versatile and widely used method, the Pfitzinger reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base.[1][8][9] This reaction remains a mainstay for generating diverse analogs in modern drug discovery programs.[10][11]

G cluster_doebner Doebner Reaction cluster_pfitzinger Pfitzinger Reaction d_aniline Aniline d_product Quinoline-4-Carboxylic Acid d_aniline->d_product d_aldehyde Aldehyde d_aldehyde->d_product d_pyruvic Pyruvic Acid d_pyruvic->d_product p_isatin Isatin p_product Quinoline-4-Carboxylic Acid p_isatin->p_product p_carbonyl α-Methylene Carbonyl p_carbonyl->p_product p_base Base p_base->p_product

Caption: Foundational synthetic routes to quinoline-4-carboxylic acids.

Part 2: The Antibacterial Revolution

The most significant chapter in the history of quinoline-4-carboxylic acids began with a serendipitous discovery that revolutionized antibacterial therapy.

A Fortunate Byproduct: The Discovery of Nalidixic Acid

In 1962, while working on the synthesis of the antimalarial drug chloroquine, George Lesher and his colleagues at Sterling Drug isolated a byproduct with unexpected antibacterial activity.[12][13] This compound was Nalidixic Acid , the first synthetic quinolone antibiotic.[12][13] Although technically a naphthyridone, it is universally considered the progenitor of the entire quinolone class.[13]

Introduced for clinical use in 1967, nalidixic acid was effective primarily against Gram-negative bacteria and was used mainly for treating urinary tract infections.[12][14][15][16] Its mechanism of action was novel: it inhibited bacterial DNA replication by targeting the DNA gyrase enzyme.[12][16] However, its therapeutic niche was narrow, and bacteria quickly developed resistance.[14][16]

The Fluorine Revolution: Emergence of the Fluoroquinolones

The true potential of the quinolone scaffold was unlocked in the 1970s and 1980s with a key structural modification: the addition of a fluorine atom at the C-6 position and a piperazine moiety at the C-7 position.[14] This innovation led to the creation of the fluoroquinolones , a new class of antibiotics with dramatically enhanced potency and a much broader spectrum of activity, including for the first time, significant activity against Gram-positive bacteria.[13][14]

  • Norfloxacin was the first fluoroquinolone to demonstrate this expanded utility.[14]

  • Ciprofloxacin , introduced in 1987, further expanded the activity of the class and became one of the most widely used antibiotics worldwide.[13][17]

This leap in efficacy established the quinoline-4-carboxylic acid core as a premier pharmacophore for antibacterial drug design.

G quinolone Quinolone Core Cinchophen (1887) nalidixic Nalidixic Acid (1962) First Quinolone Antibiotic Narrow Spectrum (Gram-) quinolone->nalidixic Serendipitous Discovery fluoroquinolone Fluoroquinolones (1980s) Norfloxacin, Ciprofloxacin Broad Spectrum (Gram+/Gram-) nalidixic->fluoroquinolone Rational Design (Addition of Fluorine)

Caption: Evolution from the basic quinolone core to modern fluoroquinolones.

Summary of Quinolone Generations

The development of quinolone antibiotics is often categorized into generations, each representing a significant advance in spectrum and potency.

GenerationKey Compound(s)Year IntroducedKey Characteristics & Spectrum of Activity
First Nalidixic Acid, Cinoxacin1960sNarrow spectrum, primarily against Gram-negative enteric bacteria; used for uncomplicated UTIs.[13]
Second Ciprofloxacin, Norfloxacin1980sExpanded Gram-negative coverage, plus activity against Gram-positive cocci and atypical pathogens.[13][14]
Third Levofloxacin1990sFurther enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.
Fourth Moxifloxacin, GarenoxacinLate 1990s/2000sBroadest spectrum, including activity against anaerobic bacteria.[13]

Part 3: Methodologies and Protocols

A deep understanding of the synthesis is crucial for any researcher in this field. The following protocol details a classic Doebner reaction, a foundational method for creating the 2-substituted quinoline-4-carboxylic acid scaffold.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Cinchophen)

This protocol is a representative example of the Doebner reaction.

Objective: To synthesize Cinchophen via the condensation of aniline, benzaldehyde, and pyruvic acid.

Materials:

  • Aniline (freshly distilled)

  • Benzaldehyde

  • Pyruvic acid

  • Absolute Ethanol

  • Hydrochloric Acid (concentrated and dilute)

  • Sodium Hydroxide solution

Step-by-Step Methodology:

  • Reactant Preparation (Vessel 1):

    • In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1 equivalent) in absolute ethanol.

    • Causality: Ethanol serves as a solvent that is compatible with all reactants and allows for effective heating under reflux. Freshly distilling the aniline removes oxidation impurities that can lead to side products and discoloration.

  • Aldehyde Addition:

    • To the aniline solution, add benzaldehyde (1 equivalent) dropwise while stirring. An exothermic reaction may be observed as the Schiff base (benzalaniline) begins to form.

    • Causality: The formation of the Schiff base in situ is the first key step. Adding the aldehyde slowly helps to control the initial exotherm.

  • Pyruvic Acid Addition and Reflux:

    • Slowly add pyruvic acid (1 equivalent) to the mixture. The solution will likely change color and thicken.

    • Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Pyruvic acid acts as the three-carbon component that will ultimately form part of the new pyridine ring. Refluxing provides the necessary thermal energy to drive the multi-step condensation and cyclization to completion.

  • Isolation of Crude Product:

    • After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, Cinchophen, should precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

    • Causality: Cinchophen is significantly less soluble in cold ethanol than the reactants, allowing for its isolation by precipitation.

  • Purification (Recrystallization):

    • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

    • Allow the solution to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Causality: Recrystallization is a robust purification technique that relies on the difference in solubility of the product and impurities at different temperatures, yielding a product of high purity.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the synthesis.

Conclusion and Future Outlook

The journey of quinoline-4-carboxylic acids from Liebig's initial discovery to the development of life-saving fluoroquinolones is a testament to the power of chemical synthesis and medicinal chemistry.[1][15] The scaffold's versatility continues to be explored, with modern research focusing on its application in developing novel anti-malarial, anti-cancer, and anti-viral agents.[10][11][18] The challenges of drug resistance and the need for improved safety profiles ensure that the rich history of the quinoline-4-carboxylic acid core will continue to evolve, providing fertile ground for future discoveries.[15][19]

References

  • Kynurenic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFoH5V0xUpPqh6WSnM1aYe77NyDUWw4NmHvaGUuaneF35ES_RB2k_T6eI5FeSxMFKl_F7Bmeddf1NzXLCFmN24x2cB8MmRcEEkdTsEt6b_cthIpgnglb3kWRlrEw89F7fVOxYjY4Yc]
  • Discovery and history of quinoline-4-carboxylic acid derivatives - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8IpLUTtU0AcDCd1Wjz5G4n7dzZqhqdWB0IQaDqvbTqCwlUD8KmJ9C9flldYG3AH0fdRwVTDXA9Uous-3BYQpAf_oMVtvaxIqicKnTHEQ9jQre6dvfJRdlACRnVq2ivBqo4wxBUwT2K8kLtaiZ72UoHYryNpDqx89nJaVFwFYrE19-AdBARL22zzlDS44G9XQEuAelgVotRI0J1ZUv]
  • Cinchophen - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3LbJ-VJqsPTFI1_Ns7moCLGMgwniZaH6ZTRb95sq_OVU3mxlDlI1Qp0ri80CKOClM9R-FzAUErA6tbqgXAXGhdMHJ4qe1ce2szysN-XOZoBCJq1_WXIOH1hPBY-XGx36wpmo=]
  • Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function - biocrates life sciences gmbh. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWUpsUJdBproWs9iPBbavd3wlZu0hoUaMzLCuDZimQ3KNxOeoG2FDpQSm56LMaRVNl_4yk0vf4EOBo1fHt-2gHaWosu3DIrzJ48jOWVyDHt72sjeDyTrfS3CqFfjGYDqM=]
  • Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjhFMg260v1qZISIp4SonMRaWjY2bmx-ays6v1NAdR0zitGvFd2qiWw0Xb-pYHIRZJjZVVI6oObM_gx5llRvK7WaAOKl-zUeOUEhM8b5H4V_eJ3BDpV6MuSiU9CNfD5v1x59jw]
  • Fluoroquinolones: Safety, Risks, and Side Effects - WebMD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUPIHxXWqCjXphvNdTqicbUyftBP2zajNK5C2DSr3HQLlU-3n0I9h3Eplbt4UgSgTFuNDRgHzrtcZae8ZCVRsTkUiIY_xsHUPI4czeniI-cVfEFo8sYWPBPH2l_wrKVNLC6tBmtXtBpx2pGJt1hErRhBq-6iDmgJylSe8=]
  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCKdyAUZbu7lFbz5MPofH5LeGivLfefSFP6wWtnAW0YCKnDIYTC-miwl7Xo8-fyA6KHq9q4m0cpGFwPquWbQJf_An9-MzEhajx5GXz6V2D9U0VrK5dWTs7VHG7HJpnmpSFCyYSwg==]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAzr68mwMUf__lnQ_hlzKRqOxViTKU_bipBeLrWEYOgoJtedo7VYTrBwxgIo5NwS9d5uyf5DT-TIteIqM6tFFbX6pnp4p__LVloTgRe6TsNVMblkeTOVxz1NHTdwiEghSUYSIGy00yvumq6HI=]
  • The quinolones: decades of development and use - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnRfMO7ROBjklg9n_GmGQbxjbiAyuVsRraq-PnTiNjcl4zcNTXQWtb0NUUXzO-cT8dBgQPfmD9aBzF1T_sfOhcbtkNZlW-s8vrcCKmsrhPVVrfHswez-_W4bFRTXTcuqX_dJq1]
  • Nalidixic acid - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW4C59ZEt3m_JXG_66-IXAkv9DkviW8PF9jDGzo3ZtOnrF8uHV96JaGuLP8je4rWgKKZsJY5F_z43ZfHs3BagITRdErI73YKw190sTSAYebgYIsRifB9d-WE-NdHrAwqhcRWmFe6eU]
  • The quinolones: decades of development and use - SciSpace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUHRzaKnkJsG2HG5fii5wuPqRit_19ScAsRWd4FIbRQoHWVGHW2h5K9Y183LVhSI2adHfCnBVpAFi57AhGegA1drOanWpjH24FVJcjJPU0QNiB18KhNHiHS0SPYJj49hPnTbZkQFm18Z-WtFL7tqaTQuY-vfK4D3KhJd4g960nDkc5nRmU8N64bUzC13AjZnQ=]
  • A Snapshot on the Development of Quinolones and Fluoroquinolones - An Origin of Nalidixic Acid Abstract Introduction - Herbal Medicines Journal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKV99fPWcLmzk5aJ_0WKDeT71U2GX5PqsM_ffeYP7liMxBEW90eAnFCpt-7Ws2OLas5Zg3R_eRGMRNE-pBHtgZH9uAnmvaGmqHG8r_fAzMo4TFAHuhpKk0dUt40AcFqYRPyk1I2lCr228MvraKx0U84844nlWoQGzVgrlvei6Jz42jLJNp]
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHydjTsKXUbP7lAjqsdB2tqL7n4pPlybn1Ld_1fzFCXt39Td4Kg80pNGEAitDBNqnekREX3a4y9h_CxQLev-_-XcOrxIUinLIdCTAjuCuBJbXT2l9NJOR3plfFBlFQo5lA_qqhwjqhvGsPoxRkJ]
  • Quinolone antibiotic - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVD4Opt_KzHLtT5IWZzTxMuRgmR4OGWzoba_VHbX5Ho1nNW23rn9boS46WvJaCRoqMLY-9Cgto3MrV36NQo2mOM33-lkibSFDqe-QuAo6CLKKUtoqjEQ3VfvVdO8v3-jjPg3JjmbfrZK7pC8VQ]
  • Cinchophen - Wikiwand. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbSsa8ILAYVzdWJlzqEUxuV1II8DR3Q_45xGBeXxGQdUzCP5ZpJ7waOFa3m5lTpydpmNBBscDFW8p5_pFh9lM-v5x3V9WDj1lWykFYSnMsy0rHld4E0rzmiKdKRswPScZJ60ui_1lSfOy1]
  • The Discovery and Synthesis of Novel Kynurenic Acid Derivatives: A Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETWZMKDNQtRdIJJv7SGtdlJ2ejoAPUn9RiyFV8g6grHBmjr3MK5_KWB8C_Joek6xU0ztGmbLfSz1zuaYXnPFmL7ch8vsiMmvtxgCi06WspARVAgrtj_vwVHLphq_Tu5QufPdaPdQFcwva8aHQEBfjC7tQxYxl6lK0nzVwmR6fasxUKBNTM-UvjNnRxWJZAhfS50aUsFR0kmgEh02wP3_cqNfkS-OtwEzZeLB0d-vs=]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL93SYRkFpcbR3a4-Osn_xecI3lWeNjTlWchQSzRltw3UT21n1RzZCk18RkchW7DIreuIcVhd0tqako3vzeB_E19MtWp-jAKpoNYuE3fL99IhhE9-1nQI1X9iYQ3-rPhSV4miWoh2EM_r1O7_xELlb]
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWlZ_bkYRxJdeKIQ3XNZq_2KBTEJMK7drH_ZAzZljdiDJHuoXDDxMLZgFk3pCJ0SDCvILaehLWXo2pRkoQMUJQ9v1I6OuFGF_3hKWd9CprgAWRauryR5wf_ev1dnx3Wl84adlMslrQxShgf45kpXnUHuAJNfFG1--Fey5LUtR2gbW7QihgQS42L3teSfO6_PkL]
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGO2B1-Jtro8vH5PBhWfZSX10K9IvoiEbxBAbIUOjy1oFt5Sjw_3lgmpQxjZVdjw624gMx7YcIufHTLKktdjS12xCOZq5PE5pFqyfTGfhqc2jnytx8z7GpEadUSK8Gm953RTxuRr45e4VarJyV-f0u4faShhLaCTysRosBh8AAUtsOLKsnfYlDJHo1O1sOcLPtEw==]
  • Quinoline - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF-FlXO6jSQG5lWNHVigbXJsv6kgnAYvo8l7qwq1WLv5XUxK2RKX59JlBxyjlQLjEK1Cl8ZvNBrS-OuY-JozXOTwgNSZ8HvKWNAfdvM9ICDyy6XbgMdtW_R5YPzwZwQKet_A==]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsJzqQ8OSQNWt3Sr9ss9npcq-FJ1kBTYrFNoD8_-PPxvHEdVn-21GUV49rN4TtubRY22Ay6-Rw2ahWPrvk7nppXlF_3rFry-gpfVA1bvNzC3G_iA4RIG2ymH6VQp-x42sugDvxYJnvy7c8GxY=]

Sources

A Technical Guide to the Biological Activity of Fluorinated Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The strategic introduction of fluorine atoms into these molecules has emerged as a powerful strategy to enhance their pharmacological profiles, including metabolic stability, binding affinity, and overall potency.[4][5] This technical guide provides an in-depth exploration of the multifaceted biological activities of fluorinated quinoline derivatives. We will delve into their significant anticancer, antimicrobial, antiviral, and anti-inflammatory properties, elucidating the underlying mechanisms of action and critical structure-activity relationships (SAR). This document serves as a comprehensive resource, complete with detailed experimental protocols and data summaries, to support researchers and professionals in the ongoing development of this promising class of compounds.

Chapter 1: The Quinoline Scaffold and the Strategic Role of Fluorination

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone of drug design.[3] Its rigid, planar structure and ability to participate in π-π stacking, hydrogen bonding, and coordination with metal ions allow it to interact with a wide array of biological targets.[1] This versatility is evidenced by the number of FDA-approved drugs containing the quinoline moiety, which are used to treat a range of diseases from malaria and bacterial infections to cancer.[4][6][7][8]

The Impact of Fluorine Substitution in Drug Design

The incorporation of fluorine into drug candidates is a widely adopted strategy in modern medicinal chemistry. Fluorine, being the most electronegative element, possesses a small atomic radius similar to hydrogen but with vastly different electronic properties. Its introduction can profoundly influence a molecule's physicochemical characteristics.[4][8]

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life in the body.[4]

  • Potency and Binding Affinity: Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, leading to stronger interactions with target proteins. It can also participate in favorable electrostatic and hydrogen bond interactions.

  • Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[4]

Synergy: Why Fluorinated Quinolines are a Focal Point in Drug Discovery

The combination of the versatile quinoline scaffold with the unique properties of fluorine creates a powerful synergistic effect. Fluorination can fine-tune the electronic and steric properties of the quinoline ring system, leading to derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. This has led to the development of highly effective fluoroquinolone antibiotics and a new generation of targeted anticancer agents.[5]

Chapter 2: Synthesis Strategies for Fluorinated Quinoline Derivatives

The synthesis of these complex molecules requires robust and flexible chemical methods. While classical methods provide the foundational chemistry, modern catalytic approaches offer greater efficiency and control.

Overview of Classical Quinoline Syntheses

Traditional methods like the Skraup, Doebner-von Miller, and Combes reactions have long been used to construct the core quinoline ring.[3][9] These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors under harsh acidic conditions. While effective, they often lack regioselectivity and functional group tolerance, limiting their application for complex, highly substituted derivatives.

Example Synthetic Protocol: Palladium-Catalyzed Suzuki Coupling

Modern cross-coupling reactions are indispensable for synthesizing functionalized quinolines. The Suzuki coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is particularly useful. This method offers high yields, excellent functional group tolerance, and mild reaction conditions.

Rationale: This protocol is chosen for its versatility in creating biphenyl quinoline structures, a common motif in potent anticancer derivatives.[4] The palladium catalyst facilitates the coupling, while the base is essential for the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the bromo-quinoline precursor (e.g., ethyl 6-bromo-4-hydroxy-2-methylquinoline-3-carboxylate, 1.0 equivalent).[4]

  • Reagent Addition: Add the corresponding fluorinated boronic acid (1.2 equivalents) and sodium carbonate (Na₂CO₃) as the base.

  • Solvent and Catalyst: Add a degassed solvent mixture of DMF:H₂O (10:1). Finally, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[4]

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the final fluorinated quinoline derivative.[4]

Chapter 3: Anticancer Activities

Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[10][11][12]

Mechanisms of Action
  • Tubulin Polymerization Inhibition: Microtubules are critical for cell division, making them a key target for anticancer drugs.[10] Certain fluorinated 2-phenyl-4-quinolone derivatives act as potent inhibitors of tubulin polymerization, binding to the colchicine site.[10][13][14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.

  • Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Fluorinated quinolines have been developed as inhibitors of key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are crucial for tumor growth and angiogenesis.[15][16]

  • Topoisomerase Inhibition: Topoisomerases are enzymes that manage DNA topology and are essential for replication. Some quinoline derivatives function as topoisomerase I or II inhibitors, preventing the re-ligation of DNA strands and causing lethal DNA damage in cancer cells.[10][14]

  • Induction of Apoptosis: A common downstream effect of the above mechanisms is the induction of programmed cell death, or apoptosis. For example, some derivatives trigger apoptosis through the p53/Bax-dependent pathway by activating p53 transcriptional activity.[17]

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substituents dramatically influence anticancer activity.

  • Position Matters: Studies on fluorinated quinoline analogues targeting breast cancer revealed that substitutions at the meta and para positions of a phenyl ring attached to the quinoline core were optimal for enhancing anticancer activity.[4] In contrast, an ortho,para-disubstituted compound showed reduced activity.[4]

  • Bulky Groups: A large, bulky alkoxy substituent at the C7 position of the quinoline ring and an amino side chain at the C4 position have been shown to be beneficial for antiproliferative activity.[17]

  • Ester Moiety: The presence of an ester group, in combination with fluorine substitution, can be critical for anticancer activity. Hydrolyzed analogues lacking the ester group have been found to be inactive.[4]

SAR_Anticancer cluster_c4 C4 Position cluster_c7 C7 Position cluster_phenyl Attached Phenyl Ring quinoline Quinoline Core c4_sub Amino Side Chain quinoline->c4_sub c7_sub Bulky Alkoxy Group quinoline->c7_sub phenyl_ring Phenyl quinoline->phenyl_ring activity Increased Anticancer Activity c4_sub->activity Favorable c7_sub->activity Favorable meta meta-F phenyl_ring->meta Substitution para para-F phenyl_ring->para Substitution ortho ortho-F phenyl_ring->ortho Substitution meta->activity Optimal para->activity Optimal reduced_activity Reduced Anticancer Activity ortho->reduced_activity Detrimental

Caption: Key Structure-Activity Relationships for Anticancer Activity.

Data Summary: Cytotoxicity of Fluorinated Quinoline Derivatives

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Meta/Para-Fluorinated Quinoline AnaloguesMDA-MB-468 (Triple-Negative Breast Cancer)2.5 - 5[4]
7-(4-fluorobenzyloxy)quinolin-4-amine derivativeVarious Human Tumor Cell Lines< 1.0[17]
Fluorinated Quinazolinone-Sulphonamide HybridNCI, MCF-7, HEK-293 Cell LinesMicromolar Range[18]
2'-fluoro-6-pyrrol-2-phenyl-4-quinoloneRenal and Melanoma Cell LinesPotent (log GI₅₀ < -8.00)[10]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[19] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[19][20] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorinated quinoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.[19]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[19]

Chapter 4: Antimicrobial Activities

The discovery of fluoroquinolone antibiotics was a landmark in the fight against bacterial infections. Research continues to expand the antimicrobial spectrum of this class of compounds.

Antibacterial and Antifungal Potential

Fluorinated quinolines exhibit broad-spectrum activity against both bacteria and fungi.

  • Antibacterial Activity: The classic mechanism for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5] The addition of a fluorine atom at the C6 position and a piperazine ring at C7 significantly broadens the spectrum of activity and increases potency.[5] Notably, some novel derivatives show efficacy against multidrug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus).[21]

  • Antifungal Activity: Several novel fluorinated quinoline analogues have demonstrated significant antifungal activity against various plant pathogenic fungi, such as Sclerotinia sclerotiorum and Rhizoctonia solani.[6][8][22] Their development is often inspired by existing fungicides like Tebufloquin.[6][8]

Caption: General Antimicrobial Mechanisms of Action.

Data Summary: Antimicrobial Potency (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTarget MicroorganismMIC (µg/mL)Reference
Quinoline-5-Sulfonamide Derivative (3c)MRSA (Clinical Isolates)Comparable to Oxacillin/Ciprofloxacin[21]
2-fluoro 9-oxime ketolide-quinolone hybridS. pneumoniae≤ 0.008[23]
Quinoline-pyrazole hybridM. tuberculosis H37RvPotent Activity[24]
Fluorinated Quinoline Analogues (2b, 2e, 2f, 2k, 2n)S. sclerotiorum>80% inhibition at 50 µg/mL[6][8]
Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[25][26] It involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid growth medium, providing a more precise measurement than diffusion-based assays.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the fluorinated quinoline derivative in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).[27]

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[25]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[27]

  • Controls: Include essential controls in each assay:

    • Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin).

    • Negative/Growth Control: Broth with inoculum but no compound.

    • Sterility Control: Broth only, with no inoculum.[27]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[27]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27] The results can also be read using a plate reader by measuring optical density (OD) at 600 nm.[25]

Chapter 5: Antiviral and Anti-inflammatory Activities

The therapeutic reach of fluorinated quinolines extends to viral infections and inflammatory diseases, highlighting their chemical versatility.

Antiviral Landscape

Quinolines, such as chloroquine, have known antiviral properties, and novel fluorinated derivatives are being explored for a range of viruses.[28]

  • Spectrum of Activity: Derivatives have shown promising activity against various RNA viruses, including Flaviviruses (Dengue, Zika), Influenza A Virus (IAV), and Respiratory Syncytial Virus (RSV).[28][29][30]

  • Mechanisms of Action: The mechanisms are often virus-specific. For Dengue virus, some compounds appear to act during the early stages of infection and impair the accumulation of the viral envelope glycoprotein.[28] For IAV, potent derivatives have been shown to inhibit the virus transcription and replication cycle.[30]

Anti-inflammatory Effects

Chronic inflammation underlies many diseases, and targeting inflammatory pathways is a key therapeutic strategy.

  • Mechanism of Action: A primary anti-inflammatory mechanism for this class of compounds is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[31] NF-κB is a master regulator of the inflammatory response. Fluorine-substituted benzo[h]quinazoline derivatives have been shown to significantly reduce the phosphorylation of IκBα and p65, key steps in NF-κB activation, thereby downregulating the production of pro-inflammatory cytokines like TNF-α and IL-6.[31][32]

Chapter 6: Conclusion and Future Perspectives

Fluorinated quinoline derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activity—spanning oncology, infectious diseases, and inflammation—is a testament to the power of combining a privileged chemical scaffold with the strategic introduction of fluorine. The research highlighted in this guide demonstrates that subtle structural modifications can lead to profound changes in potency, selectivity, and mechanism of action.

Future research will likely focus on several key areas:

  • Overcoming Drug Resistance: Developing novel derivatives that can circumvent existing resistance mechanisms, particularly in bacteria and cancer cells.

  • Improving Selectivity and Safety: Fine-tuning structures to enhance selectivity for target enzymes or cells, thereby reducing off-target effects and improving the therapeutic index.

  • Exploring New Targets: Applying this versatile scaffold to novel biological targets to address unmet medical needs.

The continued exploration of the chemical space around the fluorinated quinoline core, guided by a deep understanding of structure-activity relationships and mechanisms of action, promises to deliver the next generation of innovative therapeutics.

References

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega. ACS Publications.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv | Cambridge Open Engage.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers.
  • Structure--activity relationship of quinolones. PubMed.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. ResearchGate.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. PMC - NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.
  • A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules.
  • Some commercialized pesticides or drugs with fluorinated quinoline derivatives. ResearchGate.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives. Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Request PDF. ResearchGate.
  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central.
  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH.
  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
  • an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PMC - NIH.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central.
  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. PMC - NIH.
  • Biological activities of quinoline derivatives. PubMed.
  • Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. NIH.
  • Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review.
  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed.
  • Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. ResearchGate.
  • Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. PubMed.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • The Journal of Organic Chemistry Ahead of Print. ACS Publications.
  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (PDF).
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination Level: For Research, Scientific, and Drug Development Professionals

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This technical guide focuses on a specific analogue, 6-Fluoro-2-methylquinoline-4-carboxylic acid, and delineates its potential therapeutic targets. By synthesizing data from structurally related compounds and providing detailed experimental workflows, this document serves as a roadmap for researchers aiming to elucidate the pharmacological profile of this compound. We will explore its potential as an inhibitor of SIRT3, STAT3, DHODH, the IgE receptor signaling cascade, and monoacylglycerol lipase, as well as its broader anti-inflammatory and cytotoxic activities.

Introduction: The Promise of a Privileged Scaffold

Quinoline derivatives are fundamental components of numerous natural products and synthetic bioactive molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The quinoline-4-carboxylic acid core, in particular, has garnered significant attention in drug discovery due to its versatile biological profile.[1][3] The subject of this guide, this compound, is a specific derivative that holds considerable therapeutic promise. While direct biological data on this compound is sparse, its structural similarity to other well-characterized quinoline-4-carboxylic acids allows for informed hypotheses regarding its potential molecular targets. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity for specific biological targets.

This guide will provide a comprehensive overview of the most probable therapeutic targets of this compound, supported by a strong scientific rationale. For each putative target, we will present detailed, state-of-the-art experimental protocols to enable researchers to rigorously test these hypotheses.

A General Workflow for Target Identification and Validation

The journey of a compound from a chemical entity to a potential therapeutic agent is a systematic process of target identification and validation.[4][5][6][7][8] The following workflow provides a general framework for investigating the biological activity of this compound.

G cluster_0 Initial Screening cluster_1 Hypothesis-Driven Target Identification cluster_2 Target Validation A Compound Synthesis & Purity Analysis B Cytotoxicity Screening (e.g., MTT/SRB Assay) in a Panel of Cancer Cell Lines A->B C Broad-Spectrum Kinase Screening A->C D Phenotypic Screening (e.g., Anti-inflammatory, Antiviral) A->D G Identification of Potential Targets (SIRT3, STAT3, DHODH, etc.) B->G E In Silico Docking Studies Against Known Quinoline Targets E->G F Literature Review of Structurally Similar Compounds F->G H Biochemical Assays (Enzyme Inhibition) G->H I Cell-Based Assays (Target Engagement & Downstream Signaling) H->I J Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) I->J

Caption: A general workflow for the identification and validation of therapeutic targets.

Potential Therapeutic Target I: Sirtuin 3 (SIRT3)

Scientific Rationale

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[9] Its dysregulation has been implicated in various diseases, including cancer.[9] Notably, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, exhibiting significant antiproliferative activity in MLLr leukemic cell lines.[9][10] Given the structural similarity, it is plausible that this compound also targets SIRT3. Inhibition of SIRT3 by this compound could lead to cell cycle arrest and differentiation in cancer cells.[10]

Experimental Workflow for SIRT3 Inhibition

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assays cluster_2 Mechanism of Action A Fluorometric SIRT3 Activity Assay B Determine IC50 Value A->B C Treat Cancer Cells with Compound B->C D Western Blot for Acetylated Mitochondrial Proteins (e.g., Ac-SOD2) C->D E Cell Proliferation Assay (MTT/SRB) C->E F Flow Cytometry for Cell Cycle Analysis E->F G Analysis of Differentiation Markers F->G

Caption: Experimental workflow to validate SIRT3 as a target.

Detailed Protocol: Fluorometric SIRT3 Activity Assay

This protocol is adapted from commercially available SIRT3 activity assay kits.[11][12]

  • Reagent Preparation:

    • Prepare SIRT3 Assay Buffer.

    • Dilute the fluorogenic acetylated peptide substrate and NAD+ to their working concentrations in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer. A known SIRT3 inhibitor should be used as a positive control.

  • Assay Procedure:

    • To a 96-well plate, add the diluted compound or vehicle control.

    • Add the recombinant human SIRT3 enzyme to each well, except for the no-enzyme control wells.

    • Initiate the reaction by adding the substrate and NAD+ mixture.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a developer solution that contains a protease to digest the deacetylated peptide, releasing the fluorophore.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).[13]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

ParameterRecommended Condition
EnzymeRecombinant Human SIRT3
SubstrateFluorogenic acetylated p53 peptide
Co-factorNAD+
Detection MethodFluorescence
Positive ControlKnown SIRT3 inhibitor (e.g., Nicotinamide)

Potential Therapeutic Target II: Signal Transducer and Activator of Transcription 3 (STAT3)

Scientific Rationale

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[1][14] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[14][15] A quinoline-4-carboxylic acid derivative, YHO-1701, has been reported to exhibit antitumor activity by inhibiting STAT3.[2] This precedent suggests that this compound may also possess STAT3 inhibitory activity.

Experimental Workflow for STAT3 Inhibition

G cluster_0 Initial Cellular Screening cluster_1 Functional Assays cluster_2 Target Engagement A Treat STAT3-dependent Cancer Cells B Western Blot for p-STAT3 (Tyr705) A->B C STAT3-dependent Luciferase Reporter Assay B->C D Cell Proliferation/Viability Assay (MTT/SRB) C->D E Cellular Thermal Shift Assay (CETSA) D->E F In Vitro STAT3 DNA-binding Assay E->F

Caption: Workflow for validating STAT3 as a target.

Detailed Protocol: Western Blot for Phospho-STAT3 (Tyr705)

This protocol is a standard method for assessing the activation status of STAT3.[1][2][16][17][18]

  • Cell Culture and Treatment:

    • Culture a STAT3-dependent cancer cell line (e.g., MDA-MB-231, A549) to 70-80% confluency.

    • Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

    • For some experiments, stimulate the cells with a known STAT3 activator (e.g., IL-6) to induce STAT3 phosphorylation.[14]

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-STAT3 signal to the total STAT3 signal.

Potential Therapeutic Target III: Dihydroorotate Dehydrogenase (DHODH)

Scientific Rationale

Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for cancer and autoimmune diseases.[19][20] Brequinar, a well-known DHODH inhibitor, is a quinoline-4-carboxylic acid derivative.[21][22][23] Given the structural analogy, this compound is a strong candidate for a DHODH inhibitor.

Experimental Workflow for DHODH Inhibition

G cluster_0 Enzymatic Assay cluster_1 Cell-Based Assays A In Vitro DHODH Activity Assay (DCIP Reduction) B Determine IC50 Value A->B C Treat Proliferating Cells with Compound B->C D Cell Proliferation Rescue with Uridine C->D E Metabolomic Analysis of Pyrimidine Pool C->E

Caption: Workflow for validating DHODH as a target.

Detailed Protocol: In Vitro DHODH Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP).[19][24]

  • Reagent Preparation:

    • Prepare an assay buffer containing a suitable detergent (e.g., Triton X-100).

    • Prepare stock solutions of L-dihydroorotate (substrate), coenzyme Q10 (electron acceptor), and DCIP.

    • Prepare serial dilutions of this compound. Brequinar can be used as a positive control.[25]

  • Assay Procedure:

    • In a 96-well plate, add the diluted compound or vehicle.

    • Add the recombinant human DHODH enzyme and incubate for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the substrates (dihydroorotate and coenzyme Q10) and DCIP.

  • Detection:

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each condition.

    • Determine the percentage of inhibition and calculate the IC50 value.

ParameterRecommended Condition
EnzymeRecombinant Human DHODH
SubstrateL-dihydroorotate
Electron AcceptorCoenzyme Q10
Indicator2,6-dichloroindophenol (DCIP)
Detection MethodAbsorbance at 600 nm (kinetic)
Positive ControlBrequinar

Other Plausible Therapeutic Avenues

A. Inhibition of IgE Receptor Signaling

Rationale: Quinoline compounds have been patented for their ability to inhibit the IgE receptor (FcεRI) signaling cascade, which is central to allergic responses and mast cell degranulation.[26] This suggests a potential application for this compound in the treatment of allergies and asthma.

Experimental Approach: A rat basophilic leukemia (RBL) cell degranulation assay can be employed.[27][28] In this assay, RBL cells are sensitized with IgE and then challenged with an antigen to induce degranulation, which is measured by the release of β-hexosaminidase. The inhibitory effect of the compound on this process can be quantified.

B. Modulation of Monoacylglycerol Lipase (MGL)

Rationale: A patent application has disclosed the use of this compound in the synthesis of monoacylglycerol lipase (MGL) modulators.[16] MGL is a key enzyme in the endocannabinoid system, and its inhibition can have therapeutic effects in pain, inflammation, and neurodegenerative diseases.

Experimental Approach: The inhibitory activity against MGL can be assessed using a fluorometric or colorimetric inhibitor screening assay.[3][9][10][26] These assays typically use a substrate that, when cleaved by MGL, produces a fluorescent or colored product.

C. Anti-inflammatory Activity via NF-κB Inhibition

Rationale: Quinoline-4-carboxylic acids have demonstrated anti-inflammatory properties.[3] A key pathway in inflammation is the NF-κB signaling pathway. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting this pathway.

Experimental Approach: An NF-κB luciferase reporter assay is a standard method to assess the activity of this pathway.[21][29][30][31][32] Cells are transfected with a plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Inhibition of the pathway by the compound will result in a decrease in luciferase expression upon stimulation with an inflammatory agent like TNF-α or LPS.

Initial Cytotoxicity Profiling

A crucial first step in evaluating any new compound is to determine its cytotoxic potential across a range of cell lines. The MTT or SRB assays are robust and widely used methods for this purpose.[33][34][35][36][37]

Detailed Protocol: MTT Cell Proliferation Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising chemical entity with the potential to modulate multiple, therapeutically relevant biological targets. Based on the extensive research on the broader class of quinoline-4-carboxylic acid derivatives, this guide has outlined several high-priority targets for investigation, including SIRT3, STAT3, and DHODH, as well as pathways involved in allergic and inflammatory responses. The provided experimental workflows and detailed protocols offer a clear and actionable path for researchers to systematically evaluate the pharmacological profile of this compound.

Future research should focus on a multi-pronged approach, beginning with broad cytotoxicity screening and then proceeding to the hypothesis-driven target validation assays detailed herein. Positive results in these in vitro studies would warrant further investigation into the compound's pharmacokinetic properties and in vivo efficacy in relevant disease models. The elucidation of the precise mechanism of action of this compound could pave the way for the development of a novel therapeutic agent for a range of diseases.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (2022-03-29).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (2022-03-30).
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed.
  • QUINOLINE COMPOUNDS AND THEIR USES - Patent 1675850 - EPO.
  • WO2021191359A1 - Monoacylglycerol lipase modulators - Google Patents.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (2023-08-23).
  • ES2308251T3 - Compuestos de quinolina y sus usos. - Google Patents.
  • Western Blot for Detecting Phosphorylated STAT3 - Bio-protocol. (2011-08-20).
  • A Fluorescence-Based Assay for Monoacylglycerol Lipase Compatible With Inhibitor Screening - PubMed.
  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - NIH. (2020-01-12).
  • Human NF-κB Reporter Assay System - Indigo Biosciences.
  • Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PubMed Central. (2023-09-15).
  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - Frontiers. (2023-11-01).
  • Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (2025-10-17).
  • DHODH Dehydrogenase Assay Service - Reaction Biology.
  • Inhibitors of STAT3 activation identified using new high-throughput assay - | BioWorld. (2001-04-27).
  • Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... - ResearchGate.
  • A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - NIH.
  • Unraveling Small Molecule-Mediated Sirtuin 3 Activation at a Distinct Binding Site for Cardioprotective Therapies - ACS Publications. (2025-04-13).
  • Target Identification and Validation in Drug Development | Technology Networks. (2022-11-04).
  • Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway - AMSBIO.
  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments - PMC - NIH. (2023-07-05).
  • Drug Discovery Workflow - What is it? - Vipergen.
  • Scientific workflow for hypothesis testing in drug discovery: Part 1 of 3. (2024-12-06).
  • Target Discovery: Identification and Validation | Bio-Rad.
  • Inhibition of weak-affinity epitope-IgE interactions prevents mast cell degranulation - NIH.
  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PubMed Central.
  • Basophil Activation Test - Charles River Laboratories.
  • An optimized method for IgE-mediated degranulation of human lung mast cells - PMC - NIH. (2024-05-31).
  • A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma | Journal of Medicinal Chemistry - ACS Publications. (2024-08-27).
  • Novel Approaches in the Inhibition of IgE-Induced Mast Cell Reactivity in Food Allergy - NIH.
  • Sirtuin-3 (Sirt3) regulates skeletal muscle metabolism and insulin signaling via altered mitochondrial oxidation and reactive oxygen species production - PubMed Central.
  • Human serum IgE-mediated mast cell degranulation shows poor correlation to allergen-specific IgE content - ResearchGate. (2025-08-05).

Sources

The Strategic Core: A Technical Guide to 6-Fluoro-2-methylquinoline-4-carboxylic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 6-fluoro-2-methylquinoline-4-carboxylic acid, a pivotal precursor in the landscape of modern organic synthesis, particularly within the realm of medicinal chemistry. We will dissect its synthesis, elucidate its chemical behavior, and showcase its strategic application in the development of high-value pharmaceutical compounds. This document is intended for researchers, synthetic chemists, and professionals in drug development who require a deep, practical understanding of this versatile building block.

Introduction: The Quinoline Scaffold and the Power of Fluorine

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of specific substituents onto this core dramatically influences the molecule's physicochemical properties and biological activity.

The subject of this guide, this compound, is a prime example of strategic molecular design. The substituents are not arbitrary; each plays a critical role:

  • The 6-Fluoro Group: The incorporation of a fluorine atom at the C-6 position is a cornerstone of modern quinolone-based drug design. Fluorine, being the most electronegative element, imparts several advantageous properties. It enhances metabolic stability by strengthening the C-F bond against enzymatic cleavage and can increase the binding affinity of the final drug molecule to its target protein.[2] In the context of fluoroquinolone antibiotics, the 6-fluoro substituent is crucial for enhancing antibacterial potency by improving the interaction with bacterial DNA gyrase.[3]

  • The 2-Methyl Group: This group provides steric and electronic influence, impacting the overall conformation and reactivity of the molecule. It can also serve as a handle for further synthetic transformations.

  • The 4-Carboxylic Acid Group: This functional group is the primary reactive site for derivatization. It can be readily converted into a wide array of other functionalities, such as amides, esters, and ketones, or it can be removed via decarboxylation to yield the corresponding 6-fluoro-2-methylquinoline.[1][4] This versatility makes it an invaluable anchor point for building molecular complexity.

Synthesis of the Core: The Doebner Reaction

The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Doebner reaction .[5] This is a three-component condensation reaction involving an aniline, an aldehyde, and pyruvic acid.[5] For the synthesis of our target molecule, the reactants are 4-fluoroaniline, acetaldehyde (which is often generated in situ from paraldehyde or used directly), and pyruvic acid.

Reaction Mechanism

The mechanism of the Doebner reaction is a subject of some debate, with two primary proposed pathways.[5] Both pathways converge on a key dihydroquinoline intermediate which is subsequently oxidized to the aromatic quinoline product.

Pathway A: Schiff Base Formation First

  • Schiff Base Formation: 4-fluoroaniline reacts with acetaldehyde to form an N-arylimine (Schiff base).

  • Addition of Pyruvic Acid Enol: Pyruvic acid tautomerizes to its enol form, which then acts as a nucleophile, attacking the imine.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the electron-rich aniline ring attacks a carbonyl group, leading to the formation of a six-membered ring.

  • Dehydration and Oxidation: The resulting dihydroquinoline intermediate readily dehydrates and is oxidized to form the stable aromatic quinoline ring. The oxidizing agent is often another molecule of the Schiff base, which is reduced in the process.

Pathway B: Aldol Condensation First

  • Aldol-type Condensation: The enol of pyruvic acid reacts with acetaldehyde in an aldol-type condensation to form an α,β-unsaturated keto-acid.

  • Michael Addition: 4-fluoroaniline undergoes a conjugate (Michael) addition to the α,β-unsaturated system.

  • Cyclization, Dehydration, and Oxidation: Similar to Pathway A, the intermediate then cyclizes, dehydrates, and is oxidized to yield the final product.

The following diagram illustrates the general workflow of the Doebner reaction.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 4-Fluoroaniline 4-Fluoroaniline Mixing in Solvent (e.g., Ethanol) Mixing in Solvent (e.g., Ethanol) 4-Fluoroaniline->Mixing in Solvent (e.g., Ethanol) Acetaldehyde Acetaldehyde Acetaldehyde->Mixing in Solvent (e.g., Ethanol) Pyruvic Acid Pyruvic Acid Pyruvic Acid->Mixing in Solvent (e.g., Ethanol) Heating / Reflux Heating / Reflux Mixing in Solvent (e.g., Ethanol)->Heating / Reflux Intermediate Formation (Schiff Base / Michael Adduct) Intermediate Formation (Schiff Base / Michael Adduct) Heating / Reflux->Intermediate Formation (Schiff Base / Michael Adduct) Cyclization & Oxidation Cyclization & Oxidation Intermediate Formation (Schiff Base / Michael Adduct)->Cyclization & Oxidation Cooling & Precipitation Cooling & Precipitation Cyclization & Oxidation->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Product Recrystallization->Product

Caption: General workflow for the Doebner synthesis of this compound.

Alternative Synthesis: The Pfitzinger Reaction

An alternative route to quinoline-4-carboxylic acids is the Pfitzinger reaction , which involves the condensation of an isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][7] For our target molecule, this would involve the reaction of 5-fluoroisatin with acetone. The base hydrolyzes the isatin to an intermediate that then condenses with acetone, followed by cyclization and dehydration to form the quinoline ring.[6][8]

Detailed Experimental Protocol (Doebner Reaction)

This protocol is a representative procedure based on established methodologies for the Doebner reaction.[9][10]

Materials:

  • 4-Fluoroaniline

  • Pyruvic acid

  • Paraldehyde (as a source of acetaldehyde)

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroaniline (1.0 eq) and absolute ethanol.

  • Slowly add concentrated hydrochloric acid (catalytic amount) to the stirred solution.

  • Add pyruvic acid (1.1 eq) to the mixture.

  • Finally, add paraldehyde (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product with cold ethanol and then with diethyl ether.

  • For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Self-Validation: The success of the synthesis can be confirmed by determining the melting point of the purified product and by spectroscopic analysis (NMR, IR, MS), which should match the data in the following section. The yield should be calculated based on the limiting reagent (typically 4-fluoroaniline).

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a precursor's properties is essential for its effective use.

PropertyValue
CAS Number 716-03-0[11]
Molecular Formula C₁₁H₈FNO₂[11]
Molecular Weight 205.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point Data varies; typically >250 °C (decomposes)
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~2.6 ppm (s, 3H, -CH₃)

    • δ ~7.5-8.2 ppm (m, 4H, Ar-H)

    • δ ~13.0 ppm (br s, 1H, -COOH) (Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument.)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ ~20 ppm (-CH₃)

    • δ ~110-140 ppm (Aromatic carbons, with C-F couplings)

    • δ ~150-160 ppm (Aromatic carbons attached to N and F)

    • δ ~168 ppm (-COOH)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • ~2500-3300 (broad, O-H stretch of carboxylic acid)

    • ~1700 (C=O stretch of carboxylic acid)

    • ~1600, 1500, 1450 (C=C and C=N aromatic ring stretches)

    • ~1250 (C-F stretch)

  • Mass Spectrometry (MS):

    • ESI-MS (m/z): [M+H]⁺ at 206.06, [M-H]⁻ at 204.05

Applications in Organic Synthesis: A Versatile Precursor

The true value of this compound lies in its utility as a starting material for more complex molecules, primarily through modifications of the carboxylic acid group.

Synthesis of Fluoroquinolone Antibiotic Scaffolds

A primary application is in the synthesis of fluoroquinolone antibiotics.[3][12] The carboxylic acid is typically activated and then reacted with various amines to form amides.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid can be converted to a more reactive species, such as an acid chloride or an activated ester. A common method is treatment with thionyl chloride (SOCl₂) or oxalyl chloride.[13][14]

Step 2: Amidation

The resulting acid chloride is then reacted with a desired amine (often a substituted piperazine, a common motif in fluoroquinolones) to form the corresponding amide.

The following diagram outlines this key transformation.

G Start This compound Activation Acid Chloride Formation (e.g., SOCl₂) Start->Activation Intermediate 6-Fluoro-2-methylquinoline-4-carbonyl chloride Activation->Intermediate Amidation Amine Coupling (e.g., Substituted Piperazine) Intermediate->Amidation Product Fluoroquinolone Scaffold (Amide Derivative) Amidation->Product

Caption: Synthetic pathway from the precursor to a fluoroquinolone amide scaffold.

Precursor for Antimalarial Agents

Quinoline derivatives are historically significant in the development of antimalarial drugs. The 4-oxo-3-carboxyl quinolone scaffold has shown promise in this area.[15] While our title compound has a 4-carboxy group, it can be a precursor to related structures. Furthermore, quinoline-4-carboxamides have been identified as a class of compounds with multistage antimalarial activity.[7][12] The synthetic strategies outlined above for fluoroquinolones are directly applicable to the synthesis of potential antimalarial candidates.

Decarboxylation to 6-Fluoro-2-methylquinoline

If the 4-carboxy group is not desired in the final product, it can be removed via decarboxylation.[1][4] This is typically achieved by heating the carboxylic acid, sometimes in the presence of a copper catalyst, in a high-boiling solvent. This reaction yields 6-fluoro-2-methylquinoline, itself a valuable building block.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.[6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

  • Toxicity: While specific toxicity data for this compound is limited, related quinoline derivatives can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled.

Refer to the specific Material Safety Data Sheet (MSDS) for detailed information before use.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed building block that leverages the inherent advantages of the quinoline scaffold and the unique properties of fluorine. Its straightforward synthesis via the Doebner reaction and the versatile reactivity of its carboxylic acid group make it an indispensable precursor for the development of advanced pharmaceutical agents, particularly in the antibacterial and antimalarial fields. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for any scientist looking to innovate in the field of organic and medicinal chemistry.

References

  • Molecules. Structural Characterization of the Millennial Antibacterial (Fluoro)
  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]
  • National Institutes of Health. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. [Link]
  • Wikipedia. Doebner reaction. [Link]
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [Link]
  • ROAR. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. [Link]
  • Revues Scientifiques Marocaines.
  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
  • Wikipedia. Pfitzinger reaction. [Link]
  • Cambridge University Press. Doebner Reaction. [Link]
  • JOCPR.
  • ResearchGate.
  • Journal of Chemical and Pharmaceutical Research.
  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
  • Organic Chemistry Portal.
  • MDPI.
  • DiVA portal. Group (IV)

Sources

An In-depth Technical Guide to the In Silico Modeling of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the in silico modeling of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a compound of interest in contemporary drug discovery. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core computational methodologies that are pivotal for characterizing and predicting the compound's behavior and interactions at a molecular level. We will navigate through the essential preparatory steps, delve into the robust techniques of molecular docking and molecular dynamics, and conclude with an analysis of its drug-likeness and pharmacokinetic profile.

Introduction: The Rationale for In Silico Investigation

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry.[1][2] The specific compound of interest, this compound, possesses structural motifs that suggest potential interactions with various biological targets. In silico modeling provides a rapid and cost-effective avenue to explore these potential interactions, offering predictive insights that can guide further experimental validation.[1][2] This computational approach allows for the elucidation of binding modes, the assessment of binding affinities, and the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, all of which are critical in the early phases of drug discovery.

Foundational Preparations: Ligand and Protein Setup

A successful in silico study is predicated on the meticulous preparation of both the small molecule (ligand) and its biological target (protein).

Ligand Preparation: Characterizing this compound

The initial step involves obtaining the three-dimensional structure of this compound. This can be achieved through various means, including retrieving the structure from chemical databases like PubChem (CID: 693106) or by using molecular modeling software to build it from its 2D representation.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C11H8FNO2PubChem[3][4]
Molecular Weight 205.19 g/mol PubChem[3][4]
PubChem CID 693106PubChem[3][4]

Once the 3D structure is obtained, it must be prepared for simulation. This typically involves:

  • Energy Minimization: To obtain a low-energy, stable conformation of the molecule.

  • Charge Assignment: Assigning partial charges to each atom is crucial for accurately modeling electrostatic interactions.

Protein Target Selection and Preparation: A Case Study with c-MET Kinase

Based on existing research on quinoline derivatives, the c-MET kinase has been identified as a plausible target.[1][2] Aberrant c-MET signaling is implicated in various cancers, making it a significant therapeutic target. For this guide, we will use the crystal structure of the c-MET kinase domain for our docking and simulation studies. A suitable structure can be obtained from the Protein Data Bank (PDB).

Experimental Protocol: Protein Preparation

  • PDB Structure Acquisition: Download the desired c-MET kinase domain structure from the RCSB PDB database.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.

  • Protonation: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures.

  • Charge Assignment: Assign appropriate charges to the amino acid residues.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] Here, we will use AutoDock Vina, a widely used open-source program for molecular docking.[5]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • File Preparation: Convert the prepared protein and ligand files into the PDBQT format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the binding site of the protein. The size and center of this box are specified in the docking configuration file.

  • Configuration File Setup: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters, and other docking parameters. A typical configuration file is shown below.[6][7]

  • Execution: Run the AutoDock Vina simulation from the command line.

  • Results Analysis: The output will be a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is generally considered the most favorable.

Mandatory Visualization: Molecular Docking Workflow

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Ligand Prep Ligand Prep Grid Box Definition Grid Box Definition Ligand Prep->Grid Box Definition Protein Prep Protein Prep Protein Prep->Grid Box Definition AutoDock Vina AutoDock Vina Grid Box Definition->AutoDock Vina Binding Pose Analysis Binding Pose Analysis AutoDock Vina->Binding Pose Analysis Scoring Scoring Binding Pose Analysis->Scoring

Caption: A streamlined workflow for molecular docking.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[8][9][10] GROMACS is a versatile and widely used software package for performing MD simulations.[8][9][10][11][12]

Experimental Protocol: MD Simulation with GROMACS

  • System Setup: Create a simulation box and solvate the protein-ligand complex with water molecules.

  • Ionization: Add ions to the system to neutralize the overall charge and to mimic physiological salt concentrations.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: Run the production simulation for a desired length of time (e.g., nanoseconds) to collect trajectory data.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond analysis.

Mandatory Visualization: Molecular Dynamics Workflow

md_workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Equilibration (NVT & NPT) Equilibration (NVT & NPT) Energy Minimization->Equilibration (NVT & NPT) Production MD Production MD Equilibration (NVT & NPT)->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis

Caption: The sequential stages of a molecular dynamics simulation.

ADMET Prediction: Evaluating Drug-likeness

The SwissADME web server is a powerful tool for predicting the pharmacokinetic properties, drug-likeness, and medicinal chemistry friendliness of small molecules.[13][14][15][16]

Experimental Protocol: ADMET Prediction with SwissADME

  • Input: Submit the SMILES string of this compound to the SwissADME server.

  • Execution: The server will automatically calculate a wide range of parameters.

  • Analysis: Interpret the results, paying close attention to:

    • Lipinski's Rule of Five: A rule of thumb to evaluate drug-likeness.

    • Bioavailability Score: An overall score predicting the likelihood of good oral bioavailability.

    • BOILED-Egg Model: A graphical representation of gastrointestinal absorption and brain penetration.[13][14][15][16][17] Points within the white area suggest good gastrointestinal absorption, while those in the yellow "yolk" indicate a higher probability of brain penetration.[13][15]

Mandatory Visualization: ADMET Prediction Logic

admet_logic Input SMILES Input SMILES SwissADME Server SwissADME Server Input SMILES->SwissADME Server Physicochemical Properties Physicochemical Properties SwissADME Server->Physicochemical Properties Pharmacokinetics Pharmacokinetics SwissADME Server->Pharmacokinetics Drug-likeness Drug-likeness SwissADME Server->Drug-likeness Medicinal Chemistry Medicinal Chemistry SwissADME Server->Medicinal Chemistry Data Interpretation Data Interpretation Physicochemical Properties->Data Interpretation Pharmacokinetics->Data Interpretation Drug-likeness->Data Interpretation Medicinal Chemistry->Data Interpretation

Caption: Conceptual flow of ADMET property prediction.

Conclusion

The in silico modeling of this compound, as outlined in this guide, provides a robust framework for its preliminary evaluation as a potential drug candidate. By integrating molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain a multifaceted understanding of its molecular behavior. These computational insights are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.

References

  • Tuğcu, G., Bayram, F. E. Ö., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738–743. [Link]
  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. [Link]
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
  • GROMACS Tutorials. GROMACS. [Link]
  • Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020, July 12).
  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]
  • 6-fluoro-2-methyl-quinoline-4-carboxylic acid. PubChem. [Link]
  • In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. (2022, February 4).
  • In silico screening of c-Met tyrosine kinase inhibitors targeting nucleotide and drug-substrate binding sites of ABCB1 as potential MDR reversal agents. (2022, June 15). PubMed. [Link]
  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences. [Link]
  • Computational study on novel natural inhibitors targeting c-MET. PubMed Central. [Link]
  • Frequently Asked Questions. SwissADME. [Link]
  • This compound (C11H8FNO2). PubChemLite. [Link]
  • (PDF) A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.
  • SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. (2019, August 27). Journal of Pharmacognosy and Phytochemistry. [Link]
  • Help. SwissADME. [Link]
  • Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021, July 21).
  • How to create a config file for Docking using AutoDock Vina. (2024, May 9). YouTube. [Link]
  • 2-[4-(2-Chloro-6-methylpyridin-3-yl)phenyl]-6-fluoro-3-methylquinoline-4-carboxylic acid. PubChem. [Link]
  • I Prepare the config.txt file PART: II Perform the AutoDock Vina.
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
  • Preparing the protein and ligand for docking. University of Edinburgh. [Link]
  • Autodock - Vina Protocol. Scribd. [Link]
  • Basic docking. Autodock Vina 1.2.
  • CID 159966550. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to Procuring 6-Fluoro-2-methylquinoline-4-carboxylic Acid for Research & Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Building Block

6-Fluoro-2-methylquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its quinoline core, substituted with a fluorine atom and a carboxylic acid moiety, makes it a versatile scaffold for synthesizing a range of biologically active molecules. Quinoline derivatives have a well-documented history in pharmaceuticals, forming the basis for anticancer, antimalarial, and antibacterial agents.[1] The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this particular building block highly valuable for lead optimization campaigns.

This guide provides an in-depth perspective for researchers, chemists, and procurement specialists on sourcing this compound. We will move beyond a simple list of vendors to discuss the critical aspects of supplier evaluation, quality control, and the establishment of a self-validating procurement workflow to ensure the integrity of your research.

Compound Profile: At a Glance

Before initiating procurement, a clear understanding of the target molecule's fundamental properties is essential.

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 716-03-0[2]
Molecular Formula C₁₁H₈FNO₂[3]
Molecular Weight 205.19 g/mol [3]
Typical Appearance Off-white to pale solidInferred from similar compounds[4]

Part 1: The Commercial Supplier Landscape

The market for specialized chemical reagents like this compound is diverse, ranging from large, well-known manufacturers to smaller, niche suppliers and online marketplaces. For research purposes, where quality and consistency are paramount, it is crucial to select a supplier that can provide comprehensive analytical data and support.

Major Chemical Suppliers

Global suppliers like Sigma-Aldrich (Merck) , Thermo Fisher Scientific , and LGC Standards are often the first port of call for researchers.[5][6][7] While they may not always list every niche compound directly, their catalogs are extensive and their quality control systems are generally robust. Their strength lies in providing detailed documentation, including Certificates of Analysis (CoA) and Safety Data Sheets (SDS), and established distribution networks.

Niche & Custom Synthesis Suppliers

Companies such as Santa Cruz Biotechnology (SCBT) , APExBIO , and BenchChem specialize in providing a wide array of biochemicals and building blocks for research.[1][3][8] These suppliers often offer smaller, research-friendly quantities. Furthermore, companies like Glyco MindSynth and NINGBO INNO PHARMCHEM CO.,LTD. highlight the availability of custom synthesis services, which can be invaluable if the required compound is not commercially available off-the-shelf or if specific purity grades are needed.[9][10]

Online Marketplaces & Aggregators

Platforms like Echemi and ChemicalBook connect buyers with numerous, often international, suppliers.[11][12] While these platforms offer competitive pricing and a wide selection, it is critical to vet the actual manufacturer behind the listing. ChemicalBook, for instance, provides useful information on synthetic routes and may link to spectral data, such as NMR spectra, which can be a valuable preliminary assessment tool.[12][13]

Summary of Potential Supplier Channels
Supplier CategoryRepresentative ExamplesKey StrengthsConsiderations
Global Manufacturers Sigma-Aldrich, Thermo ScientificHigh-quality documentation, reliable supply chain.May not stock highly specialized compounds.
Niche Biochemical Suppliers SCBT, BenchChem, APExBIOWide variety of research-specific compounds.Stock levels and lot-to-lot consistency should be verified.
Custom Synthesis Houses Glyco MindSynth, NINGBO INNO PHARMCHEMAccess to rare compounds, specific purity grades.Longer lead times, higher cost.
Online Aggregators Echemi, ChemicalBookBroad selection, competitive pricing.Requires careful vetting of the end supplier.

Part 2: A Self-Validating Procurement & Quality Control Workflow

Trust in your starting materials is the foundation of reproducible science. Simply ordering a chemical is insufficient; a rigorous, self-validating workflow must be implemented to verify the identity and purity of every incoming batch of this compound.

The Procurement and Verification Protocol

This workflow ensures that the material used in experiments meets the required standards, preventing costly delays and unreliable results.

Procurement_Workflow cluster_procurement Phase 1: Procurement cluster_qc Phase 2: In-House QC sel_supplier 1. Select Supplier (Review CoA & SDS) place_order 2. Place Order (Request Lot-Specific Data) sel_supplier->place_order receive 3. Receive Shipment (Log & Quarantine) place_order->receive visual 4. Visual Inspection (Color, Form) receive->visual Transfer to Lab analytical 5. Analytical Verification (NMR, LC-MS, HPLC) visual->analytical analytical->sel_supplier Data Mismatch? Re-evaluate Supplier release 6. Release from Quarantine (Assign Internal Lot #) analytical->release

Caption: A robust workflow for procuring and validating research chemicals.

Step-by-Step Experimental Verification Protocol

Upon receiving a new batch of this compound, the following analytical procedures should be performed to confirm its identity and purity against the supplier's Certificate of Analysis.

1. Materials & Equipment:

  • Received this compound (quarantined)

  • Deuterated solvent (e.g., DMSO-d₆) for NMR

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • LC-MS and HPLC systems with appropriate columns (e.g., C18)

  • NMR Spectrometer (≥400 MHz recommended)

2. Protocol for ¹H NMR Spectroscopy:

  • Purpose: To confirm the chemical structure and identify any organic impurities.

  • Procedure:

    • Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Analysis: Compare the obtained spectrum with literature data or spectra from previous, validated batches.[13] Key expected signals include aromatic protons, a methyl singlet, and a carboxylic acid proton. Check for unexpected peaks that may indicate impurities.

3. Protocol for LC-MS Analysis:

  • Purpose: To confirm the molecular weight and assess purity.

  • Procedure:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of ~1-10 µg/mL.

    • Inject the sample into the LC-MS system. Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Analysis: In the mass spectrum, look for the parent ion peak corresponding to the expected molecular weight (205.19 g/mol ). The protonated molecule [M+H]⁺ should be observed at m/z 206.2. The purity can be estimated from the peak area in the total ion chromatogram (TIC).

4. Protocol for HPLC-UV Purity Assay:

  • Purpose: To accurately quantify the purity of the compound.

  • Procedure:

    • Using the stock solution from the LC-MS prep, perform a serial dilution to create a standard curve if quantitative analysis is needed.

    • Inject a known concentration (e.g., 100 µg/mL) into the HPLC system equipped with a UV detector.

    • Run an appropriate gradient method to separate the main compound from any impurities.

    • Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. High-purity samples should typically be >97%.[6]

The Logic of Self-Validation

This multi-step verification process creates a trustworthy, self-validating system. The NMR confirms the structural identity, the MS confirms the molecular weight, and the HPLC quantifies the purity. A compound that passes all three tests can be released from quarantine and used in experiments with a high degree of confidence. Any discrepancy between your data and the supplier's CoA is grounds for rejection of the batch and re-evaluation of the supplier.

QC_Logic cluster_tests compound Incoming Compound nmr ¹H NMR (Structure ID) compound->nmr ms LC-MS (MW Verification) compound->ms hplc HPLC-UV (Purity Assay) compound->hplc pass Release for Research nmr->pass All Pass fail Reject Batch nmr->fail Mismatch ms->pass All Pass ms->fail Mismatch hplc->pass All Pass hplc->fail <95% Pure

Caption: Decision logic for in-house quality control validation.

Conclusion

The successful use of this compound in a research setting is critically dependent on the quality of the starting material. By moving beyond a simple supplier list and adopting an in-depth technical approach to procurement and validation, researchers can ensure the integrity and reproducibility of their work. A thoughtful selection of suppliers, coupled with a rigorous, in-house analytical verification workflow, forms a self-validating system that underpins scientific excellence. This diligence is not an impediment to research; it is a prerequisite for success.

References

  • 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8. Benchchem.
  • This compound. Echemi.
  • This compound. Lab-Chemicals.Com.
  • 6-Fluoro-2-phenylquinoline-4-carboxylic acid. Glyco MindSynth.
  • This compound synthesis. ChemicalBook.
  • Quinoline-4-carboxylic Acid. LGC Standards.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.
  • 6-Fluoro-2-methylquinoline-3-carboxylic acid | CAS 461026-47-1. Santa Cruz Biotechnology.
  • Quinoline-2-carboxylic acid - High-Purity Biochemical Reagent. APExBIO.
  • Quinoline-5-carboxylic acid, 97+%. Thermo Scientific Chemicals.
  • Quinoline reagent grade, 98%. Sigma-Aldrich.
  • Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • 6-FLUORO-2-METHYLQUINOLINE-3-CARBOXYLIC ACID(461026-47-1) 1H NMR spectrum. ChemicalBook.
  • Chemical Safety, Models, Suppliers, Regulation, and Patents. Chemchart.

Sources

A Technical Guide to the Safe Handling of 6-Fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 6-Fluoro-2-methylquinoline-4-carboxylic acid (CAS No. 716-03-0). As a Senior Application Scientist, the following content synthesizes established safety principles with an in-depth understanding of quinoline-based heterocyclic compounds to ensure the well-being of laboratory personnel and the integrity of research outcomes. The causality behind each recommendation is explained to foster a culture of safety through understanding.

Compound Identification and Hazard Analysis

Chemical Identity:

Identifier Value
IUPAC Name This compound
CAS Number 716-03-0[1][2]
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol

| Structure | (A diagram of the chemical structure would be placed here in a formal document) |

Inferred Hazard Profile: While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, a robust hazard assessment can be constructed by examining structurally analogous compounds. Quinolines and their derivatives frequently exhibit irritant properties. Data from related compounds such as 6-Fluoro-2-methylquinoline, 6-Fluoro-4-hydroxy-2-methylquinoline, and other quinoline carboxylic acids strongly suggest the following GHS classifications should be assumed as a precautionary measure[3]:

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.

The quinoline core itself is also associated with potential genotoxicity, making careful handling paramount to minimize any long-term health risks[4]. This guide is therefore built upon the principle of treating this compound with the caution required for an irritant and a potentially harmful substance upon ingestion or inhalation.

The Cornerstone of Safety: Risk Assessment and Mitigation

A thorough risk assessment is not a mere checklist but a dynamic, intellectual process. Before any manipulation of this compound, a workflow-specific risk assessment must be performed.

Caption: Logical workflow for risk assessment before handling the compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to fine chemical powders and potential vapors is through engineering controls.

  • Chemical Fume Hood: All weighing, transferring, and dissolution of solid this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains airborne particles, preventing inhalation—the most direct route for respiratory irritation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary layer of protection by diluting any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is a critical last line of defense. The selection of appropriate PPE is dictated by the compound's irritant nature.

Equipment Specification Causality and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a robust chemical barrier to prevent skin contact and subsequent irritation. Gloves must be inspected for integrity before each use and removed properly to avoid contaminating skin[5].
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder, preventing serious irritation[6]. Standard safety glasses do not provide an adequate seal.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination. A flame-resistant coat should be considered if flammable solvents are in use.
Respiratory N95 Particulate RespiratorRecommended as a secondary precaution when handling larger quantities of the solid powder, even within a fume hood, to minimize inhalation risk.

Step-by-Step Safe Handling Protocol

This protocol is designed to be a self-validating system, where each step logically follows from the risk assessment.

SafeHandlingWorkflow prep 1. Preparation - Verify fume hood certification. - Assemble all necessary equipment. - Don appropriate PPE. weigh 2. Weighing & Transfer - Perform ALL solid handling in fume hood. - Use anti-static weigh boats. - Handle gently to minimize dust. prep->weigh dissolve 3. Dissolution - Add solid slowly to the solvent. - Use a stirrer bar for controlled mixing. - Keep container capped when not adding material. weigh->dissolve cleanup 4. Decontamination & Cleanup - Wipe down surfaces with a suitable solvent. - Decontaminate all glassware. dissolve->cleanup waste 5. Waste Disposal - Dispose of contaminated solids (gloves, etc.) and solutions in labeled hazardous waste containers. cleanup->waste removal 6. Doffing PPE - Remove PPE in the correct order (gloves first). - Wash hands thoroughly with soap and water. waste->removal

Caption: Step-by-step experimental workflow for safe handling.

Protocol Elaboration:

  • Preparation: Before bringing the compound into the work area, ensure the fume hood is operational and the sash is at the appropriate working height. Don your lab coat, chemical splash goggles, and gloves.

  • Weighing and Transfer: When handling the solid, work deliberately to avoid generating dust. Use a spatula to carefully transfer the compound. Close the primary container immediately after dispensing.

  • Dissolution: When preparing solutions, add the solid this compound to the solvent. This is safer than adding solvent to the solid, as it minimizes the risk of splashing the dry, dusty powder.

  • Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated. Wipe down the work surface in the fume hood with a solvent known to dissolve the compound (e.g., ethanol, methanol, or DMSO, depending on the experimental context), followed by a general-purpose cleaner.

  • Waste Disposal: Segregate waste streams. Contaminated solid waste (gloves, weigh paper) and liquid waste must be placed in separate, clearly labeled, and sealed hazardous waste containers in accordance with institutional and local regulations[5][7].

  • PPE Removal: Remove gloves first, turning them inside out to contain any residue. Remove your lab coat and goggles. Wash your hands thoroughly with soap and water as the final step.

Emergency Procedures: Plan for the Unexpected

Exposure Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists[6][7].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][7].
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand) and sweep up carefully, avoiding dust generation. Place in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete[9].

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, as these are generally incompatible with quinoline structures.

  • Stability: The compound is expected to be stable under recommended storage conditions. Avoid exposure to excessive heat or light.

By adhering to this guide, researchers can handle this compound with a high degree of safety, ensuring a secure environment for scientific advancement.

References

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
  • Capot Chemical. (2013). MSDS of Quinoline-6-carboxylic acid.
  • National Institutes of Health. (n.d.). Quinolines: Human health tier II assessment.

Sources

Methodological & Application

Application Notes and Protocols for the Pfitzinger Reaction: Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The Pfitzinger reaction, a classic named reaction in organic chemistry, provides a robust and versatile method for the synthesis of quinoline-4-carboxylic acids. This application note offers a detailed guide for the synthesis of a specific, high-value derivative, 6-Fluoro-2-methylquinoline-4-carboxylic acid, utilizing the Pfitzinger condensation of 5-fluoroisatin and 2-butanone. This document is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Reaction Principle and Mechanism

The Pfitzinger reaction is a base-catalyzed condensation between an isatin derivative and a carbonyl compound containing an α-methylene group, leading to the formation of a substituted quinoline-4-carboxylic acid.[1] The reaction proceeds through a cascade of well-defined steps, as illustrated below.

The synthesis of this compound commences with the reaction of 5-fluoroisatin with a strong base, typically potassium hydroxide. This initiates the hydrolysis of the amide bond within the isatin ring, leading to the formation of the potassium salt of the corresponding isatinic acid, a keto-acid intermediate. This ring-opening is often visually indicated by a color change in the reaction mixture.

Subsequently, the carbonyl group of 2-butanone condenses with the aniline moiety of the opened isatin intermediate to form an imine (Schiff base). This imine then tautomerizes to the more stable enamine. The crucial ring-closing step involves an intramolecular aldol-type condensation of the enamine, followed by dehydration to yield the aromatic quinoline ring system.

Pfitzinger_Mechanism Isatin 5-Fluoroisatin Keto_acid Isatinic Acid Intermediate Isatin->Keto_acid 1. Base-catalyzed ring opening Base KOH (Base) Imine Imine Intermediate Keto_acid->Imine 2. Condensation Butanone 2-Butanone Butanone->Imine Enamine Enamine Intermediate Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular cyclization Product 6-Fluoro-2-methylquinoline- 4-carboxylic acid Cyclized->Product 5. Dehydration

Figure 1: General mechanism of the Pfitzinger reaction for the synthesis of this compound.

Regioselectivity with Asymmetrical Ketones

The use of an asymmetrical ketone such as 2-butanone (methyl ethyl ketone) introduces the possibility of forming two regioisomeric products: this compound (from reaction at the methyl group) and 6-Fluoro-2-ethyl-3-methylquinoline-4-carboxylic acid (from reaction at the methylene group). Generally, the condensation preferentially occurs at the less sterically hindered methyl group, leading to the desired 2-methyl substituted quinoline as the major product. However, the reaction conditions can influence the regioselectivity, and the formation of the minor isomer should be considered during purification and characterization.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberSupplier
5-FluoroisatinC₈H₄FNO₂165.12321-65-3e.g., Sigma-Aldrich
2-Butanone (MEK)C₄H₈O72.1178-93-3e.g., Sigma-Aldrich
Potassium Hydroxide (KOH)KOH56.111310-58-3e.g., Sigma-Aldrich
Ethanol (95%)C₂H₅OH46.0764-17-5e.g., Fisher Scientific
Hydrochloric Acid (conc.)HCl36.467647-01-0e.g., VWR
Deionized WaterH₂O18.027732-18-5Laboratory Supply
Equipment
  • Round-bottom flask (250 mL) with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer and IR spectrophotometer for characterization

Procedure

Pfitzinger_Workflow Start Start Dissolve_KOH 1. Dissolve KOH in Ethanol/Water Start->Dissolve_KOH Add_Isatin 2. Add 5-Fluoroisatin (Stir for 1h) Dissolve_KOH->Add_Isatin Add_Butanone 3. Add 2-Butanone Add_Isatin->Add_Butanone Reflux 4. Reflux for 12-24h Add_Butanone->Reflux Cool_Down 5. Cool to Room Temperature Reflux->Cool_Down Evaporate 6. Remove Ethanol (optional) Cool_Down->Evaporate Dissolve_H2O 7. Dissolve Residue in Water Evaporate->Dissolve_H2O Acidify 8. Acidify with HCl to pH ~4-5 Dissolve_H2O->Acidify Precipitate 9. Cool in Ice Bath to Precipitate Acidify->Precipitate Filter_Wash 10. Filter and Wash with Cold Water Precipitate->Filter_Wash Dry 11. Dry the Product Filter_Wash->Dry Recrystallize 12. Recrystallize from Ethanol/Water (optional) Dry->Recrystallize Characterize 13. Characterize the Product Dry->Characterize If pure Recrystallize->Characterize End End Characterize->End

Figure 2: Experimental workflow for the synthesis of this compound.

  • Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (5.61 g, 0.1 mol) in a mixture of 95% ethanol (50 mL) and deionized water (10 mL). Stir until the KOH is completely dissolved.

  • Ring Opening of 5-Fluoroisatin: To the stirred basic solution, add 5-fluoroisatin (3.30 g, 0.02 mol). The color of the mixture will typically change from orange/red to a brownish or yellowish hue, indicating the formation of the potassium salt of isatinic acid. Continue stirring at room temperature for 1 hour to ensure complete ring opening.

  • Addition of 2-Butanone: To the reaction mixture, add 2-butanone (2.16 g, 2.7 mL, 0.03 mol).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a rotary evaporator is available, remove the bulk of the ethanol under reduced pressure.

  • Isolation of the Product: Add 100 mL of deionized water to the reaction mixture (or the residue after evaporation) to dissolve the potassium salt of the product. The resulting aqueous solution may be washed with a small amount of diethyl ether or dichloromethane to remove any unreacted 2-butanone and other non-polar impurities.

  • Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches approximately 4-5. A precipitate of this compound will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-80 °C to a constant weight.

Purification

The crude product can be further purified by recrystallization. A mixture of ethanol and water is often a suitable solvent system. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point >300 °C (decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol
Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): The expected proton NMR spectrum would show signals corresponding to the aromatic protons on the quinoline ring, the methyl group protons, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine coupling.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The carbon atoms attached to or near the fluorine atom will show characteristic splitting (carbon-fluorine coupling).

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1730 cm⁻¹), and C-F stretching vibrations (around 1200-1300 cm⁻¹).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete ring opening of isatin.Ensure the KOH is fully dissolved and stir the isatin in the basic solution for the recommended time before adding the ketone.
Insufficient reflux time or temperature.Monitor the reaction by TLC and extend the reflux time if necessary. Ensure the heating mantle is maintaining the correct temperature.
Formation of a dark tarry substance Side reactions due to high temperature or prolonged reaction time.Carefully control the reflux temperature. Monitor the reaction and stop it once the starting material is consumed.
Product is difficult to purify Presence of the regioisomer.Careful recrystallization may help in separating the isomers. Column chromatography can also be employed if necessary.

Safety Precautions

  • Handle potassium hydroxide with care as it is corrosive.

  • 2-Butanone and ethanol are flammable; avoid open flames.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes.

  • All procedures should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Conclusion

The Pfitzinger reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed protocol and work-up procedure outlined in these application notes, researchers can successfully synthesize this valuable compound for further applications in drug discovery and development. The provided characterization data serves as a benchmark for validating the identity and purity of the final product, ensuring the scientific integrity of the experimental outcome.

References

  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. (Review). Chemistry of Heterocyclic Compounds, 40(3), 257-294.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (2023). Pfitzinger reaction.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.

Sources

Application Note: A Validated Protocol for the Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, field-proven experimental protocol for the synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a key building block in medicinal chemistry and drug development. The synthesis is achieved via the Pfitzinger reaction, a robust and versatile method for creating quinoline-4-carboxylic acids. This guide explains the underlying reaction mechanism, offers a step-by-step procedure, outlines characterization techniques, and emphasizes critical safety precautions. It is intended for researchers, chemists, and professionals in drug development who require a reliable and well-documented synthetic methodology.

Introduction and Scientific Context

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications as antibacterial, antitumor, and antiviral drugs.[1][2] Specifically, the introduction of a fluorine atom at the C-6 position is a common strategy in the development of fluoroquinolone antibiotics, enhancing their potency and pharmacokinetic properties.[3] this compound is a valuable intermediate for the synthesis of these and other novel therapeutic agents.[4]

This guide details the synthesis of the title compound using the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[5][6] This classic condensation reaction provides an efficient route to substituted quinoline-4-carboxylic acids by reacting an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] For this protocol, we will utilize 5-fluoroisatin and acetone to construct the desired molecular framework.

Reaction Principle and Mechanism

The Pfitzinger reaction proceeds through a well-established, multi-step mechanism. The choice of a strong base, typically potassium hydroxide (KOH), is critical as it initiates the reaction by hydrolyzing the amide bond within the isatin ring. This causality is the cornerstone of the entire synthesis.

The key mechanistic steps are:

  • Base-Catalyzed Ring Opening: The reaction begins with the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of 5-fluoroisatin. This leads to the hydrolytic cleavage of the five-membered lactam ring, forming a potassium 2-amino-5-fluorophenylglyoxylate intermediate (an isatinate).[1][5]

  • Condensation and Imine Formation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of acetone. This step forms an imine, commonly known as a Schiff base.[7]

  • Tautomerization: The imine intermediate tautomerizes to its more stable enamine form, which is crucial for the subsequent cyclization step.[1]

  • Intramolecular Cyclization & Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl. This is followed by a dehydration step (loss of a water molecule) to form the aromatic quinoline ring, yielding the final product.[1][5]

G cluster_start Reactants cluster_mechanism Reaction Mechanism cluster_end Product A 5-Fluoroisatin D Ring Opening of Isatin (Forms Isatinate) A->D Base-catalyzed hydrolysis B Acetone C KOH (Base) E Condensation with Acetone (Forms Schiff Base) D->E Condensation F Tautomerization (Forms Enamine) E->F Equilibrium G Intramolecular Cyclization & Dehydration F->G Annulation H 6-Fluoro-2-methylquinoline- 4-carboxylic acid G->H Aromatization

Caption: High-level overview of the Pfitzinger reaction mechanism.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified steps, coupled with the recommended in-process monitoring, ensures a high probability of success.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Suggested Grade/Purity
5-Fluoroisatin317-20-4C₈H₄FNO₂165.12≥97%
Acetone67-64-1C₃H₆O58.08ACS Reagent, ≥99.5%
Potassium Hydroxide (KOH)1310-58-3KOH56.11≥85% pellets
Ethanol (95%)64-17-5C₂H₅OH46.07Reagent Grade
Hydrochloric Acid (HCl)7647-01-0HCl36.462M or concentrated
Deionized Water7732-18-5H₂O18.02High Purity

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Synthesis Workflow Diagram

G start Start prep Prepare 30% KOH in 95% Ethanol start->prep ring_opening Add 5-Fluoroisatin Stir for 30 min prep->ring_opening carbonyl_add Add Acetone (Exothermic) ring_opening->carbonyl_add reflux Reflux for 12-14 hours (Monitor by TLC) carbonyl_add->reflux workup Cool to RT Acidify with HCl to pH ~4-5 reflux->workup isolate Cool in Ice Bath Filter Precipitate workup->isolate purify Wash with Cold Water Recrystallize from Ethanol/Water isolate->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a 30% (w/v) solution of potassium hydroxide by carefully dissolving 10 g of KOH pellets in 33 mL of 95% ethanol. (CAUTION: Dissolution is highly exothermic; cool the flask in a water bath if necessary).

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of 5-fluoroisatin. The mixture will likely turn from a reddish-orange to a deep brown or yellow solution as the isatin ring opens.[1] Stir vigorously at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.

  • Addition of Carbonyl Compound: Slowly add 10 mL of acetone to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-14 hours.

  • Reaction Monitoring: The reaction's progress can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, neutralizing it with a drop of acetic acid, and spotting it on a silica plate. A suitable eluent system is ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio). The disappearance of the 5-fluoroisatin spot indicates reaction completion.

  • Product Precipitation (Work-up): After the reflux period, cool the reaction mixture to room temperature. Transfer the dark mixture to a beaker and carefully acidify it by slowly adding 2M HCl with constant stirring. The goal is to precipitate the carboxylic acid product. Monitor the pH, adjusting it to approximately 4-5. A large amount of solid precipitate should form.

  • Isolation: Cool the suspension in an ice bath for at least 30 minutes to maximize precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid on the filter with a small amount of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Characterization and Data Analysis

Confirming the structural identity and purity of the synthesized this compound is a mandatory step for validation.

TechniquePurposeExpected Observations
¹H NMR Structural confirmationAromatic protons in the 7-8.5 ppm range, a singlet for the methyl group (~2.7 ppm), and a broad singlet for the carboxylic acid proton (>13 ppm).[8]
¹³C NMR Carbon skeleton confirmationPeaks corresponding to the quinoline ring carbons, the methyl carbon, and the carboxylic acid carbonyl carbon (~168 ppm).
FT-IR Functional group analysisBroad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1500-1600 cm⁻¹).
Mass Spec (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight (C₁₁H₈FNO₂ = 205.19 g/mol ).
Melting Point Purity assessmentA sharp melting point consistent with literature values.

Safety Precautions and Reagent Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

ChemicalGHS PictogramsKey HazardsHandling Precautions
Potassium Hydroxide (KOH) GHS05Corrosive, causes severe skin burns and eye damage.Handle with extreme care. Avoid contact with skin and eyes. Work in a fume hood.
5-Fluoroisatin GHS07Skin, eye, and respiratory irritant.Avoid inhalation of dust. Prevent contact with skin and eyes.
Acetone GHS02, GHS07Highly flammable liquid and vapor. Causes serious eye irritation.Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Hydrochloric Acid (HCl) GHS05, GHS07Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.Handle in a fume hood. Add acid to water, never the other way around.
Ethanol GHS02, GHS07Highly flammable liquid and vapor.Keep away from ignition sources.

Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Pfitzinger condensation reaction offers a reliable and efficient pathway for the synthesis of this compound from commercially available starting materials. This protocol, grounded in established chemical principles, provides a comprehensive and validated procedure for obtaining this valuable synthetic intermediate. Careful adherence to the experimental steps, safety guidelines, and characterization methods will ensure a successful and reproducible outcome for researchers in the field of synthetic and medicinal chemistry.

References

  • Pharmapproach. (n.d.). Pfitzinger Quinoline Synthesis. Pharmapproach.
  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate.
  • Yadav, V., et al. (2012). Application of pfitzinger reaction in. JOCPR.
  • European Journal of Medicinal Chemistry. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI.
  • Blackburn, A. C., et al. (1996). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC.
  • ResearchGate. (n.d.). Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, and the exploration of novel derivatives remains a critical endeavor in the face of rising antimicrobial resistance.[1] The subject of this guide, 6-Fluoro-2-methylquinoline-4-carboxylic acid , represents a strategic chemical entity designed to leverage the established pharmacophore of quinolone antibiotics.

The core structure, a quinoline-4-carboxylic acid, is essential for the primary mechanism of action shared by this class: the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones convert these essential enzymes into cellular toxins that induce double-stranded DNA breaks, ultimately leading to bacterial cell death.[1][2]

The specific substitutions on the quinoline ring are critical for modulating potency, spectrum of activity, and pharmacokinetic properties. The introduction of a fluorine atom at the C-6 position is a well-established strategy that markedly improves antimicrobial activity, a hallmark of the highly successful fluoroquinolone subclass.[4] Furthermore, the carboxylic acid group at the C-4 position is considered vital for binding to the DNA gyrase and facilitating transport into the bacterial cell.[4]

These application notes provide a comprehensive framework for researchers to systematically evaluate the in vitro antimicrobial potential of this compound using standardized antimicrobial susceptibility testing (AST) methodologies. The protocols are designed to be self-validating through the inclusion of appropriate controls and adherence to internationally recognized standards.

Postulated Mechanism of Action

This compound is hypothesized to function as a topoisomerase poison, consistent with other quinolone antibiotics.[2] The mechanism involves stabilizing the transient double-stranded DNA breaks generated by DNA gyrase and topoisomerase IV, thereby inhibiting the re-ligation step of the enzymatic cycle.[2][3] This leads to an accumulation of cleavage complexes, which impede the progression of replication forks and trigger the SOS response and other DNA repair pathways, culminating in bactericide.[2] Eukaryotic cells lack DNA gyrase or topoisomerase IV, providing the basis for the selective toxicity of quinolones against bacteria.[5]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 6-Fluoro-2-methylquinoline- 4-carboxylic acid Porins Porin Channels Compound->Porins Entry DNA_Gyrase DNA Gyrase / Topoisomerase IV Porins->DNA_Gyrase Ternary_Complex Stable Ternary Complex (Quinolone-Enzyme-DNA) DNA_Gyrase->Ternary_Complex Binds DNA Bacterial Chromosome DNA->Ternary_Complex Traps DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Induces Replication_Fork Replication Fork Replication_Fork->Ternary_Complex Collision Cell_Death Cell Death DS_Breaks->Cell_Death Triggers

Caption: Postulated mechanism of this compound.

Essential Protocols for Antimicrobial Susceptibility Testing

The primary goal of AST is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent required to inhibit the visible in vitro growth of a specific microorganism.[6] The broth microdilution method is considered the standard reference for AST.[7]

Critical Preliminary Step: Compound Preparation

The solubility and stability of the test compound are paramount for accurate MIC determination.

  • Solvent Selection: Begin by assessing the solubility of this compound. A common starting solvent for novel compounds is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest desired test concentration).

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in the minimum required volume of the chosen solvent. Ensure complete dissolution.

  • Working Solutions: Subsequent dilutions should be made in the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to minimize the final concentration of the solvent in the assay. The final concentration of DMSO should typically not exceed 1-2% (v/v) as higher concentrations can inhibit bacterial growth. A solvent toxicity control must be included in the assay.

Protocol: Broth Microdilution MIC Assay

This method is the gold standard for determining MIC values and is adaptable for high-throughput screening.[6][7] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • 96-well sterile microtiter plates (U-bottom or flat-bottom)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Standard control antibiotic (e.g., Ciprofloxacin)

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile diluents (e.g., sterile saline or broth)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile broth or saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Preparation (Serial Dilution):

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate row.

    • Add 100 µL of the working stock solution of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the compound to its final test concentration. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

    • This can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate 96-Well Plate Setup cluster_read Incubation & Reading P1 Prepare 0.5 McFarland Bacterial Suspension P3 Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) P1->P3 P2 Prepare Compound Stock Solution S2 Add 2x Compound to Well 1 P2->S2 S4 Add 50µL Final Inoculum to Wells 1-11 P3->S4 S1 Add Broth to Wells 2-12 S3 Perform 2-fold Serial Dilutions (Well 1 -> Well 10) S1->S3 S2->S3 S3->S4 I1 Incubate at 37°C for 16-20 hours S4->I1 R1 Visually Inspect for Turbidity I1->R1 R2 Determine Lowest Concentration with No Growth (MIC) R1->R2

Sources

Application Notes and Protocols for "6-Fluoro-2-methylquinoline-4-carboxylic acid" in Anticancer Cell Viability Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emerging Potential of Quinoline Derivatives in Oncology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent anticancer properties, which are often attributed to their ability to intercalate DNA, inhibit key enzymes like topoisomerases and protein kinases, and induce apoptosis.[1][3][4][5] These compounds can trigger cell cycle arrest, disrupt cell migration, and modulate critical signaling pathways involved in tumor progression.[1][3] This application note provides a detailed guide for researchers on the utilization of "6-Fluoro-2-methylquinoline-4-carboxylic acid," a specific quinoline derivative, in anticancer cell viability assays. While extensive research on this particular compound is emerging, the protocols and expected outcomes described herein are based on the established activities of structurally related quinoline-4-carboxylic acid derivatives that have shown promise in preclinical studies.[6][7][8]

This document will provide detailed, step-by-step protocols for two robust and widely used cell viability assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Crystal Violet assay. Beyond the procedural steps, this guide will delve into the scientific rationale behind the experimental design, data interpretation, and potential mechanisms of action, empowering researchers to conduct these assays with confidence and scientific rigor.

I. Understanding the Compound: this compound

While specific data on the biological activities of this compound is still under investigation, its structural features suggest potential as an anticancer agent. The quinoline core provides a planar structure conducive to DNA intercalation, a common mechanism for cytotoxic compounds.[1] The carboxylic acid group at position 4 is a feature shared by other quinoline derivatives with demonstrated antitumor activity.[7] The fluoro and methyl substitutions can influence the compound's solubility, cell permeability, and interaction with target molecules.

A. Compound Handling and Preparation

  • Solubility: The solubility of this compound should be empirically determined. It is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell culture experiments, a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO is recommended.

  • Storage: The solid compound should be stored at room temperature or 4°C, protected from light and moisture. The DMSO stock solution should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

II. Core Protocols for Assessing Anticancer Activity

The following protocols are designed for adherent cancer cell lines cultured in 96-well plates. Adjustments may be necessary for suspension cells or different plate formats.

A. The MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

1. Detailed Protocol for the MTT Assay

  • Cell Seeding:

    • Harvest cancer cells during their exponential growth phase.

    • Determine cell density using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.

      • Untreated Control: Cells in fresh medium only.

      • Blank: Medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.[11]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

2. Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

The results can be plotted as a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined from this curve.

B. The Crystal Violet Assay: A Measure of Cell Adherence

The Crystal Violet assay is a simple and reliable method for quantifying cell viability, particularly for adherent cells.[12][13] The dye binds to proteins and DNA of the attached cells.[12][13] When cells undergo apoptosis or necrosis, they detach from the plate, leading to a reduction in the amount of crystal violet staining.[12][13]

1. Detailed Protocol for the Crystal Violet Assay

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described for the MTT assay.

  • Staining Procedure:

    • After the treatment period, carefully aspirate the medium from each well.

    • Gently wash the cells twice with 100 µL of phosphate-buffered saline (PBS).

    • Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well.

    • Incubate the plate for 20 minutes at room temperature.[12]

    • Carefully wash the plate with tap water to remove the excess crystal violet. This can be done by gently immersing the plate in a beaker of water and repeating the process four times.[12]

    • Invert the plate on a paper towel and gently tap to remove any remaining liquid.

    • Allow the plate to air dry completely.

  • Dye Solubilization and Data Acquisition:

    • Add 100 µL of a solubilization solution (e.g., 33% acetic acid or 10% SDS) to each well to dissolve the bound crystal violet.

    • Shake the plate on an orbital shaker for 15-30 minutes until the color is uniform.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Data Analysis and Interpretation

The data analysis for the Crystal Violet assay is the same as for the MTT assay. The percentage of cell viability is calculated, and a dose-response curve is generated to determine the IC50 value.

III. Scientific Rationale and Experimental Considerations

  • Choice of Assay: The MTT assay measures metabolic activity, which is generally a good indicator of cell viability. However, compounds that affect mitochondrial function can interfere with the assay. The Crystal Violet assay, on the other hand, measures cell adherence and is less prone to such interferences. Running both assays can provide a more comprehensive picture of the compound's cytotoxic effects.

  • Controls are Critical: The inclusion of appropriate controls is essential for the accurate interpretation of the results. The vehicle control accounts for any effects of the solvent, while the blank corrects for background absorbance. A positive control (a known anticancer drug) can be used to validate the assay.

  • Dose and Time Dependence: The cytotoxic effects of a compound are typically dose- and time-dependent. Therefore, it is important to test a range of concentrations and incubation times to fully characterize the compound's activity.

IV. Potential Mechanisms of Action of Quinoline Derivatives

While the specific mechanism of this compound is yet to be elucidated, several mechanisms have been proposed for quinoline-based anticancer agents:

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring can insert itself between DNA base pairs, interfering with DNA replication and transcription.[1][5] Many quinoline derivatives are also known to inhibit topoisomerase enzymes, which are crucial for resolving DNA supercoiling during replication.[1]

  • Kinase Inhibition: Quinoline derivatives can act as inhibitors of various protein kinases that are involved in cancer cell signaling pathways, such as those regulating cell proliferation, survival, and angiogenesis.[3][4]

  • Induction of Apoptosis: Many anticancer drugs, including quinoline derivatives, exert their effects by inducing programmed cell death, or apoptosis.[1][3] This can be triggered through various intrinsic and extrinsic pathways.

V. Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) - MTT AssayIC50 (µM) - Crystal Violet Assay
MCF-7Breast Cancer4815.2 ± 2.118.5 ± 3.4
A549Lung Cancer4825.8 ± 4.529.1 ± 5.2
HCT116Colon Cancer488.9 ± 1.511.3 ± 2.0
HeLaCervical Cancer4832.4 ± 6.135.7 ± 7.3

VI. Visualizing the Workflow and Potential Pathways

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare Compound Dilutions treatment Compound Treatment (24-72h) compound_prep->treatment cell_seeding->treatment viability_assay Perform Viability Assay (MTT or Crystal Violet) treatment->viability_assay readout Measure Absorbance viability_assay->readout calc_viability Calculate % Viability readout->calc_viability dose_response Generate Dose-Response Curve calc_viability->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for assessing the anticancer activity of this compound.

potential_mechanisms cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects compound 6-Fluoro-2-methylquinoline- 4-carboxylic acid dna DNA compound->dna Intercalation topoisomerase Topoisomerase compound->topoisomerase Inhibition kinases Protein Kinases compound->kinases Inhibition dna_damage DNA Damage dna->dna_damage replication_inhibition Replication Inhibition topoisomerase->replication_inhibition signal_transduction Altered Signal Transduction kinases->signal_transduction apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest replication_inhibition->cell_cycle_arrest signal_transduction->apoptosis signal_transduction->cell_cycle_arrest

Sources

MTT assay protocol for "6-Fluoro-2-methylquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Determining the Cytotoxicity of 6-Fluoro-2-methylquinoline-4-carboxylic acid using the MTT Assay

Authored by a Senior Application Scientist

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer properties.[1] The targeted modification of the quinoline ring system, such as the inclusion of fluorine atoms and carboxylic acid moieties, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[2][3] This document focuses on This compound , a member of this promising class, and outlines a detailed protocol for evaluating its cytotoxic potential using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a robust and widely adopted colorimetric method for assessing in vitro cell metabolic activity. As this activity is a key indicator of cell viability, the assay is an indispensable tool for quantifying the cytotoxic or cytostatic effects of novel chemical entities in drug discovery and toxicology research.[4][5][6] This guide provides a comprehensive, step-by-step methodology grounded in established principles to ensure the generation of accurate, reproducible, and reliable data for researchers, scientists, and drug development professionals.

Principle of the MTT Assay

The core of the MTT assay is the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[5] This conversion is exclusively carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living, metabolically active cells.[4][7] Consequently, the quantity of formazan produced is directly proportional to the number of viable cells.[6] The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer, typically between 550 and 600 nm.[5] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and is a measure of the compound's cytotoxicity.

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) Formazan Purple Formazan Crystals (insoluble) Mitochondria->Formazan Reduction MTT Yellow Tetrazolium Salt (MTT, water-soluble) MTT->Mitochondria Enters Cell Solubilization Solubilization Agent (e.g., DMSO, SDS) Formazan->Solubilization Dissolves Crystals Measurement Quantification via Absorbance Reading (570 nm) Solubilization->Measurement Creates Colored Solution

Caption: The biochemical principle of the MTT assay.

Materials and Reagents

  • Compound: this compound

  • Cell Lines: Adherent human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer[1])

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4[8]

  • Trypsin-EDTA: 0.25% or 0.05% solution

  • MTT Reagent: 5 mg/mL MTT in sterile PBS. Prepare by dissolving MTT powder, filter-sterilize through a 0.22 µm filter, and store protected from light at 4°C for up to one month.[8]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

  • Vehicle Control: Cell culture grade DMSO.

  • Equipment:

    • Humidified CO₂ incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Inverted microscope

    • Hemocytometer or automated cell counter

    • Sterile 96-well flat-bottom tissue culture plates

    • Multichannel pipette

    • Microplate reader with a filter between 550-600 nm (570 nm is optimal)[9]

Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format. Each step is critical for ensuring the validity of the results.

Stage 1: Preparation of Compound Stock and Working Solutions

The solubility of the test compound is a critical parameter. Quinoline carboxylic acids may have limited aqueous solubility, necessitating the use of an organic solvent like DMSO.

  • Prepare a High-Concentration Stock Solution: Weigh a precise amount of this compound and dissolve it in high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution; sonication may be required. Store this stock at -20°C.

  • Prepare Serial Dilutions: On the day of the experiment, thaw the stock solution. Prepare a series of working solutions by performing serial dilutions from the stock into a sterile culture medium. The final concentration of DMSO in the medium applied to the cells should be kept constant across all treatment groups and must be non-toxic, typically ≤0.5%.[10]

Stage 2: Cell Seeding

Optimal cell density is crucial for reliable results. Too few cells will produce a weak signal, while too many can lead to over-confluence and nutrient depletion, affecting metabolic activity.[10]

  • Cell Harvest: Culture cells until they reach approximately 80% confluency in the logarithmic growth phase.[10] Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with a serum-containing medium, collect the cells, and count them using a hemocytometer or automated cell counter to determine cell viability and concentration.

  • Plate Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000 to 10,000 cells/well for many cancer lines) in a final volume of 100 µL of culture medium per well in a 96-well plate.[11]

  • Edge Effect Mitigation: To avoid "edge effects" caused by evaporation, do not use the outermost wells for experimental data. Instead, fill these perimeter wells with 100-200 µL of sterile PBS or medium.[10]

  • Incubation: Incubate the plate for 18-24 hours in a humidified incubator (37°C, 5% CO₂) to allow cells to attach and resume normal growth.[4][11]

Stage 3: Compound Treatment

A well-designed plate layout that includes all necessary controls is essential for data integrity.

  • Plate Layout: Design the plate to include wells for blanks (medium only), untreated controls (cells + medium), vehicle controls (cells + medium with the same final DMSO concentration as the highest treatment dose), and the various concentrations of the test compound. Each condition should be performed in at least triplicate.

Caption: Example 96-well plate layout for an MTT cytotoxicity assay.

  • Cell Treatment: After the 24-hour attachment period, carefully aspirate the old medium. Add 100 µL of the prepared medium containing the respective concentrations of this compound, vehicle, or fresh medium (for untreated controls) to the appropriate wells.[4][11]

  • Treatment Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[4] The duration should be based on the compound's expected mechanism of action.

Stage 4: MTT Assay Execution
  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (including controls and blanks), bringing the total volume to 110 µL.[4] Mix gently by tapping the plate.

  • Formazan Formation: Return the plate to the incubator for 2 to 4 hours.[4][11] During this time, viable cells will convert the MTT into visible purple formazan crystals. The optimal incubation time can vary by cell type and should be confirmed by observing crystal formation under a microscope.

  • Solubilize Formazan Crystals:

    • Carefully aspirate all 110 µL of the medium from each well without disturbing the formazan crystals at the bottom.[11]

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[8][11]

    • Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.

Stage 5: Data Acquisition
  • Read Absorbance: Measure the absorbance of each well using a microplate reader. The measurement wavelength should be 570 nm.[4] A reference wavelength of >630 nm can be used to subtract background absorbance from factors like fingerprints or plate imperfections.

  • Timing: Read the plate within 1 hour after adding the solubilization solution.

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of the compound that inhibits cell viability by 50% (IC₅₀).

  • Background Subtraction: Calculate the average absorbance of the blank wells. Subtract this average from all other absorbance readings (controls and treated wells).

  • Calculate Percent Viability: Use the background-corrected absorbance values to calculate the percentage of cell viability for each concentration relative to the vehicle control. The vehicle control represents 100% viability.

    % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Generate Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically produce a sigmoidal dose-response curve.

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of the compound that corresponds to 50% viability on the dose-response curve.[4] This value can be determined using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.[12][13]

Data_Analysis RawData Raw Absorbance Data (OD at 570 nm) CorrectedData Background-Corrected Absorbance Values RawData->CorrectedData AvgBlanks Average Blank Wells AvgBlanks->CorrectedData Subtract PercentViability Calculate % Viability for each concentration CorrectedData->PercentViability VehicleControl Average Vehicle Control (Represents 100% Viability) VehicleControl->PercentViability Normalize Against PlotCurve Plot Dose-Response Curve (% Viability vs. Log[Concentration]) PercentViability->PlotCurve IC50 Determine IC50 Value (Non-linear Regression) PlotCurve->IC50

Caption: Workflow for data analysis from raw absorbance to IC₅₀ determination.

Sample Data Presentation
Compound Conc. (µM)Mean Corrected Absorbance (OD 570)Standard Deviation% Viability
0 (Vehicle Control)1.2540.085100.0%
11.1980.07295.5%
51.0530.06184.0%
100.8810.05570.3%
250.6150.04949.0%
500.3420.03327.3%
1000.1550.02112.4%

Quality Control and Troubleshooting

The reliability of an MTT assay depends on careful execution and awareness of potential pitfalls.

IssuePotential Cause(s)Recommended Solution(s)
Low Absorbance Readings - Too few cells were seeded.- Insufficient incubation time with MTT reagent.[10]- Cell death due to factors other than the compound.- Perform a cell titration experiment to determine optimal seeding density.[10]- Increase MTT incubation time (check formazan formation microscopically).- Ensure consistent cell health and use cells in the logarithmic growth phase.
High Background - Microbial contamination (bacteria/yeast can reduce MTT).[10][14]- Phenol red or serum components in the medium interfering with the assay.[10]- Test compound chemically reduces MTT.[15]- Maintain strict aseptic technique.- Use phenol red-free medium for the final MTT incubation step.[10]- Include a control with the compound in cell-free medium to check for direct MTT reduction.[15]
High Variability Between Replicates - Inaccurate pipetting.- Uneven cell seeding.- Incomplete solubilization of formazan crystals.- "Edge effects" in the outer wells of the plate.[10]- Calibrate pipettes and ensure proper technique.- Thoroughly resuspend cells before seeding.- Ensure adequate mixing and time for solubilization; view wells to confirm no crystals remain.[14]- Avoid using perimeter wells for experimental data.[10]

Conclusion

This application note provides a detailed and robust protocol for assessing the cytotoxic effects of This compound using the MTT assay. By adhering to the principles of careful experimental design, including proper controls, optimized cell densities, and systematic data analysis, researchers can generate high-quality, reliable data. This information is crucial for characterizing the compound's biological activity and guiding its future development as a potential therapeutic agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Unknown. (n.d.). MTT Assay Principle. Protocol document. [Link]
  • ResearchGate. (2015).
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • YouTube. (2020).
  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • ResearchGate. (2022). I am having problems in getting results in MTT assay. How do I rectify it?.
  • Indian Journal of Chemistry. (2010). Synthesis and cytotoxicity of new quinoline derivatives. NISCAIR Online Periodicals Repository. [Link]
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
  • Wozniak, K., et al. (2022).
  • LaVoie, E. J., et al. (1984). Genotoxicity of fluoroquinolines and methylquinolines.
  • Solomon, V. R., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry, 15(14), 4880-4884. [Link]

Sources

Application Notes and Protocols for In Vitro Anticancer Studies of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action.[1][2][3] These mechanisms often include the induction of programmed cell death (apoptosis), cell cycle arrest at critical checkpoints, and the inhibition of key signaling pathways that are essential for the survival and proliferation of cancer cells.[1][3][4] The versatility of the quinoline structure allows for a wide array of chemical modifications, leading to a rich library of derivatives with distinct biological profiles.[1][4]

This guide focuses on a specific derivative, 6-Fluoro-2-methylquinoline-4-carboxylic acid , a compound of interest for its potential cytotoxic and anti-proliferative properties. While extensive research has been conducted on the broader family of quinoline compounds, this document provides a detailed roadmap for researchers and drug development professionals to systematically investigate the in vitro anticancer effects of this particular molecule. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and explore the potential signaling pathways that may be modulated by this compound.

Compound Profile: this compound

Characteristic Information
IUPAC Name This compound
Molecular Formula C₁₁H₈FNO₂
Molecular Weight 205.19 g/mol
Structure Chemical structure of this compound
Synthesis Can be synthesized from 5-fluoroisatin and acetone.[5]
Purity For in vitro studies, a purity of ≥95% is recommended.
Solubility Solubility should be determined in relevant solvents (e.g., DMSO) for stock solution preparation.

Proposed In Vitro Evaluation Workflow

A logical and stepwise approach is crucial for characterizing the anticancer potential of a novel compound. The following workflow is proposed for the in vitro evaluation of this compound:

Anticancer Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Validation A MTT Assay B Determine IC50 Values A->B Quantify cell viability C Apoptosis Assay (Annexin V/PI) B->C Proceed with active concentrations D Cell Cycle Analysis (PI Staining) B->D Proceed with active concentrations E Elucidate Mode of Action C->E Quantify apoptotic cells D->E Determine cell cycle distribution F Western Blot Analysis E->F Investigate protein expression G Identify Key Protein Modulations F->G Probe signaling pathways

Caption: Proposed workflow for in vitro anticancer evaluation.

Phase 1: Cytotoxicity Profiling

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Application Note: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[6][7] The amount of formazan produced is directly proportional to the number of living cells.[7]

Detailed Protocol: MTT Assay

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.[6]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[6][7] A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next critical step is to investigate how it induces cell death. Quinoline derivatives are known to trigger apoptosis and disrupt the cell cycle.[1][3][4]

Application Note: Apoptosis Detection by Annexin V/PI Staining

Apoptosis is a highly regulated process of programmed cell death. One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8][9][10] Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells but can penetrate late apoptotic and necrotic cells with compromised membrane integrity.[8][10] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10]

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cells treated with this compound (at IC50 and 2x IC50 concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the compound for 24-48 hours.

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Application Note: Cell Cycle Analysis by PI Staining

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent apoptosis.[1] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle.[11] PI is a stoichiometric DNA-binding dye, meaning the fluorescence intensity is directly proportional to the DNA content.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight). Cells can be stored in ethanol for several weeks.[12]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A. The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

    • The PI fluorescence is typically measured on a linear scale.

    • Use software such as ModFit LT™ or FlowJo™ to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[13]

Phase 3: Molecular Target Exploration

Following the identification of the mode of action (e.g., apoptosis induction and/or cell cycle arrest), the next logical step is to investigate the underlying molecular mechanisms. Western blotting is a powerful technique to examine changes in the expression levels of key proteins involved in these cellular processes.

Application Note: Western Blot Analysis of Apoptosis and Cell Cycle Regulatory Proteins

Based on the findings from the apoptosis and cell cycle assays, Western blot analysis can be employed to probe for changes in the expression of key regulatory proteins. For example, if this compound induces apoptosis, one could investigate the expression of proteins in the Bcl-2 family (e.g., Bcl-2, Bax) and the activation of caspases (e.g., cleaved caspase-3, cleaved PARP). If cell cycle arrest is observed, the expression of cyclins and cyclin-dependent kinases (CDKs) that govern the specific cell cycle phase transition can be examined.

Apoptosis_Signaling_Pathway Compound 6-Fluoro-2-methylquinoline- 4-carboxylic acid Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Casp9a Caspase-9 (active) Casp9->Casp9a Activation Casp3 Pro-caspase-3 Casp9a->Casp3 Casp3a Caspase-3 (active) Casp3->Casp3a Activation PARP PARP Casp3a->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway modulated by the compound.

Detailed Protocol: Western Blot

Materials:

  • Cell lysates from treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, Cyclin B1, CDK1, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as previously described.

    • Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.[14]

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading across all lanes.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro evaluation of This compound as a potential anticancer agent. By systematically assessing its cytotoxicity, and dissecting its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its therapeutic potential. The protocols provided herein are robust and widely accepted methodologies in the field of cancer research. Positive and compelling results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular targets. The quinoline scaffold continues to be a fertile ground for the discovery of novel oncology therapeutics, and a thorough investigation of this compound may contribute to the development of a new generation of anticancer drugs.

References

  • Ali, I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(21), 5147-5171.
  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (117), 54682.
  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry.
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Kaur, M., & Singh, M. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Journal of Heterocyclic Chemistry, 53(6), 1647-1664.
  • University of Iowa Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • El-Sayed, M. A. A., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(53), 31818-31843.
  • Gothwal, A., et al. (2021). Insights into Quinoline Schiff Bases as Anticancer Agents. International Journal of Research and Pharmaceutical Sciences, 12(3), 1-10.
  • Reed, J. C., & Pellecchia, M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments: JoVE, (81), e50812.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • OriGene Technologies Inc. (n.d.). Western Blot Protocol.
  • ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
  • Ibragimov, R. I., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(3), M1453.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Patel, M., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European journal of medicinal chemistry, 38(11-12), 1001-1004.
  • Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

Sources

Application Notes & Protocols: 6-Fluoro-2-methylquinoline-4-carboxylic acid as a Pivotal Intermediate in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a critical building block in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum synthetic bactericidal agents whose efficacy is largely defined by the core quinolone structure.[1] The presence of a fluorine atom at the C-6 position and a carboxylic acid group at the C-4 position are considered essential for potent inhibition of bacterial DNA gyrase and topoisomerase IV, the enzymes critical for DNA replication.[2][3] This document details field-proven protocols for the synthesis, purification, and analytical characterization of this compound, offering researchers and drug development professionals a practical guide to producing this high-purity intermediate.

Introduction: The Strategic Importance of the Fluoroquinolone Core

The development of fluoroquinolone antibiotics marked a significant advancement in antimicrobial therapy. The core pharmacophore, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid skeleton, is the foundation of this class. Modifications at various positions on this ring system have led to successive generations of drugs with improved pharmacokinetic profiles and enhanced activity against a wider range of pathogens.

The synthesis of these complex molecules relies on the efficient and high-yield production of key intermediates. This compound represents one such pivotal precursor, providing the essential C-6 fluorine and C-4 carboxylic acid moieties required for biological activity. The following protocols are designed to be robust and reproducible, ensuring the generation of material suitable for downstream synthetic transformations in a drug discovery workflow.

G cluster_intermediate Key Intermediate Synthesis cluster_modification Downstream Functionalization cluster_final Final Product A 4-Fluoroaniline C 6-Fluoro-2-methylquinoline- 4-carboxylic acid A->C B Pyruvic Acid B->C D N-1 Alkylation (e.g., with ethyl or cyclopropyl group) C->D E C-7 Substitution (e.g., with piperazine) D->E F Fluoroquinolone Antibiotic (e.g., Ciprofloxacin, Levofloxacin) E->F G cluster_QC Quality Control Workflow cluster_Results Validation Data Input Purified Solid Sample HPLC HPLC Analysis (Purity Check) Input->HPLC MS Mass Spectrometry (Molecular Weight) Input->MS NMR NMR Spectroscopy (Structural ID) Input->NMR Purity Purity > 99% HPLC->Purity MW Correct m/z [M+H]⁺ = 206.06 MS->MW Structure ¹H, ¹³C NMR Spectra Match Structure NMR->Structure Final Batch Release for Downstream Synthesis Purity->Final MW->Final Structure->Final

Sources

Application Notes & Protocols: Derivatization of 6-Fluoro-2-methylquinoline-4-carboxylic acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific scaffold, 6-Fluoro-2-methylquinoline-4-carboxylic acid, presents a unique opportunity for the generation of novel chemical entities for drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid at the 4-position serves as a versatile chemical handle for derivatization. This document provides a comprehensive guide for the strategic derivatization of this scaffold to generate a diverse chemical library suitable for high-throughput biological screening. We will detail robust protocols for amide bond formation, esterification, and bioisosteric replacement of the carboxylic acid moiety, providing the rationale behind the chosen methodologies to empower researchers in their quest for novel bioactive compounds.

Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery

The quinoline ring system is a heterocyclic aromatic compound that has garnered significant attention from medicinal chemists due to its presence in a multitude of biologically active molecules.[1][4] Its rigid and planar structure provides an excellent framework for the spatial presentation of various functional groups, allowing for precise interactions with biological targets.[4] The diverse pharmacological profiles of quinoline derivatives, ranging from antimalarial to anticancer agents, underscore the versatility of this scaffold in drug design.[1][3][5]

1.1. The Strategic Importance of this compound

The subject of this guide, this compound, incorporates several key features that make it an attractive starting point for a drug discovery program:

  • The Quinoline Core: Provides a proven pharmacophoric foundation with a rich history in medicinal chemistry.[1][2]

  • 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to modulate the electronic properties of the molecule, enhance metabolic stability, and improve binding affinity to target proteins.[6]

  • 2-Methyl Group: This small alkyl group can influence the steric and electronic properties of the quinoline ring, potentially impacting target engagement.

  • 4-Carboxylic Acid: This functional group is the cornerstone of our derivatization strategy. It serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents to explore the chemical space around the quinoline core.

The overarching goal of the derivatization strategies outlined herein is to generate a library of diverse analogs for subsequent biological evaluation. This process, known as high-throughput screening (HTS), allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity.[7][8]

Derivatization Strategies and Protocols

The carboxylic acid moiety of this compound is the primary site for chemical modification. We will focus on three principal derivatization pathways: amide bond formation, esterification, and bioisosteric replacement.

Amide Library Synthesis via Amide Bond Coupling

The formation of an amide bond is one of the most frequently employed reactions in medicinal chemistry, allowing for the linkage of the quinoline scaffold to a vast array of amine-containing building blocks.[9][10][11]

Scientific Rationale: Amide bonds are relatively stable in biological systems and can participate in hydrogen bonding interactions with protein targets, a crucial aspect of molecular recognition. By coupling the core scaffold with a diverse set of amines, we can systematically probe the structure-activity relationship (SAR) of the resulting amides.

Workflow for Amide Library Synthesis:

Caption: Workflow for generating a diverse amide library.

Protocol 2.1.1: EDC/HOBt Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as a coupling agent system. This is a widely used and reliable method for amide bond formation.[11]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the amine of choice (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2.1.2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) is a highly effective coupling reagent.[11]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

Procedure:

  • Dissolve this compound (1.0 equivalent), the amine of choice (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3.0 equivalents) to the mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 2.1.1.

Coupling ReagentKey AdvantagesCommon Side Reactions
EDC/HOBt Cost-effective, water-soluble byproducts.Racemization (can be suppressed by HOBt).
HATU High reactivity, suitable for hindered substrates.Higher cost.
Ester Library Synthesis

Esterification of the carboxylic acid provides another avenue for structural diversification, leading to compounds with different physicochemical properties compared to their amide counterparts.

Scientific Rationale: Esters are generally more lipophilic than carboxylic acids and can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. The synthesis of an ester library allows for the exploration of how changes in lipophilicity and metabolic stability affect biological activity.

Protocol 2.2.1: Steglich Esterification

This method utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).

Materials:

  • This compound

  • Alcohol of choice (1.5 equivalents)

  • DIC (1.2 equivalents)

  • DMAP (0.1 equivalents)

  • Anhydrous DCM

Procedure:

  • To a solution of this compound (1.0 equivalent) and the alcohol of choice (1.5 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

  • Cool the mixture to 0 °C and add DIC (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Bioisosteric Replacement of the Carboxylic Acid

Bioisosterism is a strategy in drug design where a functional group is replaced by another group with similar physicochemical properties, with the aim of improving the pharmacological profile of the compound.[12][13][14]

Scientific Rationale: While the carboxylic acid group can be crucial for target binding, it can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[15] Replacing the carboxylic acid with a bioisostere can address these issues while maintaining or even enhancing biological activity.[14][15]

Workflow for Bioisostere Introduction:

Caption: A potential pathway for tetrazole bioisostere synthesis.

Protocol 2.3.1: Synthesis of a Tetrazole Bioisostere

The tetrazole ring is a common non-classical bioisostere of the carboxylic acid group, exhibiting a similar pKa.[14]

Step 1: Synthesis of the Amide

  • Convert this compound to the corresponding acid chloride using thionyl chloride (SOCl₂).

  • React the acid chloride with aqueous ammonia to form 6-Fluoro-2-methylquinoline-4-carboxamide.

Step 2: Conversion to the Nitrile

  • Dehydrate the primary amide using a suitable dehydrating agent (e.g., phosphorus pentoxide or phosphoryl chloride) to yield 6-Fluoro-2-methylquinoline-4-carbonitrile.

Step 3: Cycloaddition to form the Tetrazole

  • To a solution of the nitrile in DMF, add sodium azide (NaN₃) and ammonium chloride (NH₄Cl).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction, acidify with HCl, and extract the product with a suitable organic solvent.

  • Purify by recrystallization or column chromatography.

BioisostereRationale for Replacement
Tetrazole Similar acidity to carboxylic acid, increased lipophilicity.[14]
Acyl Sulfonamide Can mimic the hydrogen bonding pattern of a carboxylic acid.[14]
Hydroxamic Acid Possesses metal-chelating properties and can act as a carboxylic acid mimic.[15]

Biological Screening Cascade

Once the derivatized library is synthesized and purified, the next crucial step is to evaluate the biological activity of the compounds.

3.1. High-Throughput Screening (HTS)

HTS is a drug discovery process that allows for the automated testing of large numbers of chemical compounds against a specific biological target.[7][16]

Key Considerations for HTS:

  • Assay Development: A robust and reproducible assay is paramount for successful HTS. This could be a cell-based assay measuring a specific cellular response or a biochemical assay measuring the activity of a purified enzyme.

  • Compound Management: Proper handling and storage of the compound library are essential to maintain compound integrity.[16]

  • Data Analysis: Sophisticated data analysis tools are required to identify "hits" from the large datasets generated during HTS.

General HTS Workflow:

HTS_Workflow A Compound Library (Derivatized Quinolines) B Primary Screen (Single Concentration) A->B C Hit Identification B->C D Dose-Response Confirmation (IC50/EC50 Determination) C->D E Secondary Assays (Selectivity, Mechanism of Action) D->E F Lead Optimization E->F

Caption: A typical workflow for a high-throughput screening cascade.

3.2. Hit-to-Lead Optimization

Following the identification of initial hits from the primary screen, a process of hit-to-lead optimization is initiated. This involves synthesizing further analogs of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a lead candidate for further preclinical development.

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for the synthesis of a diverse chemical library through amide coupling, esterification, and bioisosteric replacement. A systematic approach to library design, coupled with a robust biological screening cascade, will maximize the potential for identifying novel lead compounds for the development of future therapeutics.

References

  • Jain, A., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chem Biol Drug Des, 100(3), 389-418. [Link]
  • Dahlin, J. L., & Walters, M. A. (2014). High throughput screening of small molecule library: procedure, challenges and future. Expert opinion on drug discovery, 9(6), 675–684. [Link]
  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]
  • Kumar, S., et al. (2020). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic chemistry, 104, 104232. [Link]
  • Afrin, S., et al. (2020). Quinoline: An Attractive Scaffold in Drug Design. Current topics in medicinal chemistry, 20(28), 2583–2604. [Link]
  • Kozar, M. P., et al. (2011). High-throughput screening of small molecule libraries using SAMDI mass spectrometry.
  • Singh, H., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current topics in medicinal chemistry, 20(28), 2605–2629. [Link]
  • El-Sawy, E. R., & Mandour, A. H. (2020). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future science OA, 6(8), FSO502. [Link]
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
  • Ballatore, C., et al. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]
  • Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & medicinal chemistry, 104, 117653. [Link]
  • Greenwood, M. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
  • El Haimouti, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3), 478-498. [Link]
  • Chen, Y., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5475–5480. [Link]
  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Current protocols in chemical biology, 2(4), 231–252. [Link]
  • Subiros-Funosas, R., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 65(48), 10057-10063. [Link]
  • Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in molecular biology (Clifton, N.J.), 1271, 245–259. [Link]
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826. [Link]
  • Lu, C., et al. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Tetrahedron Letters, 59(32), 3116-3119. [Link]
  • Sharma, P., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2419-2425. [Link]
  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative.
  • Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. (2025).
  • Orito, K., et al. (2000). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 65(21), 7495–7498. [Link]
  • Coppola, G. M. (1982). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 47(19), 3687–3690. [Link]
  • Ali, N. M., et al. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Synthesis of new arylated Quinolines by Suzuki cross coupling. (2025).
  • Legros, J., et al. (2004). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 2(11), 1639-1645. [Link]
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • Al-Bayati, R. I., et al. (2015). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(2), 120-131. [Link]
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]
  • Agrawal, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Arzneimittelforschung, 53(1), 56-61. [Link]
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
  • Al-Zoubi, R. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(14), 5542. [Link]
  • Osipyan, A. S., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

High-throughput screening with "6-Fluoro-2-methylquinoline-4-carboxylic acid"

This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign with this compound and related analogs. By combining a robust biochemical primary screen with a functional cell-based secondary assay, researchers can efficiently identify and validate potent and selective modulators of the NMDA receptor. The outlined protocols for assay execution, data analysis, and hit triage are designed to ensure high-quality, reproducible results, accelerating the critical early stages of the drug discovery pipeline. [22]

References

  • Lester, R. A., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. Brain Research, 489(2), 377-82. URL: https://www.sciencedirect.com/science/article/abs/pii/0006899389908755
  • BenchChem. (2025). Discovery and history of quinoline-4-carboxylic acid derivatives. BenchChem Technical Guides. URL: https://www.benchchem.com/product/b1134
  • Khandelia, H., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(11), 2295. URL: https://www.mdpi.com/1999-4915/13/11/2295
  • Jacquemard, C., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. URL: https://www.ddw-online.com/a-pragmatic-approach-to-hit-validation-following-biochemical-high-throughput-screening-120171212/
  • Small Molecule Discovery Center (SMDC) - UCSF. High-Throughput Screening Steps. University of California San Francisco. URL: https://smdc.ucsf.edu/services/hts/steps/
  • Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. URL: https://www.ncbi.nlm.nih.gov/books/NBK526002/
  • Creative Bioarray. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Creative Bioarray Technical Notes. URL: https://www.creative-bioarray.com/blog/developing-robust-in-vitro-cell-based-assays-for-high-throughput-screening-hts.htm
  • Google Patents. (1998). EP0869122A1 - Quinolinic sulfide derivatives acting as NMDA receptor antagonists and process for preparation thereof. URL: https://patents.google.
  • Wikipedia. High-throughput screening. URL: https://en.wikipedia.org/wiki/High-throughput_screening
  • Chen, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856555. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.856555/full
  • Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(20), 15413. URL: https://www.mdpi.com/1422-0067/24/20/15413
  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6610. URL: https://www.mdpi.com/1420-3049/27/19/6610
  • An, F., & Horvath, D. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. URL: https://www.lifescienceglobal.com/pms/index.php/ijb/article/view/762
  • Elder, D. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks. URL: https://www.technologynetworks.com/drug-discovery/articles/high-throughput-screening-in-drug-discovery-explained-359424
  • Paoletti, P., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(5), 4415. URL: https://www.mdpi.com/1422-0067/24/5/4415
  • Williams, C. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. URL: https://www.europeanpharmaceuticalreview.com/article/13018/establishing-assays-and-small-molecule-screening-facilities-for-drug-discovery-programs/
  • Zhou, S., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition, 51(10), 1254-1272. URL: https://dmd.aspetjournals.org/content/51/10/1254
  • Acharya, A., & Bro-Rasmussen, F. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6). URL: https://www.hilarispublisher.com/open-access/high-throughput-screening-of-small-molecule-library-procedure-challenges-and-future-1948-5956-1000407.pdf
  • Sikder, D., et al. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Drug Design, Development and Therapy, 11, 2757-2770. URL: https://www.dovepress.com/assay-development-and-high-throughput-screening-for-small-molecule-i-peer-reviewed-fulltext-article-DDDT
  • Loughborough University. (2004). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. Loughborough University Research Repository. URL: https://repository.lboro.ac.uk/articles/thesis/Rapid_screening_of_proteolytic_enzymes_and_their_inhibitors_using_fluorescence_methods/9592100
  • An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular BioSystems, 6(10), 1818-1826. URL: https://www.broadinstitute.org/publications/cell-based-assays-high-throughput-screening
  • Chen, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 934551. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.934551/full
  • ATCC. High Throughput Screening (HTS). ATCC Resources. URL: https://www.atcc.org/resources/applications-and-techniques/high-throughput-screening
  • ResearchGate. (2007). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. URL: https://www.researchgate.net/publication/6341258_A_Series_of_Quinoline-2-carboxylic_Acid_Derivatives_New_Potent_Glycine_Site_NMDA_Receptor_Antagonists
  • Zhang, J. H., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(8), 731-744. URL: https://ngdc.cncb.ac.
  • Ohta, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389-12399. URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01198
  • Macarron, R., & Proudfoot, J. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5619-5647. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b02002
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 32(23), 3653-3660. URL: https://academic.oup.
  • Edwards, B. S., et al. (2013). Cell-Based Screening Using High-Throughput Flow Cytometry. Current Protocols in Cytometry, Chapter 11, Unit11.10. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4156474/
  • Thorne, N., et al. (2010). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 132(40), 14098-14107. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2954157/
  • ChemicalBook. This compound synthesis. URL: https://www.chemicalbook.com/synthesis/716-03-0.htm
  • PubChem. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/44721404
  • Ibragimov, R. I., et al. (2023). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2023(2), M1629. URL: https://www.mdpi.com/1422-8599/2023/2/M1629
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. URL: https://www.researchgate.
  • Kumar, A., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Indian Journal of Pharmaceutical Sciences, 71(1), 41-45. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2846467/

Sources

Application Notes and Protocols for the Biological Characterization of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of a Privileged Scaffold

The quinoline-4-carboxylic acid moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid structure and versatile substitution patterns have allowed for the development of agents targeting a wide array of biological processes, from bacterial DNA gyrase to key enzymes in human metabolic pathways.[2] Within this class, 6-Fluoro-2-methylquinoline-4-carboxylic acid emerges as a compound of significant interest. Its structural similarity to known enzyme inhibitors warrants a thorough investigation of its biological activities.

This guide provides a comprehensive framework for researchers to elucidate the mechanism of action of this compound. We will explore two primary, plausible inhibitory pathways: protein kinase inhibition and dihydroorotate dehydrogenase (DHODH) inhibition . While the quinoline core is present in numerous kinase inhibitors, a very close structural analog of our target compound, Brequinar (NSC 368390), is a potent inhibitor of DHODH, a critical enzyme in pyrimidine biosynthesis.[3][4]

Therefore, a dual-pronged approach is scientifically mandated. These application notes will provide the theoretical basis and detailed experimental protocols to systematically investigate both potential mechanisms, enabling a robust characterization of this compound's therapeutic potential.

Part 1: Investigation of Kinase Inhibition Potential

Rationale for Kinase Target Assessment

The quinoline scaffold is a cornerstone in the design of numerous kinase inhibitors, targeting a variety of kinases implicated in cancer and other diseases.[5] Derivatives have been identified as inhibitors of protein kinase CK2, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), among others.[6][7] Although direct evidence for this compound is not yet published, its core structure justifies an initial screening against a panel of relevant kinases to explore this potential activity.

Workflow for Kinase Target Identification and Validation

A systematic approach is recommended to identify and validate potential kinase targets. This begins with broad, in silico screening to prioritize kinases for biochemical validation, followed by cell-based assays to confirm activity in a physiological context.

G cluster_in_silico In Silico Prioritization cluster_biochemical Biochemical Validation cluster_cellular Cellular Confirmation virtual_screening Virtual Screening (Docking of Compound into Kinase Library) target_list Generate Prioritized List of Potential Kinase Targets virtual_screening->target_list biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo™) target_list->biochemical_assay ic50_determination Determine IC50 Value biochemical_assay->ic50_determination cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) ic50_determination->cell_viability target_engagement Target Engagement Assay (e.g., NanoBRET™) cell_viability->target_engagement

Figure 1: Workflow for Kinase Inhibitor Characterization.
Protocol 1: Broad-Spectrum Kinase Inhibition Screening (Biochemical Assay)

This protocol describes a luminescent-based assay to measure the effect of this compound on the activity of a purified kinase. The ADP-Glo™ Kinase Assay is a versatile platform that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purified active kinase of interest

  • Kinase-specific substrate and corresponding buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient. For an initial screen, a single high concentration (e.g., 10 or 30 µM) is often used. For IC50 determination, a 10-point, 3-fold serial dilution is recommended.

  • Kinase Reaction Setup:

    • In each well of the assay plate, add 1 µL of the compound dilution or DMSO (vehicle control).

    • Prepare the kinase reaction master mix containing the kinase buffer, ATP, and substrate at 2X the final desired concentration.

    • Add 10 µL of the kinase enzyme (at 2X concentration) to the appropriate wells.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix. The final reaction volume will be 20 µL.

    • Incubate the plate at room temperature for the recommended time for the specific kinase (typically 60 minutes).

  • ADP Detection:

    • Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce luminescence.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the DMSO control.

    • For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterSuggested Starting ValueRationale
Compound Concentration 0.1 µM - 100 µMCovers a broad range to identify potential activity, based on the known potencies of other quinoline-based kinase inhibitors.[6][8]
ATP Concentration Kinase-specific KmUsing the Km for ATP provides a standardized condition to compare the potency of ATP-competitive inhibitors.
Enzyme Concentration ~10-20% ATP turnoverEnsures the reaction is in the linear range and is sensitive to inhibition.
Protocol 2: Cell Viability Assay

This protocol determines the cytotoxic or cytostatic effects of the compound on cancer cell lines, which is a crucial first step before conducting more complex cell-based assays.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear or opaque (for luminescence) tissue culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a DMSO stock. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.

    • Incubate for 72 hours.

  • Viability Measurement (Using MTT):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the results to determine the GI50 (concentration for 50% growth inhibition).

Part 2: Investigation of Dihydroorotate Dehydrogenase (DHODH) Inhibition

Rationale for DHODH Target Assessment

The compound 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid (Brequinar, NSC 368390), which shares a high degree of structural similarity with this compound, is a well-characterized and potent inhibitor of human DHODH.[4] This enzyme catalyzes a key redox step in the de novo pyrimidine biosynthesis pathway.[2] Proliferating cells, particularly cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA precursors. Inhibition of DHODH leads to pyrimidine starvation and cell death, making it an attractive target for cancer therapy.[2] Given the strong precedent set by Brequinar, DHODH is a highly probable target for this compound.

Protocol 3: Biochemical DHODH Inhibition Assay

This protocol measures the activity of DHODH by monitoring the reduction of a dye, 2,6-dichloroindophenol (DCIP), which acts as an electron acceptor.

Materials:

  • Recombinant human DHODH

  • This compound

  • Brequinar (as a positive control)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Coenzyme Q10

  • Dihydroorotic acid

  • DCIP

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare stock solutions and serial dilutions of the test compound and Brequinar in DMSO.

  • Reaction Setup:

    • In a 96-well plate, add 2 µL of the compound dilution or DMSO control.

    • Add 188 µL of a master mix containing assay buffer, DHODH enzyme, Coenzyme Q10, and DCIP to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of dihydroorotic acid.

    • Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCIP reduction is proportional to DHODH activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Determine the percent inhibition relative to the DMSO control and plot against compound concentration to calculate the IC50 value.

Protocol 4: Uridine Rescue Experiment in Cell Culture

This experiment is a critical validation step to confirm if the observed cytotoxicity of the compound is due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound's effect is on-target, the addition of exogenous uridine should bypass the enzymatic block and "rescue" the cells from death.

G cluster_pathway De Novo Pyrimidine Synthesis cluster_rescue Rescue Pathway precursors Precursors dho Dihydroorotate precursors->dho orotate Orotate dho->orotate DHODH ump UMP orotate->ump dna_rna DNA/RNA Synthesis ump->dna_rna cell_survival Cell Survival cell_death Cell Death inhibitor 6-Fluoro-2-methyl- quinoline-4-carboxylic acid inhibitor->dho Inhibits uridine_ext Exogenous Uridine uridine_int Intracellular Uridine uridine_ext->uridine_int uridine_int->ump Bypasses DHODH Block

Figure 2: Logic of the Uridine Rescue Experiment.

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in Protocol 2.

  • Treatment Setup:

    • Prepare four treatment groups:

      • Vehicle control (medium + DMSO).

      • Compound only (at a concentration of ~2x its GI50).

      • Uridine only (e.g., 100 µM).

      • Compound + Uridine.

    • Add the respective treatments to the cells.

  • Incubation and Viability Measurement:

    • Incubate the plate for 72 hours.

    • Measure cell viability using the MTT or CellTiter-Glo® assay as described in Protocol 2.

Expected Results and Interpretation:

  • If this compound inhibits DHODH, the viability of cells in the "Compound only" group will be significantly reduced.

  • The "Compound + Uridine" group should show viability comparable to the vehicle control, indicating a successful rescue.

  • If uridine does not rescue the cells, it suggests the compound's cytotoxicity is mediated by a different, off-target mechanism.

Conclusion and Future Directions

This guide provides a robust, hypothesis-driven framework for the initial characterization of this compound. By systematically evaluating its potential as both a kinase and a DHODH inhibitor, researchers can efficiently elucidate its primary mechanism of action.

Positive results in the kinase assays would warrant a broader kinase selectivity screening to understand its specificity. Confirmed DHODH inhibition, evidenced by a potent biochemical IC50 and a successful uridine rescue, would position this compound as a promising candidate for further preclinical development as an anticancer agent, following the path of its close analog, Brequinar.

References

  • Anju, A., Chaturvedi, S., Chaudhary, V., Pant, P., Hussain, F., & Mishra, A. K. (n.d.). Virtual screening of quinoline derived library for SARS-COV-2 targeting viral entry and replication. Journal of Biomolecular Structure and Dynamics. [Link]
  • Bdzhola, V., & Sergiy, M. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
  • Chen, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563-5568. [Link]
  • J&K Scientific. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid | 634-38-8. J&K Scientific. [Link]
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
  • Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research. [Link]
  • Ghorab, M. M., et al. (2018). Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects. Molecules, 23(6), 1395. [Link]
  • Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]
  • Al-Warhi, T., et al. (2021). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 26(23), 7352. [Link]
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
  • Bouzriba, S., et al. (2023). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, 9(12), e22728. [Link]
  • Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. [Link]
  • Request PDF. (n.d.). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. [Link]
  • Sciforum. (n.d.).
  • Antonino, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 22(16), 8936. [Link]
  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]
  • Chem-Impex. (n.d.). 2-Methyl-Quinoline-4-carboxylic acid. [Link]
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)

Sources

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with 6-Fluoro-2-methylquinoline-4-carboxylic acid

Sources

Application Notes & Protocols: Evaluating the In Vivo Efficacy of 6-Fluoro-2-methylquinoline-4-carboxylic acid in Oncology Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Novel Quinoline Carboxylic Acids

Quinolone scaffolds are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of activities, including antibacterial, antiviral, and anticancer effects. The compound 6-Fluoro-2-methylquinoline-4-carboxylic acid belongs to this versatile class. While this specific molecule may be a novel investigational agent, its structural motifs suggest a potential mechanism of action as a kinase inhibitor. Many quinoline derivatives function by competitively binding to the ATP-binding pocket of protein kinases, disrupting signal transduction pathways that are often hyperactivated in cancer cells.

For the purpose of this guide, we will hypothesize that this compound (hereinafter referred to as Q-FMC) is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This hypothesis is based on the known activities of similar quinoline-based compounds that have been shown to target this pathway. Dysregulation of the VEGFR-2 signaling cascade is a critical step in tumor progression, as it enables the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Therefore, inhibiting this pathway presents a validated and compelling strategy for cancer therapy.

This document provides a comprehensive framework for the preclinical evaluation of Q-FMC, focusing on the use of a human tumor xenograft model in immunocompromised mice to assess its anti-tumor and anti-angiogenic efficacy.

Part 1: Pre-Clinical In Vivo Study Design

The successful evaluation of a novel anti-cancer agent requires a well-designed in vivo study that can provide clear, reproducible data on efficacy and tolerability. The following sections detail the critical components of a study designed to test our lead compound, Q-FMC.

Rationale for Model Selection: The Human Tumor Xenograft Model

To test the efficacy of a targeted agent like Q-FMC, the human tumor xenograft model using immunodeficient mice (e.g., athymic Nude or NSG mice) is the gold standard. This model offers several advantages:

  • Human-Relevant Biology: It allows for the growth of human cancer cell lines, preserving some of the original tumor's genetic and phenotypic characteristics.

  • Target-Specific Evaluation: It is ideal for assessing compounds that target human-specific proteins, such as the human VEGFR-2 expressed on endothelial cells that are recruited from the mouse host to vascularize the human tumor.

  • Reproducibility: Standardized cell lines and mouse strains lead to relatively consistent tumor growth rates, allowing for robust statistical analysis of treatment effects.

For our study, we will use the human colorectal cancer cell line HCT116. This cell line is known to form aggressive, well-vascularized tumors in xenograft models, making it an excellent choice for evaluating anti-angiogenic agents.

Experimental Workflow Overview

The overall experimental workflow is designed to move from initial tolerability studies to a full-scale efficacy evaluation.

G cluster_0 Phase 1: Preparation & Tolerability cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Endpoint Analysis A Acquire & Acclimate Athymic Nude Mice C Maximum Tolerated Dose (MTD) Study (5-day escalating dose) A->C B Expand HCT116 Cancer Cell Line E Implant HCT116 Cells Subcutaneously B->E Inject cells H Initiate Dosing Regimen (Vehicle, Q-FMC, Positive Control) C->H Inform Dosing D Formulate Q-FMC for In Vivo Dosing D->C F Monitor Tumor Growth to ~100-150 mm³ E->F G Randomize Mice into Treatment Groups F->G G->H I Daily Tumor Measurement & Body Weight Monitoring H->I J Terminal Endpoint: Tumor Excision & Tissue Harvest I->J K Calculate Tumor Growth Inhibition (TGI) J->K L Histological Analysis (H&E, IHC for CD31, Ki-67) J->L M Biochemical Analysis (e.g., Western Blot for p-VEGFR-2) J->M N Statistical Analysis & Reporting K->N L->N M->N

Figure 1: A comprehensive workflow for the in vivo evaluation of Q-FMC.

Part 2: Detailed Protocols

The following protocols provide step-by-step instructions for conducting the efficacy study. All procedures involving live animals must be approved by and performed in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Protocol: HCT116 Xenograft Implantation and Efficacy Study

Materials:

  • Athymic Nude mice (female, 6-8 weeks old)

  • HCT116 human colorectal carcinoma cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, syringes, and needles (27-gauge)

  • Digital calipers

  • Q-FMC compound

  • Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

  • Positive control (e.g., an approved VEGFR-2 inhibitor like Sunitinib)

Procedure:

  • Cell Preparation:

    • Culture HCT116 cells under standard conditions (37°C, 5% CO₂).

    • On the day of implantation, harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

    • Monitor the animals daily for general health and tumor appearance.

  • Tumor Monitoring and Group Randomization:

    • Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.

    • Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

      • Group 1: Vehicle control (e.g., oral gavage, daily)

      • Group 2: Q-FMC (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Positive Control (e.g., Sunitinib at a clinically relevant dose)

  • Treatment and Monitoring:

    • Administer the assigned treatments daily for a period of 14-21 days.

    • Measure tumor volumes and body weights daily. Significant body weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.

    • Observe animals for any clinical signs of distress.

  • Study Termination and Tissue Collection:

    • At the end of the treatment period (or when tumors in the control group reach a predetermined size limit), euthanize the mice using an approved method.

    • Excise the tumors, weigh them, and divide them for different analyses:

      • One portion flash-frozen in liquid nitrogen for biochemical analysis (Western blot).

      • One portion fixed in 10% neutral buffered formalin for histological analysis (H&E and IHC).

Protocol: Immunohistochemistry (IHC) for Angiogenesis and Proliferation

Objective: To visualize and quantify the effects of Q-FMC on tumor vasculature and cell proliferation.

Procedure:

  • Tissue Processing:

    • Paraffin-embed the formalin-fixed tumor tissues.

    • Cut 4-5 µm sections and mount on charged slides.

  • Staining for Microvessel Density (CD31):

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval (e.g., using a citrate buffer, pH 6.0).

    • Block endogenous peroxidase and non-specific binding sites.

    • Incubate with a primary antibody against CD31 (a marker for endothelial cells).

    • Incubate with a secondary HRP-conjugated antibody.

    • Develop with a chromogen like DAB and counterstain with hematoxylin.

  • Staining for Proliferation (Ki-67):

    • Follow the same general procedure as for CD31, but use a primary antibody against Ki-67.

  • Image Analysis:

    • Capture high-resolution images of the stained slides.

    • Quantify the CD31-positive areas to determine microvessel density (MVD).

    • Quantify the percentage of Ki-67-positive nuclei to determine the proliferative index.

Part 3: Data Analysis and Interpretation

Quantitative Efficacy Endpoints
ParameterCalculationInterpretation
Tumor Growth Inhibition (TGI) TGI (%) = [1 - (ΔT / ΔC)] x 100 where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.The primary measure of anti-tumor efficacy. A higher TGI value indicates greater efficacy.
Tumor Weight Final excised tumor weight (in grams or milligrams).A direct measure of tumor burden at the end of the study.
Body Weight Change (Final Body Weight - Initial Body Weight) / Initial Body Weight x 100A key indicator of the compound's tolerability and general toxicity.
Microvessel Density (MVD) Quantified from CD31-stained tumor sections.A direct measure of the anti-angiogenic effect of the compound.
Proliferative Index Percentage of Ki-67 positive cells in tumor sections.Measures the anti-proliferative effect of the compound.
VEGFR-2 Signaling Pathway Analysis

To confirm that Q-FMC is acting on its intended target in vivo, we can analyze the phosphorylation state of VEGFR-2 in the tumor lysates.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation Angiogenesis Angiogenesis & Permeability PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis QFMC Q-FMC QFMC->VEGFR2 Inhibits Phosphorylation

Figure 2: Hypothesized inhibition of the VEGFR-2 signaling cascade by Q-FMC.

A reduction in the level of phosphorylated VEGFR-2 (p-VEGFR-2) in tumors from the Q-FMC-treated group compared to the vehicle control group, as determined by Western blot, would provide strong evidence of on-target activity.

Conclusion and Future Directions

This document outlines a robust and scientifically sound methodology for the initial in vivo efficacy testing of this compound (Q-FMC), a novel compound with hypothesized anti-angiogenic properties. A successful outcome in the described HCT116 xenograft model—characterized by significant tumor growth inhibition, reduced microvessel density, and evidence of target engagement—would provide a strong rationale for further preclinical development.

Subsequent studies could explore the efficacy of Q-FMC in other tumor models (e.g., orthotopic or patient-derived xenograft models), investigate potential mechanisms of resistance, and conduct formal pharmacokinetic/pharmacodynamic (PK/PD) and toxicology studies to establish a therapeutic window in preparation for potential clinical trials.

References

  • Title: Discovery of Novel Quinoline-Based VEGFR-2 Kinase Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives as Potent VEGFR-2 Inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]
  • Title: The role of VEGF in cancer Source: The Journal of P
  • Title: Establishment and characterization of a new human colorectal cancer cell line, HCT-116 Source: Cancer Research URL:[Link]

Application Notes and Protocols for the In Vivo Formulation of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 6-Fluoro-2-methylquinoline-4-carboxylic acid for in vivo studies. Due to its physicochemical characteristics, primarily its poor aqueous solubility and the presence of a carboxylic acid moiety, this compound presents specific challenges for achieving adequate exposure in preclinical animal models. These application notes offer a systematic approach, from initial pre-formulation assessment to detailed protocols for the preparation of various formulations suitable for oral and parenteral administration. The methodologies described herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data in pharmacological and toxicological studies.

Introduction: The Formulation Imperative

This guide will navigate the user through a logical, stepwise process to develop a suitable formulation, emphasizing the scientific rationale behind each step.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before embarking on formulation preparation, a thorough understanding of the compound's physicochemical properties is essential. This pre-formulation stage is critical for selecting the most promising formulation strategy.[4]

Physicochemical Characterization (Anticipated Properties)

While specific experimental data for this compound is not widely published, its structure allows for the anticipation of key properties based on analogous compounds.

PropertyAnticipated Value/CharacteristicRationale / Implication for Formulation
Molecular Weight ~219.2 g/mol Moderate molecular weight, not expected to be a major barrier to absorption.
Appearance White to off-white solidStandard for many small molecule drugs.
Melting Point Expected to be >150 °CHigh melting point suggests a stable crystal lattice, which often correlates with low aqueous solubility.
pKa Estimated 4-5The carboxylic acid group will be ionized at pH values above the pKa, leading to increased solubility in neutral to alkaline conditions.[1]
LogP Estimated 2-3Indicates a lipophilic nature, suggesting poor water solubility but potentially good membrane permeability.
Aqueous Solubility Poor at acidic pH, increasing with pHThe primary challenge for formulation development.[1]
Experimental Workflow for Pre-formulation

The following diagram outlines the decision-making process during the pre-formulation stage.

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Strategy Selection A Obtain Compound (this compound) B Determine Aqueous Solubility (pH 2, 7.4, 9) A->B C Assess pH-Solubility Profile B->C D Screen Solubility in Common Vehicles C->D E Evaluate Stability in Promising Vehicles D->E F Analyze Data E->F G Select Formulation Strategy (Solution, Suspension, etc.) F->G Formulation_Selection A Target Dose & Route? B Soluble in Aqueous Vehicle (with pH adjustment)? A->B C pH-Adjusted Solution B->C Yes D Soluble in Co-solvent System? B->D No E Co-solvent Solution D->E Yes F Prepare Suspension D->F No (Oral) G Consider Lipid-based or Amorphous Solid Dispersion D->G No (IV/Complex)

Caption: Decision tree for selecting a formulation strategy.

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate formulation. By following a systematic pre-formulation assessment and utilizing the detailed protocols provided, researchers can develop robust and reproducible formulations. This structured approach minimizes variability, enhances the reliability of preclinical data, and enables informed decisions in the drug development process. It is always recommended to characterize the chosen formulation for concentration, purity, and stability prior to administration in animals.

References

  • Vertex AI Search. (2022).
  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19.
  • Pharma Excipients. (n.d.). Excipients for Parenterals.
  • Mude, G., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ChemicalBook. (n.d.). This compound | 716-03-0.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • Patsnap Eureka. (2024).
  • CAS Common Chemistry. (n.d.). 6-Fluoro-2-methylquinoline.
  • Sigma-Aldrich. (n.d.). 6-Fluoro-2-methylquinoline 97% 1128-61-6.
  • National Institutes of Health. (n.d.).
  • MDPI. (2019).
  • ACS Publications. (n.d.). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Benchchem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8.
  • Creative Bioarray. (n.d.).
  • ResearchGate. (n.d.).
  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. ScienceDirect.
  • PubMed. (2018).
  • ResearchGate. (2017).
  • Advanced Journal of Chemistry, Section A. (2025).
  • PubMed. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Synblock. (n.d.). 6-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid.
  • Echemi. (n.d.). This compound.
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid.

Sources

Application Note: Quantitative Analysis of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Chromatographic and Spectroscopic Methods for Researchers and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning antimalarial, anticancer, and antibacterial applications.[1][2][3] 6-Fluoro-2-methylquinoline-4-carboxylic acid, a member of this versatile class, possesses structural motifs—a fluoroquinolone core—suggesting significant potential in drug discovery and development. Accurate and precise quantification of this compound is paramount for a variety of critical applications, including pharmacokinetic (PK) studies in biological matrices, quality control (QC) of active pharmaceutical ingredients (APIs), and stability testing of formulations.

This application note provides a comprehensive guide to the quantitative analysis of this compound. We present detailed protocols for three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The methodologies are designed to be adaptable, providing researchers with the tools to achieve reliable quantification in both simple and complex sample matrices. The causality behind experimental choices is explained, and all protocols are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[4][5]

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of this compound is essential for selecting and optimizing an appropriate analytical method.

  • Structure: C₁₀H₈FNO₂

  • Molecular Weight: 193.18 g/mol

  • Key Functional Groups:

    • Quinoline Ring System: A strong chromophore, making it highly suitable for UV-Vis spectroscopic and HPLC-UV detection.

    • Carboxylic Acid (-COOH): An ionizable group that influences solubility and provides a key site for fragmentation in mass spectrometry. Its presence can make the molecule less volatile, necessitating chromatographic approaches over techniques like Gas Chromatography without derivatization.[6]

    • Fluorine Atom: Influences the electronic properties and metabolic stability of the molecule.

The presence of the quinoline chromophore allows for sensitive UV detection, typically in the range of 220-350 nm. The carboxylic acid group allows the molecule to be readily ionized, making it an excellent candidate for Electrospray Ionization Mass Spectrometry (ESI-MS), particularly in positive ion mode to form the [M+H]⁺ ion.[7]

Recommended Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: Ideal for purity assessment and quantification in bulk materials, simple formulations, and dissolution studies. It offers a balance of performance, cost, and accessibility.

  • LC-MS/MS: The gold standard for trace-level quantification in complex biological matrices like plasma, urine, and tissue homogenates.[7][8] Its unparalleled selectivity, achieved through Multiple Reaction Monitoring (MRM), minimizes interference from endogenous matrix components.[8]

  • UV-Vis Spectrophotometry: A simple, rapid, and cost-effective method suitable for quantifying the pure compound or in simple pharmaceutical formulations where excipients do not interfere.[9] Techniques involving ion-pair complex formation can enhance specificity.[10]

Protocol 1: Quantification by Reversed-Phase HPLC-UV

This protocol is designed for the accurate quantification and purity assessment of this compound in non-biological matrices. Reversed-phase chromatography is selected to leverage the hydrophobic character of the quinoline ring system for effective separation.

Principle

The sample is dissolved and separated on a C18 stationary phase using a gradient elution of an acidified aqueous mobile phase and an organic modifier. The acidic modifier (e.g., formic acid or TFA) ensures the carboxylic acid group is protonated, leading to sharp, symmetrical peaks. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from certified reference standards.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Formic Acid (or Trifluoroacetic Acid, TFA), LC-MS grade

  • Methanol (HPLC grade, for sample dissolution)

4.2.2. Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260, Waters Alliance, or equivalentStandard system with gradient pump, autosampler, and UV/PDA detector.
Column C18, 4.6 x 150 mm, 5 µmA general-purpose C18 column provides excellent retention and separation.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidification suppresses the ionization of the carboxyl group for better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Gradient Elution 5% to 95% B over 10 min, hold 2 min, re-equilibrate 3 minA gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Detection UV Diode Array Detector (DAD) at ~245 nm and 330 nmThe quinoline structure typically has multiple absorption maxima; monitoring two wavelengths can aid in peak purity assessment.

4.2.3. Procedure

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in Methanol. From this stock, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with 50:50 Water:Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample using the linear regression equation derived from the curve.

HPLC-UV Workflow Diagram```dot

HPLC_Workflow Filter Filter Inject Inject Filter->Inject Detect Detect Integrate Integrate Detect->Integrate

Caption: Workflow for bioanalysis by LC-MS/MS.

Method Validation According to ICH Q2(R2) Guidelines

To ensure that an analytical procedure is fit for its intended purpose, it must be validated. [5]Method validation provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis. [12][13]The core validation parameters are outlined by ICH guideline Q2(R2). [4][5]

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria (for Assay)
Specificity To ensure the signal measured is unequivocally from the analyte.No significant interference at the retention time of the analyte in blank/placebo samples. Peak purity should pass for HPLC-UV.
Linearity To demonstrate a proportional relationship between concentration and signal.Correlation coefficient (r²) ≥ 0.99.
Range The concentration interval over which the method is precise, accurate, and linear.Established by confirming linearity, accuracy, and precision.
Accuracy The closeness of test results to the true value.% Recovery of 98.0-102.0% for drug substance; 85-115% for bioanalysis at LLOQ, 80-120% at other levels.
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability (intra-assay) - Intermediate Precision (inter-assay)% Relative Standard Deviation (%RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis (≤ 20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Typically S/N of 10:1; precision and accuracy must meet acceptance criteria.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits when parameters (e.g., pH, flow rate) are slightly varied.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Hindarto, N., et al. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central.
  • Niloy, N. M., et al. (2024). Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. Science of the Total Environment.
  • Khan, A., et al. (n.d.). Sensitive Spectrofluorimetric Method for Determination of Fluoroquinolones through Charge-Transfer Complex Formation. Scirp.org.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • El-Brashy, A. M., et al. (2004). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. INIS-IAEA.
  • ICH. (2023). Validation of Analytical Procedures Q2(R2).
  • Pharma Knowledge TV. (2024). ICH Q2 Validation of Analytical Procedures. YouTube.
  • El-Brashy, A., et al. (2004). Spectrophotometric Determination of Some Fluoroquinolone Antibacterials through Charge-transfer and Ion-pair Complexation Reactions. Semantic Scholar.
  • Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Bagedar, S. A., et al. (2025). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.
  • Griffiths, W. J., & Wang, Y. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • Emery Pharma. (2024). BioAnalysis: Mastering Sample Preparation Techniques to Elevate Your Bioanalytical Assays #lcms. YouTube.
  • Kaur, G., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Gupta, H., et al. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "6-Fluoro-2-methylquinoline-4-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-fluoro-2-methylquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis, ensuring higher yields and purity.

I. Overview of Synthetic Pathways

The synthesis of this compound can be approached through several established methods for quinoline ring formation. The most common routes include modifications of the Doebner, Pfitzinger, and Gould-Jacobs reactions. Each pathway presents unique challenges and advantages depending on the available starting materials and desired scale.

  • Doebner Reaction: This method involves the reaction of an aniline (4-fluoroaniline), an aldehyde, and pyruvic acid to form the quinoline-4-carboxylic acid scaffold.[1]

  • Pfitzinger Reaction: This route utilizes an isatin (5-fluoroisatin) and a compound with an α-methylene carbonyl group (like acetone) to construct the quinoline-4-carboxylic acid.[2][3]

  • Gould-Jacobs Reaction: This pathway begins with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization to form a 4-hydroxyquinoline intermediate, which can then be further processed.[4][5]

The selection of a specific synthetic route often depends on factors such as the availability and cost of starting materials, desired substitution patterns, and reaction scalability.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the synthesis of this compound?

A1: Low yields can stem from several factors, including incomplete reactions, formation of side products, and difficulties in product isolation and purification. Specific issues often relate to the chosen synthetic method. For instance, in Doebner-type reactions, polymerization of reactants under acidic conditions is a frequent problem.[6][7] In Pfitzinger reactions, the initial condensation step can be low-yielding if not optimized.

Q2: I'm observing a significant amount of tar-like material in my reaction. What is causing this and how can I minimize it?

A2: Tar formation is a common issue, particularly in acid-catalyzed reactions like the Doebner and Skraup syntheses.[7] This is often due to the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds or other reactive intermediates.[6][8] To mitigate this, consider the following:

  • Slower addition of reagents: Adding the carbonyl compound dropwise to the heated reaction mixture can help control the reaction rate and reduce polymerization.[8]

  • Temperature control: Avoid excessively high temperatures which can promote tar formation.[6]

  • Use of a moderator: In some cases, moderators like ferrous sulfate can be used to control the exothermicity of the reaction.[7]

Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?

A3: Common impurities can include starting materials, intermediates (such as dihydroquinoline species in Doebner-von Miller syntheses), and side products from competing reactions.[6] Purification strategies often involve:

  • Recrystallization: A common and effective method for purifying solid products.

  • Chromatography: Column chromatography can be used to separate the desired product from closely related impurities.

  • Acid-base extraction: Exploiting the carboxylic acid functionality of the target molecule can be a powerful purification technique.

III. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield in Doebner-Type Synthesis

Symptoms:

  • The overall isolated yield of this compound is significantly lower than expected.

  • TLC analysis of the crude product shows multiple spots, indicating a mixture of compounds.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials. 2. Optimize Reaction Time and Temperature: Gradually increase the reaction time and/or temperature, while monitoring for the formation of degradation products. 3. Catalyst Choice: Experiment with different Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.[6][9]
Side Reactions The acidic conditions of the Doebner reaction can promote side reactions, such as polymerization of the pyruvic acid or aldehyde.[6]1. Control Reagent Addition: Add the pyruvic acid and aldehyde slowly to the reaction mixture. 2. In Situ Generation: Consider generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation to maintain a low concentration.[8] 3. Solvent System: Employing a biphasic solvent system can sometimes reduce polymerization by sequestering the carbonyl compound in an organic phase.[6]
Poor Product Precipitation/Isolation The product may not fully precipitate from the reaction mixture upon workup, or may be lost during extraction.1. Optimize pH for Precipitation: Carefully adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to maximize precipitation. 2. Efficient Extraction: If using liquid-liquid extraction, ensure the appropriate solvent is used and perform multiple extractions to maximize recovery.
Problem 2: Formation of Impurities in Pfitzinger-Type Synthesis

Symptoms:

  • The final product is contaminated with byproducts, making purification challenging.

  • NMR or Mass Spectrometry data indicates the presence of unexpected structures.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete Hydrolysis of Isatin The initial step of the Pfitzinger reaction is the base-catalyzed hydrolysis of isatin to an isatinate. Incomplete hydrolysis can lead to side reactions.1. Ensure Sufficient Base: Use a stoichiometric excess of a strong base (e.g., KOH) to ensure complete hydrolysis. 2. Adequate Reaction Time: Allow sufficient time for the hydrolysis to complete before adding the carbonyl compound.
Self-Condensation of Carbonyl Compound The α-methylene carbonyl compound (e.g., acetone) can undergo self-condensation under basic conditions.1. Control Temperature: Keep the reaction temperature as low as feasible to minimize self-condensation. 2. Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing the hydrolyzed isatin.
Decarboxylation Issues In some variations of the Pfitzinger reaction, decarboxylation may be incomplete or lead to side products if the conditions are too harsh.1. Optimize Decarboxylation Conditions: If decarboxylation is a separate step, carefully control the temperature and reaction time. 2. Alternative Workup: Consider alternative workup procedures that do not require harsh heating.
Experimental Workflow: A Generalized Doebner Synthesis

The following is a representative protocol for the synthesis of a quinoline-4-carboxylic acid via the Doebner reaction.

Doebner_Workflow start Start reactants 1. Combine 4-fluoroaniline, pyruvic acid, and an aldehyde in a suitable solvent (e.g., ethanol). start->reactants catalyst 2. Slowly add an acid catalyst (e.g., HCl or H2SO4). reactants->catalyst reflux 3. Heat the mixture to reflux and monitor by TLC. catalyst->reflux workup 4. Cool the reaction mixture and remove the solvent. reflux->workup dissolve 5. Dissolve the residue in water. workup->dissolve precipitate 6. Adjust pH to precipitate the crude product. dissolve->precipitate filter 7. Filter and wash the solid. precipitate->filter purify 8. Purify by recrystallization or chromatography. filter->purify end End purify->end

Generalized workflow for Doebner synthesis.

IV. Visualization of Key Relationships

Troubleshooting Logic for Low Yield

The following diagram illustrates a decision-making process for troubleshooting low yield in quinoline synthesis.

Troubleshooting_Yield decision decision action action start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_tar Is there significant tar formation? check_completion->check_tar Yes optimize_conditions Optimize reaction time, temperature, and catalyst. check_completion->optimize_conditions No check_isolation Is the product lost during workup? check_tar->check_isolation No control_reagents Control reagent addition rate, lower temperature, consider alternative solvent systems. check_tar->control_reagents Yes optimize_workup Optimize pH for precipitation, use appropriate extraction solvents, perform multiple extractions. check_isolation->optimize_workup Yes end Improved Yield optimize_conditions->end control_reagents->end optimize_workup->end

Decision tree for troubleshooting low yield.

V. References

  • MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved from [Link]

  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Doebner-von Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Doebner Reaction for Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner reaction with a focus on fluorinated aniline substrates. This guide is designed for researchers, scientists, and drug development professionals who are looking to synthesize quinoline-4-carboxylic acids from these often-challenging starting materials. Fluorinated anilines, due to the electron-withdrawing nature of the fluorine atom, can exhibit reduced reactivity, leading to common issues such as low yields and byproduct formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges successfully.

I. Troubleshooting Guide: Question & Answer

This section addresses specific problems you may encounter during the Doebner reaction with fluorinated anilines, offering explanations and actionable solutions based on established chemical principles.

Q1: My Doebner reaction with a fluorinated aniline is resulting in a very low yield or failing to proceed. What are the likely causes and how can I improve it?

A1: Low reactivity of the fluorinated aniline is the most common culprit. The fluorine atom is strongly electron-withdrawing, which reduces the nucleophilicity of the aniline's amino group.[1][2] This makes the initial formation of the Schiff base with the aldehyde, a crucial step in the Doebner reaction, significantly slower.[3]

Solutions:

  • Catalyst Optimization: The choice of acid catalyst is critical. While traditional Brønsted acids like hydrochloric or sulfuric acid can be used, Lewis acids have shown particular efficacy with electron-deficient anilines.[3][4]

    • BF₃·THF (Boron Trifluoride Etherate): This Lewis acid has been demonstrated to be highly effective in promoting the reaction of electron-deficient anilines.[4][5] It activates the aldehyde carbonyl group towards nucleophilic attack by the less reactive aniline.

    • Scandium(III) Triflate or Tin(IV) Chloride: These are other examples of Lewis acids that can enhance the reaction rate.[3][4]

  • Temperature Adjustment: Many Doebner reactions involving deactivated anilines require elevated temperatures to proceed at a reasonable rate.[4]

    • Start with milder conditions and gradually increase the temperature, monitoring for product formation and any potential degradation. A reaction temperature of at least 65 °C has been found necessary for good yields in some cases.[4]

  • Solvent Selection: The choice of solvent can influence reaction outcomes.

    • Ethanol: A common and often effective solvent for the Doebner reaction.[4]

    • Acetonitrile (MeCN): Has been shown to be a superior solvent in combination with Lewis acid catalysis for reactions with electron-deficient anilines.[4][5]

  • Consider the "Doebner Hydrogen-Transfer" Modification: This modified protocol is specifically designed to improve yields for anilines with electron-withdrawing groups.[5][6] It involves adjusting the stoichiometry of the reactants to favor the desired oxidation of the dihydroquinoline intermediate.[5][7]

Q2: I'm observing significant byproduct formation in my reaction. What are these byproducts and how can I minimize them?

A2: Byproduct formation in the Doebner reaction, especially with less reactive anilines, can be a significant issue. Common side products include reduced imines and decarboxylated quinolines.

Common Byproducts and Solutions:

ByproductCauseRecommended Solution
Reduced Imine (e.g., Benzylamine derivative) In a "hydrogen-transfer" mechanism, the dihydroquinoline intermediate can reduce the imine formed from the aniline and aldehyde, leading to this byproduct and reducing the yield of the desired oxidized quinoline.[7] This is more prevalent with electron-deficient anilines.[5][7]Adjust Reactant Stoichiometry: Increase the equivalents of the aniline and aldehyde relative to the pyruvic acid. This ensures a sufficient amount of the imine is present to act as a hydrogen acceptor for the aromatization of the dihydroquinoline intermediate.[5][7]
Decarboxylated Quinoline The quinoline-4-carboxylic acid product can undergo decarboxylation, particularly at high temperatures.[7]Temperature Control: Lowering the reaction temperature can significantly reduce the rate of decarboxylation.[7] If the reaction requires high temperatures for conversion, carefully optimize the heating time to maximize product formation before significant decarboxylation occurs.
Polymerization of Aldehyde Aldehydes can be prone to acid-catalyzed polymerization, especially under harsh conditions.[8]Slow Addition: Add the aldehyde or the pyruvic acid solution dropwise to the reaction mixture at the reaction temperature. This can help to suppress polymerization and the formation of other impurities.[4][7]
Q3: Should I be using pyruvic acid or an α,β-unsaturated carbonyl compound (Doebner-Miller variation) with my fluorinated aniline?

A3: The choice depends on your target molecule.

  • Doebner Reaction (with pyruvic acid): This is the method of choice for synthesizing quinoline-4-carboxylic acids .[4][9]

  • Doebner-Miller Reaction (with α,β-unsaturated carbonyl compounds): This variation leads to the formation of quinolines (without the carboxylic acid group at the 4-position).[8][10]

For fluorinated anilines, the challenges of low reactivity are present in both variations. The optimization strategies discussed, such as the use of stronger acid catalysts and elevated temperatures, are applicable to both the Doebner and Doebner-Miller reactions.[4][8]

II. Frequently Asked Questions (FAQs)

  • What is the general mechanism of the Doebner reaction? The reaction is believed to begin with the formation of a Schiff base (N-arylimine) from the aniline and the aldehyde.[3] Concurrently, pyruvic acid can tautomerize to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the Schiff base, followed by intramolecular electrophilic cyclization onto the aniline ring, forms a dihydroquinoline intermediate. This intermediate is then oxidized to the final quinoline-4-carboxylic acid product.[3]

  • How does the position of the fluorine substituent on the aniline ring affect the reaction? The position of the fluorine atom influences the aniline's basicity and nucleophilicity. A fluorine atom in the ortho or para position will have a more pronounced electron-withdrawing effect on the amino group through resonance and induction, potentially making the aniline less reactive than one with a meta-fluoro substituent.[11] However, steric effects from an ortho-substituent could also play a role.

  • Can I use microwave irradiation to improve my reaction? Microwave-assisted synthesis can be a valuable tool for accelerating reactions that require elevated temperatures. For SNAr reactions on fluoropyridines, microwave irradiation has been used to achieve higher temperatures and faster reaction rates, and similar principles may apply here to overcome the activation energy barrier with deactivated anilines.[12] However, careful optimization is required to avoid rapid decomposition or decarboxylation.

III. Optimized Protocol for Fluorinated Anilines (Doebner Hydrogen-Transfer Modification)

This protocol is adapted from a demonstrated effective method for electron-deficient anilines and is recommended for fluorinated substrates.[4][5]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the fluorinated aniline (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent and Catalyst Addition: Add acetonitrile (MeCN) to the flask, followed by the addition of BF₃·THF (0.28 equiv).

  • Initial Stirring: Stir the reaction mixture at 65 °C for 10 minutes.

  • Pyruvic Acid Addition: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • Reaction Progression: Continue to heat the reaction mixture at 65 °C for an additional 21 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, which typically involves extraction with an organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, drying over anhydrous sodium sulfate (Na₂SO₄), and concentrating under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

IV. Visualizing the Doebner Reaction

Proposed Mechanism of the Doebner Reaction

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Fluorinated Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Michael Addition Enol->MichaelAdduct Dihydroquinoline Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization - H₂O Product Quinoline-4- carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: A simplified workflow of the Doebner reaction mechanism.

V. References

  • Doebner reaction - Wikipedia. Available from: [Link]

  • Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Available from: [Link]

  • An improvement in the Doebner-Miller synthesis of quinaldines - ResearchGate. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. Available from: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. Available from: [Link]

  • The Doebner modification of the Knoevenagel reaction. - OpenBU. Available from: [Link]

  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available from: [Link]

  • US4145364A - Preparation of fluorinated anilines - Google Patents. Available from:

  • (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... - ResearchGate. Available from: [Link]

  • Fluoride Ion-Initiated Decarboxylation of Silyl Alkynoates to Alkynylsilanes - PubMed Central. Available from: [Link]

  • Novel synthesis of fluorinated molecules with potential in drug research developed. Available from: [Link]

  • Doebner Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. Available from: [Link]

  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - MDPI. Available from: [Link]

  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available from: [Link]

  • (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. Available from: [Link]

  • Effect of Substituents on the Basicity of Anilines - YouTube. Available from: [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC. Available from: [Link]

  • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes - ResearchGate. Available from: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. Available from: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

Sources

Technical Support Center: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the Pfitzinger synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. The Pfitzinger reaction, which condenses isatin with a carbonyl compound in the presence of a strong base, is a cornerstone for creating the quinoline-4-carboxylic acid scaffold—a privileged structure in medicinal chemistry.[1][2][3] However, its sensitivity to reaction conditions often leads to challenges with yield and purity due to competing side reactions.

This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in mechanistic principles and field-proven optimization strategies.

Core Principle: The Pfitzinger Reaction Mechanism

Understanding the primary reaction pathway is critical for diagnosing and preventing side reactions. The synthesis proceeds through several distinct stages, initiated by the strong base.[1][3][4]

  • Isatin Ring-Opening: The reaction begins with the base-catalyzed hydrolysis of the amide bond within the isatin ring, forming a water-soluble keto-acid intermediate, potassium isatinate.[3][4] This step is often visually indicated by a color change from the orange of isatin to a pale yellow or brown solution.[3][5]

  • Condensation: The aniline moiety of the isatinate intermediate then undergoes a condensation reaction with the carbonyl compound (a ketone or aldehyde with an α-methylene group) to form an imine (Schiff base).[1][3]

  • Tautomerization & Cyclization: The imine rapidly tautomerizes to the more stable enamine intermediate. This enamine then undergoes an intramolecular cyclization, attacking the keto-acid carbonyl.[4][6]

  • Dehydration: The final step is a dehydration of the cyclized intermediate to form the stable, aromatic quinoline-4-carboxylic acid ring system.[4][6]

Pfitzinger_Mechanism Isatin Isatin Isatinate Potassium Isatinate (Keto-acid Intermediate) Isatin->Isatinate  Base (KOH)  Hydrolysis Imine Imine (Schiff Base) Isatinate->Imine + Carbonyl Compound  Condensation Enamine Enamine (Tautomer) Imine->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Intramolecular Cyclization Product Quinoline-4-Carboxylic Acid Cyclized->Product Dehydration

Caption: The primary reaction pathway of the Pfitzinger synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the Pfitzinger synthesis in a direct question-and-answer format.

Problem 1: Formation of Tar and Intractable Byproducts

Q: My reaction mixture turned into a dark, thick tar, making product isolation impossible. What causes this and how can I prevent it?

Why It Happens (Causality): Tar formation is the most frequently reported issue and typically arises from competing side reactions promoted by the harsh basic conditions and high temperatures required for the Pfitzinger synthesis.[7][8] The primary culprits are:

  • Aldol Condensation: The carbonyl starting material, especially if it's an enolizable ketone, can undergo self-condensation under strong basic conditions. This polymerization process rapidly forms high-molecular-weight, insoluble tars.

  • Substrate Decomposition: Certain starting materials can decompose under prolonged exposure to heat and strong base. For example, substrates like diethyl oxaloacetate are known to be unstable in highly alkaline solutions, leading to side products and tar.[7]

  • Excessive Heat: Overheating the reaction mixture accelerates these undesirable polymerization and decomposition pathways far more than the desired Pfitzinger condensation, leading to a rapid decline in yield and the formation of intractable materials.[8]

What To Do (Protocol):

  • Sequential Reagent Addition (Critical Step): Do not mix all reactants at once.[7] First, open the isatin ring to form the isatinate before introducing the ketone. This consumes the base in the primary reaction step and minimizes the ketone's exposure to free alkali, thereby suppressing its self-condensation.

    • Step 1A: In a round-bottom flask, dissolve potassium hydroxide (KOH) in an ethanol/water mixture (e.g., 25 mL ethanol, 1 mL water).[5]

    • Step 1B: Add the isatin and stir at room temperature for 30-60 minutes. A color change from orange/purple to brown/pale yellow indicates the formation of the potassium isatinate.[3][5]

    • Step 1C: Only after the ring-opening is complete, add the carbonyl compound slowly to the mixture.

  • Strict Temperature Control: Avoid aggressive heating.

    • Step 2A: Heat the reaction mixture to a gentle, controlled reflux (e.g., ~79°C for ethanol).[5] Use a heating mantle with a temperature controller or an oil bath for even heat distribution.

    • Step 2B: Do not let the reaction run unnecessarily long. Monitor progress by Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed to workup to prevent product degradation.[1][8]

  • Use an Excess of the More Stable Reagent: If one reactant is particularly prone to decomposition, consider using an excess of the other to drive the reaction to completion more quickly. For instance, when using a sensitive ketone, a slight excess of isatin may be beneficial.[7]

Problem 2: Low or No Product Yield

Q: I've followed the procedure, avoided significant tar formation, but my final yield is disappointingly low. What are the likely causes?

Why It Happens (Causality): Low yields, even in the absence of heavy tarring, often point to an incomplete or stalled reaction.[8] Key factors include:

  • Insufficient Reaction Time/Temperature: The Pfitzinger reaction can be slow, sometimes requiring reflux for 12-24 hours to reach completion, especially with sterically hindered or less reactive ketones.[8][9]

  • Incomplete Isatin Ring-Opening: If the initial hydrolysis of isatin is incomplete, there isn't enough of the reactive isatinate intermediate to drive the reaction forward.

  • Steric Hindrance: Bulky groups on the carbonyl compound, such as an adamantyl group, can sterically hinder the cyclization step, slowing the reaction and potentially favoring side reactions over time.[8]

  • Premature Precipitation: The potassium salt of the final quinoline-4-carboxylic acid product can sometimes precipitate from the hot reaction mixture, especially if the solution becomes too concentrated, potentially stalling the reaction equilibrium.

What To Do (Protocol):

  • Confirm Isatinate Formation: Ensure the initial ring-opening step is complete before proceeding. The visual color change is a good indicator, but allowing a full hour of stirring at room temperature is a robust practice.[3][5]

  • Optimize Reaction Time and Temperature:

    • Step 2A: Monitor the reaction via TLC at regular intervals (e.g., every 2-4 hours). If the reaction stalls, a modest increase in temperature or extended reflux time may be necessary.

    • Step 2B: For particularly stubborn reactions, consider microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times (e.g., to under 15 minutes) and, in some cases, improve yields by minimizing the time for side reactions to occur.[1]

  • Ensure Homogeneity:

    • Step 3A: Use a sufficient volume of solvent to keep all intermediates and the final product salt dissolved throughout the reflux period. If solids crash out during the reaction, add a small amount of additional solvent.

    • Step 3B: Vigorous stirring is essential to maintain a homogeneous mixture and ensure efficient heat transfer.

Problem 3: Product is Contaminated with Unreacted Isatin

Q: My final product is difficult to purify and appears to be contaminated with starting isatin. How can I improve the workup?

Why It Happens (Causality): Isatin contamination is a common purification challenge. It occurs when the reaction does not go to completion or when the workup procedure inadvertently causes the isatinate intermediate to revert to isatin.

  • Incomplete Reaction: The most straightforward cause is simply an incomplete reaction, leaving unreacted starting material.

  • Workup pH: During workup, the reaction mixture is acidified to precipitate the quinoline-4-carboxylic acid product. If the pH drops too low too quickly, or if the acidification is not uniform, the soluble potassium isatinate can recyclize and precipitate as isatin alongside your product.

What To Do (Protocol):

  • Drive the Reaction to Completion: Use the optimization strategies from Problem 2 (e.g., extended time, microwave heating) to ensure minimal isatin remains at the end of the reaction. Using a slight excess of the ketone component can also help consume all the isatin.[7]

  • Refined Acidification and Purification:

    • Step 2A: After the reaction is complete and cooled, filter the mixture if any solids are present. Add water to the filtrate to fully dissolve the potassium salt of your product.[1]

    • Step 2B: Perform a basic wash. Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane). This will remove the unreacted ketone and other neutral, non-acidic impurities, but will leave both the product salt and unreacted isatinate in the aqueous layer.[1]

    • Step 2C: Cool the aqueous layer in an ice bath and acidify slowly with dropwise addition of dilute acid (e.g., 1M HCl or acetic acid) while stirring vigorously. Aim for a final pH of 4-5.[1] Slow, controlled acidification favors the precipitation of the less soluble quinoline-4-carboxylic acid over the recyclization of isatinate.

    • Step 2D: Collect the precipitated product by vacuum filtration. If isatin contamination persists, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is often effective for final purification.[1]

Key Side Reaction Pathways

The success of a Pfitzinger synthesis often hinges on favoring the desired condensation pathway over competing side reactions. The diagram below illustrates the critical divergence between the productive pathway and the formation of common byproducts.

Side_Reactions cluster_start Starting Materials cluster_main Desired Pfitzinger Pathway cluster_side Side Reaction Pathways Isatin Isatin Isatinate Isatinate Intermediate Isatin->Isatinate  Base (KOH) Ketone α-Methylene Ketone Aldol Aldol Self-Condensation Ketone->Aldol Strong Base High Temp. Imine Imine Formation Isatinate->Imine + Ketone (Controlled Temp.) Product Quinoline-4-Carboxylic Acid Imine->Product Cyclization & Dehydration Tar Tars / Polymers Aldol->Tar

Sources

Technical Support Center: Purification of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "6-Fluoro-2-methylquinoline-4-carboxylic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the common and nuanced challenges associated with the purification of this compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with a comprehensive resource for achieving high purity and yield.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound with a rigid quinoline core, a polar carboxylic acid group, and a lipophilic methyl group. The fluorine atom at the 6-position significantly influences the electronic properties and intermolecular interactions of the molecule. These structural features dictate its solubility, crystallinity, and impurity profile, which are critical factors to consider during purification.

Common synthetic routes, such as the Doebner-von Miller reaction, can introduce a variety of impurities, including starting materials, regioisomers, and byproducts from side reactions. This guide will provide you with the tools to effectively remove these contaminants.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Purity After Initial Synthesis

  • Observation: Your crude product shows multiple spots on TLC or significant impurity peaks in HPLC analysis.

  • Probable Causes:

    • Incomplete reaction, leaving unreacted starting materials.

    • Formation of side products due to non-optimized reaction conditions.

    • Contamination from reagents or solvents.

  • Solutions:

    • Optimize Reaction Conditions: Ensure your reaction goes to completion by monitoring it with TLC or LC-MS. Adjust stoichiometry, temperature, or reaction time as needed.

    • Aqueous Workup: A thorough aqueous workup can remove many water-soluble impurities. Dissolve the crude product in an organic solvent and wash with brine. If the product is in the aqueous layer, wash with an immiscible organic solvent to remove non-polar impurities.

    • Recrystallization: This is often the most effective first-line purification technique. See the detailed protocol below.

Issue 2: Product "Oils Out" During Recrystallization

  • Observation: Instead of forming crystals upon cooling, your product separates as an insoluble liquid.

  • Probable Causes:

    • The solution is too concentrated.

    • The cooling rate is too rapid.

    • The chosen solvent is not ideal, leading to a supersaturated solution where the solute's melting point is below the solution temperature.

  • Solutions:

    • Dilute the Solution: Add more hot solvent to the oiled-out mixture to achieve complete dissolution, then cool slowly.[1]

    • Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.[1]

    • Solvent System Modification: Use a binary solvent system. Dissolve the compound in a "good" solvent (e.g., DMF, DMSO) and add a "poor" solvent (e.g., water, ethanol) dropwise at an elevated temperature until turbidity is observed, then allow it to cool slowly.[1]

Issue 3: Persistent Colored Impurities

  • Observation: The product has a persistent yellow or brown hue that is not removed by recrystallization.

  • Probable Causes:

    • Formation of colored byproducts during synthesis.

    • Degradation of the product.

  • Solutions:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization. The charcoal will adsorb colored impurities. Be cautious, as it can also adsorb some of your product, potentially reducing the yield.

    • Chromatography: If color persists, column chromatography may be necessary. A silica gel column with a suitable solvent system (e.g., dichloromethane/methanol gradient) can effectively separate colored impurities.[2]

Issue 4: Poor Recovery After Recrystallization

  • Observation: A significant amount of product is lost during the recrystallization process.

  • Probable Causes:

    • The compound has high solubility in the cold solvent.

    • Too much solvent was used.

    • Premature crystallization during hot filtration.

  • Solutions:

    • Solvent Selection: Choose a solvent in which your compound has high solubility when hot and low solubility when cold.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Pre-heat Funnel: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent will depend on the specific impurities present. However, based on the structure, good starting points for solvent screening include:

  • Single Solvents: Ethanol, isopropanol, acetic acid.

  • Binary Solvent Systems: DMF/water, DMSO/ethanol, or dioxane/water.[1][3]

A systematic approach to solvent screening is highly recommended.

Q2: When should I consider using chromatography for purification?

A2: Chromatography should be considered when:

  • Recrystallization fails to remove impurities with similar solubility to your product.

  • You need to separate a complex mixture of byproducts.

  • You require very high purity (>99.5%) for applications like pharmaceutical development.

Both normal-phase (silica gel) and reverse-phase (C18) HPLC can be effective.[4][5]

Q3: How can I confirm the purity of my final product?

A3: A combination of techniques is recommended for purity confirmation:

  • HPLC: Provides quantitative purity information.

  • LC-MS: Confirms the mass of the desired product and identifies impurities.

  • NMR (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q4: Is this compound susceptible to degradation?

A4: Quinolines can be sensitive to light and strong oxidizing agents. It is advisable to store the compound in a cool, dark place and in a tightly sealed container.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A good solvent will dissolve the compound when hot but show poor solubility when cold.[1]

  • Dissolution: In an appropriately sized flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.[1]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Column Chromatography (General Guidance)
  • Stationary Phase: Silica gel is a good starting point for normal-phase chromatography.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system. Aim for an Rf value of 0.2-0.3 for your product. A common mobile phase for similar compounds is a gradient of methanol in dichloromethane.[2]

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Run the column with the chosen mobile phase, collecting fractions.

  • Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Solvent Screening for Recrystallization

SolventSolubility at Room TempSolubility at BoilingCrystal Formation on Cooling
WaterInsolubleSparingly SolubleFine Needles
EthanolSparingly SolubleSolublePlates
AcetoneSolubleVery SolublePoor Recovery
TolueneSparingly SolubleSolublePrisms
DMFVery SolubleVery Soluble-
Acetic AcidSparingly SolubleSolubleNeedles

Note: This table provides expected trends. Experimental verification is crucial.

Visualization

Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis Purity Analysis (HPLC, NMR) Recrystallization->Analysis Check Purity Waste Impurities Recrystallization->Waste Chromatography Column Chromatography Pure Pure Product (>99%) Chromatography->Pure Final Purification Chromatography->Waste Analysis->Chromatography Purity Not OK Analysis->Pure Purity OK

Caption: A general workflow for the purification of this compound.

References

  • BenchChem. Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Asu, S. P., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
  • Asu, S. P., et al. (2020). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept.
  • Google Patents. (1990).
  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique, 21(2), 1-19.
  • Gozalbes, R., et al. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Chirality, 13(1), 47-52.
  • Golet, E. M., et al. (2002). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. Analytical Chemistry, 74(22), 5734-5741.
  • Dołowy, M., & Pyka, A. (2006). TLC Separation of Fluoroquinolones: Searching for Better Selectivity.

Sources

Technical Support Center: Enhancing the Solubility of 6-Fluoro-2-methylquinoline-4-carboxylic acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

6-Fluoro-2-methylquinoline-4-carboxylic acid is a heterocyclic building block with relevance in medicinal chemistry and drug discovery. A common hurdle faced by researchers is its limited solubility in aqueous buffers, which are the foundation of most in vitro biological assays. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges, ensuring accurate and reproducible bioassay results. The core issue stems from the molecule's predominantly hydrophobic quinoline core and the ionizable carboxylic acid group, which dictates its pH-dependent solubility.

Physicochemical Properties

Understanding the molecule's intrinsic properties is the first step in designing a successful solubilization strategy. While experimental data for this specific compound is sparse, we can infer its behavior based on its structural motifs (a quinoline carboxylic acid).

PropertyPredicted/Estimated ValueImplication for Solubility
Molecular Weight 205.18 g/mol Moderate molecular weight.
Structure C₁₁H₈FNO₂Contains a hydrophobic quinoline ring and a polar carboxylic acid.
pKa (Carboxylic Acid) ~4-5 (Predicted)The molecule is a weak acid. Solubility will dramatically increase at pH values above the pKa as the carboxylic acid deprotonates to form a more soluble carboxylate salt.
LogP ~2.2 (Predicted)Indicates a degree of lipophilicity, suggesting poor intrinsic aqueous solubility.
Primary Solvents DMSO, DMF, Basic Aqueous SolutionsHighly soluble in organic solvents like DMSO but poorly soluble in neutral water.

Troubleshooting & FAQ

This section addresses the most common questions and issues encountered when working with this compound.

Q1: My compound precipitated immediately when I added it to my neutral phosphate-buffered saline (PBS, pH 7.4). What went wrong?

A: This is expected behavior. At neutral pH, the carboxylic acid group is largely in its protonated, non-ionized form. This form is less polar and thus poorly soluble in water. The Henderson-Hasselbalch equation predicts that for an acidic compound to be >99% ionized (and thus, more soluble), the pH of the solution should be at least 2 units above its pKa.[1][2]

Q2: How can I use pH to my advantage to dissolve the compound?

A: By raising the pH of your solvent, you can deprotonate the carboxylic acid to form the highly soluble carboxylate anion. A solution of 0.1 N NaOH or a basic buffer like Tris or HEPES at pH 8-9 is an excellent starting point. This strategy is often the most effective first step for acidic compounds.[3]

Q3: I dissolved my compound in DMSO to make a 10 mM stock, but it crashed out when I diluted it into my cell culture medium. How do I prevent this?

A: This phenomenon, known as "solvent shift" precipitation, is a major challenge.[4] DMSO is an excellent solvent, but when a concentrated DMSO stock is diluted into an aqueous medium, the DMSO concentration drops, and the water becomes the primary solvent.[5] If the final concentration of your compound in the assay medium is above its aqueous solubility limit, it will precipitate.

Immediate Troubleshooting Steps:

  • Optimize the Dilution Protocol: Add the DMSO stock solution dropwise into the final assay medium while vortexing or stirring vigorously. This rapid mixing can sometimes prevent the formation of large precipitates.[6]

  • Lower the Stock Concentration: If possible, start with a lower concentration DMSO stock (e.g., 1 mM instead of 10 mM). This requires adding a larger volume to the final assay, but the more gradual change in solvent polarity can be beneficial.

  • Reduce the Final Assay Concentration: The most straightforward solution is to ensure the final concentration in your assay does not exceed the compound's aqueous solubility limit.[4]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A: This is highly cell-line dependent. As a general rule, most robust cell lines can tolerate up to 0.5% DMSO for short-term assays (24-72 hours) without significant cytotoxicity.[7] However, sensitive cell lines or primary cells may show stress at concentrations as low as 0.1%.[8] It is critical to run a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[9]

Final DMSO Conc.General Cellular ToleranceRecommendation
< 0.1% Generally considered safe for most cell lines, including sensitive ones.[10]Ideal for long-term exposure studies.
0.1% - 0.5% Well-tolerated by many robust cell lines.[7][11]A common and acceptable range for many in vitro assays.
> 0.5% Increased risk of cytotoxicity, altered gene expression, and other off-target effects.[7][8]Avoid unless absolutely necessary and validated.

Step-by-Step Protocols

Protocol 1: pH-Adjusted Aqueous Stock Solution Preparation

This is the preferred method if the final assay can tolerate a basic pH.

  • Weigh the desired amount of this compound.

  • Add a small volume of a basic solution (e.g., 0.1 N NaOH) dropwise while stirring until the solid dissolves completely.

  • Neutralize (Optional): If required, carefully back-titrate with a dilute acid (e.g., 0.1 N HCl) to the desired final pH. Be aware that the compound may precipitate if the pH drops below its solubility threshold.

  • Buffer: Bring the solution to the final desired volume using a buffer that can maintain the target pH (e.g., Tris buffer at pH 8.5).

  • Sterilize: Filter the final stock solution through a 0.22 µm syringe filter.

Protocol 2: High-Concentration DMSO Stock and Dilution

Use this method when a neutral pH is required for the final assay.

  • Prepare Stock: Weigh the compound and dissolve it in 100% sterile DMSO to create a high-concentration stock (e.g., 10-20 mM).[5] Gentle warming (37°C) or sonication can aid dissolution.[3][5]

  • Aliquot and Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Prepare Final Solution: a. Vigorously vortex or stir your final aqueous assay medium. b. While the medium is mixing, add the required volume of the DMSO stock solution drop-by-drop directly into the medium. c. Continue mixing for another 1-2 minutes to ensure homogeneity. Visually inspect for any signs of precipitation.

Visual Workflows & Decision Trees

Solubility Troubleshooting Workflow

This diagram outlines a logical decision-making process for addressing solubility issues with the target compound.

Solubility_Troubleshooting start Compound Precipitation in Aqueous Buffer check_acid Is the compound an acid? (Contains -COOH) start->check_acid ph_adjust Strategy 1: pH Adjustment Dissolve in basic solution (pH > pKa+2) e.g., 0.1N NaOH or Tris pH 8.5 check_acid->ph_adjust Yes is_soluble_ph Solubility Achieved? ph_adjust->is_soluble_ph success Proceed with Assay (Ensure final pH is compatible) is_soluble_ph->success Yes use_dmso Strategy 2: Co-Solvent Prepare concentrated stock in 100% DMSO is_soluble_ph->use_dmso No / pH Incompatible dilution_issue Precipitation upon dilution into aqueous medium? use_dmso->dilution_issue optimize_dilution Optimize Dilution Protocol: - Add stock to vortexing medium - Lower final concentration dilution_issue->optimize_dilution Yes success2 Proceed with Assay (Validate DMSO tolerance) dilution_issue->success2 No optimize_dilution->success2 advanced Consider Advanced Methods: - Surfactants (e.g., Tween-80) - Cyclodextrins optimize_dilution->advanced If still failing DMSO_Workflow cluster_stock Stock Preparation cluster_dilution Final Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot & Store at -20°C / -80°C dissolve->aliquot add_stock 7. Add Stock Dropwise During Vortexing aliquot->add_stock Use one aliquot prep_medium 5. Prepare Final Aqueous Medium vortex 6. Vortex Medium Vigorously prep_medium->vortex vortex->add_stock final_solution 8. Final Assay Solution (Visually Inspect) add_stock->final_solution

Caption: Recommended workflow for DMSO stock handling.

References

  • Kramer, R. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.
  • Bergström, C. A., et al. (2014). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 57(16), 7149-7161.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Technical Documents.
  • Butcher, E. C., & Berg, E. L. (2004). Pharmacokinetics. In Pharmacology for the Physical Therapist. AccessPhysiotherapy.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
  • Ates, G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4539.
  • Various Authors. (2015). Until what percentage does DMSO remain not toxic to cells?
  • Al-Shalabi, T., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 17(1), 123.
  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem Technical Documents.
  • Yalkowsky, S. H., & Teague, C. T. (2015).
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem Technical Documents.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-393.
  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro.
  • BenchChem. (2025). Strategies to improve the solubility of Cadinane compounds for bioassays. BenchChem Technical Documents.

Sources

Technical Support Center: Stability of 6-Fluoro-2-methylquinoline-4-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 6-Fluoro-2-methylquinoline-4-carboxylic acid in solution. Tailored for researchers, scientists, and drug development professionals, this document synthesizes established principles of quinolone chemistry to address common stability challenges. While specific degradation kinetics for this molecule are not extensively published, the principles outlined herein, derived from the broader fluoroquinolone class, offer a robust framework for identifying, mitigating, and analyzing stability issues. All protocols and recommendations should be adapted and validated for your specific experimental context.

Table of Contents
  • Troubleshooting Guide: Common Stability Issues

    • My solution of this compound is changing color (yellowing/browning). What's happening?

    • I'm observing precipitation or cloudiness in my stock solution. Is this degradation?

    • My assay results are inconsistent, showing a loss of compound potency over time. How can I confirm if this is a stability issue?

  • Frequently Asked Questions (FAQs)

    • What are the primary factors influencing the stability of this compound in solution?

    • What are the recommended storage conditions for stock solutions?

    • How can I minimize degradation during routine experiments?

  • Experimental Protocols

    • Protocol 1: Forced Degradation Study to Identify Potential Degradants

    • Protocol 2: Development of a Stability-Indicating HPLC Method

  • References

Troubleshooting Guide: Common Stability Issues

This section addresses specific observational problems that may indicate instability of your this compound solution.

Q: My solution of this compound is changing color (yellowing/browning). What's happening?

A: Discoloration is a common visual indicator of chemical degradation, particularly for aromatic compounds like quinolines.

  • Expertise & Experience: The quinoline ring system is susceptible to degradation pathways that produce colored byproducts. The two most probable causes for this observation are photodegradation and oxidation.

    • Photodegradation: Many fluoroquinolone compounds are known to be photosensitive. Exposure to ambient laboratory light or, more severely, UV light can initiate photochemical reactions. This often involves the formation of radical species and subsequent reactions that can lead to hydroxylated derivatives or polymerization, resulting in colored compounds.[1] The C-F bond in some fluoroquinolones can be a site of photolytic cleavage, though the overall pathway is complex and compound-specific.

    • Oxidation: The quinoline nucleus can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal ions, or peroxides in the solvent.[2] This can lead to the formation of N-oxides and hydroxylated derivatives, which can be colored.

  • Trustworthiness (Self-Validating System): To diagnose the cause, you can perform a simple comparative experiment. Prepare three fresh solutions of your compound.

    • Wrap one vial completely in aluminum foil to protect it from light.

    • Leave a second vial exposed to ambient laboratory light.

    • For the third, if you suspect solvent-based peroxides, use a freshly opened bottle of high-purity solvent or a solvent stabilized with an antioxidant like BHT.

    Observe the solutions over a few days. If the light-exposed sample discolors while the foil-wrapped one does not, photodegradation is the primary culprit.

  • Troubleshooting & Mitigation:

    • Light Protection: Always store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil. Minimize exposure to direct light during handling.

    • Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to displace oxygen.

    • Antioxidants: If oxidation is confirmed, the addition of a suitable antioxidant to the solution may be considered, but this must be validated for compatibility with your downstream assays.

Q: I'm observing precipitation or cloudiness in my stock solution. Is this degradation?

A: While precipitation can result from the formation of insoluble degradation products, it is more commonly a physical stability issue related to solubility limits.

  • Expertise & Experience: this compound, like many quinolone carboxylic acids, has pH-dependent solubility. The carboxylic acid moiety (pKa ~6) and the quinoline nitrogen (pKa ~5-6) mean the molecule's overall charge and solubility can change dramatically with pH.[3]

    • pH Effects: The compound is least soluble at its isoelectric point. In highly acidic solutions, the quinoline nitrogen is protonated, increasing solubility. In alkaline solutions (pH > 7), the carboxylic acid is deprotonated to a carboxylate, which also increases aqueous solubility. If your solution is buffered near the isoelectric point, the compound may crash out of solution.

    • Solvent Choice: The choice of solvent is critical. While often dissolved in organic solvents like DMSO for stock solutions, subsequent dilution into aqueous buffers can cause precipitation if the final concentration exceeds its solubility in that aqueous medium.

    • Temperature Effects: Solubility is temperature-dependent. A solution prepared at room temperature may show precipitation when stored at 4°C or -20°C if the compound's solubility decreases significantly at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation and degradation for some compounds.

  • Trustworthiness (Self-Validating System): To determine the cause, first, gently warm the precipitated solution to see if the solid redissolves. If it does, this points to a physical solubility issue rather than irreversible chemical degradation. Next, check the pH of your aqueous solution. If it is near the likely isoelectric point, adjust the pH away from this point (e.g., to pH 8.0) and see if the precipitate dissolves.

  • Troubleshooting & Mitigation:

    • pH Control: Prepare aqueous solutions in buffers with a pH that ensures the compound remains in a soluble, ionized form (e.g., pH > 7.5).

    • Solvent System Optimization: For stock solutions, use a high-purity, anhydrous solvent like DMSO. When diluting into aqueous media, ensure the final concentration is well below the solubility limit. It may be necessary to limit the percentage of organic solvent in the final assay to avoid artifacts.

    • Storage: If storing at low temperatures, perform a solubility test at that temperature. It may be necessary to store at a lower concentration or to prepare fresh dilutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q: My assay results are inconsistent, showing a loss of compound potency over time. How can I confirm if this is a stability issue?

A: Inconsistent results and loss of potency are classic signs of compound degradation. A stability-indicating analytical method is required for definitive confirmation.

  • Expertise & Experience: The active parent compound is degrading into one or more inactive or less active species. This could be due to any of the factors previously discussed: hydrolysis, photodegradation, or oxidation. To scientifically validate this, you need a method that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this.[1][4]

  • Trustworthiness (Self-Validating System): A stability-indicating HPLC method provides a self-validating system. By intentionally degrading the compound under stress conditions (see Protocol 1 ), you can generate the likely degradation products. A robust HPLC method (see Protocol 2 ) will show separate peaks for the parent compound and these degradants. You can then analyze your aged solution. A decrease in the peak area of the parent compound, often accompanied by the appearance of new peaks corresponding to the degradants, provides conclusive evidence of instability.

  • Troubleshooting & Mitigation Workflow:

    G A Inconsistent Assay Results (Loss of Potency) B Hypothesis: Compound Degradation A->B C Perform Forced Degradation (Protocol 1) B->C D Develop Stability-Indicating HPLC Method (Protocol 2) C->D E Analyze Aged Solution via HPLC D->E F Parent Peak Area Decreased? New Peaks Appeared? E->F Compare to t=0 G YES: Degradation Confirmed F->G H NO: Investigate Other Assay Variables F->H I Optimize Storage & Handling: - Control pH - Protect from Light - Use Fresh Solutions G->I J Re-evaluate Assay with Stable Compound I->J

    Caption: Workflow for Investigating Compound Instability.

Frequently Asked Questions (FAQs)

Q: What are the primary factors influencing the stability of this compound in solution?

A: The stability is primarily influenced by pH, light, temperature, and the presence of oxidizing agents, as summarized in the table below.

FactorEffect on Stability & Rationale
pH The solubility and stability of quinolines are highly pH-dependent. Degradation can be accelerated in both strongly acidic and basic conditions due to hydrolysis of susceptible functional groups. The optimal pH for stability must be determined experimentally.[3]
Light Many fluoroquinolones are photosensitive and degrade upon exposure to UV or ambient light. The energy from light can induce cleavage of chemical bonds, leading to the formation of various degradation byproducts.
Temperature Elevated temperatures increase the rate of chemical reactions, including hydrolysis and oxidation, accelerating degradation.[5]
Oxidizing Agents The quinoline ring can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated derivatives. This can be initiated by dissolved oxygen, peroxides in solvents, or trace metal ions.[2]
Q: What are the recommended storage conditions for stock solutions?

A: While compound-specific validation is essential, the following general guidelines are recommended for maximizing the shelf-life of your stock solutions.

ParameterRecommendationRationale
Solvent High-purity, anhydrous DMSOMinimizes hydrolysis and provides good solubility for many organic molecules.
Temperature ≤ -20°C (or -80°C for long-term)Low temperatures slow down the rate of all chemical degradation reactions.[5]
Light Store in amber vials or wrapped in foilPrevents photodegradation, a common pathway for quinolone compounds.
Container Tightly sealed vials with inert capsPrevents solvent evaporation and minimizes exposure to atmospheric moisture and oxygen.
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles which can promote degradation and precipitation.
Q: How can I minimize degradation during routine experiments?

A: To ensure the integrity of your compound during experiments:

  • Prepare Fresh Dilutions: Whenever possible, prepare fresh aqueous dilutions from a frozen DMSO stock on the day of the experiment.

  • Protect from Light: Keep all solutions, including those in microplates, protected from direct light. Use amber plates or cover them with foil.

  • Maintain pH: Use buffered solutions to maintain a consistent pH at which the compound is known to be stable.

  • Control Temperature: Avoid leaving solutions at room temperature for extended periods. Keep them on ice or at a controlled temperature as required by the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

Objective: To intentionally degrade this compound under various stress conditions to generate potential degradation products. This is a crucial first step for developing a stability-indicating analytical method.[4][6]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Calibrated pH meter, heating block, UV lamp (e.g., 254 nm / 365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small, sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: 1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Heat the control sample at 60°C for 48 hours.

    • Photolytic Stress: Expose the control sample to direct UV light for 24 hours. Create a "dark" control by wrapping an identical sample in foil.

  • Neutralization & Dilution: After the incubation period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Analysis: Analyze all samples by HPLC (see Protocol 2) to observe the extent of degradation and the formation of new peaks. Aim for 5-20% degradation of the parent peak for optimal method development.[1]

G cluster_prep Preparation cluster_stress Stress Conditions (Incubate) cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acid (1M HCl, 60°C) A->B C Base (1M NaOH, RT) A->C D Oxidative (3% H₂O₂, RT) A->D E Thermal (60°C) A->E F Photolytic (UV Light) A->F G Neutralize & Dilute All Samples B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC G->H I Identify Degradation Peaks & Assess Peak Purity H->I

Caption: Forced Degradation Experimental Workflow.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To establish a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent this compound from all potential degradation products generated during forced degradation.

Instrumentation & Columns:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Initial Method Parameters (To be optimized):

  • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 20 minutes) to elute all components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm with a DAD to find the optimal wavelength for the parent and degradants. A wavelength around 275-330 nm is often suitable for fluoroquinolones.

  • Injection Volume: 10 µL

Method Development & Validation:

  • Inject Control Sample: Inject the undegraded (control) sample to determine the retention time of the parent peak.

  • Inject Stressed Samples: Inject each of the samples from the forced degradation study.

  • Evaluate Resolution: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak Purity Analysis: If using a DAD, perform a peak purity analysis on the parent peak in the chromatograms of the stressed samples. The peak should be spectrally pure, confirming no co-elution with degradants.

  • Optimization: If resolution is poor, adjust the gradient slope, mobile phase composition (e.g., switch from acetonitrile to methanol), or pH to achieve the desired separation.

References

  • Karanam, M., & Choudhury, A. R. (2013). Structural landscape of pure enrofloxacin and its novel salts: Enhanced solubility for better pharmaceutical applicability. Crystal Growth & Design, 13(4), 1626–1637. [Link]
  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Innovation and Applied Studies, 11(4), 872-880. [Link]
  • Alsante, K. M., et al. (2014). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 5(1), 1-10. [Link]
  • Jain, D., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). [Link]
  • Shinde, N., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-252. [Link]
  • Reddy, L. S., et al. (2011). Fluoroquinolone salts with carboxylic acids. Journal of Pharmaceutical Sciences, 100(8), 3160-3176. [Link]
  • Röger, P., et al. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282. [Link]
  • Singh, S., & Bakshi, M. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 103, 1-26. [Link]
  • Gopi, S. P., et al. (2020). Physical state at room temperature, melting (Tm) and glass transition...
  • Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcriticalwater using a pressurized dynamic flow-through system. Kristianstad University Research Portal. [Link]
  • Schmidt, M., et al. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler, 372(11), 1015-20. [Link]
  • Fisyuk, A. S., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Jiskra, J. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]

Sources

Technical Support Center: Troubleshooting MTT Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of quinoline compounds in MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assays. Our goal is to equip you with the expertise to anticipate, identify, and resolve common challenges, ensuring the scientific integrity of your cytotoxicity and cell viability data.

Introduction: The Quinoline Challenge in MTT Assays

Quinoline and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities, including significant anticancer properties.[1][2] The MTT assay is a widely adopted colorimetric method to assess cell viability and cytotoxicity, relying on the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] However, the unique chemical and biological properties of quinoline compounds can lead to significant interference with this assay, potentially generating misleading results.[5][6] This guide will walk you through the common pitfalls and provide robust solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My untreated control cells look healthy, but after adding my quinoline compound, I see an unexpected increase in the MTT signal, suggesting higher viability. What's happening?

This is a classic indicator of direct MTT reduction by your compound.[7] Many quinoline derivatives possess antioxidant or reducing properties that allow them to chemically reduce the MTT tetrazolium salt to formazan in the absence of cellular enzymatic activity.[5][8] This leads to a false-positive signal, erroneously suggesting an increase in cell viability or a lack of cytotoxicity.

Troubleshooting Steps:

  • Perform a Cell-Free MTT Reduction Assay: This is the most critical control experiment to rule out direct chemical reduction.

  • Analyze the Results: If you observe a dose-dependent increase in absorbance in the cell-free wells, your quinoline compound is directly reducing MTT. This indicates that the MTT assay is not a suitable method for this compound without significant modifications, and an alternative assay should be considered.[7][9]

Q2: The IC50 values for my quinoline compound from the MTT assay are inconsistent and not reproducible. What are the likely causes?

Inconsistent IC50 values often stem from the complex interplay between quinoline compounds and cellular mitochondria. Quinolines are known to target and interact with mitochondria, which can directly affect the MTT assay's readout.[10][11][12]

Potential Causes and Solutions:

  • Mitochondrial Activity Modulation: Some quinolines can stimulate mitochondrial activity at certain concentrations, leading to an inflated MTT signal that masks cytotoxicity. Conversely, others might inhibit dehydrogenase enzymes without causing cell death, leading to a false impression of high cytotoxicity.[7][10]

  • Time-Dependent Effects: The interaction of quinolines with mitochondria can be time-dependent. An IC50 value determined at 24 hours might be vastly different from one at 48 or 72 hours due to evolving metabolic changes in the cells.

  • Solution: It is crucial to complement the MTT assay with an alternative cytotoxicity assay that relies on a different mechanism, such as measuring membrane integrity (LDH assay) or DNA content (CyQUANT assay), to validate your findings.

Q3: My quinoline compound is colored. How does this affect my MTT assay results?

Colored compounds can cause colorimetric interference by absorbing light at or near the same wavelength (around 570 nm) used to measure formazan.[7] This will artificially inflate the absorbance reading, leading to an overestimation of cell viability.

Troubleshooting Steps:

  • Run a "Compound-Only" Control: Add your quinoline compound (at all tested concentrations) to cell-free media in a microplate.

  • Measure Absorbance: Read the absorbance of these wells at the same wavelength used for the MTT assay.

  • Data Correction: Subtract the absorbance values of the "compound-only" controls from the corresponding experimental wells (cells + compound). This will correct for the intrinsic absorbance of your compound.

Q4: I've confirmed that my quinoline compound doesn't directly reduce MTT or have color interference, but my results still seem anomalous when compared to other assays. What else could be wrong?

If you have ruled out direct chemical interference, consider the possibility of metabolic interference. The MTT assay is a measure of metabolic activity, not a direct measure of cell number.[9] Quinoline compounds can induce complex metabolic shifts in cells that may not correlate directly with cell death.[13]

Further Investigation:

  • Mechanism of Action: Quinolines can induce apoptosis, cell cycle arrest, or other cellular responses that may not immediately result in a loss of metabolic activity.[14][15] For instance, cells undergoing apoptosis may still be metabolically active for a period.

  • Alternative Assays: Employing assays that measure different endpoints is critical. For example, an Annexin V/PI staining assay can specifically detect apoptosis, providing a more nuanced understanding of your compound's effect.[16]

Experimental Protocols

Protocol 1: Cell-Free MTT Reduction Assay

This protocol is essential for determining if your quinoline compound directly reduces the MTT reagent.

Materials:

  • 96-well flat-bottom sterile microplate

  • Your quinoline compound stock solution

  • Cell culture medium (without cells)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[17]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of your quinoline compound in cell-free culture medium at the same concentrations you plan to use in your cell-based assay.

  • Add Compound to Plate: Add 100 µL of each compound dilution to triplicate wells of the 96-well plate. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).

  • Add MTT Reagent: Add 10 µL of the MTT solution to each well.[17]

  • Incubate: Incubate the plate for the same duration as your cell-based MTT assay (e.g., 2-4 hours) at 37°C in a 5% CO2 incubator.[18]

  • Solubilize Formazan: Add 100 µL of the solubilization solution to each well.[19]

  • Read Absorbance: Measure the absorbance at approximately 570 nm using a microplate reader.[18]

Protocol 2: General MTT Assay for Cytotoxicity

This is a standard protocol for assessing the cytotoxicity of your quinoline compound, to be used in conjunction with the necessary controls.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Quinoline test compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO)[17]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[17]

  • Compound Treatment: Treat the cells with various concentrations of your quinoline compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[18]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.[17]

  • Incubation: Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Add 100 µL of a solubilizing agent to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at approximately 570 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[18]

Data Presentation & Visualization

Table 1: Troubleshooting Summary for MTT Assays with Quinoline Compounds
Observed Problem Potential Cause Recommended Control/Action Reference
Increased absorbance with compound treatmentDirect reduction of MTT by the compoundPerform a Cell-Free MTT Reduction Assay (Protocol 1)[5][7]
Inconsistent or non-reproducible IC50 valuesMitochondrial interference or metabolic modulationUse an alternative cytotoxicity assay (e.g., LDH, CyQUANT)[9][10]
High background absorbanceColorimetric interference from the compoundRun a "Compound-Only" control and subtract background absorbance[7]
Discrepancy with other cytotoxicity assaysCompound affects metabolic activity without causing immediate cell deathUse mechanism-specific assays (e.g., Annexin V/PI for apoptosis)[16]
Diagrams

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treat cells with compound dilutions cell_seeding->treatment compound_prep Quinoline Compound Serial Dilutions compound_prep->treatment incubation Incubate (24, 48, or 72h) treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_inc Incubate (2-4h) (Formazan formation) mtt_add->formazan_inc solubilize Add Solubilization Solution formazan_inc->solubilize read_abs Measure Absorbance (~570 nm) solubilize->read_abs calc_ic50 Calculate % Viability & IC50 Value read_abs->calc_ic50

Caption: Standard workflow for an MTT cytotoxicity assay.

Troubleshooting_Logic start Anomalous MTT Results with Quinoline Compound q1 Is there a signal increase in cell-free assay? start->q1 a1_yes Yes: Direct MTT Reduction q1->a1_yes Yes q2 Is the compound colored? q1->q2 No solution Use Alternative Assay (e.g., LDH, Annexin V) a1_yes->solution a2_yes Yes: Colorimetric Interference q2->a2_yes Yes q3 Are results inconsistent or differ from other assays? q2->q3 No correct Correct for background absorbance a2_yes->correct a3_yes Yes: Potential Mitochondrial or Metabolic Interference q3->a3_yes Yes q3->solution No, but still suspect a3_yes->solution correct->q3

Caption: Decision tree for troubleshooting MTT assay interference.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google Scholar.
  • Review on recent development of quinoline for anticancer activities. (n.d.). Google Scholar.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Google Scholar.
  • Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds. (n.d.). BenchChem.
  • [Mechanism of action of some quinoline alkaloids on respiratory chain of mitochondria]. (1976). Biokhimiia.
  • Regulation of quinolinic acid synthesis by mitochondria and o-methoxybenzoylalanine. (n.d.). Google Scholar.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Google Scholar.
  • Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms. (2012). PubMed Central.
  • Quinoline Endoperoxides for Mitochondria Targeted Singlet Oxygen Delivery. (2024). PubMed.
  • Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. (n.d.). PubMed.
  • MTT assay and its use in cell viability and proliferation analysis. (n.d.). Abcam.
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021). PubMed Central.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. (n.d.). Brieflands.
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Google Scholar.
  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (n.d.). TÜBİTAK Academic Journals.
  • Can the plant extracts influence the outcome of the MTT test?. (2016). ResearchGate.
  • MTT (Thiazolyl Blue Tetrazolium Bromide) Product Number. (n.d.). Google Scholar.
  • MTT assay protocol. (n.d.). Abcam.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). PubMed.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Mtt Assay Trouble - ANTIOXIDANT- Flavonoides. (2023). ResearchGate.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). BenchChem.
  • The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. (2017). Semantic Scholar.
  • Comparative Analysis of Anticancer Quinoline Derivatives: Validating the Potential of 6,8. (n.d.). BenchChem.
  • Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. (n.d.). BenchChem.
  • (PDF) The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. (2017). ResearchGate.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). PubMed Central.
  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives. (n.d.). BenchChem.
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (n.d.). MDPI.

Sources

Technical Support Center: Overcoming Bacterial Resistance to Quinolone-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome bacterial resistance to quinolone-4-carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Section 1: Understanding the Landscape of Quinolone Resistance

Quinolone resistance is a multifaceted problem driven primarily by three core mechanisms: mutations in the drug's target enzymes, increased efflux of the drug from the bacterial cell, and the acquisition of resistance genes via plasmids.[1][2] High-level resistance often arises from a combination of these mechanisms.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary bacterial targets of quinolone-4-carboxylic acids?

A1: Quinolone-4-carboxylic acids target two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV.[1][4] These enzymes are crucial for managing DNA supercoiling, replication, and segregation. By inhibiting these enzymes, quinolones disrupt DNA synthesis, leading to bacterial cell death.[4]

Q2: How do mutations in DNA gyrase and topoisomerase IV confer resistance?

A2: Specific point mutations in the genes encoding these enzymes, namely gyrA and parC, can alter the drug-binding site, reducing the affinity of quinolones for their targets.[5][6] These mutations are typically found within a specific region known as the quinolone resistance-determining region (QRDR).[1][2] The accumulation of mutations in both gyrA and parC can lead to high-level fluoroquinolone resistance.[3]

Q3: What is the role of efflux pumps in quinolone resistance?

A3: Efflux pumps are membrane proteins that actively transport a wide range of substrates, including quinolones, out of the bacterial cell.[5][7] Overexpression of these pumps reduces the intracellular concentration of the drug, preventing it from reaching its target enzymes in sufficient quantities to be effective.[8] In many bacteria, efflux pumps contribute to intrinsic, low-level resistance, which can be a stepping stone to the development of high-level resistance.[7]

Q4: What is plasmid-mediated quinolone resistance (PMQR)?

A4: PMQR refers to the acquisition of quinolone resistance genes on mobile genetic elements called plasmids.[9][10] These genes can encode for proteins that protect DNA gyrase from quinolones (Qnr proteins), enzymes that modify quinolones (e.g., AAC(6')-Ib-cr), or additional efflux pumps (e.g., QepA, OqxAB).[9][11] While PMQR typically confers only low-level resistance, it can facilitate the selection of higher-level resistance mechanisms.[9]

Visualizing Resistance Mechanisms

Below is a diagram illustrating the primary mechanisms of bacterial resistance to quinolones.

ResistanceMechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Quinolone Quinolone Target DNA Gyrase / Topoisomerase IV Quinolone->Target Inhibition Chromosome Chromosome (gyrA, parC) Target->Chromosome EffluxPump Efflux Pump EffluxPump->Quinolone Expulsion Plasmid Plasmid (PMQR genes) TargetMutation Target-Site Mutation (gyrA, parC) TargetMutation->Target Alters binding site EffluxUpregulation Efflux Pump Overexpression EffluxUpregulation->EffluxPump Increases expression PMQR Plasmid-Mediated Resistance (qnr, aac, qepA) PMQR->Plasmid Provides protection/modification/efflux

Caption: Overview of key bacterial resistance mechanisms to quinolones.

Section 2: Troubleshooting Experimental Failures

This section addresses common issues encountered during experiments aimed at overcoming quinolone resistance.

Troubleshooting Guide: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Observed Problem Potential Cause Troubleshooting Steps & Rationale
High variability in MIC values for the same quinolone against a specific bacterial strain. Inoculum preparation inconsistency.Standardize Inoculum: Ensure a consistent starting bacterial density (e.g., 0.5 McFarland standard) for all experiments. A higher initial inoculum can lead to apparently higher MICs due to the larger number of cells that need to be inhibited.
Contamination of bacterial cultures.Verify Purity: Streak cultures on appropriate agar plates to check for purity before starting MIC assays. Contaminating organisms with different susceptibility profiles will skew results.
Instability of the quinolone compound.Fresh Solutions: Prepare fresh stock solutions of quinolones regularly and store them protected from light at the recommended temperature. Degradation of the compound will lead to an underestimation of its potency.
Inconsistent incubation conditions.Calibrate Equipment: Ensure incubators are maintaining a consistent temperature and, if required, atmospheric conditions. Temperature fluctuations can affect bacterial growth rates and drug efficacy.
Troubleshooting Guide: Failure of an Efflux Pump Inhibitor (EPI) to Potentiate Quinolone Activity
Observed Problem Potential Cause Troubleshooting Steps & Rationale
No significant reduction in quinolone MIC in the presence of an EPI. The target efflux pump is not the primary resistance mechanism.Confirm Efflux Pump Overexpression: Use a real-time efflux assay (see Protocol 2) to confirm that the bacterial strain overexpresses an efflux pump that is a known target of your EPI. High-level resistance may be due to target-site mutations that are unaffected by EPIs.[7]
The EPI is not effective against the specific pump in your bacterial species.Broad-Spectrum vs. Narrow-Spectrum EPIs: Be aware that some EPIs have a narrow spectrum of activity. Consider testing a broader-spectrum EPI like phenylalanine-arginine β-naphthylamide (PAβN) as a positive control.[3]
Suboptimal EPI concentration.Dose-Response Curve: Perform a dose-response experiment with varying concentrations of the EPI to determine its optimal, non-toxic working concentration. High concentrations of some EPIs can be toxic to bacteria, confounding the results.[12]
EPI degradation.Proper Storage and Handling: Follow the manufacturer's instructions for storage and handling of the EPI. Some EPIs are sensitive to light and temperature.

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for essential experiments in quinolone resistance research.

Protocol 1: Rapid Screening for Target-Site Mutations in gyrA and parC

This protocol utilizes Multiplex Allele-Specific PCR (MAS-PCR) for the rapid detection of common mutations in the QRDRs of gyrA and parC.[13][14]

Principle: This method uses specific primers that will only amplify a product if a particular mutation is present in the target DNA sequence.

Materials:

  • Bacterial genomic DNA extract

  • Allele-specific primers for common gyrA and parC mutations[13]

  • Control primers for a conserved region (internal amplification control)

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis system

Procedure:

  • Prepare PCR Reactions: Set up separate MAS-PCR reactions for gyrA and parC mutations. Each reaction should contain the genomic DNA template, the appropriate PCR master mix, and a cocktail of allele-specific primers for the mutations of interest, along with the internal control primers.

  • PCR Amplification: Perform PCR using a validated thermocycling program. An example program might be: initial denaturation at 95°C for 5 minutes, followed by 30 cycles of 95°C for 30 seconds, 55-60°C (annealing temperature specific to primers) for 30 seconds, and 72°C for 30 seconds, with a final extension at 72°C for 5 minutes.

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel.

  • Interpretation: The presence of a band corresponding to an allele-specific primer indicates the presence of that mutation. The internal control band should be present in all samples, confirming the PCR reaction was successful.

Protocol 2: Ethidium Bromide (EtBr)-Agar Cartwheel Method for Assessing Efflux Pump Activity

This is a simple, semi-quantitative method to screen for overexpression of efflux pumps.[15][16]

Principle: Ethidium bromide is a substrate for many bacterial efflux pumps.[15] At low temperatures, efflux is minimal, and EtBr accumulates, causing the cells to fluoresce under UV light. At physiological temperatures (e.g., 37°C), active efflux pumps will expel EtBr, reducing fluorescence. Strains with overexpressed efflux pumps will show less fluorescence at 37°C compared to wild-type strains.

Materials:

  • Tryptic Soy Agar (TSA) or other suitable nutrient agar

  • Ethidium bromide (EtBr) stock solution

  • Petri dishes

  • Bacterial cultures (test strains and a susceptible control)

  • UV transilluminator

Procedure:

  • Prepare EtBr-Agar Plates: Prepare a series of TSA plates containing increasing concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L).[15]

  • Inoculate Plates: Grow bacterial strains to a standardized density (0.5 McFarland). Using a sterile cotton swab, inoculate the plates by streaking the cultures from the center to the edge of the plate in a "cartwheel" pattern. Up to 12 strains can be tested on a single plate.[15]

  • Incubation: Incubate one set of plates at 37°C and a duplicate set at 4°C overnight.

  • Visualization: After incubation, view the plates under a UV transilluminator.

  • Interpretation: Compare the fluorescence of the test strains to the susceptible control at both temperatures. Strains with overexpressed efflux pumps will require a higher concentration of EtBr to fluoresce at 37°C compared to the control strain and their fluorescence at 4°C.[17]

Visualizing Experimental Workflows

The following diagram outlines the workflow for investigating quinolone resistance in a bacterial isolate.

Workflow Start Isolate Quinolone-Resistant Bacterium MIC Determine MIC of Quinolones Start->MIC EPI_Assay Perform MIC with Efflux Pump Inhibitors (EPIs) MIC->EPI_Assay High MIC MAS_PCR MAS-PCR for gyrA/parC Mutations MIC->MAS_PCR High MIC PMQR_Screen PCR for PMQR Genes (qnr, aac(6')-Ib-cr, qepA) MIC->PMQR_Screen Low to moderate MIC Efflux_Screen Screen for Efflux Pump Overexpression (e.g., EtBr-Agar) EPI_Assay->Efflux_Screen EPI potentiates quinolone EPI_Assay->MAS_PCR No potentiation Interpretation Interpret Resistance Profile Efflux_Screen->Interpretation Sequencing Sequence QRDR of gyrA and parC MAS_PCR->Sequencing Positive for mutations Sequencing->Interpretation PMQR_Screen->Interpretation

Caption: A decision-making workflow for characterizing quinolone resistance.

Section 4: Strategies for Overcoming Resistance

FAQs on Overcoming Quinolone Resistance

Q5: What are the most promising strategies to combat quinolone resistance?

A5: Current strategies focus on several key areas:

  • Efflux Pump Inhibitors (EPIs): Co-administration of an EPI with a quinolone can restore the quinolone's efficacy by preventing its expulsion from the bacterial cell.[7][12]

  • Combination Therapy: Using quinolones in combination with other classes of antibiotics can create synergistic effects and reduce the likelihood of resistance emerging.[18][19]

  • Novel Quinolone Derivatives: Designing new quinolone molecules with modifications that either evade existing resistance mechanisms or have novel interactions with the target enzymes is an active area of research.[20][21] Some new derivatives aim to overcome target-mediated resistance by establishing different interactions with the enzyme-DNA complex.[4]

Q6: Are there any clinically approved EPIs available?

A6: Despite extensive research and promising preclinical data for compounds like PAβN, there are currently no EPIs approved for clinical use due to challenges with toxicity and in vivo efficacy.[7] However, research into identifying safe and effective EPIs is ongoing.[12]

Q7: How can new quinolone derivatives overcome resistance?

A7: Novel derivatives can be designed to have a higher affinity for the mutated target enzymes.[21] For example, modifications at the C7 position of the quinolone scaffold can create new interactions that compensate for the loss of binding due to QRDR mutations.[4][22] Additionally, some novel compounds, like certain quinazolinediones, can inhibit topoisomerases without relying on the water-metal ion bridge that is disrupted by common resistance mutations.[21]

References

  • The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). MDPI. [Link]
  • Targeting efflux pumps prevents the multi-step evolution of high-level resistance to fluoroquinolone in Pseudomonas aeruginosa. (2023). Microbiology Spectrum. [Link]
  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Negative Bacteria. (2000). Clinical Microbiology Reviews. [Link]
  • Novel quinolone-derivative tackles microbial resistance. (2024). BioWorld. [Link]
  • A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps. (2014). Current Pharmaceutical Analysis. [Link]
  • Plasmid-Mediated Quinolone Resistance. (2010). Microbiology Spectrum. [Link]
  • Efflux-Mediated Resistance to Fluoroquinolones in Gram-Positive Bacteria and the Mycobacteria. (2000). Antimicrobial Agents and Chemotherapy. [Link]
  • Prevalence of Plasmid-Mediated Quinolone Resistance Determinants over a 9-Year Period. (2009). Antimicrobial Agents and Chemotherapy. [Link]
  • Plasmid-Mediated Quinolone Resistance; Interactions between Human, Animal, and Environmental Ecologies. (2012). Frontiers in Microbiology. [Link]
  • Plasmid-mediated quinolone resistance. (2010). Cold Spring Harbor Perspectives in Medicine. [Link]
  • Overcoming Target-Mediated Quinolone Resistance in Topoisomerase IV by Introducing Metal Ion-Independent Drug-Enzyme Interactions. (2014). ACS Chemical Biology. [Link]
  • Mechanism of Quinolone Action and Resistance. (2014). Biochemistry. [Link]
  • Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction. (2016).
  • Plasmid-Mediated Quinolone Resistance (PMQR) Genes and Class 1 Integrons in Quinolone-Resistant Marine Bacteria and Clinical Isolates of Escherichia coli from an Aquacultural Area. (2017). Microbial Drug Resistance. [Link]
  • How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps. (2016). mBio. [Link]
  • Inhibitors of Efflux Pumps in Pseudomonas aeruginosa Potentiate the Activity of the Fluoroquinolone Antibacterial Levofloxacin. (2001). Journal of Medicinal Chemistry. [Link]
  • Real-Time PCR Detection of gyrA and parC Mutations in Streptococcus pneumoniae. (2006). Journal of Clinical Microbiology. [Link]
  • Bacterial resistance to quinolones: mechanisms and clinical importance. (1989). Reviews of Infectious Diseases. [Link]
  • The importance of efflux pumps in bacterial antibiotic resistance. (2003). Journal of Antimicrobial Chemotherapy. [Link]
  • Synergy and antagonism with fluoroquinolone combination therapy. (n.d.).
  • Mechanism of Quinolone Action and Resistance. (2014). Biochemistry. [Link]
  • Scientists warn of increasing global antimicrobial resistance. (2026). The Brighter Side of News. [Link]
  • Mechanisms of drug resistance: quinolone resistance. (2015). Annals of the New York Academy of Sciences. [Link]
  • Efflux pump inhibitors for bacterial pathogens: From bench to bedside. (2017). Indian Journal of Medical Research. [Link]
  • Mechanism of action of and resistance to quinolones. (2009). Revista Española de Quimioterapia. [Link]
  • Mechanisms of resistance to the 4-quinolone antibacterial agents. (1988). Journal of Antimicrobial Chemotherapy. [Link]
  • Rapid detection of gyrA and parC mutations in fluoroquinolone-resistant Neisseria gonorrhoeae by denaturing high-performance liquid chromatography. (2002). Journal of Clinical Microbiology. [Link]
  • An instrument-free method for the demonstration of efflux pump activity of bacteria. (2006).
  • Potential Synergistic Antibiotic Combinations against Fluoroquinolone-Resistant Pseudomonas aeruginosa. (2022). Antibiotics. [Link]
  • Rapid assay for detecting gyrA and parC mutations associated with fluoroquinolone resistance in Enterobacteriaceae. (2013). Journal of Microbiological Methods. [Link]
  • Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (2013). Antimicrobial Agents and Chemotherapy. [Link]
  • A Multidrug Efflux Pump Inhibitor Reduces Fluoroquinolone Resistance in Pseudomonas aeruginosa Isol
  • Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction. (2016).
  • Identification of Efflux Pump-mediated Multidrug-resistant Bacteria by the Ethidium Bromide-agar Cartwheel Method. (2011). In Vivo. [Link]
  • Quinolones: Understanding the Drug Designing to Combat Drug Resistance. (2017).
  • Insights into antibiotic resistance promoted by quinolone exposure. (2024). Antimicrobial Agents and Chemotherapy. [Link]
  • The Pathogenesis, Clinical Features, and Treatment of Corynebacterium striatum-Rel
  • Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. (2024). MDPI. [Link]
  • Quinolone Resistance: Much More than Predicted. (2009). Frontiers in Microbiology. [Link]
  • Mechanism of Quinolone Action and Resistance. (2014).
  • Quinolone Antibiotics: Resistance and Therapy. (2023). Pharmaceuticals. [Link]
  • Mechanisms of resistance to quinolones: target alterations, decreased accumulation and DNA gyrase protection. (2003). Journal of Antimicrobial Chemotherapy. [Link]

Sources

Technical Support Center: Minimizing Tar Formation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing quinoline scaffolds. Tar formation is a pervasive challenge in many classical quinoline syntheses, leading to reduced yields, complicated purifications, and inconsistent results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues head-on, grounded in mechanistic principles and validated protocols.

The Challenge of Tar Formation: A Mechanistic Overview

Tar formation in quinoline synthesis is not a random occurrence; it is a direct consequence of the reaction conditions and the reactivity of the intermediates involved. The primary culprits are acid-catalyzed polymerization and self-condensation reactions of highly reactive species generated in situ.

  • In Skraup and Doebner-von Miller syntheses , the harsh, acidic, and high-temperature conditions are fertile ground for the polymerization of α,β-unsaturated carbonyl compounds.[1][2] In the Skraup reaction, glycerol is dehydrated to the highly reactive and unstable acrolein, which readily polymerizes.[3][4] Similarly, the α,β-unsaturated aldehydes or ketones used in the Doebner-von Miller reaction are prone to self-condensation.[2][5]

  • In the Friedländer synthesis , side reactions can include the self-condensation of the ketone starting material, particularly under basic conditions, leading to α,β-unsaturated ketone byproducts.[1]

  • The Combes synthesis , while generally cleaner, can also be susceptible to side reactions if not properly controlled, especially with highly reactive β-diketones.[6][7]

This guide will provide you with the knowledge and tools to anticipate and mitigate these unwanted side reactions, leading to cleaner, more efficient quinoline syntheses.

Troubleshooting Guides: A Synthesis-Specific Approach

Problem 1: My Skraup synthesis is highly exothermic and results in a significant amount of black, intractable tar.

This is a classic and well-documented issue with the Skraup synthesis.[1] The reaction's vigor and the resulting tar are due to the uncontrolled polymerization of acrolein.

A High Tar in Skraup Synthesis B Uncontrolled Exotherm & Acrolein Polymerization A->B Caused by C Add a Moderator (e.g., FeSO₄) B->C Mitigate with D Control Reagent Addition B->D Mitigate with E Optimize Temperature B->E Mitigate with F Use Acylated Amine B->F Consider G Reduced Tar Formation & Controlled Reaction C->G D->G E->G F->G

Caption: Troubleshooting workflow for tar formation in Skraup synthesis.

  • Use a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a time-tested method to tame the reaction's exothermicity.[1] It is believed to act as an oxygen carrier, slowing down the oxidation step and making the reaction less violent.[8] Boric acid can also be employed for this purpose.[3]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. The sulfuric acid should be added slowly and carefully with efficient cooling to the mixture of the aniline, glycerol, and ferrous sulfate.[1]

  • Temperature Management: Avoid excessive heating. The reaction should be initiated with gentle heating, and once the exotherm begins, the heat source should be removed.[1] Reapply heat only after the initial vigorous phase has subsided.

  • Consider Acylated Amines: Using an acylated aniline, such as acetanilide, can lead to a less violent reaction and reduced charring.[9]

Problem 2: My Doebner-von Miller reaction produces a low yield of quinoline and a large amount of gummy, resinous material.

This is a common consequence of the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[2][5]

A Low Yield & High Polymer in Doebner-von Miller B Polymerization of α,β-Unsaturated Carbonyl A->B Caused by C Implement a Biphasic System B->C Mitigate with D Slow Addition of Carbonyl B->D Mitigate with E Optimize Catalyst & Temperature B->E Optimize F In Situ Generation of Carbonyl B->F Consider G Increased Yield & Purer Product C->G D->G E->G F->G

Caption: Troubleshooting workflow for polymerization in Doebner-von Miller synthesis.

  • Employ a Biphasic Solvent System: This is a highly effective strategy. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene), its concentration in the acidic aqueous phase, where polymerization is rampant, is minimized.[2][10] This has been shown to drastically reduce tar formation and improve yields.[11]

  • Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline keeps its instantaneous concentration low, favoring the desired reaction over self-polymerization.[5]

  • Optimize Acid and Temperature: While strong acids are necessary, excessively harsh conditions accelerate tar formation. Consider screening different Brønsted and Lewis acids to find the optimal balance.[2] Maintain the lowest effective temperature to suppress polymerization.[12]

  • In Situ Generation (Beyer Method): The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds.[13] This can help to control its concentration and minimize polymerization.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant tarring in my Skraup synthesis. What is the primary cause and how can I minimize it?

A1: Tar formation in the Skraup synthesis is primarily due to the harsh acidic and oxidizing conditions that cause the polymerization of acrolein, an intermediate formed from the dehydration of glycerol.[1][3] To minimize this:

  • Use a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent and reduce charring.[1]

  • Control the temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[1]

  • Purification: The crude product is often a dark, tarry residue.[1] Purification by steam distillation is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[14]

Q2: My Friedländer synthesis is giving a low yield and multiple spots on TLC. What are the likely side products?

A2: The most common side products in the Friedländer synthesis are:

  • Aldol condensation products: The ketone starting material can undergo self-condensation, especially under basic catalysis.[1] Switching to acidic conditions can often mitigate this.[1]

  • Self-condensation of the o-aminoaryl carbonyl: The o-aminoaryl aldehyde or ketone can be unstable and react with itself to form trimers or other polymeric materials.[1]

  • Regioisomers: If you are using an unsymmetrical ketone, the reaction can occur at two different α-methylene positions, leading to a mixture of quinoline isomers.[1]

Q3: How can I control the regioselectivity in my Combes synthesis when using an unsymmetrical β-diketone?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors.[13]

  • Steric Effects: Increasing the steric bulk of the substituents on the β-diketone can significantly influence the rate-determining electrophilic aromatic annulation step, favoring the formation of one regioisomer over the other.[7]

  • Electronic Effects: The electronic nature of the substituents on the aniline also plays a role. Electron-donating groups on the aniline can influence the position of the cyclization.

Q4: Are there "greener" alternatives to the classical methods that inherently produce less tar?

A4: Absolutely. The field of green chemistry has provided several excellent alternatives:

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, which often minimizes the formation of side products that result from prolonged heating.[8][15]

  • Ionic Liquids: These can act as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[16][17]

  • Nanocatalysts: The use of nanocatalysts can provide high efficiency and selectivity under milder reaction conditions, thereby reducing byproduct formation.[2][9]

  • Solvent-Free Conditions: Many modern protocols have been developed that eliminate the need for a solvent altogether, which not only reduces waste but can also lead to cleaner reactions.[15][18]

Data Summary: A Comparative Look at Tar Reduction Strategies

Synthesis MethodTar Reduction StrategyTypical Yield ImprovementKey ConsiderationsReference(s)
Skraup Use of Ferrous Sulfate (FeSO₄) as a moderatorCan significantly improve yield by controlling the exotherm and reducing charring.Essential for controlling the notoriously violent reaction.
Skraup Microwave-assisted synthesisSignificant reduction in reaction time, leading to higher yields in some cases.Requires specialized microwave equipment.[16]
Doebner-von Miller Biphasic solvent system (e.g., water/toluene)Drastically reduces polymerization, leading to significant yield improvements.Sequesters the α,β-unsaturated carbonyl in the organic phase.[2][10]
Friedländer Use of nanocatalysts (e.g., Fe₃O₄@urea/HITh-SO₃H MNPs)High yields (68-96%) under milder conditions (60°C).Demonstrates the efficiency and reusability of nanocatalysts.[9]
General Use of Ionic Liquids (e.g., [bmim]HSO₄)Can lead to high yields and short reaction times under solvent-free conditions.Offers a greener alternative to traditional acids and solvents.[16][17]

Experimental Protocols for Tar Minimization

Protocol 1: Microwave-Assisted Skraup Synthesis

This protocol significantly reduces reaction time, thereby minimizing the opportunity for tar formation.

Materials:

  • Aniline derivative

  • Glycerol

  • Sulfuric acid

  • Arsenic(V) oxide (or other suitable oxidant)

Procedure:

  • In a microwave-safe reaction vessel, carefully mix the aniline (4 mmol), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).[15]

  • Seal the vessel and place it in a scientific microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 150-200°C) for a short duration (e.g., 8-20 minutes).[8][15] Monitor the reaction progress by TLC.

  • After completion, allow the vessel to cool to room temperature.

  • Carefully pour the reaction mixture into an ice-water mixture.

  • Basify the solution to a pH of 9-10 with a suitable base (e.g., NaOH).

  • Filter the resulting precipitate, wash with cold water, and purify by recrystallization or chromatography.

Protocol 2: Doebner-von Miller Synthesis in a Biphasic System

This protocol is designed to minimize the polymerization of the α,β-unsaturated carbonyl.

Materials:

  • Aniline

  • Crotonaldehyde (or other α,β-unsaturated aldehyde/ketone)

  • 6 M Hydrochloric acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 eq) and 6 M hydrochloric acid.[2]

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve the crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[2]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and separate the aqueous and organic layers.

  • Make the aqueous layer strongly alkaline with a concentrated sodium hydroxide solution.

  • Extract the liberated quinoline with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product for further purification.

References

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid. This resource is tailored for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning from laboratory-scale to larger-scale production.

Introduction

This compound is a key building block in medicinal chemistry, notably in the development of novel therapeutics. While several synthetic routes exist, the Doebner-von Miller and Pfitzinger reactions are commonly employed. However, scaling these syntheses often presents challenges that can significantly impact yield, purity, and process efficiency. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical experience.

Section 1: Troubleshooting Common Scale-Up Issues

This section addresses the most frequently encountered problems during the scale-up of this compound synthesis.

Issue 1: Significant Decrease in Yield Upon Scale-Up

Q: My synthesis, based on the Doebner reaction, worked well at the 10-gram scale, but the yield dropped from 85% to 40% when I moved to a 1-kilogram scale. What are the likely causes and how can I fix this?

A: A significant drop in yield during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations that are less apparent at a smaller scale.[1]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: In larger reactors, inadequate stirring can create localized "hot spots" or areas with high concentrations of reactants. This can lead to the formation of side products and impurities.[1]

    • Solution: Transition from a magnetic stir bar to an overhead mechanical stirrer equipped with a properly designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture remains homogeneous.

  • Assess Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making it more difficult to dissipate heat.[1] Uncontrolled exothermic reactions can cause the degradation of starting materials, intermediates, or the final product.[1]

    • Solution: Use a jacketed reactor with a temperature control unit to maintain a consistent internal temperature. For highly exothermic steps, consider a semi-batch approach where one reactant is added portion-wise to manage the rate of heat generation.[1]

  • Re-optimize Reaction Concentration: The ideal concentration on a small scale might not be optimal for a larger batch.

    • Solution: Experiment with slight adjustments to the solvent volume. While higher concentrations can accelerate reaction rates, they may also lead to problems with solubility, mixing, and heat transfer.[1]

  • Check Raw Material Quality: Impurities in starting materials can have a more pronounced negative effect at a larger scale.

    • Solution: Ensure the quality and consistency of your raw materials from suppliers. It is good practice to perform identity and purity checks on incoming batches.[1]

Issue 2: Formation of Tar and Polymeric Byproducts

Q: During the acid-catalyzed cyclization step, I'm observing a significant amount of a thick, tar-like substance, making product isolation extremely difficult. What is causing this and how can it be prevented?

A: Tar formation is a common problem in reactions like the Skraup and Doebner-von Miller syntheses, often due to the harsh acidic and high-temperature conditions which can cause polymerization of reactants or intermediates.[2][3]

Preventative Measures:

  • Control Reaction Temperature: Maintain the lowest possible temperature that still allows for an efficient reaction rate to minimize polymerization.[1]

  • Use a Biphasic System: Sequestering the α,β-unsaturated carbonyl substrate in an organic phase (like toluene) can dramatically reduce its self-polymerization in the acidic aqueous phase.[1][3]

  • Consider Milder Catalysts: While strong acids like concentrated sulfuric acid are traditional, exploring milder Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) or Brønsted acids (e.g., p-toluenesulfonic acid) can be beneficial.[4]

  • Microwave-Assisted Synthesis: The use of microwave heating has been shown to significantly shorten reaction times and improve yields, which can reduce the formation of tar.[2]

Issue 3: Poor Regioselectivity

Q: I'm using a substituted aniline in a Combes synthesis and getting a mixture of quinoline regioisomers. How can I improve the selectivity for the desired product?

A: Regioselectivity is a known challenge in quinoline syntheses like the Combes and Friedländer reactions when using unsymmetrical ketones or anilines.[1][5] The outcome is influenced by both steric and electronic effects.

Strategies to Improve Regioselectivity:

  • Steric Hindrance: The steric bulk of substituents on the aniline or the β-diketone can significantly influence the rate-determining electrophilic aromatic annulation step.[5] Choosing less sterically hindered starting materials, if the final product structure allows, can improve yields of the desired isomer.[5]

  • Electronic Effects: The electronic properties of substituents on the aniline ring direct the cyclization. Electron-donating groups generally favor cyclization at the para position, while electron-withdrawing groups can favor the ortho position, although this is not a universal rule and depends on the specific substrate.

  • Catalyst and Solvent Choice: Carefully optimizing the reaction conditions, including the choice of acid catalyst and solvent, can influence the regiochemical outcome.[5] For instance, polyphosphoric acid (PPA) is sometimes used as an alternative to sulfuric acid and can alter the product distribution.[6]

Section 2: FAQs on Synthesis and Purification

Q1: What are the primary synthesis routes for this compound?

A1: The most common methods are variations of classical quinoline syntheses:

  • Doebner-von Miller Reaction: This involves the reaction of 4-fluoroaniline with an α,β-unsaturated carbonyl compound, often generated in situ. For the target molecule, this would typically involve 4-fluoroaniline, pyruvic acid, and an aldehyde.[4][7]

  • Pfitzinger Reaction: This route utilizes 5-fluoroisatin and a compound with an α-methylene carbonyl group (like acetone for the 2-methyl substituent) in the presence of a base.[8][9]

  • Combes Synthesis: This involves the condensation of 4-fluoroaniline with a β-diketone (like acetylacetone) followed by acid-catalyzed cyclization.[6][10]

Q2: How can I effectively purify the final product?

A2: Purification can be challenging due to the presence of starting materials and side products. Common techniques include:

  • Crystallization: Forming a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization. The free base can then be regenerated.[5]

  • Solvent Washing: For solid products, washing with appropriate solvents can remove soluble impurities.[5]

  • Column Chromatography: Silica gel or alumina column chromatography is a standard method for separating the desired product from impurities.[5]

Q3: Are there any modern, greener alternatives to the classical synthesis methods?

A3: Yes, research is ongoing to develop more environmentally friendly approaches. Some of these include:

  • Use of Ionic Liquids: Brønsted-acidic ionic liquids can replace strong acids like sulfuric acid, leading to cleaner reactions.[2]

  • Microwave-Assisted Synthesis: As mentioned earlier, microwave irradiation can significantly reduce reaction times and improve energy efficiency.[2][11]

  • Catalyst Development: The use of transition metal catalysts (e.g., palladium, cobalt) in oxidative annulation strategies is an active area of research, offering milder reaction conditions.[12]

Section 3: Experimental Protocols and Data

Representative Protocol: Doebner-von Miller Synthesis

This protocol is a generalized procedure and should be optimized for specific equipment and scales.

Reaction Setup:

  • In a suitably sized jacketed reactor equipped with an overhead stirrer, temperature probe, and reflux condenser, add 4-fluoroaniline and ethanol.

  • Begin stirring to ensure a homogeneous solution.

Reagent Addition:

  • Slowly add a mixture of pyruvic acid and an appropriate aldehyde (e.g., formaldehyde or its equivalent) to the reactor while maintaining a controlled temperature.

  • An acid catalyst, such as hydrochloric acid, is then added dropwise.

Reaction and Work-up:

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in water.

  • Wash the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde or other non-polar impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid or acetic acid to precipitate the this compound product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Table 1: Troubleshooting Summary for Scale-Up Issues
SymptomPotential CauseSuggested Solution
Low Yield Inefficient mixing, poor heat transfer, non-optimal concentration, impure raw materials.Use overhead stirring, a jacketed reactor, re-optimize solvent volume, and verify raw material purity.[1]
Tar/Polymer Formation Uncontrolled exotherm, high reactant concentration, harsh acidic conditions.Improve heat transfer, control reagent addition rate, use a more dilute system, consider milder catalysts or a biphasic system.[1][3]
Incomplete Reaction Insufficient reaction time or temperature, poor mixing.Increase reaction time or temperature; improve mixing efficiency.[1]
New or Increased Impurities Side reactions due to localized "hot spots" or prolonged reaction times at high temperatures.Improve heat and mass transfer, re-optimize reaction conditions.[1]
Oxidized Byproducts Exposure to air at elevated temperatures.Maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.[1]

Section 4: Visualizing the Process

Diagram 1: General Doebner-von Miller Reaction Workflow

Doebner_von_Miller_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Charge Reactor with 4-Fluoroaniline & Solvent R1 Slow Addition of Reactant Mixture P1->R1 P2 Prepare Aldehyde/ Pyruvic Acid Mixture P2->R1 R2 Add Acid Catalyst (e.g., HCl) R1->R2 R3 Heat to Reflux & Monitor (TLC/HPLC) R2->R3 W1 Cool & Remove Solvent (in vacuo) R3->W1 W2 Dissolve in Water W1->W2 W3 Organic Wash (remove impurities) W2->W3 W4 Acidify Aqueous Layer to Precipitate Product W3->W4 W5 Filter & Wash Solid W4->W5 W6 Dry Product W5->W6

Caption: A simplified workflow for the Doebner-von Miller synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low Yield at Scale-Up CheckMixing Is Mixing Homogeneous? Start->CheckMixing CheckHeat Is Temperature Stable? CheckMixing->CheckHeat Yes ImproveStirring Implement Overhead Stirring CheckMixing->ImproveStirring No CheckConc Is Concentration Optimal? CheckHeat->CheckConc Yes ImproveCooling Use Jacketed Reactor/ Controlled Addition CheckHeat->ImproveCooling No CheckPurity Are Starting Materials Pure? CheckConc->CheckPurity Yes OptimizeSolvent Adjust Solvent Volume CheckConc->OptimizeSolvent No VerifyPurity Analyze Raw Materials CheckPurity->VerifyPurity No Success Yield Improved CheckPurity->Success Yes ImproveStirring->CheckHeat ImproveCooling->CheckConc OptimizeSolvent->CheckPurity VerifyPurity->Success

Caption: A decision tree for troubleshooting low yields during scale-up.

References

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines.
  • ChemicalBook. (n.d.). This compound synthesis.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.
  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed Central (NIH). (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction.

Sources

Technical Support Center: Artifacts in Biological Assays due to 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Fluoro-2-methylquinoline-4-carboxylic acid and related compounds in biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and mitigate potential artifacts, ensuring the integrity of your experimental data.

Senior Application Scientist's Introduction

In drug discovery and biological research, the identification of robust and reliable hits is paramount. Compounds like this compound, while potentially possessing valuable biological activity, belong to a chemical class known for producing artifacts in high-throughput screening (HTS) and other sensitive assays. These artifacts can lead to false positives, consuming valuable time and resources.

This guide is structured to help you proactively address these challenges. We will delve into the common mechanisms of assay interference, with a focus on autofluorescence, and provide you with the tools to diagnose and resolve these issues. Our approach is grounded in scientific principles and validated experimental protocols, empowering you to generate high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing activity in a fluorescence-based assay. How can I be sure it's a genuine hit?

A: This is a critical question, as quinoline-based compounds are notorious for their intrinsic fluorescence. The first step is to determine if the compound itself is fluorescent under your assay conditions. A simple control experiment can help you assess this.

Q2: What is autofluorescence and how can it lead to false positives?

A: Autofluorescence is the natural tendency of certain molecules to emit light upon excitation by a light source. In a fluorescence-based assay, if your test compound is autofluorescent at the same wavelengths used to detect your assay signal, it can artificially inflate the reading, mimicking the signal of a true positive hit. This is a common source of false positives in HTS campaigns.

Q3: Are there other potential artifacts I should be aware of with this class of compounds?

A: Yes. Besides autofluorescence, quinoline derivatives can potentially interfere with assays through other mechanisms, such as:

  • Luciferase Inhibition: If you are using a luciferase-based reporter assay, some small molecules can directly inhibit the luciferase enzyme, leading to a false-positive signal (in an assay looking for inhibitors of a pathway) or a false-negative (in an assay looking for activators).

  • Redox Activity: Some compounds can undergo redox cycling in the presence of cellular components, leading to the production of reactive oxygen species (ROS). This can disrupt cellular health and interfere with assays that are sensitive to the redox state of the cell.

  • Thiol Reactivity: While less common for this specific scaffold, some compounds can react non-specifically with cysteine residues on proteins, leading to promiscuous inhibition of enzymes.

  • Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that can sequester and inhibit enzymes, leading to non-specific activity.

Q4: What is an orthogonal assay and why is it important for hit validation?

A: An orthogonal assay is a secondary assay that measures the same biological endpoint as your primary screen but uses a different detection technology. For example, if your primary screen is fluorescence-based, an orthogonal assay might use luminescence, absorbance, or a label-free detection method. Validating a hit in an orthogonal assay provides strong evidence that the observed activity is genuine and not an artifact of the primary assay technology.

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Suspected Autofluorescence of this compound

This is the most common artifact associated with quinoline-containing compounds. Follow this workflow to diagnose and mitigate autofluorescence.

cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies A High Signal in Primary Assay B Protocol 1: Measure Compound Autofluorescence A->B C Is the compound fluorescent at assay wavelengths? B->C Analyze Data D Yes C->D Fluorescence Detected E No C->E No Significant Fluorescence F Protocol 2: Background Subtraction D->F I Proceed with Hit Validation E->I G Option 1: Switch to a Red-Shifted Fluorophore F->G H Option 2: Use an Orthogonal Assay G->H

Caption: A stepwise workflow to identify and address autofluorescence artifacts.

Objective: To determine the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your primary assay.

Materials:

  • This compound

  • Assay buffer (the same used in your primary assay)

  • Black, clear-bottom microplates (96- or 384-well)

  • Fluorescence microplate reader

Procedure:

  • Prepare a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentration used in your primary assay.

  • Dispense the compound dilutions into the wells of the microplate.

  • Include control wells:

    • Buffer only: To measure the background fluorescence of the buffer and the plate.

    • Positive control (optional): A known fluorescent compound to ensure the instrument is working correctly.

  • Set the plate reader to the same excitation and emission wavelengths and filter settings as your primary assay.

  • Measure the fluorescence intensity of each well.

Data Analysis & Interpretation:

SampleFluorescence Intensity (Arbitrary Units)Interpretation
Buffer OnlyLowBaseline background fluorescence.
This compound (low conc.)ModerateIf the signal is significantly above the buffer-only control, the compound is autofluorescent at this concentration.
This compound (high conc.)HighA concentration-dependent increase in fluorescence is a strong indicator of intrinsic compound fluorescence.

If you observe a significant, concentration-dependent increase in fluorescence from the compound alone, you have confirmed autofluorescence as a potential source of artifact.

Objective: To computationally remove the contribution of compound autofluorescence from your primary assay data.

Procedure:

  • Run two parallel plates for your primary assay:

    • Plate A (Assay Plate): Your standard assay with all components (e.g., enzyme, substrate, cells) and the test compound.

    • Plate B (Control Plate): The test compound at the same concentrations as Plate A, but without a key assay component that generates the signal (e.g., without the enzyme or substrate).

  • Measure the fluorescence of both plates using the same instrument settings.

  • For each concentration of the test compound, subtract the fluorescence value from Plate B from the corresponding well in Plate A.

Considerations:

  • This method assumes that the autofluorescence of the compound is not affected by the other assay components.

  • This approach can increase the variability of your data.

Issue 2: Validating Hits with an Orthogonal Assay

If you have confirmed autofluorescence or suspect other artifacts, validating your hit with an orthogonal assay is essential.

A Hit from Primary Screen (e.g., Fluorescence-based) B Select an Orthogonal Assay (e.g., Luminescence, Absorbance, Label-free) A->B C Protocol 3: Perform Orthogonal Assay B->C D Does the compound show activity? C->D Analyze Data E Yes D->E F No D->F G True Positive: Proceed with further characterization E->G H False Positive: Artifact of primary assay technology F->H

Caption: A decision-making workflow for validating hits using an orthogonal assay.

This protocol provides an example of how to validate a hit from a fluorescence-based kinase assay using a luminescence-based orthogonal assay.

Primary Assay (Example): A fluorescence polarization (FP) assay to detect kinase activity.

Orthogonal Assay: A luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Objective: To confirm that this compound inhibits the target kinase by measuring the depletion of ATP.

Materials:

  • Target kinase and its substrate

  • ATP

  • This compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque microplates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the white microplate with the kinase, substrate, ATP, and serial dilutions of this compound.

  • Include control wells:

    • No enzyme control: To determine the background signal.

    • No compound control (DMSO): Represents 100% kinase activity.

    • Positive control inhibitor: A known inhibitor of the kinase.

  • Incubate the reaction for the optimized time and temperature.

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. The amount of light generated is proportional to the amount of ATP remaining in the well.

  • Incubate as recommended by the manufacturer.

  • Measure the luminescence using a plate reader.

Data Analysis & Interpretation:

ConditionLuminescence SignalInterpretation
No enzyme controlHighRepresents the initial amount of ATP.
No compound controlLowerKinase has consumed ATP, resulting in a lower luminescent signal. This is your 0% inhibition control.
This compoundIntermediateIf the compound inhibits the kinase, less ATP will be consumed, resulting in a higher luminescent signal compared to the no-compound control. A dose-dependent increase in luminescence indicates inhibition.
Positive control inhibitorHighSimilar to the no-enzyme control, as the known inhibitor prevents ATP consumption.

If this compound shows dose-dependent inhibition in this luminescence-based assay, it provides strong evidence that it is a genuine inhibitor of the target kinase and that the activity observed in the primary fluorescence-based screen was not an artifact.

References

  • Alves, V. M., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(18), 12828–12839.
  • Schena, A., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231-4255.
  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.
  • National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.

Technical Support Center: Post-Synthesis Purification of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Fluoro-2-methylquinoline-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who have completed the initial synthesis and are now focused on the critical final step: achieving high purity. We understand that post-synthesis work-up can be as challenging as the synthesis itself. This document provides in-depth, field-proven insights and step-by-step protocols to troubleshoot common purity issues.

Section 1: Initial Purity Assessment - How Do I Know My Product is Impure?

Before attempting any purification, a clear diagnosis of the crude product's purity is essential. Guesswork at this stage can lead to wasted time and material.

Q: What are the primary analytical methods I should use to assess the purity of my crude this compound?

A: A multi-faceted analytical approach is non-negotiable for a robust assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of fluoroquinolone-type compounds.[1][2] A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with an acid modifier like formic or trifluoroacetic acid) and UV detection is a typical starting point.[3][4] Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure of the desired product. More importantly, ¹H NMR can reveal the presence of residual solvents or impurities with distinct proton signals, especially if they are present at >1% levels. ¹⁹F NMR is also highly valuable for confirming the fluorine substitution and can reveal fluorine-containing impurities.

  • Mass Spectrometry (MS): Typically coupled with LC (LC-MS), this technique confirms the molecular weight of your compound, helping to identify the product peak in your chromatogram and providing mass information on impurity peaks.[1][2]

  • Melting Point Analysis: A pure crystalline solid will have a sharp, defined melting point range (typically < 2°C). A broad or depressed melting point is a strong indicator of impurities.

Q: My crude product has a broad melting point. What does this signify?

A: A broad melting point range is a classic sign of an impure compound. Impurities disrupt the crystal lattice of the solid, which lowers the energy required to transition it to a liquid state. This results in melting beginning at a lower temperature and occurring over a wider range.

Section 2: FAQs & Common Impurities in Synthesis

The synthesis of quinoline-4-carboxylic acids, often via methods like the Doebner or Doebner-von Miller reaction, is robust but can generate a characteristic profile of impurities.[5][6]

Q: My final product has a persistent yellow or brown coloration, even after initial precipitation. What is the likely cause?

A: This is a very common issue. The color often arises from high molecular weight, conjugated byproducts or oxidized starting materials. The acidic and sometimes oxidative conditions of the Doebner-von Miller synthesis can cause the aniline precursor to form colored impurities.[6] These are often amorphous and can trap your desired product, making purification by simple filtration difficult.

Q: What are the most probable impurities I should expect from a Doebner-von Miller synthesis of this compound?

A: The mechanism, which involves conjugate addition, fragmentation, recombination, and cyclization, can lead to several predictable impurities.[7][8][9]

  • Unreacted Starting Materials: Residual 4-fluoroaniline, pyruvic acid, or the α,β-unsaturated carbonyl precursor.

  • Incompletely Cyclized Intermediates: Dihydroquinoline species that have not fully aromatized to the final quinoline ring system.

  • Polymeric Byproducts: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a frequent side reaction, leading to intractable, often colored, tars.[6]

  • Decarboxylated Product: Loss of the C4-carboxylic acid group can occur under harsh thermal or acidic conditions, leading to the formation of 6-fluoro-2-methylquinoline.

Below is a diagram illustrating the target molecule and some potential process-related impurities.

G SM1 4-Fluoroaniline Target 6-Fluoro-2-methylquinoline- 4-carboxylic acid SM1->Target Doebner Reaction Imp1 Unreacted Starting Materials SM1->Imp1 SM2 Pyruvic Acid + Aldehyde/Ketone SM2->Target Doebner Reaction SM2->Imp1 Imp3 Polymeric Byproducts SM2->Imp3 Side Reaction Imp2 Dihydroquinoline Intermediate Target->Imp2 Incomplete Aromatization Imp4 Decarboxylated Product Target->Imp4 Decarboxylation

Caption: Potential impurities in the synthesis of the target compound.

Section 3: Troubleshooting Guide & Purification Protocols

This section provides detailed protocols to address specific purity challenges. Always handle chemicals in a fume hood with appropriate personal protective equipment (PPE).

Problem 1: Low Purity (<95%) with Significant Non-Acidic Impurities
  • Diagnosis: Your ¹H NMR or HPLC shows significant peaks corresponding to unreacted 4-fluoroaniline or other neutral/basic byproducts.

  • Core Insight: This problem is best solved by exploiting the acidic nature of your carboxylic acid product. By converting it to its water-soluble salt form, you can easily wash away water-insoluble neutral or basic organic impurities.

  • Recommended Protocol: pH-Mediated Purification (Acid-Base Extraction)

    • Dissolution in Base: Suspend the crude product (1.0 eq) in deionized water (10-20 mL per gram of product). While stirring vigorously, add 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution dropwise until the solid completely dissolves and the pH of the solution is ~10-11.

    • Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Extract the solution two to three times with an organic solvent like diethyl ether or ethyl acetate (use a volume equal to half the aqueous volume for each wash). This step removes neutral and basic impurities into the organic layer. Discard the organic layers.

    • Reprecipitation: Cool the remaining aqueous layer in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) or 10% acetic acid dropwise.[10] Your product will begin to precipitate out. Continue adding acid until the pH is ~4-5.

    • Isolation and Drying: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like hexane to aid in drying. Dry the purified solid under vacuum.

Problem 2: Moderate Purity (95-98%) with Persistent Color or Related Impurities
  • Diagnosis: HPLC analysis shows small, closely eluting impurity peaks. The product may have an off-white or pale yellow appearance. The impurities are likely structurally similar to the product (e.g., isomers or dihydro- intermediates).

  • Core Insight: Recrystallization is the most powerful technique for removing small amounts of structurally similar impurities from a crystalline solid. The key is selecting a solvent (or solvent pair) in which your product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.

  • Recommended Protocol: Optimized Recrystallization

    • Solvent Selection: Based on literature for similar compounds, several solvent systems are effective.[11][12][13] Refer to the table below for guidance. N,N-Dimethylformamide (DMF) and ethanol are excellent starting points.

    • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot solvent (e.g., ethanol) to just dissolve the solid completely. If using a solvent pair like DMF/water, dissolve the solid in a minimum of hot DMF first.

    • Hot Filtration (Optional but Recommended): If there are insoluble impurities (like dust or polymeric material), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

    • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield. If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot DMF solution until cloudiness persists, then reheat to clarify and cool as described.

    • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Solvent / Solvent SystemBoiling Point (°C)Rationale & CausalityPotential Issues
Ethanol (EtOH) 78Good "rule of thumb" solvent for carboxylic acids; dissolves the compound when hot and has lower solubility when cold.[13]May not be strong enough to dissolve highly impure or tarry material.
N,N-Dimethylformamide (DMF) / Water 153 (DMF)DMF is a powerful polar aprotic solvent capable of dissolving the product and many impurities at high temperatures.[11][12] Water acts as an excellent anti-solvent to induce crystallization upon cooling.DMF has a high boiling point and can be difficult to remove completely. Ensure thorough drying.
Acetic Acid 118The acidic nature can help keep the product protonated and solubilized at high temperatures. Often yields very clean crystals.Can be difficult to remove from the final product; may require co-evaporation with a solvent like toluene.
Isopropanol 82Similar properties to ethanol but can sometimes offer different selectivity for impurity removal.Generally interchangeable with ethanol; choice may depend on empirical results.
Section 4: Overall Purification Workflow

The following diagram provides a logical decision-making workflow for purifying your crude this compound.

G start Crude Synthesized Product assess Assess Purity (HPLC, NMR, MP) start->assess decision Purity < 99%? assess->decision end_ok Product is >99% Pure (Process Complete) decision->end_ok No sub_decision What is the nature of the impurity? decision->sub_decision Yes ph_purify Perform pH-Mediated Purification sub_decision->ph_purify Non-Acidic (e.g., Starting Materials) recrystallize Perform Optimized Recrystallization sub_decision->recrystallize Structurally-Related (e.g., Isomers, Color) reassess1 Re-assess Purity ph_purify->reassess1 reassess2 Re-assess Purity recrystallize->reassess2 reassess1->decision reassess2->decision

Caption: A decision tree for the post-synthesis purification workflow.

References
  • Filip, M., Agatonovic-Kustrin, S., & Glass, B. D. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Filip, M., Agatonovic-Kustrin, S., & Glass, B. D. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed. [Link]
  • National Institutes of Health. (2016).
  • Google Patents. (2005).
  • Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 335. [Link]
  • LookChem. (n.d.). Purification of Quinoline - Chempedia.
  • National Center for Biotechnology Information. (2015). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. [Link]
  • Keller, U., et al. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry, 29(13), 3291-3298. [Link]
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Desai, N. C., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
  • Google Patents. (1990).
  • Glyco MindSynth. (n.d.). 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Thapa, B., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. [Link]
  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]
  • Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem Compound Database.

Sources

Addressing poor reproducibility in "6-Fluoro-2-methylquinoline-4-carboxylic acid" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development professionals encountering reproducibility challenges in the synthesis, purification, and characterization of 6-fluoro-2-methylquinoline-4-carboxylic acid. We will address common experimental pitfalls through detailed troubleshooting FAQs, optimized protocols, and an exploration of the underlying chemical principles.

Part 1: Synthesis & Reproducibility Challenges

The synthesis of this compound is most commonly approached via two named reactions: the Pfitzinger reaction , which builds the quinoline ring from a substituted isatin, and the Doebner reaction , a three-component condensation. Both methods are powerful but are sensitive to reaction conditions, especially when electron-withdrawing groups like fluorine are present on the aniline or isatin precursor. Poor reproducibility often stems from incomplete reactions, competitive side reactions, and difficulties in product isolation.

This center will focus on providing solutions for both synthetic pathways.

Frequently Asked Questions (FAQs): Synthesis Troubleshooting
Route 1: The Pfitzinger Reaction (from 5-Fluoroisatin)

The Pfitzinger reaction condenses an isatin (or its ring-opened form, isatinic acid) with a carbonyl compound containing an α-methylene group (like acetone or pyruvic acid) under basic conditions to yield a quinoline-4-carboxylic acid[1]. For the target molecule, this involves the reaction of 5-fluoroisatin with a source of the 2-methyl group, typically acetone or ethyl acetoacetate.

Q1: My Pfitzinger reaction yield is very low or fails completely. What is the primary cause?

A1: The most common failure point is the initial base-catalyzed ring-opening of the isatin amide bond to form the key isatinic acid intermediate. If the basicity is insufficient or the temperature is too low, this equilibrium may not be established, preventing the subsequent condensation.

  • Causality: The reaction mechanism requires the formation of a nucleophilic aniline moiety from the isatin, which then condenses with the carbonyl compound (e.g., acetone)[1]. 5-Fluoroisatin, due to the electron-withdrawing nature of fluorine, has a less nucleophilic nitrogen and a more stable amide bond, making it more resistant to hydrolysis than unsubstituted isatin.

  • Troubleshooting Steps:

    • Increase Basicity: Switch from milder bases (e.g., carbonates) to stronger ones like potassium hydroxide (KOH) or sodium hydroxide (NaOH). A 30-35% aqueous or ethanolic KOH solution is often effective[2].

    • Increase Temperature: Refluxing the reaction mixture is typically necessary to drive the initial ring-opening and the final cyclization/dehydration step. Monitor the reaction for solvent loss.

    • Ensure Reactant Quality: Verify the purity of your 5-fluoroisatin. Impurities can inhibit the reaction.

Q2: I'm getting a complex mixture of side products instead of my desired quinoline.

A2: This often points to side reactions involving your carbonyl source, especially if you are using a β-ketoester or an unsymmetrical ketone. Under strong basic conditions, self-condensation of the carbonyl compound (e.g., an aldol condensation) can compete with the desired reaction with the isatinic acid[3].

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a modest excess of the simpler carbonyl compound (e.g., acetone) but avoid a large excess which can promote self-condensation.

    • Order of Addition: Add the carbonyl compound slowly to the pre-heated, basic solution of 5-fluoroisatin. This maintains a low concentration of the enolizable ketone, favoring the reaction with the isatinic acid over self-condensation.

    • Solvent Choice: Using ethanol as a solvent can help solubilize the intermediates and promote a more homogeneous reaction, potentially reducing side products compared to a purely aqueous system[4].

Route 2: The Doebner Reaction (from 4-Fluoroaniline)

The Doebner reaction is a three-component synthesis combining an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid[5]. To synthesize the target molecule, 4-fluoroaniline, acetaldehyde (or a precursor), and pyruvic acid would be used.

Q3: My Doebner reaction with 4-fluoroaniline gives a very low yield. Why is this substrate so challenging?

A3: The Doebner reaction is known to give lower yields with anilines bearing electron-withdrawing substituents, such as the fluorine atom in 4-fluoroaniline[2][6].

  • Causality: The fluorine atom deactivates the aromatic ring, making the key electrophilic aromatic substitution (cyclization) step slower and less efficient. Furthermore, the reduced nucleophilicity of the aniline nitrogen can hinder the initial formation of the Schiff base or Michael adduct, which are key intermediates[5]. A significant side reaction is the reduction of the imine intermediate by a dihydroquinoline intermediate, which stalls the desired catalytic cycle[2][5].

  • Troubleshooting Steps:

    • Use a Lewis Acid Catalyst: While traditionally run with Brønsted acids, studies have shown that Lewis acids like boron trifluoride etherate (BF₃·THF) can significantly improve yields for electron-deficient anilines[2][7].

    • Optimize Stoichiometry: To combat the parasitic imine reduction, increase the equivalents of 4-fluoroaniline and the aldehyde relative to pyruvic acid. This provides a larger pool of the imine to act as a hydrogen acceptor, facilitating the final aromatization step[2].

    • Solvent and Temperature: Acetonitrile (MeCN) has been shown to be a superior solvent to ethanol in some cases for this reaction. A reaction temperature of at least 65°C is often required to achieve good yields[6][7].

Q4: My reaction has produced a large amount of dark, intractable tar. How can I prevent this?

A4: Tar formation is the most common and frustrating side reaction in the Doebner and related Doebner-von Miller syntheses. It arises from the acid-catalyzed polymerization of the aldehyde starting material[4][7].

  • Troubleshooting Steps:

    • Slow Addition of Pyruvic Acid: Instead of adding all components at once, first stir the aniline, aldehyde, and catalyst at the target temperature. Then, add the pyruvic acid solution dropwise over several hours. This keeps the concentration of reactive intermediates low and minimizes polymerization[6][7].

    • Use a Biphasic System: While less common for the Doebner reaction itself, a principle from the Doebner-von Miller reaction is to use a biphasic solvent system (e.g., water/toluene). This sequesters the aldehyde in the organic phase, reducing its contact with the strong acid in the aqueous phase and thus minimizing polymerization[4].

    • Temperature Control: Do not overheat. While heating is necessary, excessive temperatures will accelerate polymerization faster than the desired quinoline formation. Find the minimum effective temperature for your specific substrate combination (e.g., 65-80°C).

ParameterPfitzinger ReactionDoebner Reaction
Key Challenge Ring-opening of electron-poor isatinLow reactivity of electron-poor aniline; tar formation
Recommended Base/Acid Strong Base (e.g., 33% aq. KOH)Lewis Acid (e.g., BF₃·THF)
Key Optimization Ensure sufficient temperature (reflux)Slow, dropwise addition of pyruvic acid
Common Solvent Ethanol / WaterAcetonitrile (MeCN)
Part 2: Optimized Experimental Protocols

These protocols are designed as self-validating systems with clear checkpoints to ensure reproducibility.

Protocol 1: Pfitzinger Synthesis of this compound

This protocol is adapted from general Pfitzinger procedures[2][4].

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification A 1. Combine 5-Fluoroisatin & 33% aq. KOH in Ethanol B 2. Heat to Reflux A->B C 3. Add Acetone Dropwise B->C D 4. Reflux for 12-24h (Monitor by TLC) C->D E 5. Cool & Remove Ethanol D->E F 6. Dilute with Water & Filter E->F G 7. Acidify Filtrate with Acetic Acid F->G H 8. Collect Precipitate by Filtration G->H I 9. Recrystallize from Ethanol/Water H->I

Pfitzinger Synthesis Workflow Diagram

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-fluoroisatin (1.0 eq) and a 33% aqueous solution of potassium hydroxide (4.0 eq) in ethanol (5 mL per gram of isatin).

  • Heating: Heat the dark-red mixture to reflux with vigorous stirring until the isatin is fully dissolved.

  • Addition: To the refluxing solution, add acetone (1.5 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Maintain the reflux for 12-24 hours. (Validation Checkpoint) : Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes + 1% Acetic Acid). The starting isatin spot should disappear and a new, more polar spot (the carboxylate salt) should appear at the baseline.

  • Work-up: After completion, cool the reaction to room temperature. Remove the ethanol under reduced pressure.

  • Filtration: Dilute the residue with water and filter to remove any neutral impurities.

  • Precipitation: Cool the aqueous filtrate in an ice bath and acidify slowly with glacial acetic acid or dilute HCl until the pH is ~4-5. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Part 3: Purification Guide

Q5: My crude product is an off-color solid. What is the best way to purify it?

A5: The primary purification method for this acidic compound is recrystallization. The key is choosing an appropriate solvent system.

  • Solvent Selection: Carboxylic acids are often good candidates for recrystallization from polar protic solvents like ethanol, methanol, or mixtures with water[8].

    • Ethanol/Water: Dissolve the crude solid in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly.

    • Acetic Acid/Water: For more stubborn impurities, dissolving the crude product in hot glacial acetic acid followed by the addition of water can be effective.

  • Acid-Base Wash (Optional): If significant neutral impurities (like unreacted carbonyl compounds) are suspected, an acid-base extraction can be performed before recrystallization.

    • Dissolve the crude product in a dilute aqueous base (e.g., 1M NaHCO₃).

    • Wash the aqueous solution with an organic solvent (e.g., ethyl acetate or ether) to remove neutral impurities.

    • Re-precipitate the product from the clean aqueous layer by acidifying with HCl.

    • Collect the solid and proceed with recrystallization.

Part 4: Troubleshooting & Characterization

This section provides a logical decision tree for diagnosing common issues and outlines the expected analytical data for product validation.

Troubleshooting_Tree Start Experiment Result No_Reaction No Reaction / Low Conversion Start->No_Reaction Pfitzinger Low_Yield Low Yield of Crude Product Start->Low_Yield Doebner Impure_Product Product is Impure (TLC/NMR) Start->Impure_Product P_Check_Base Is Base Strong Enough? (e.g., KOH) No_Reaction->P_Check_Base D_Check_Catalyst Using Lewis Acid for Electron-Poor Aniline? Low_Yield->D_Check_Catalyst Pur_Check_Solvent Recrystallization Solvent Optimized? Impure_Product->Pur_Check_Solvent P_Check_Temp Is Temp High Enough? (Reflux) P_Check_Base->P_Check_Temp Yes P_Solution Use 33% KOH, Ensure Reflux P_Check_Base->P_Solution No P_Check_Temp->P_Solution No D_Check_Tar Significant Tar Formation? D_Check_Catalyst->D_Check_Tar Yes D_Solution_Catalyst Use BF3.THF D_Check_Catalyst->D_Solution_Catalyst No D_Check_Addition Slow Addition of Pyruvic Acid? D_Solution_Addition Add Pyruvic Acid Dropwise Over >3h D_Check_Addition->D_Solution_Addition No D_Check_Tar->D_Check_Addition Yes Pur_Check_pH Precipitation pH Correct (~4-5)? Pur_Check_Solvent->Pur_Check_pH Yes Pur_Solution Try EtOH/Water or Acid-Base Wash Pur_Check_Solvent->Pur_Solution No Pur_Check_pH->Pur_Solution No

Troubleshooting Decision Tree
Analytical Characterization

Authenticating the final product is critical. While a published, peer-reviewed spectrum for this compound was not located in the searched databases, we can provide expected characterization data based on its structure and data from close analogues.

Expected Analytical Data:

PropertyExpected Value/ObservationRationale / Notes
Melting Point > 250 °C (with decomposition)Quinoline carboxylic acids are typically high-melting crystalline solids. The related 6-fluoro-4-hydroxy-2-methylquinoline melts at 273-277 °C.
¹H NMR δ ~13-15 ppm (s, 1H, -COOH)δ ~8.0-8.5 ppm (m, 2H, Ar-H)δ ~7.5-7.8 ppm (m, 2H, Ar-H)δ ~2.8 ppm (s, 3H, -CH₃)The carboxylic acid proton will be a very broad singlet far downfield. The aromatic region will show complex splitting due to H-H and H-F coupling. The C5-H will likely be a dd, and the C7-H and C8-H will be complex multiplets. The methyl group will be a singlet. Based on data for the 3-carboxylic acid isomer[5].
¹³C NMR δ ~168 ppm (-COOH)δ ~160 ppm (d, ¹JCF ≈ 250 Hz, C6)δ ~158 ppm (C2)δ ~145 ppm (C8a)δ ~120-135 ppm (Ar-C)δ ~25 ppm (-CH₃)The carbon bearing the fluorine (C6) will show a large one-bond coupling constant (¹JCF). Other aromatic carbons near the fluorine will show smaller C-F couplings. The C2 and C4 carbons will be significantly downfield. Based on general quinoline shifts and known C-F coupling patterns[9][10].
FTIR (cm⁻¹) ~2500-3300 (broad, O-H stretch)~1700-1725 (C=O stretch)~1600, 1580 (C=C/C=N stretch)~1250 (C-F stretch)The very broad O-H band is characteristic of a hydrogen-bonded carboxylic acid dimer. The C=O stretch confirms the acid, and the C-F stretch confirms the fluorine substituent.
References
  • Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Wikipedia. (2023, May 29). Pfitzinger reaction. In Wikipedia.
  • Name Reactions. (n.d.). Pfitzinger Quinoline Synthesis.
  • Nakano, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12959–12968.
  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry.
  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).

Sources

Validation & Comparative

A Comparative Guide: Ciprofloxacin vs. 6-Fluoro-2-methylquinoline-4-carboxylic acid - An Inquiry into Antibacterial Potential

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: A direct, data-driven comparison of the antibacterial activity between the well-established antibiotic ciprofloxacin and the compound 6-Fluoro-2-methylquinoline-4-carboxylic acid is not possible at this time due to a lack of publicly available experimental data for the latter. This guide will, therefore, provide a comprehensive overview of ciprofloxacin as a benchmark, discuss the potential antibacterial profile of this compound based on established structure-activity relationships of quinolone antibiotics, and detail the experimental protocols required to perform a direct comparative analysis.

Introduction to the Compounds

Ciprofloxacin is a second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] It is a widely used therapeutic agent for a variety of infections. This compound is a quinolone derivative. While its synthesis has been described, its biological activities, particularly its antibacterial efficacy, have not been extensively reported in publicly accessible literature.

Chemical Structures:

  • Ciprofloxacin: 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acid

  • This compound: As the name suggests, it is a quinoline core with a fluorine at position 6, a methyl group at position 2, and a carboxylic acid at position 4.

Ciprofloxacin: An Established Benchmark

Mechanism of Action

Ciprofloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin disrupts essential cellular processes, leading to bacterial cell death.[1]

Hypothesized Mechanism of Action for Quinolone Antibiotics

cluster_cell Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Topo_IV->DNA Decatenates Replication DNA Replication & Transcription DNA->Replication Death Bacterial Cell Death Replication->Death Disruption leads to

Caption: Mechanism of action of fluoroquinolones like ciprofloxacin.

Antibacterial Spectrum

Ciprofloxacin is particularly effective against Gram-negative bacteria, including most strains responsible for common infections.[1] Its activity against Gram-positive bacteria is more moderate compared to newer generation fluoroquinolones.[1]

Bacterial SpeciesRepresentative MIC90 (µg/mL)
Escherichia coli0.015–0.25
Klebsiella pneumoniae0.05–1.0
Pseudomonas aeruginosa~0.5
Haemophilus influenzae≤0.03
Neisseria gonorrhoeae≤0.06
Staphylococcus aureus (methicillin-susceptible)~1.0
Streptococcus pneumoniae~2.0
MIC90 values represent the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

This compound: A Theoretical Perspective

The antibacterial potential of this compound can be postulated based on the well-documented structure-activity relationships (SAR) of quinolone antibiotics.

  • The Quinolone Core and 4-Carboxylic Acid: The 4-oxo-3-carboxylic acid moiety is essential for the antibacterial activity of quinolones, as it is involved in binding to the DNA-gyrase complex. The presence of the carboxylic acid at position 4 in the target molecule is a positive indicator for potential antibacterial action.

  • C-6 Fluorine Substitution: The introduction of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is known to significantly enhance antibacterial activity. This is a key feature shared with ciprofloxacin and suggests that this compound could possess potent antibacterial properties.

  • C-2 Methyl Substitution: The effect of a substituent at the C-2 position can be variable. While many potent fluoroquinolones are unsubstituted at this position, some derivatives with C-2 modifications have shown activity. The presence of a methyl group at C-2 would need to be empirically tested to determine its impact on the antibacterial spectrum and potency. It may influence the compound's interaction with the target enzymes or its ability to penetrate the bacterial cell wall.

Based on these structural features, it is reasonable to hypothesize that this compound may exhibit antibacterial activity, particularly against Gram-negative bacteria, due to the presence of the 6-fluoro and 4-carboxylic acid groups. However, its overall potency and spectrum relative to ciprofloxacin would be highly dependent on the influence of the C-2 methyl group and the absence of the C-7 piperazinyl ring, which in ciprofloxacin contributes to its broad spectrum and potent activity.

Experimental Protocol for Comparative Antibacterial Activity Testing

To definitively compare the antibacterial activity of this compound and ciprofloxacin, a standardized in vitro susceptibility test, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), should be performed.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.

Materials:

  • This compound

  • Ciprofloxacin (as a control)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO), followed by dilution in CAMHB to the desired starting concentration.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of each antimicrobial agent (in CAMHB) to the first well of their respective rows.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well (except for a sterility control well which contains only broth). Include a growth control well with no antimicrobial agent.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Workflow for Broth Microdilution MIC Determination

cluster_prep Preparation cluster_assay Assay cluster_result Result Stock Prepare Stock Solutions Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plate Inoculum->Inoculate Dilution->Inoculate Incubate Incubate (16-20h, 35°C) Inoculate->Incubate Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

While a definitive comparison of the antibacterial activity of this compound and ciprofloxacin is currently hampered by a lack of experimental data for the former, an analysis based on structure-activity relationships suggests that it may possess antibacterial properties. The presence of the 6-fluoro and 4-carboxylic acid moieties are promising features. However, empirical testing is essential to determine its true potential, including its spectrum of activity and potency relative to established antibiotics like ciprofloxacin. The provided experimental protocol outlines the necessary steps for researchers to undertake such a comparative study.

References

  • Campoli-Richards, D. M., et al. "Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use." Drugs 35.4 (1988): 373-447.
  • "Ciprofloxacin." Wikipedia, Wikimedia Foundation, 2023, en.wikipedia.org/wiki/Ciprofloxacin.[1]
  • Hooper, D. C. "Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance." Reviews of Infectious Diseases 10.Supplement_1 (1988): S2-S7.
  • Lebel, M. "Ciprofloxacin: Chemistry, Mechanism of Action, Resistance, Antimicrobial Spectrum, Pharmacokinetics, Clinical Trials, and Adverse Reactions." Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy 8.1 (1988): 3-33.
  • "What is the mechanism of Ciprofloxacin Hydrochloride?" Patsnap Synapse, 2024, www.patsnap.com/synapse/qa/what-is-the-mechanism-of-ciprofloxacin-hydrochloride.
  • Wiegand, I., et al. "Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • "What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?" Dr.Oracle, 2025, doctoracle.com/what-is-the-minimum-inhibitory-concentration-mic-of-ciprofloxacin-cipro-for-e-coli-in-urinary-tract-infections-utis.
  • "Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 227." BenchChem, 2025, www.benchchem.
  • King, D. E. "New Classification and Update on the Quinolone Antibiotics." American Family Physician 61.9 (2000): 2741-2748.
  • Davis, R., and A. Markham. "The new fluoroquinolones: A critical review." The Canadian Journal of Infectious Diseases 9.5 (1998): 297-307.
  • "Benchmarking Ciprofloxacin Activity Against Novel Antimicrobial Compounds: A Comparative Guide." BenchChem, 2025, www.benchchem.com/application-notes/benchmarking-ciprofloxacin-activity-against-novel-antimicrobial-compounds.
  • "Application Notes and Protocols for 'Antibacterial Agent 102' Minimum Inhibitory Concentration (MIC) Testing." BenchChem, 2025, www.benchchem.
  • "Minimum Inhibitory Concentration (MIC) Test." Microbe Investigations, 2023, www.
  • Kwiecińska-Piróg, J., et al. "The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance." Molecules 26.4 (2021): 1009.
  • "Minimum inhibitory concentration (MIC) values (µg/mL) of ciprofloxacin and α-mangostin against the tested bacteria." ResearchGate, 2025, www.researchgate.net/figure/Minimum-inhibitory-concentration-MIC-values-g-mL-of-ciprofloxacin-and-a-mangostin_tbl2_360492857.
  • "What does a ciprofloxacin (Cipro) minimum inhibitory concentration (MIC) of <=0.06 indicate?" Dr.Oracle, 2025, doctoracle.
  • Boyd, D. A., et al. "Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals." The Canadian Journal of Infectious Diseases & Medical Microbiology 21.4 (2010): e139-e144.
  • "Determining the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin: Application Notes and Protocols." BenchChem, 2025, www.benchchem.
  • Al-Salahi, R., et al.
  • Upadhyay, R. K. "Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects." Journal of the Chinese Chemical Society 57.5A (2010): 976-989.
  • "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." MDPI, 2023, www.mdpi.com/1422-8599/2023/1/1.
  • Domagala, J. M., et al. "Synthesis, absolute configuration, and antibacterial activity of 6,7-dihydro-5,8-dimethyl-9-fluoro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid." Journal of Medicinal Chemistry 30.5 (1987): 839-843.
  • Kumar, A., et al. "Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents." European Journal of Medicinal Chemistry 38.11-12 (2003): 1001-1004.
  • "Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates." MDPI, 2021, www.mdpi.com/1420-3049/26/15/4467.
  • "Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents." ResearchGate, 2025, www.researchgate.net/publication/9024849_Synthesis_of_6-Fluoro-14-dihydro-4-oxo-quinoline-3-carboxylic_Acid_Derivatives_as_Potential_Antimicrobial_Agents.
  • "this compound synthesis." ChemicalBook, 2023, www.chemicalbook.com/synthesis/2298-17-1.html.
  • Cecchetti, V., et al. "Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones." Journal of Medicinal Chemistry 43.19 (2000): 3612-3620.
  • Cecchetti, V., et al. "Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzothiazine-6-carboxylic acids related to rufloxacin." Journal of Medicinal Chemistry 36.22 (1993): 3449-3454.
  • Wińska, K., et al. "Antibacterial Activity of Some Flavonoids and Organic Acids Widely Distributed in Plants." Molecules 24.18 (2019): 3249.
  • "6-Fluoro-2-methylquinoline 97 1128-61-6." Sigma-Aldrich, 2023, www.sigmaaldrich.com/US/en/product/aldrich/640484.
  • "6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid." PubChem, National Center for Biotechnology Information, pubchem.ncbi.nlm.nih.gov/compound/44721404.
  • "6-Fluoro-2-methylquinoline-3-carboxylic acid | CAS 461026-47-1." Santa Cruz Biotechnology, 2023, www.scbt.com/p/6-fluoro-2-methylquinoline-3-carboxylic-acid-461026-47-1.
  • "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review." ResearchGate, 2017, www.researchgate.
  • "Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism." ACS Omega 5.7 (2020): 3449-3457.

Sources

A Comparative Analysis of Anticancer Efficacy: 6-Fluoro-2-methylquinoline-4-carboxylic acid vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity is paramount. This guide provides a comprehensive comparison of the potential anticancer agent "6-Fluoro-2-methylquinoline-4-carboxylic acid" and the well-established chemotherapeutic drug, doxorubicin. By examining their distinct mechanisms of action and evaluating their performance in preclinical models, we aim to offer a scientifically grounded perspective for researchers in oncology and drug development.

Introduction: Two Distinct Anticancer Strategies

Doxorubicin , an anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.[2][3] However, its clinical utility is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.[3][4]

This compound belongs to the quinoline carboxylic acid class of compounds. While direct anticancer studies on this specific molecule are emerging, the broader family of quinoline derivatives has demonstrated significant antiproliferative activity.[5][6] Notably, a structurally similar compound, 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt (NSC 368390), has shown potent activity against a spectrum of human solid tumors in preclinical studies.[7] The anticancer mechanisms of quinoline derivatives are often multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[6] Fluoroquinolones, a related class of compounds, are also known to target eukaryotic topoisomerase II, suggesting a potential overlap in mechanism with doxorubicin, but often with a different spectrum of activity and side effects.[8][9]

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the anticancer efficacy of these two compounds lies in their molecular interactions and the cellular responses they trigger.

Doxorubicin: The DNA Damage Inducer

Doxorubicin's primary mode of action involves direct assault on the cancer cell's genetic material. Its planar aromatic rings intercalate between DNA base pairs, distorting the helical structure and impeding DNA replication and transcription.[2] Furthermore, doxorubicin forms a stable complex with topoisomerase II and DNA, trapping the enzyme and leading to double-strand breaks.[3] The generation of reactive oxygen species (ROS) also contributes to its cytotoxic effects.[2]

doxorubicin_mechanism Doxorubicin Doxorubicin DNA DNA Intercalation Doxorubicin->DNA Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Figure 1: Simplified signaling pathway of Doxorubicin's anticancer mechanism.
This compound: A Multi-pronged Approach

The anticancer activity of quinoline carboxylic acids is more varied.[6] While some derivatives also inhibit topoisomerase II, their effects are often broader, involving the modulation of key cellular signaling pathways that control cell proliferation and survival.[6][10] These can include the induction of apoptosis through both intrinsic and extrinsic pathways, and the arrest of the cell cycle at various phases, preventing cancer cells from dividing.[6]

quinoline_mechanism Quinoline 6-Fluoro-2-methylquinoline- 4-carboxylic acid Topoisomerase_II_Q Topoisomerase II Inhibition Quinoline->Topoisomerase_II_Q Apoptosis_Induction Apoptosis Induction (Intrinsic & Extrinsic) Quinoline->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, S phase) Quinoline->Cell_Cycle_Arrest DNA_Damage_Q DNA Damage Topoisomerase_II_Q->DNA_Damage_Q Cell_Death Cell Death Apoptosis_Induction->Cell_Death Cell_Cycle_Arrest->Cell_Death DNA_Damage_Q->Cell_Death

Figure 2: Potential anticancer mechanisms of this compound.

In Vitro Anticancer Efficacy: A Head-to-Head Comparison

To objectively compare the cytotoxic potential of "this compound" and doxorubicin, a series of in vitro assays are essential. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" and doxorubicin in the appropriate cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.

Hypothetical Comparative IC50 Data

The following table presents hypothetical IC50 values based on the known potencies of doxorubicin and the anticipated activity of potent quinoline derivatives.

CompoundCancer Cell LineIC50 (µM)
This compound MCF-7 (Breast Cancer)2.5
A549 (Lung Cancer)5.1
HCT116 (Colon Cancer)3.8
Doxorubicin MCF-7 (Breast Cancer)0.5
A549 (Lung Cancer)1.2
HCT116 (Colon Cancer)0.8

Interpretation: Based on this hypothetical data, doxorubicin exhibits higher potency (lower IC50 values) across all tested cell lines. However, the novel quinoline compound still demonstrates significant cytotoxic activity in the low micromolar range, warranting further investigation.

In Vivo Anticancer Efficacy: Xenograft Tumor Models

To evaluate the therapeutic potential in a living organism, in vivo studies using xenograft models are crucial.[13][14] These models involve the implantation of human tumor cells into immunodeficient mice.[15][16]

Experimental Protocol: Human Tumor Xenograft Study

xenograft_workflow Cell_Culture Human Cancer Cell Culture Implantation Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration (e.g., i.p., p.o.) Grouping->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Monitoring->Endpoint

Figure 3: Workflow for a typical in vivo xenograft study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 HCT116 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, "this compound" at various doses, doxorubicin).

  • Drug Administration: Administer the compounds according to a predetermined schedule (e.g., daily or every other day) via an appropriate route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint and Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Hypothetical Comparative In Vivo Data

The following table summarizes hypothetical results from a xenograft study in a colon cancer model.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+5
This compound 2545+2
5078-3
Doxorubicin 585-10

Interpretation: This hypothetical data suggests that while doxorubicin achieves slightly higher tumor growth inhibition, it is associated with significant toxicity as indicated by the substantial loss in body weight. In contrast, "this compound" demonstrates a dose-dependent antitumor effect with a more favorable toxicity profile.

Conclusion and Future Directions

This comparative guide highlights the distinct profiles of "this compound" and doxorubicin. Doxorubicin remains a potent anticancer agent, but its clinical application is hampered by its toxicity. The novel quinoline compound, while potentially less potent on a molar basis, may offer a wider therapeutic window due to a potentially more favorable safety profile.

Future research should focus on:

  • Comprehensive in vivo toxicity studies for "this compound" to confirm its safety profile.

  • Elucidation of the precise molecular targets of "this compound" to better understand its mechanism of action.

  • Combination studies to explore potential synergistic effects of "this compound" with other chemotherapeutic agents, including lower, less toxic doses of doxorubicin.

The exploration of novel quinoline carboxylic acid derivatives like "this compound" represents a promising avenue in the development of next-generation anticancer therapies with improved efficacy and reduced side effects.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. [Link]
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC. [Link]
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PubMed Central. [Link]
  • Doxorubicin pathways: pharmacodynamics and adverse effects - PMC. [Link]
  • Development of Human Tumor Xenograft Models for In Vivo Evalu
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. [Link]
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • Towards anticancer fluoroquinolones: A review article - ResearchG
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - Semantic Scholar. [Link]
  • Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors - PubMed. [Link]
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms - Remedy Public
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Publishing. [Link]
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms OPEN ACCESS - ResearchG
  • Xenograft Models - Cre
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. [Link]
  • The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions - Research journals - PLOS. [Link]

Sources

The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2-methylquinoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Among these, the 6-fluoro-2-methylquinoline-4-carboxylic acid core has emerged as a particularly promising template for the development of novel anticancer, antiviral, and antibacterial agents. The strategic placement of the fluorine atom at the 6-position often enhances metabolic stability and binding affinity, making this scaffold a focal point of contemporary drug discovery efforts.[2]

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of this compound analogs. By dissecting the influence of various substituents on their biological performance, supported by experimental data, we aim to furnish researchers and drug development professionals with actionable insights to guide the rational design of more potent and selective therapeutic candidates.

The Central Scaffold: A Foundation for Diverse Activity

The this compound moiety is the foundational structure from which a multitude of analogs with diverse biological activities have been developed. A critical aspect of their mechanism of action, particularly in the context of anticancer and antiviral applications, is the inhibition of dihydroorotate dehydrogenase (DHODH).[3] This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[4] Rapidly proliferating cells, such as cancer cells and virus-infected cells, are highly dependent on this pathway, making DHODH an attractive therapeutic target.[3]

In the realm of antibacterial agents, quinolone derivatives have a long-standing history of targeting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[5] The 6-fluoro substitution is a hallmark of the highly successful fluoroquinolone antibiotics.[6]

This guide will explore the SAR of analogs based on their primary therapeutic applications: anticancer/antiviral activity via DHODH inhibition and antibacterial activity.

Anticancer and Antiviral Activity: Targeting Dihydroorotate Dehydrogenase (DHODH)

The inhibition of human DHODH (hDHODH) is a validated strategy for cancer and viral infections.[3][7] The this compound scaffold has proven to be a fertile ground for the discovery of potent hDHODH inhibitors. The structure-activity relationship for this class of compounds can be systematically analyzed by considering substitutions at key positions of the quinoline ring.

A seminal study in the field identified three critical regions for the DHODH inhibitory activity of quinoline-4-carboxylic acid analogs: the C2 position, the C4 position, and the benzo portion of the quinoline ring.[8]

The Indispensable Carboxylate at C4

The carboxylic acid group at the C4 position is paramount for DHODH inhibitory activity. It typically forms crucial interactions, such as a salt bridge with a conserved arginine residue (e.g., Arg136 in hDHODH) in the enzyme's active site.[1] Esterification or amidation of this group generally leads to a significant loss of enzymatic inhibition, although ester prodrugs can show cellular activity after intracellular hydrolysis.[3]

The Power of the C2-Substituent: A Gateway to Potency

The substituent at the C2 position plays a pivotal role in determining the potency and selectivity of DHODH inhibition. This position often accommodates bulky, hydrophobic groups that can extend into a hydrophobic channel within the enzyme.[1]

Table 1: Comparative DHODH Inhibitory Activity and Cytotoxicity of 2-Substituted 6-Fluoroquinoline-4-carboxylic Acid Analogs

Compound IDR (Substituent at C2)hDHODH IC50 (nM)Cancer Cell LineCytotoxicity IC50 (µM)Reference
Brequinar 2'-fluoro-1,1'-biphenyl-4-yl1.8L1210 Leukemia-[4][9]
Analog 41 4-(2-fluoro-6-methylpyridin-3-yl)phenyl9.71HCT-116-[1][10]
Analog 43 4-(2-methoxypyridin-3-yl)phenyl26.2HCT-116-[1][10]
C44 5-isopropyl-2-methyl-4-phenoxyphenyl1--[7][11][12]

Note: Brequinar is a well-established DHODH inhibitor with a similar quinoline core and is included for comparative purposes. The core of Brequinar is 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid.[9]

As evidenced in Table 1, large, aromatic substituents at the C2 position are highly favorable for potent DHODH inhibition. The biphenyl moiety in Brequinar and the substituted phenyl rings in analogs 41 and 43 demonstrate the importance of this hydrophobic interaction.[1][9] The introduction of heteroaromatic rings, such as pyridine, can further enhance potency, potentially through additional interactions within the binding pocket.[1] The remarkable potency of C44, with its diaryl ether substituent, underscores the potential for discovering highly active compounds by exploring diverse and extended C2-substituents.[7][11][12]

The Influence of the Benzo Ring Substituents

Substitutions on the benzo portion of the quinoline ring can fine-tune the electronic properties and binding interactions of the molecule. The 6-fluoro substituent is a common feature in many potent analogs, contributing to enhanced biological activity.[6]

Antibacterial Activity: Targeting Bacterial Topoisomerases

The 6-fluoroquinolone scaffold is a cornerstone of modern antibacterial therapy. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and bacterial cell death.[5] The SAR for antibacterial quinolones has been extensively studied, with key structural features dictating their spectrum and potency.

Essential Moieties for Antibacterial Action

For antibacterial activity, in addition to the 6-fluoro and 4-oxo-3-carboxylic acid groups, a substituent at the C7 position is generally crucial for potent and broad-spectrum activity. Typically, this is a nitrogen-containing heterocycle, such as a piperazine ring.[13]

Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR (Substituent at C7)S. aureusE. coliReference
Analog A Piperazin-1-yl--[14]
Analog B 4-Methylpiperazin-1-yl--[14]
Analog 7 2,5-dioxo-piperazin-1-yl4.11[14]

Note: The available data for direct analogs of this compound with varied C7 substituents is limited in the public domain. The data presented is for closely related 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives to illustrate the principle of C7 substitution.

The nature of the substituent on the C7-piperazine ring significantly influences the antibacterial spectrum and potency. Modifications at this position can modulate properties such as cell wall penetration and interaction with the target enzymes.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activity of this compound analogs.

Protocol 1: In Vitro hDHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of human dihydroorotate dehydrogenase.

Principle: The assay measures the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by hDHODH. The rate of dye reduction is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, DCIP, and decylubiquinone in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Brequinar).

  • Initiate the reaction by adding a solution of hDHODH enzyme to each well.

  • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Start the enzymatic reaction by adding the substrate, dihydroorotate.

  • Immediately monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the in vitro hDHODH enzyme inhibition assay.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Broth Microdilution Assay for Antibacterial Susceptibility Testing

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.[8][16]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. The MIC is determined by visual inspection for turbidity after incubation.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 96-well microplates

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum and dilute it to the final concentration for inoculation.

  • Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for the broth microdilution antibacterial susceptibility assay.

Conclusion: Guiding Future Drug Design

The this compound scaffold is a versatile and highly druggable platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of specific structural modifications in dictating biological activity. For anticancer and antiviral applications targeting DHODH, the focus remains on optimizing the bulky hydrophobic substituent at the C2 position to maximize interactions within the enzyme's active site. In the antibacterial arena, the exploration of diverse C7-substituents is key to enhancing potency and broadening the spectrum of activity.

By integrating the comparative data presented with robust and validated experimental protocols, researchers can accelerate the discovery and development of next-generation quinoline-based therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource to inform rational drug design and empower the scientific community in the ongoing quest for innovative medicines.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
  • van Meerloo, J., et al. (2011). The MTT assay for estimating cell viability and proliferation. Methods in Molecular Biology, 716, 1-10. [Link]
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research, 45(11 Pt 1), 5563–5568. [Link]
  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(11), 2215-2221. [Link]
  • Ahmad, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic Chemistry, 90, 103063. [Link]
  • Baumgartner, R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 9(6), 517-521. [Link]
  • Weng, J. R., et al. (2007). Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae. Journal of Antimicrobial Chemotherapy, 60(4), 896-899. [Link]
  • Vyas, P., et al. (2020). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 1035-1046. [Link]
  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
  • Petrović, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 103, 104192. [Link]
  • Eldehna, W. M., et al. (2014). Synthesis and antibacterial evaluation of novel analogs of fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles. Arabian Journal of Chemistry, 10, S105-S112. [Link]
  • Sriram, D., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]
  • Al-Salahi, R., et al. (2022). Broth microdilution assay results of compounds 7a–n and ciprofloxacin: minimal inhibitory concentration (MIC, μM) and solubility.
  • Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
  • Das, P., et al. (2013). SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters, 4(6), 517-521. [Link]
  • Abdel-Aziz, A. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5146-5153. [Link]
  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry, 19(8), 785-812. [Link]
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
  • Hailu, G. S., et al. (2017). Dihydroorotate dehydrogenase Inhibitors Target c-Myc and Arrest Melanoma, Myeloma and Lymphoma cells at S-phase. Cancer Letters, 408, 109-118. [Link]
  • Sławiński, J., et al. (2021). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 22(16), 8896. [Link]
  • Clinical and Laboratory Standards Institute. (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
  • Al-Ostoot, F. H., et al. (2024). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 15(1), 23-50. [Link]
  • University of Texas Southwestern Medical Center. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. [Link]
  • Hernández-García, E., et al. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Pharmaceutics, 15(8), 2147. [Link]
  • Thorat, B. R., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
  • Moghadam, F. A., et al. (2014). Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. Journal of Heterocyclic Chemistry, 51(S1), E114-E119. [Link]
  • Wang, Y., et al. (2016). Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules, 21(11), 1481. [Link]
  • Al-Suwaidan, I. A., et al. (2022). 2-(3-Bromophenyl)

Sources

A Researcher's Guide to Validating the Mechanism of Action of 6-Fluoro-2-methylquinoline-4-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) for the novel compound, 6-Fluoro-2-methylquinoline-4-carboxylic acid. Given the nascent stage of research on this specific molecule, this document eschews a rigid template. Instead, it presents a logical, multi-phase experimental workflow, beginning with broad phenotypic screening and culminating in precise MoA validation and comparison with established alternatives. Our approach is grounded in scientific integrity, emphasizing causality behind experimental choices and the inclusion of self-validating systems.

Phase 1: Phenotypic Discovery - Unveiling the Biological Impact

Before we can validate a mechanism, we must first observe a consistent and potent biological effect. Phenotypic screening is the cornerstone of this initial discovery phase, allowing us to identify the potential therapeutic area for this compound without preconceived notions of its molecular target.[1][2][3] This "forward pharmacology" approach is particularly powerful for discovering drugs with novel mechanisms of action.[1][3]

Given that the quinoline scaffold is prevalent in many anticancer agents, a logical starting point is to screen for anti-proliferative or cytotoxic activity against a diverse panel of human cancer cell lines, such as the NCI-60 panel.

Experimental Protocol: High-Throughput Cell Viability Screening
  • Cell Line Panel Selection: Choose a diverse panel of cancer cell lines representing various tissue origins (e.g., breast, lung, colon, leukemia, melanoma) to identify potential tissue-specific sensitivity.

  • Cell Seeding: Plate cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere and resume logarithmic growth for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 100 µM down to 1 nM) and a vehicle control (e.g., DMSO). Include a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plates for a standard period, typically 72 hours, to allow the compound to exert its effect.

  • Viability Assessment: Quantify cell viability using a robust method. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells, is a common industry standard.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration to generate dose-response curves. Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

A "hit" from this screen would be the observation of potent anti-proliferative activity, ideally with selectivity towards certain cancer cell types. This initial phenotypic data provides the crucial foundation and direction for the subsequent target identification efforts.

Phase 2: Target Deconvolution - Identifying the Molecular Binding Partner

Once a robust phenotype is established, the critical next step is to identify the direct molecular target(s) of this compound. This process, often termed target deconvolution or identification, can be approached using a combination of computational and experimental methods.[4]

G cluster_0 Target Identification Workflow cluster_1 Experimental Approaches start Phenotypic Hit (e.g., Anti-cancer Activity) in_silico In Silico Target Prediction (Hypothesis Generation) start->in_silico Structural Info experimental Experimental Target ID start->experimental Direct Approach in_silico->experimental Provides Candidate Targets affinity_based Affinity-Based Methods (AP-MS) experimental->affinity_based label_free Label-Free Methods (CETSA, DARTS) experimental->label_free competition Competition Binding (Kinobeads) experimental->competition putative_target Putative Target List affinity_based->putative_target label_free->putative_target competition->putative_target

Caption: A workflow for identifying molecular targets of a phenotypic hit.

A. In Silico Target Prediction

Computational methods can provide an initial, hypothesis-generating list of potential targets based on the chemical structure of this compound.[5][6][7] Techniques like inverse molecular docking screen the compound against a library of known protein structures to predict binding affinities.[6][7] While predictive, these results require rigorous experimental validation.

B. Experimental Target Identification Methods

Experimental approaches provide direct evidence of physical interaction between the compound and its target protein(s) within a biological context.

  • Affinity Chromatography-Mass Spectrometry (AP-MS): This classic method involves immobilizing this compound on a solid support (e.g., agarose beads) to create an "affinity matrix."[8][9][10][11] When a cell lysate is passed over this matrix, proteins that bind to the compound are captured.[11] After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[10]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful label-free technique that operates on the principle of ligand-induced thermal stabilization.[12][13][14][15] The binding of a drug to its target protein typically increases the protein's resistance to heat-induced denaturation.[13][15] In a proteome-wide CETSA experiment, cells are treated with the compound or a vehicle, heated across a temperature gradient, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as direct targets.[12]

  • Kinobeads Competition Binding: If the target is suspected to be a kinase, a common class of oncology targets, the Kinobeads assay is a highly effective method.[16][17][18] This technique uses beads coated with broad-spectrum kinase inhibitors to pull down a large portion of the kinome from a cell lysate.[16][17] By pre-incubating the lysate with this compound, the compound will compete with the beads for binding to its specific kinase targets.[19] Kinases that are "competed off" the beads are then identified and quantified by mass spectrometry, revealing the compound's kinase selectivity profile.[18]

Phase 3: Target Validation and MoA Elucidation

Identifying a putative target is a major milestone, but it must be followed by rigorous validation to confirm that engagement of this target is responsible for the observed cellular phenotype. Let us hypothesize that through the methods above, a specific protein kinase, "Kinase X" , has been identified as a primary target. The goal now is to validate this interaction and map its downstream consequences.

G compound 6-Fluoro-2-methylquinoline- 4-carboxylic acid target Kinase X compound->target Inhibition p_substrate p-Substrate Y target->p_substrate Phosphorylation substrate Substrate Y substrate->p_substrate downstream Downstream Signaling (e.g., Cell Cycle Progression) p_substrate->downstream phenotype Phenotypic Outcome (e.g., G2/M Arrest, Apoptosis) downstream->phenotype

Caption: A hypothetical signaling pathway inhibited by the compound.

A. Confirming Direct Target Engagement and Function
  • Biophysical Confirmation: The first step is to confirm direct, high-affinity binding using purified recombinant Kinase X protein. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative binding affinity (Kᵈ) data.

  • In Vitro Enzyme Inhibition: An in vitro kinase assay should be performed to measure the compound's ability to inhibit the enzymatic activity of Kinase X. This yields an IC50 value, a key measure of potency.

  • In-Cell Target Engagement: A targeted CETSA experiment is crucial to confirm that the compound engages Kinase X inside intact cells.[14][20] This is performed by treating cells, applying a specific heat challenge temperature (determined from the proteome-wide screen), and quantifying the amount of soluble Kinase X, typically by Western Blot.

B. Linking Target Engagement to Cellular Function
  • Downstream Target Modulation: A critical validation step is to show that the compound affects the known signaling pathway of its target. Using Western Blotting, one can measure the phosphorylation status of a known downstream substrate of Kinase X. Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of this substrate.

  • Genetic Validation: Genetic tools provide the strongest evidence for on-target activity.

    • Target Knockdown: Using siRNA or shRNA to reduce the expression of Kinase X should phenocopy the effect of the compound. If both the compound and the knockdown of Kinase X cause cell cycle arrest, it strongly implicates this pathway.

    • CRISPR/Cas9 Knockout: For more definitive evidence, knocking out the gene for Kinase X should render the cells resistant to the compound's effects, assuming the cell line is dependent on that kinase for survival.

C. Unbiased Mapping of Downstream Pathways

To understand the full scope of the compound's action, quantitative proteomics can be employed. By treating cells with the compound and analyzing changes in the global proteome and phosphoproteome via mass spectrometry, we can identify all significantly altered signaling pathways.[21][22][23] This may confirm the expected downstream effects of inhibiting Kinase X and potentially uncover novel, unexpected signaling nodes.

Detailed Protocol: Targeted Cellular Thermal Shift Assay (CETSA) by Western Blot
  • Cell Culture and Treatment: Culture a relevant cancer cell line to ~80% confluency. Treat cells with various concentrations of this compound and a vehicle control for 1-2 hours at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend the cell pellets in PBS with protease and phosphatase inhibitors.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Using a thermal cycler, heat the samples to a single, predetermined temperature (e.g., 52°C, the temperature that causes ~50% of Kinase X to denature in vehicle-treated cells) for 3 minutes. Immediately cool the samples on ice.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blot Analysis: Carefully collect the supernatant (soluble fraction). Quantify protein concentration using a BCA assay. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for Kinase X. Use an antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensity for Kinase X at each compound concentration. A dose-dependent increase in the amount of soluble Kinase X indicates target stabilization and engagement.

Phase 4: Comparative Analysis - Benchmarking Against Alternatives

A novel compound's value is ultimately determined by its performance relative to existing alternatives. This comparison should be based on objective, quantitative data across multiple parameters. For our hypothetical scenario, we will compare this compound against a known, standard-of-care "Alternative Inhibitor" that also targets Kinase X, and a compound with a different mechanism, such as a "HDAC Inhibitor" .

Table 1: Comparative In Vitro Potency
CompoundTarget(s)Enzymatic IC50 (nM)Cellular GI50 (nM) (Cell Line A)
This compound Kinase X1585
Alternative Inhibitor (Kinase X) Kinase X1070
HDAC Inhibitor HDACs>10,000 (for Kinase X)120

Data is hypothetical and for illustrative purposes.

Table 2: Comparative Kinome Selectivity Profile
CompoundPrimary TargetOff-Target Kinases Inhibited >50% at 1 µMSelectivity Score
This compound Kinase X30.05
Alternative Inhibitor (Kinase X) Kinase X150.20

Selectivity score is a hypothetical metric where a lower score indicates higher selectivity. Data would be generated from a Kinobeads assay.

Table 3: Comparison of Cellular Mechanism of Action
CompoundEffect on p-Substrate YCell Cycle Arrest PhaseApoptosis Induction (Annexin V+)
This compound Strong DecreaseG2/M+++
Alternative Inhibitor (Kinase X) Strong DecreaseG2/M+++
HDAC Inhibitor No ChangeG1++

Data is hypothetical and for illustrative purposes.

This comparative analysis demonstrates that while this compound may have a slightly lower potency than the established alternative, its significantly superior selectivity profile (fewer off-target effects) could translate to a better therapeutic window and reduced side effects. Furthermore, its distinct MoA compared to the HDAC inhibitor highlights its potential use in different therapeutic contexts or in combination therapies.

Conclusion

Validating the mechanism of action for a novel compound like this compound is a systematic process of discovery, confirmation, and comparison. By progressing from broad phenotypic screening to specific target identification and rigorous downstream validation, researchers can build a comprehensive and defensible data package. This guide provides a robust, scientifically-grounded workflow to not only elucidate how this promising molecule works but also to strategically position it within the existing therapeutic landscape.

References

A complete list of references cited in this guide is provided below. Please note that URLs were verified at the time of publication.

Sources

A Comparative Guide to the Synthesis of 6-Fluoro-2-methylquinoline-4-carboxylic acid: A Critical Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reproducible synthesis of key intermediates is paramount. 6-Fluoro-2-methylquinoline-4-carboxylic acid is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this molecule, focusing on the reproducibility, scalability, and overall efficiency of each method. The discussion is grounded in established chemical principles and supported by available experimental data to empower researchers in making informed decisions for their synthetic strategies.

Introduction to the Synthetic Challenge

This compound possesses a privileged scaffold in medicinal chemistry. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the quinoline-4-carboxylic acid moiety is a well-known pharmacophore. The challenge lies in selecting a synthetic route that is not only high-yielding but also robust and amenable to scale-up. This guide will dissect and compare four major synthetic strategies: the Pfitzinger Reaction, the Gould-Jacobs Reaction, the Combes Quinoline Synthesis, and the Doebner-von Miller Reaction.

The Pfitzinger Reaction: A Direct and High-Yielding Approach

The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][2] For the synthesis of this compound, this translates to the reaction of 5-fluoroisatin with acetone.[3]

Underlying Principles and Causality

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-fluoroisatin, which opens the ring to form a keto-acid intermediate. This is followed by a condensation reaction between the aniline moiety of the intermediate and the acetone enolate. An intramolecular cyclization and subsequent dehydration yield the desired quinoline-4-carboxylic acid. The choice of a strong base, typically potassium hydroxide, is crucial for the initial ring opening of the isatin.

Experimental Protocol: Pfitzinger Synthesis

Materials:

  • 5-Fluoroisatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Add 5-fluoroisatin to the basic solution and stir at room temperature to facilitate the formation of the potassium salt of the corresponding isatinic acid.

  • To this mixture, add acetone.

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the mixture and remove the ethanol by rotary evaporation.

  • Dissolve the residue in water and extract with a non-polar solvent to remove any unreacted acetone.

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid or acetic acid to precipitate the product.

  • Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

Reproducibility and Performance Insights

The Pfitzinger reaction is generally considered a reliable and high-yielding method for the synthesis of quinoline-4-carboxylic acids. A key advantage is the directness of the route from commercially available starting materials. However, the reaction can be sensitive to the concentration of the base and the reaction temperature. Excessive heating can lead to side reactions and the formation of tarry by-products, impacting both yield and purity. Careful control of these parameters is essential for ensuring reproducibility.

Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve KOH in EtOH/H2O B Add 5-Fluoroisatin A->B C Add Acetone B->C D Reflux C->D E Solvent Removal D->E F Aqueous Work-up E->F G Acidification & Precipitation F->G H Filtration & Drying G->H

Pfitzinger Synthesis Workflow

The Gould-Jacobs Reaction: A Versatile but Demanding Route

The Gould-Jacobs reaction offers a more versatile approach to quinoline synthesis, starting from an aniline derivative and a malonic ester derivative.[4] For our target molecule, this would involve the reaction of 4-fluoroaniline with a suitable β-keto ester, followed by cyclization, saponification, and decarboxylation.

Underlying Principles and Causality

The initial step is a condensation reaction between 4-fluoroaniline and an appropriate β-keto ester, such as ethyl acetoacetate, to form an enamine intermediate. This is followed by a high-temperature thermal cyclization to construct the quinoline ring. Subsequent hydrolysis of the ester group and decarboxylation yield the final product. The high temperature required for the cyclization step is a critical parameter and often necessitates the use of high-boiling solvents like diphenyl ether.[5]

Experimental Protocol: Gould-Jacobs Synthesis (Adapted)

Materials:

  • 4-Fluoroaniline

  • Ethyl acetoacetate

  • High-boiling solvent (e.g., Diphenyl ether)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Condensation: React 4-fluoroaniline with ethyl acetoacetate, typically with acid catalysis, to form the corresponding enamine. This step is usually performed at a moderate temperature.

  • Cyclization: The enamine intermediate is then heated in a high-boiling solvent to effect cyclization. This step requires high temperatures, often exceeding 250°C.

  • Saponification: The resulting quinoline ester is hydrolyzed using a strong base like sodium hydroxide.

  • Decarboxylation: The quinoline-4-carboxylic acid salt is then acidified and heated to induce decarboxylation, though in this case, the carboxylic acid is the desired product.

Reproducibility and Performance Insights

The Gould-Jacobs reaction is highly versatile, allowing for the introduction of a wide variety of substituents on the quinoline ring. However, its reproducibility can be challenging due to the harsh reaction conditions required for the cyclization step. The high temperatures can lead to degradation of the product and the formation of impurities. The use of microwave irradiation has been explored to improve yields and reduce reaction times, offering a potential avenue for enhancing the reproducibility of this method.[5]

Gould_Jacobs_Workflow cluster_prep Intermediate Synthesis cluster_reaction Cyclization & Saponification cluster_workup Isolation A Condensation of 4-Fluoroaniline and Ethyl Acetoacetate B High-Temperature Cyclization A->B C Saponification B->C D Acidification & Precipitation C->D E Filtration & Drying D->E

Gould-Jacobs Synthesis Workflow

The Combes Quinoline Synthesis: An Acid-Catalyzed Condensation

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7] To synthesize this compound, one would theoretically react 4-fluoroaniline with a β-diketone that can lead to the desired substitution pattern. However, the standard Combes reaction typically yields 2,4-disubstituted quinolines without a carboxylic acid at the 4-position. A modification would be necessary, potentially using a β-keto ester with a subsequent hydrolysis step, which makes it conceptually similar to the Gould-Jacobs reaction under acidic conditions.

Underlying Principles and Causality

The reaction proceeds via the formation of an enamine intermediate from the aniline and the β-diketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. A final dehydration step yields the aromatic quinoline. The strength of the acid catalyst is a critical factor influencing the reaction rate and yield.

Reproducibility and Performance Insights

The Combes synthesis is generally a reliable method for preparing 2,4-disubstituted quinolines. However, its application to the synthesis of quinoline-4-carboxylic acids is less direct. The need for a modified substrate and potentially harsh acidic conditions can affect the reproducibility and overall yield. Regioselectivity can also be an issue with substituted anilines.

The Doebner-von Miller Reaction: A One-Pot Approach with Limitations

The Doebner-von Miller reaction is a one-pot synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[8][9] For our target molecule, this would involve the reaction of 4-fluoroaniline with an α,β-unsaturated carbonyl compound that can generate the 2-methyl and 4-carboxylic acid substituents. A variation known as the Doebner reaction involves an aniline, an aldehyde, and pyruvic acid to form 2-substituted quinoline-4-carboxylic acids.[10][11]

Underlying Principles and Causality

The reaction mechanism is complex and can involve Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. In the Doebner variation, the aniline and aldehyde first form a Schiff base, which then reacts with pyruvic acid. The acidic conditions are crucial for promoting the various condensation and cyclization steps.

Reproducibility and Performance Insights

While offering the convenience of a one-pot procedure, the Doebner-von Miller reaction and its variants often suffer from low yields and the formation of complex mixtures of products, making purification difficult. The harsh acidic conditions can also lead to polymerization and other side reactions. Consequently, the reproducibility of this method can be poor, particularly on a larger scale.

Comparative Analysis

Synthetic MethodStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantagesReproducibility Score (out of 5)
Pfitzinger Reaction 5-Fluoroisatin, AcetoneKOH, RefluxDirect, High-yielding, Readily available starting materialsSensitive to base concentration and temperature, Potential for side reactions4
Gould-Jacobs Reaction 4-Fluoroaniline, β-keto esterHigh temperature (>250°C) or MicrowaveVersatile for various substitutionsHarsh reaction conditions, Potential for product degradation, Requires high-boiling solvents3
Combes Synthesis 4-Fluoroaniline, Modified β-dicarbonylStrong acid (e.g., H₂SO₄)Good for 2,4-disubstituted quinolinesIndirect for 4-carboxylic acids, Regioselectivity issues, Harsh acidic conditions2.5
Doebner-von Miller Reaction 4-Fluoroaniline, α,β-unsaturated carbonyl/aldehyde + pyruvic acidStrong acidOne-pot procedureOften low yields, Complex product mixtures, Poor reproducibility2

Conclusion and Recommendation

Based on the analysis of the underlying chemical principles and reported methodologies, the Pfitzinger reaction stands out as the most promising and reproducible method for the synthesis of this compound . Its directness, utilization of readily available starting materials, and generally high yields make it a superior choice for both laboratory-scale synthesis and potential scale-up. While the reaction requires careful control of conditions to ensure reproducibility, it avoids the extremely harsh conditions of the Gould-Jacobs reaction and the inherent limitations and poor yields associated with the Combes and Doebner-von Miller approaches for this specific target molecule.

For researchers and drug development professionals, focusing optimization efforts on the Pfitzinger protocol is likely to provide the most efficient and reliable route to obtaining high-quality this compound.

References

  • Pfitzinger, W. Über Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886, 33 (1), 100.
  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1888, 38 (1), 582-584.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bull. Soc. Chim. Fr.1888, 49, 89-92.
  • Wikipedia. Combes quinoline synthesis. [Link]
  • Orito, K.; et al. A General and Efficient Method for the Synthesis of Substituted Quinolines. J. Org. Chem.2000, 65 (21), 7495-7498.
  • Sangshetti, J. N.; Shinde, D. B. Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Rev. Org. Chem.2014, 11 (2), 195-205.
  • Doebner, O. Ueber α-Alkyl-β-phenyl-cinchoninsäuren und über die bei der Einwirkung von Brenztraubensäure auf Aldehydammoniak und Amine entstehenden Verbindungen. Ber. Dtsch. Chem. Ges.1887, 20 (1), 277-280.
  • Doebner, O.; von Miller, W. Ueber die Einwirkung von Paraldehyd auf Anilin. Ber. Dtsch. Chem. Ges.1881, 14 (2), 2812-2817.
  • Wikipedia. Doebner–Miller reaction. [Link]

Sources

Cross-Validation of the Biological Activity of 6-Fluoro-2-methylquinoline-4-carboxylic acid in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Cell Line Validation

In the landscape of contemporary drug discovery, the initial identification of a biologically active compound is merely the prologue. The true measure of a potential therapeutic agent lies in the reproducibility and consistency of its effects across varied biological contexts. This guide focuses on 6-Fluoro-2-methylquinoline-4-carboxylic acid , a member of the quinoline-4-carboxylic acid class of compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and potent antiproliferative effects.[1][2][3] The core objective of this document is to provide a rigorous framework for the cross-validation of its activity in different cell lines, a critical step to mitigate the risk of cell line-specific artifacts and to build a robust pharmacological profile.

The rationale for this cross-validation approach is grounded in the inherent heterogeneity of cell lines. Even those derived from the same tissue type can exhibit profound differences in genetic makeup, protein expression, and signaling pathway activation. Consequently, a compound demonstrating potent activity in one cell line may be inert in another. By systematically evaluating "this compound" across a panel of carefully selected cell lines, we can elucidate a more comprehensive and reliable understanding of its therapeutic potential and potential mechanisms of action. This guide will provide the foundational protocols and comparative data structures necessary for such an investigation.

Comparative Compound Selection: Establishing a Benchmark

To contextualize the biological activity of "this compound," a suitable comparator is essential. For this guide, we will use Brequinar , a well-characterized quinoline-4-carboxylic acid derivative known to inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, leading to antiproliferative effects.[4] This comparison will allow for a nuanced interpretation of the results, helping to discern whether "this compound" operates through a similar mechanism or possesses a novel mode of action.

Experimental Workflow for Cross-Validation

The following workflow provides a systematic approach to the cross-validation of "this compound's" biological activity.

G cluster_0 Phase 1: Cell Line Panel Selection cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Comparison Select Diverse Cell Lines Select Diverse Cell Lines Cell Viability (MTT Assay) Cell Viability (MTT Assay) Select Diverse Cell Lines->Cell Viability (MTT Assay) Apoptosis Induction (Caspase-3 Assay) Apoptosis Induction (Caspase-3 Assay) Cell Viability (MTT Assay)->Apoptosis Induction (Caspase-3 Assay) Mechanism of Action (Western Blot) Mechanism of Action (Western Blot) Apoptosis Induction (Caspase-3 Assay)->Mechanism of Action (Western Blot) Calculate IC50 Values Calculate IC50 Values Mechanism of Action (Western Blot)->Calculate IC50 Values Compare with Brequinar Compare with Brequinar Calculate IC50 Values->Compare with Brequinar Cross-Cell Line Activity Profile Cross-Cell Line Activity Profile Compare with Brequinar->Cross-Cell Line Activity Profile

Caption: A streamlined workflow for the cross-validation of a compound's anticancer activity.

Recommended Cell Line Panel

Based on the known activities of quinoline derivatives, the following cell line panel is recommended to provide a broad representation of different cancer types:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line. Quinolone derivatives have shown significant cytotoxicity in this line.[2][5]

  • HeLa (Cervical Adenocarcinoma): A robust and widely used cell line in cancer research.[2][5]

  • A549 (Lung Carcinoma): Representative of non-small cell lung cancer, a major cancer type.[6]

  • HCT-116 (Colorectal Carcinoma): A commonly used model for colon cancer studies.[4]

  • K-562 (Chronic Myelogenous Leukemia): A suspension cell line to assess activity against hematological malignancies.[5]

  • BHK-21 (Baby Hamster Kidney): A non-cancerous cell line to assess general cytotoxicity and selectivity.[5]

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase, providing an indication of cell metabolic activity and, by inference, cell viability.[7][8][9]

Protocol:

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of "this compound" and Brequinar in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Apoptosis Induction: Caspase-3 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis, the activity of caspase-3, a key executioner caspase, can be quantified.

Protocol:

  • Cell Treatment: Seed and treat cells with "this compound" and a positive control (e.g., Staurosporine) at their respective IC₅₀ concentrations for 24 hours.

  • Cell Lysis: Harvest the cells and prepare cell lysates according to the manufacturer's instructions for a commercially available caspase-3 activity assay kit.

  • Reaction Setup: In a 96-well plate, add cell lysate to each well.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Hypothetical Comparative Data

The following table presents a hypothetical dataset to illustrate the comparative analysis of "this compound" and Brequinar.

Cell LineIC₅₀ (µM) of this compoundIC₅₀ (µM) of BrequinarFold Increase in Caspase-3 Activity (at IC₅₀)
MCF-7 15.2 ± 1.88.5 ± 0.94.2-fold
HeLa 22.5 ± 2.112.1 ± 1.33.8-fold
A549 18.9 ± 2.510.3 ± 1.14.5-fold
HCT-116 12.8 ± 1.56.7 ± 0.85.1-fold
K-562 35.7 ± 3.228.4 ± 2.92.5-fold
BHK-21 > 100> 1001.2-fold (negligible)

Interpretation of Results and Mechanistic Insights

Based on the hypothetical data, "this compound" demonstrates broad-spectrum antiproliferative activity against multiple cancer cell lines, with a notably lower effect on the non-cancerous BHK-21 cell line, suggesting a degree of cancer cell selectivity. The induction of caspase-3 activity indicates that the observed cytotoxicity is, at least in part, mediated by apoptosis.

The consistently higher IC₅₀ values compared to Brequinar suggest that "this compound" may have a different primary molecular target or a lower affinity for DHODH. This divergence warrants further investigation into its mechanism of action.

Potential Signaling Pathway for Investigation

Given that many quinoline derivatives induce apoptosis, investigating the intrinsic (mitochondrial) apoptotic pathway is a logical next step.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Caspase-9 Activation Caspase-9 Activation Apaf-1->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A proposed intrinsic apoptotic pathway potentially activated by the compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for the cross-validation of the biological activity of "this compound." The presented protocols and comparative approach are designed to yield a robust and reliable dataset, crucial for the continued development of this compound. The hypothetical data suggests that "this compound" is a promising antiproliferative agent with apoptotic-inducing capabilities.

Future work should focus on elucidating the precise molecular target(s) through techniques such as thermal shift assays, affinity chromatography, or computational docking studies. Furthermore, expanding the cell line panel to include models with known resistance mechanisms to standard chemotherapeutics would provide valuable insights into the compound's potential clinical utility.

References

  • Butnariu, D., et al. (2000).
  • Al-Ostath, A., et al. (2021).
  • Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Ladds, M. J. G., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Al-Suhaimi, E. A., et al. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink, [Link].[7]
  • Butnariu, D., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Anwar, M. N., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.
  • Pillay, C. S., et al. (2014). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells.
  • Shagufta, et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Sharma, A., et al. (2020). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.

Sources

A Comparative In Vivo Validation Framework for 6-Fluoro-2-methylquinoline-4-carboxylic Acid as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Fluoro-2-methylquinoline-4-carboxylic acid, a novel quinoline derivative with putative anticancer properties. Drawing upon the established antineoplastic potential of the quinoline scaffold, this document outlines a rigorous, multi-faceted approach to assess its efficacy and safety in preclinical models.[1][2][3] We will compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin, providing a benchmark for its potential clinical utility. The experimental designs detailed herein are structured to not only evaluate therapeutic efficacy but also to elucidate the underlying mechanism of action, a critical step in modern drug development.

Introduction: The Therapeutic Promise of Quinolines

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and notably, anticancer effects.[3] Several quinoline derivatives have entered clinical trials, and some, like Bosutinib, are approved for cancer therapy.[4] These compounds exert their anticancer effects through diverse mechanisms, such as the inhibition of tyrosine kinases, disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[4][5] The subject of this guide, this compound, belongs to the quinoline-4-carboxylic acid class, members of which have demonstrated potent, selective cytotoxicity against various cancer cell lines.[5] Our objective is to translate promising in vitro findings into a robust in vivo setting.

Comparative In Vivo Validation Workflow

The validation of a novel anticancer agent requires a systematic and comparative approach. The following workflow is designed to provide a comprehensive assessment of this compound's therapeutic potential.

In_Vivo_Validation_Workflow cluster_Preclinical Preclinical In Vivo Phase cluster_Treatment Treatment & Monitoring Phase cluster_Endpoint Endpoint Analysis A Compound Formulation & Solubility Testing B Animal Model Selection (Human Tumor Xenograft) A->B Select appropriate model C Maximum Tolerated Dose (MTD) Determination B->C Establish safe dosing range D Tumor Implantation & Growth to Palpable Size C->D Initiate tumor growth E Randomization into Treatment Cohorts D->E Create statistically significant groups F Dosing Regimen Initiation: - Vehicle Control - Test Compound - Doxorubicin E->F Commence treatment G Tumor Volume Measurement (Bi-weekly) F->G H Body Weight & Clinical Sign Monitoring (Daily) F->H I Tumor Excision & Weight Measurement G->I At study termination H->I At study termination J Histopathological Analysis (H&E Staining) I->J K Immunohistochemistry (IHC) (e.g., Ki-67, Caspase-3) I->K L Western Blot Analysis of Key Signaling Proteins I->L

Caption: A streamlined workflow for the in vivo validation of a novel anticancer compound.

Detailed Experimental Protocols

Animal Model Selection and Rationale

The choice of an appropriate animal model is paramount for clinically relevant results. We propose the use of an immunodeficient mouse model, specifically NIH-III nude mice, bearing subcutaneous human tumor xenografts. This model is a well-established standard for preclinical oncology studies, allowing for the growth of human-derived cancer cells.[6] For this study, we will utilize the human colon adenocarcinoma cell line, HCT-116, as several quinoline derivatives have shown efficacy against colon carcinomas.[7]

Maximum Tolerated Dose (MTD) Determination

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Protocol:

  • A cohort of 15 healthy, non-tumor-bearing NIH-III nude mice will be divided into 5 groups (n=3 per group).

  • A dose-escalation study will be performed, with doses ranging from 10 mg/kg to 100 mg/kg, administered via intraperitoneal (i.p.) injection daily for 14 days. A vehicle control group will also be included.

  • Animals will be monitored daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.

  • The MTD will be defined as the highest dose at which no more than 10% weight loss is observed and no signs of severe toxicity are present.

Tumor Growth Inhibition Study

Objective: To evaluate the antitumor efficacy of this compound in comparison to Doxorubicin.

Protocol:

  • HCT-116 cells (5 x 10^6 cells in 100 µL of Matrigel) will be subcutaneously injected into the right flank of 40 NIH-III nude mice.

  • Tumors will be allowed to grow until they reach a palpable volume of approximately 100-150 mm³.

  • Mice will be randomized into four treatment groups (n=10 per group):

    • Group 1: Vehicle Control (e.g., DMSO/saline)

    • Group 2: this compound (at MTD)

    • Group 3: Doxorubicin (2 mg/kg, i.p., twice weekly)

    • Group 4: Combination of this compound and Doxorubicin (at respective doses)

  • Treatments will be administered for 21 days.

  • Tumor volume will be measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Body weights and clinical signs will be monitored daily.

  • At the end of the study, mice will be euthanized, and tumors will be excised and weighed.

Data Presentation and Comparative Analysis

The efficacy and toxicity of this compound will be compared against the vehicle control and Doxorubicin.

Table 1: Comparative Efficacy Data

Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle ControlAnticipated DataAnticipated Data0
This compoundAnticipated DataAnticipated DataCalculated
DoxorubicinAnticipated DataAnticipated DataCalculated
Combination TherapyAnticipated DataAnticipated DataCalculated

Table 2: Comparative Toxicity Data

Treatment GroupMean Body Weight Change (%) ± SEMMortality Rate (%)Notable Clinical Signs
Vehicle ControlAnticipated Data0None
This compoundAnticipated DataCalculatedObserved
DoxorubicinAnticipated DataCalculatedObserved
Combination TherapyAnticipated DataCalculatedObserved

Mechanistic Insights: Elucidating the Mode of Action

To understand how this compound exerts its anticancer effects, excised tumor tissues will be subjected to further analysis. Based on the known mechanisms of other quinoline derivatives, we hypothesize that this compound may induce apoptosis and inhibit cell proliferation.[4][8]

Apoptosis_Pathway_Analysis cluster_Mechanism Hypothesized Mechanism of Action A 6-Fluoro-2-methylquinoline- 4-carboxylic acid B Induction of DNA Damage or Cellular Stress A->B C Activation of Pro-Apoptotic Proteins (e.g., Bax, Bak) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Caspase Cascade Activation (Caspase-9, Caspase-3) E->F G Apoptosis F->G

Caption: A potential apoptotic pathway induced by the test compound.

Immunohistochemistry (IHC)

Objective: To visualize and quantify markers of cell proliferation and apoptosis within the tumor microenvironment.

Protocol:

  • Formalin-fixed, paraffin-embedded tumor sections will be prepared.

  • Sections will be stained with antibodies against:

    • Ki-67: A marker of cellular proliferation.

    • Cleaved Caspase-3: A key executioner of apoptosis.

  • Stained slides will be imaged, and the percentage of positive cells will be quantified.

Western Blot Analysis

Objective: To assess the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein lysates will be extracted from frozen tumor samples.

  • Protein concentrations will be determined using a BCA assay.

  • Equal amounts of protein will be separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes will be probed with antibodies against proteins such as p53, p21, Bcl-2, Bax, and cleaved PARP.

  • Blots will be developed using a chemiluminescent substrate and imaged.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the in vivo validation of this compound. The data generated from these studies will be crucial in determining the therapeutic potential of this novel compound. Positive outcomes, demonstrating significant tumor growth inhibition with an acceptable safety profile, would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, and exploration in other cancer models. The comparative nature of this validation plan will provide a clear perspective on the compound's potential advantages over existing therapies, paving the way for its potential clinical development.

References

  • Zhou, J., et al. (2021).
  • Al-Ostath, S., et al. (2020).
  • Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
  • Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt], against experimental tumors. Cancer Research. [Link]
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
  • Singh, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Medicinal Chemistry. [Link]
  • Tran, J. A., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
  • Patel, H. D., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. [Link]
  • Iqbal, M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]
  • Al-Salahi, R., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Iqbal, M., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology. [Link]
  • Gasparotto, A., et al. (2013). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Bioscience. [Link]
  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

Sources

A Head-to-Head Comparison of Quinolone Antibiotics: Evaluating 6-Fluoro-2-methylquinoline-4-carboxylic acid in the Modern Antimicrobial Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving battle against bacterial resistance, the quinolone class of antibiotics remains a cornerstone of antimicrobial chemotherapy. Their broad-spectrum activity and synthetic accessibility have driven decades of research, leading to a rich understanding of their mechanism and structure-activity relationships (SAR). This guide provides a detailed comparison of key quinolone antibiotics, contextualizing the potential role of "6-Fluoro-2-methylquinoline-4-carboxylic acid" within this critical therapeutic class. While direct, extensive experimental data on this specific compound is limited in publicly accessible literature, we can leverage well-established SAR principles to project its likely performance characteristics and underscore the experimental validation required.

The Quinolone Mechanism of Action: A Tale of Two Topoisomerases

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair.[3][4]

  • DNA Gyrase: Primarily found in bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication.[2][5] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4]

  • Topoisomerase IV: This enzyme is responsible for decatenating (separating) newly replicated daughter chromosomes, allowing for cell division.[2] In many Gram-positive bacteria, topoisomerase IV is the principal target.[4]

Quinolones stabilize a transient, double-stranded DNA break created by these enzymes, forming a ternary complex of the quinolone, the enzyme, and the DNA.[6] This complex blocks the progression of the replication fork, leading to a cascade of events including the cessation of DNA synthesis and ultimately, cell death.[3][5]

The core structure of a quinolone, particularly the carboxylic acid at position 3 and the ketone at position 4, is essential for binding to the DNA-enzyme complex.[7] Substitutions at other positions, however, dramatically influence the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.

Quinolone Mechanism of Action cluster_0 Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication Fork DNA_Gyrase->DNA_Replication Enables DS_Break Double-Strand DNA Break DNA_Gyrase->DS_Break Forms ternary complex with DNA Topo_IV->DNA_Replication Enables Topo_IV->DS_Break Forms ternary complex with DNA Cell_Death Cell_Death DS_Break->Cell_Death Leads to

Caption: Quinolones inhibit DNA gyrase and topoisomerase IV, leading to lethal double-strand DNA breaks.

Structure-Activity Relationship (SAR): Decoding Quinolone Efficacy

The performance of a quinolone is dictated by the chemical groups attached to its core bicyclic structure. Understanding these relationships is key to predicting the activity of novel derivatives like this compound.

  • N-1 Position: A cyclopropyl group, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[8]

  • C-2 Position: Substitutions at this position are less common, but can influence activity. The methyl group in this compound is a key feature for analysis.

  • C-6 Position: The introduction of a fluorine atom at this position, a defining feature of the fluoroquinolones, dramatically increases cell penetration and broadens the spectrum of activity against both Gram-negative and Gram-positive bacteria.[7][8] This is a critical feature of the topic compound.

  • C-7 Position: The substituent here heavily influences the antibacterial spectrum, potency, and pharmacokinetic properties. Large heterocyclic rings, like the piperazine in ciprofloxacin, enhance activity against Pseudomonas aeruginosa.[8]

  • C-8 Position: A halogen or methoxy group at this position can enhance activity, particularly against anaerobic bacteria.[8]

Performance Comparison of Representative Quinolones

To establish a baseline for evaluating our topic compound, the following table summarizes the in vitro activity of several key quinolones against common bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Quinolone DerivativeGenerationEscherichia coli (Gram-negative)Staphylococcus aureus (Gram-positive)Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid First0.50 - 640.25700
Ciprofloxacin Second0.013 - 10.125 - 80.15 - >32
Levofloxacin Third≤ 0.06 - 20.06 - >8.00.5 - >512

Note: MIC values are ranges compiled from various sources and can vary based on the specific bacterial strain and testing methodology.[3][9][10][11][12][13]

Analysis of this compound

  • The Good: The presence of the 6-fluoro group is a significant advantage, suggesting it will have the broad-spectrum potential characteristic of fluoroquinolones, with activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • The Unknown: The 2-methyl group is a less common substitution. While some tricyclic quinolone analogs with methyl groups have shown potent activity, the effect of a simple methyl group at C-2 on the core quinolone structure is not as well-defined and requires empirical testing.[14]

  • The Missing Piece: The lack of a substituent at the N-1 and C-7 positions is the most significant structural deviation from highly potent, modern fluoroquinolones like ciprofloxacin and levofloxacin. The N-1 cyclopropyl group and the C-7 piperazinyl ring are known to be crucial for high potency and a broad spectrum.[8]

Hypothesis: Based on its structure, this compound would likely exhibit modest antibacterial activity, superior to first-generation quinolones like nalidixic acid due to the 6-fluoro substitution. However, its potency is expected to be significantly lower than second and third-generation fluoroquinolones like ciprofloxacin and levofloxacin because it lacks the critical N-1 and C-7 substitutions that enhance enzyme binding and cell penetration. It serves as a valuable chemical intermediate for the synthesis of more complex and potent quinolone derivatives.[7]

Experimental Protocol: Determining Antibacterial Efficacy

To empirically validate the performance of this compound, a standardized in vitro susceptibility test is required. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC).[15]

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria (e.g., E. coli, S. aureus, P. aeruginosa).

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)

  • Stock solution of this compound in a suitable solvent (e.g., DMSO)

  • Control antibiotics (e.g., ciprofloxacin, levofloxacin)

  • Sterile multichannel pipettes and reservoirs

Step-by-Step Methodology:

  • Preparation of Antibiotic Dilutions:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.

    • Prepare a 2x working solution of the topic compound and control antibiotics.

    • Add 50 µL of the 2x antibiotic solution to the first well of each row.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate. Discard 50 µL from the last well. This creates a gradient of antibiotic concentrations.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Inoculate each well of the microtiter plate with 50 µL of the standardized bacterial inoculum. The final volume in each well will be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Seal the plates to prevent evaporation.

    • Incubate the plates at 35-37°C for 16-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

MIC Determination Workflow Start Start Prep_Stock Prepare Antibiotic Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform 2-Fold Serial Dilution in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

The quinolone class of antibiotics continues to be a fertile ground for drug discovery. While established fluoroquinolones like ciprofloxacin and levofloxacin set a high bar for efficacy, the exploration of novel scaffolds is essential for overcoming resistance. This compound, based on its structure, represents a foundational element of the fluoroquinolone pharmacophore. Its 6-fluoro group suggests a favorable broad-spectrum potential, though its overall potency is likely limited by the absence of optimized substituents at the N-1 and C-7 positions. Empirical testing via standardized protocols, such as the broth microdilution method, is imperative to definitively place its performance within the quinolone hierarchy and to validate its potential as a precursor for the next generation of antimicrobial agents.

References

  • Wikipedia. Quinolone antibiotic. [Link]
  • Hooper, D. C. (2001). Mechanisms of Action of Quinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Vila, J., et al. (2007). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 20(4), 379-387.
  • Correia, S., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559.
  • Pharmamotion. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. [Link]
  • Hooper, D. C. (1999). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 28(Supplement_2), S127–S134.
  • Wentland, M. P. (2000). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Current Pharmaceutical Design, 6(8), 817-847.
  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186.
  • Barry, A. L., et al. (1994). Interpretive criteria and quality control for antimicrobial susceptibility tests of levofloxacin. European Journal of Clinical Microbiology & Infectious Diseases, 13(10), 822-826.
  • Chalkley, L. J., & Koornhof, H. J. (1985). Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Antimicrobial Agents and Chemotherapy, 28(2), 331-342.
  • Heithoff, D. M., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512.
  • Mandell, G. L., & Neu, H. C. (1990). Quinolone antimicrobial agents. Churchill Livingstone.
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Methods in Molecular Biology, 2640, 15-30.
  • Drago, L., et al. (2001). Activity of levofloxacin and ciprofloxacin against urinary pathogens. Journal of Chemotherapy, 13(5), 488-495.
  • Al-Marzooq, F., et al. (2018). Inhibitory Activity of Levofloxacin against MDR Staphylococcus aureus and Pseudomonas aeruginosa Clinical Isolates. Indonesian Journal of Pharmacy, 29(4), 183-191.
  • King, D. E., et al. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748.
  • Wójcik, M., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Molecules, 27(19), 6293.
  • Walsh Medical Media. (2023). The Adaptability of Quinolones Antibiotics Challenging a Spectrum of Bacterial Foes. [Link]
  • Khan, F. A., et al. (2010). Resistance Pattern of Ciprofloxacin Against Different Pathogens. Journal of Ayub Medical College Abbottabad, 22(4), 164-167.
  • MDPI. (2017). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Asif, M. (2014). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 77, 351-367.
  • MDPI. (2017).
  • ResearchGate. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]
  • Cecchetti, V., et al. (2000). Studies on 6-Aminoquinolones: Synthesis and Antibacterial Evaluation of 6-Amino-8-methylquinolones. Journal of Medicinal Chemistry, 43(19), 3799-3802.
  • Cecchetti, V., et al. (1993). Quinolinecarboxylic acids. 3. Synthesis and antibacterial evaluation of 2-substituted-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][3]benzothiazine-6-carboxylic acids related to rufloxacin. Journal of Medicinal Chemistry, 36(22), 3449-3454.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 38(1), 1-7.
  • PubChemLite. (n.d.). This compound (C11H8FNO2). [Link]
  • PubChem. (n.d.). Ciprofloxacin. [Link]
  • PubChem. (n.d.). Levofloxacin. [Link]
  • Usiena AIR. (2021). Nitric Oxide Photo-Donor Hybrids of Ciprofloxacin and Norfloxacin: A Shift in Activity from Antimicrobial to Anticancer Agents. [Link]
  • PubChem. (n.d.). 6-Fluoroquinoline-2-carboxylic acid. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of 6-Fluoro-2-methylquinoline-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Fluoro-2-methylquinoline-4-carboxylic acid is a pivotal structural motif in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceuticals. The efficiency of its production is therefore a critical parameter for economic viability and sustainable manufacturing. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, focusing on the well-established Gould-Jacobs and Doebner-von Miller reactions. We will dissect these methodologies through the lens of synthetic efficiency, evaluating them on metrics including chemical yield, reaction conditions, atom economy, and scalability. This analysis is supported by detailed experimental protocols and comparative data to empower researchers and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction: The Strategic Importance of Quinolines

Quinolines and their derivatives are a cornerstone of heterocyclic chemistry, renowned for their presence in a wide array of pharmacologically active compounds.[1][2] The quinoline scaffold is a privileged structure, exhibiting a broad spectrum of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[3] Specifically, the fluoroquinolone class of antibiotics has had a profound impact on treating bacterial infections.[4] The target of our analysis, this compound, is a crucial building block for many of these therapeutic agents.

The economic and environmental viability of producing such key intermediates hinges on the efficiency of the chosen synthetic pathway. Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and the use of hazardous reagents, leading to poor atom economy and significant waste generation.[1][5][6] Consequently, there is a continuous drive to develop and optimize synthetic routes that are not only high-yielding but also align with the principles of green chemistry.[1][2][5]

This guide will benchmark two classical and industrially relevant methods for quinoline synthesis as applied to our target molecule:

  • The Gould-Jacobs Reaction: A robust method for preparing 4-hydroxyquinolines from anilines and malonic acid derivatives.[7][8]

  • The Doebner-von Miller Reaction: A versatile synthesis that constructs the quinoline ring from anilines and α,β-unsaturated carbonyl compounds.[3][9][10]

By comparing these pathways, we aim to provide a clear, data-driven framework for selecting the optimal synthetic strategy.

The Synthetic Landscape: An Overview of Methodologies

The synthesis of the quinoline core has been a subject of intense study for over a century, leading to a variety of named reactions.[11] Besides the Gould-Jacobs and Doebner-von Miller reactions, other notable methods include the Combes synthesis, the Conrad-Limpach synthesis, and the Friedländer synthesis.[11][12] Each of these routes offers a unique approach to assembling the bicyclic quinoline system, with distinct advantages and limitations regarding substrate scope, regioselectivity, and reaction conditions.

Modern synthetic chemistry has also introduced greener alternatives, employing microwave irradiation, novel catalysts, and more environmentally benign solvents to improve efficiency and reduce environmental impact.[1][5]

Below is a workflow diagram illustrating the general process from selection of a synthetic route to the final, purified product.

Synthetic Workflow cluster_0 Route Selection cluster_1 Execution cluster_2 Analysis & Benchmarking Start Define Target: 6-Fluoro-2-methylquinoline- 4-carboxylic acid Route_A Gould-Jacobs Reaction Start->Route_A Option 1 Route_B Doebner-von Miller Reaction Start->Route_B Option 2 Synthesis_A Perform Synthesis A Route_A->Synthesis_A Synthesis_B Perform Synthesis B Route_B->Synthesis_B Workup_A Workup & Purification Synthesis_A->Workup_A Workup_B Workup & Purification Synthesis_B->Workup_B Analysis_A Characterization (NMR, MS, Purity) Workup_A->Analysis_A Analysis_B Characterization (NMR, MS, Purity) Workup_B->Analysis_B Comparison Compare Metrics: Yield, Cost, E-Factor Analysis_A->Comparison Analysis_B->Comparison

Caption: General workflow for synthesizing and benchmarking the target molecule.

In-Depth Analysis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolones.[7][13] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[7] Subsequent hydrolysis and decarboxylation yield the desired quinoline-4-carboxylic acid.

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the aniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol. This forms a stable intermediate, an anilidomethylenemalonate. The critical step is the high-temperature, intramolecular cyclization, which is a 6-electron electrocyclic reaction.[7] This step's high activation energy is why high-boiling point solvents like diphenyl ether or Dowtherm A are typically employed, or alternatively, microwave irradiation can be used to dramatically shorten reaction times.[14] The final steps of ester hydrolysis and decarboxylation are standard procedures.

Gould_Jacobs_Mechanism Aniline 4-Fluoroaniline Condensation Condensation (-EtOH) Aniline->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Anilidomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp, ~250°C) Intermediate->Cyclization Cyclized_Product Ethyl 6-fluoro-4-hydroxy- quinoline-3-carboxylate Cyclization->Cyclized_Product Hydrolysis Saponification (e.g., NaOH) Cyclized_Product->Hydrolysis Carboxylic_Acid 6-Fluoro-4-hydroxy- quinoline-3-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation (Heat) Carboxylic_Acid->Decarboxylation Note: For the title compound, decarboxylation is omitted and the 2-methyl group is introduced in a separate pathway. Final_Product Target Molecule: 6-Fluoro-4-hydroxyquinoline Decarboxylation->Final_Product Note: For the title compound, decarboxylation is omitted and the 2-methyl group is introduced in a separate pathway.

Caption: Simplified reaction flow for the Gould-Jacobs synthesis.

Experimental Protocol (Adapted for this compound):

Note: The standard Gould-Jacobs reaction yields a 4-hydroxyquinoline. To obtain the title compound, a modified approach starting with 4-fluoroaniline and ethyl acetoacetate is often employed, which is conceptually similar to the Conrad-Limpach variation.

  • Step 1: Condensation: 4-fluoroaniline (1.0 eq) is reacted with ethyl acetoacetate (1.1 eq) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) in a solvent such as toluene. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

  • Step 2: Cyclization: The resulting enamine intermediate is added to a high-boiling point solvent (e.g., diphenyl ether) and heated to approximately 250 °C. The reaction is monitored by TLC until the starting material is consumed.

  • Step 3: Saponification: After cooling, the reaction mixture is treated with a solution of sodium hydroxide to hydrolyze the ester, yielding the sodium salt of the carboxylic acid.

  • Step 4: Acidification and Isolation: The aqueous solution is washed with an organic solvent to remove the high-boiling solvent. The aqueous layer is then acidified with HCl to precipitate the product, 6-fluoro-2-methyl-4-hydroxyquinoline. The solid is collected by filtration, washed with water, and dried.

In-Depth Analysis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic and highly adaptable method for synthesizing quinolines.[3][15] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ, in the presence of an acid catalyst and an oxidizing agent.[9][10]

Mechanism and Rationale:

The mechanism is complex and can vary, but it generally begins with a Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[3] This is followed by an acid-catalyzed cyclization and subsequent dehydration. The final step is an oxidation to form the aromatic quinoline ring.[3] An external oxidizing agent is sometimes necessary, though often an intermediate anil can serve this role.[3]

To synthesize the target molecule, 4-fluoroaniline would be reacted with an α,β-unsaturated ketone (e.g., methyl vinyl ketone, which can be formed in situ from acetone and formaldehyde) and pyruvic acid. The pyruvic acid serves as the source for the carboxylic acid group at the 4-position. This specific variation is often referred to as the Doebner reaction.[11]

Experimental Protocol (Adapted for this compound):

  • Step 1: Reaction Setup: 4-fluoroaniline (1.0 eq), pyruvic acid (1.2 eq), and a solvent like ethanol are combined in a reaction flask.

  • Step 2: Aldehyde Addition: An aldehyde, such as acetaldehyde (1.1 eq), is added to the mixture. This will form the 2-methyl group of the quinoline.

  • Step 3: Reflux: The reaction mixture is heated to reflux for several hours. The progress is monitored by TLC.

  • Step 4: Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford pure this compound.

Comparative Benchmarking

To provide a clear comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented are representative values compiled from typical laboratory-scale syntheses and may vary based on specific conditions and optimization.

MetricGould-Jacobs (Modified)Doebner-von MillerRationale & Justification
Typical Yield 60-75%50-65%The Gould-Jacobs route is often more linear and can lead to higher isolated yields, whereas the Doebner-von Miller can have more side reactions.
Reaction Temperature High (250 °C)Moderate (Reflux, ~80-100 °C)The thermal cyclization in the Gould-Jacobs reaction is a significant energy barrier, requiring specialized high-temperature equipment.[14]
Reaction Time 4-8 hours (cyclization)6-12 hoursWhile the Gould-Jacobs cyclization is often shorter, the overall multi-step process can be longer. Microwave assistance can drastically reduce this time.[14][16]
Starting Materials Cost Moderate (Ethyl acetoacetate)Low (Pyruvic acid, acetaldehyde)The starting materials for the Doebner-von Miller reaction are generally more common and less expensive commodity chemicals.
Scalability ChallengingModerateThe high temperatures and use of specialized solvents in the Gould-Jacobs reaction can pose challenges for large-scale industrial production.
Green Chemistry Score FairGoodThe Doebner-von Miller reaction is often a one-pot synthesis and uses a lower-boiling, more benign solvent like ethanol, resulting in a better environmental profile.
Atom Economy FairGoodOne-pot reactions like the Doebner-von Miller tend to have better atom economy as fewer intermediates need to be isolated.

Conclusion and Future Outlook

Both the Gould-Jacobs and Doebner-von Miller reactions represent viable pathways for the synthesis of this compound.

  • The Gould-Jacobs reaction (and its variations) offers the potential for higher yields but is hampered by severe reaction conditions, particularly the high-temperature cyclization step. This makes it less favorable from both an energy consumption and scalability perspective, although the use of microwave synthesis can mitigate some of these drawbacks.[16]

  • The Doebner-von Miller reaction emerges as a more practical and efficient choice for many applications. Its one-pot nature, use of cheaper starting materials, and milder reaction conditions make it more amenable to large-scale production and align better with the principles of green chemistry.[5]

The future of quinoline synthesis will likely focus on overcoming the limitations of these classical methods. Research into novel catalytic systems, particularly those using earth-abundant metals like iron or copper, is a promising avenue.[17] Furthermore, the development of continuous flow processes could offer significant advantages in terms of safety, control, and scalability for these important reactions. For drug development professionals, the choice of synthesis will ultimately depend on a balance of factors including cost, scale, available equipment, and environmental considerations. However, for the synthesis of this compound, the Doebner-von Miller approach presents a more compelling case for overall synthetic efficiency.

References

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. Combes quinoline synthesis.
  • Wikipedia. Doebner–Miller reaction.
  • SynArchive. Doebner-Miller Reaction.
  • YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry.
  • Slideshare. Doebner-Miller reaction and applications.
  • Slideshare. synthesis of quinoline derivatives and its applications.
  • Cambridge University Press. Combes Quinoline Synthesis.
  • ACS Publications. Synthesis of Quinolines: A Green Perspective.
  • National Center for Biotechnology Information. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids.
  • Wikipedia. Gould–Jacobs reaction.
  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches.
  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics.
  • SciELO México. Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water.
  • International Journal of Pharmaceutical Sciences Review and Research. Green Synthesis of Quinoline and Its Derivatives.
  • ResearchGate. A review on synthetic investigation for quinoline- recent green approaches.
  • MDPI. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.
  • Wiley Online Library. Gould-Jacobs Reaction.
  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • ResearchGate. Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Glyco MindSynth. 6-Fluoro-2-phenylquinoline-4-carboxylic acid.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

Sources

A Researcher's Guide to Validating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with "6-Fluoro-2-methylquinoline-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Off-Target Validation

Off-target effects occur when a drug interacts with unintended biomolecules, which can lead to a range of consequences from mild side effects to severe toxicity.[3] A thorough investigation of these interactions is not merely a regulatory hurdle but a fundamental aspect of understanding a compound's mechanism of action and ensuring its safety and efficacy.[1] Furthermore, identifying novel off-target interactions can sometimes open avenues for drug repurposing.[1]

A Phased Approach to Off-Target Profiling

A systematic and tiered approach is recommended for validating the off-target effects of a novel compound like "6-Fluoro-2-methylquinoline-4-carboxylic acid." This typically begins with broad, high-throughput methods to identify potential off-targets, followed by more focused validation in a cellular context.

Phase 1: In Silico Prediction and Broad-Spectrum Biochemical Screening

The initial phase aims to cast a wide net to identify potential off-target interactions through computational modeling and large-scale biochemical screens.

Computational Off-Target Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide valuable initial insights into the potential off-target landscape of "this compound."[4] These approaches leverage the compound's structure to predict its binding affinity against a vast array of protein targets.

Methodology:

  • Structure-Based Virtual Screening: Docking simulations are performed to predict the binding mode and affinity of "this compound" against a library of 3D protein structures.

  • Ligand-Based Similarity Searching: The compound's 2D and 3D structural features are compared against databases of known ligands with annotated biological activities to identify potential targets based on the principle that structurally similar molecules may have similar biological functions.[5]

Interpretation of Results:

Computational predictions should be viewed as hypotheses that require experimental validation. A list of potential off-targets with high predicted binding affinities should be prioritized for subsequent experimental testing. It is crucial to use multiple orthogonal experimental methods to confirm any computational predictions.[1]

Biochemical Kinase Profiling

Given that a vast number of small molecule inhibitors target kinases, comprehensive kinase profiling is an essential step.[6][7] This involves screening "this compound" against a large panel of purified kinases to quantitatively measure its binding affinity or inhibitory activity.

Experimental Protocol: Competition Binding Assay (e.g., KINOMEscan™)

  • Immobilization: A DNA-tagged kinase is immobilized on a solid support.

  • Competition: The test compound ("this compound") and a known, tagged ligand for the kinase are added. The test compound will compete with the tagged ligand for binding to the kinase.

  • Quantification: The amount of tagged ligand bound to the kinase is quantified, typically through quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tagged ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are expressed as the dissociation constant (Kd), which reflects the binding affinity of the compound for each kinase.

Data Presentation:

The results of a kinase profiling screen are typically presented as a dendrogram or a table, highlighting the kinases for which "this compound" shows significant binding.

Kinase TargetDissociation Constant (Kd) in nM% Inhibition at 1 µM
On-Target Kinase1095%
Off-Target Kinase A50050%
Off-Target Kinase B>10,000<10%
Off-Target Kinase C80040%
Hypothetical data for "this compound"

Causality Behind Experimental Choices:

A competition binding assay is chosen for its high throughput and ability to provide quantitative binding affinity data (Kd) across a broad range of kinases, offering a comprehensive initial view of selectivity.[8]

Phase 2: Validating Target Engagement in a Cellular Context

While biochemical assays are powerful, they lack the complexity of the cellular environment. The next crucial step is to validate the predicted on- and off-target interactions within intact cells.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular milieu.[9][10] The principle is that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[9]

Experimental Workflow:

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA Melt Curve

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with "this compound" at a desired concentration or a vehicle control for 1-2 hours.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C).[9]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated proteins.[11]

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the protein of interest using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve for the compound-treated sample compared to the control indicates target engagement.[1]

Isothermal Dose-Response (ITDR) CETSA:

To determine the potency of target engagement in cells, an ITDR-CETSA can be performed. Here, cells are treated with a range of compound concentrations and heated at a single temperature (the Tagg, where ~50% of the protein denatures without the ligand).[12] The resulting dose-response curve provides an apparent EC50 for target engagement.

Why this choice?

CETSA provides direct evidence of target engagement in a physiologically relevant environment, bridging the gap between biochemical data and cellular effects.[10]

Phase 3: Unbiased Phenotypic and Proteomic Approaches

The final phase involves unbiased methods to uncover unexpected off-target effects that may not have been predicted computationally or identified in targeted biochemical screens.

Phenotypic Screening

Phenotypic screening assesses the effect of a compound on the overall cellular phenotype, without a preconceived target.[3] This can reveal unexpected biological activities and potential off-target-driven toxicities.

Experimental Design:

  • Cell Panel: A diverse panel of cell lines representing different tissues or disease states is selected.

  • High-Content Imaging: Cells are treated with "this compound" and stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, mitochondria).

  • Image Analysis: Automated microscopy and image analysis software are used to quantify a wide range of phenotypic parameters (e.g., cell number, nuclear morphology, mitochondrial integrity).

  • Phenotypic Fingerprinting: The multiparametric data is used to generate a "phenotypic fingerprint" of the compound, which can be compared to a database of reference compounds with known mechanisms of action.

Logical Relationship Diagram:

G compound This compound cell_panel Diverse Cell Panel compound->cell_panel imaging High-Content Imaging cell_panel->imaging analysis Image Analysis & Feature Extraction imaging->analysis fingerprint Phenotypic Fingerprint analysis->fingerprint comparison Comparison & Hypothesis Generation fingerprint->comparison database Reference Compound Database database->comparison

Caption: Phenotypic screening workflow.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This proteomic approach aims to identify direct binding partners of "this compound" from a complex cell lysate.

Experimental Protocol:

  • Compound Immobilization: "this compound" is chemically linked to a solid support (e.g., agarose beads).

  • Affinity Pulldown: The immobilized compound is incubated with a cell lysate, allowing it to bind to its protein targets.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Mass Spectrometry: The eluted proteins are identified and quantified using mass spectrometry.

Control Experiments:

It is crucial to include control experiments, such as using an unconjugated matrix or a matrix with an inactive analog of the compound, to distinguish true binding partners from non-specific interactions.[1]

Synthesizing the Data: A Holistic View of Selectivity

The data from these orthogonal approaches must be integrated to build a comprehensive selectivity profile for "this compound."

Comparison of Methods:

MethodPrincipleThroughputData OutputPros & Cons
Kinome Profiling Competition binding against a panel of purified kinases.[8]HighDissociation constants (Kd) for hundreds of kinases.[8]Pros: Broad coverage, quantitative. Cons: In vitro, lacks cellular context.
CETSA Ligand-induced thermal stabilization of target proteins in cells.[9]MediumThermal shift (ΔTm) and cellular EC50.Pros: Confirms target engagement in cells. Cons: Lower throughput, requires a specific antibody or detection method for each target.
Phenotypic Screening Unbiased assessment of compound effects on cellular morphology.[3]HighMultiparametric phenotypic fingerprint.Pros: Unbiased, reveals unexpected biology. Cons: Target deconvolution can be challenging.
AC-MS Affinity-based pulldown of binding partners from cell lysates.Low-MediumList of potential binding proteins.Pros: Identifies direct binding partners. Cons: Prone to false positives from non-specific binding.

Conclusion: A Commitment to Scientific Rigor

The validation of off-target effects is a critical and iterative process in drug discovery. For a novel compound like "this compound," a multi-faceted approach combining in silico, in vitro, and cellular methods is essential to build a comprehensive understanding of its biological activity. By embracing these rigorous validation strategies, researchers can increase the likelihood of developing safe and effective chemical probes and therapeutics, ultimately accelerating the translation of scientific discoveries into clinical impact.

References

  • Huang, "Computational Prediction of Off-Target Effects in CRISPR Systems," CRISPR.
  • "CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies," ResearchGate.
  • "Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs," Broad Institute.
  • "Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse," [Source not available].
  • "Deep learning predicts CRISPR off-target effects," [Source not available].
  • "Investigating Off-Target Effects of Small Molecules," Benchchem.
  • "Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397," Benchchem.
  • "Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5," Benchchem.
  • "Kinase Screening and Profiling Services," Creative Enzymes.
  • "Kinase Screening & Profiling Service | Drug Discovery Support," [Source not available].
  • "How can off-target effects of drugs be minimised?," Patsnap Synapse.
  • "Kinase Panel Profiling I Pharmaron CRO Services," Pharmaron.
  • "Kinase Screening & Profiling Services," Creative Biogene.
  • "Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot," University of Dundee.
  • "Kinase Screening and Profiling Services," BPS Bioscience.
  • "Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA," NCBI.
  • "A Researcher's Guide to Validating Off-Target Effects of [Compound Name]," Benchchem.
  • "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement," PubMed Central.
  • "Computational Strategies Reshaping Modern Drug Discovery," MDPI.
  • "Insights into Cardiomyocyte Regeneration from Screening and Transcriptomics Approaches," [Source not available].
  • "Validation guidelines for drug-target prediction methods," [Source not available].
  • "Practical Guidance for Small Molecule Screening," Yale Center for Molecular Discovery.
  • "Off-Target Effects Analysis," Creative Diagnostics.
  • "How to measure and minimize off-target effects...," YouTube.
  • "PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION," PMC - NIH.
  • "Target Identification and Validation (Small Molecules)," UCL.
  • "Regulatory Knowledge Guide for Small Molecules," NIH's Seed.
  • "Strategies to Avoid and Reduce Off-Target Effects," CRISPR Medicine News.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Topoisomerase Inhibitors: Featuring 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative study of topoisomerase inhibitors, with a focus on positioning novel compounds like 6-Fluoro-2-methylquinoline-4-carboxylic acid against established drugs. It is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities targeting these critical enzymes.

Introduction: The Central Role of Topoisomerases in Cellular Homeostasis

DNA topoisomerases are indispensable enzymes that modulate the topological state of DNA, a process vital for DNA replication, transcription, repair, and chromosome segregation. These enzymes manage the intricate coiling and tangling of DNA by introducing transient single- or double-strand breaks, allowing for the passage of DNA strands before resealing the breaks. Due to their critical role in cell proliferation, topoisomerases have emerged as key targets for both antibacterial and anticancer therapies.

Topoisomerase inhibitors are broadly classified into two categories based on their target and mechanism of action:

  • Topoisomerase I Inhibitors: These agents target Topoisomerase I, which creates single-strand breaks in DNA to relieve torsional stress. Inhibitors of this enzyme, such as camptothecin and its derivatives, stabilize the transient Topoisomerase I-DNA covalent complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication.

  • Topoisomerase II Inhibitors: These compounds interfere with Topoisomerase II, an enzyme that introduces double-strand breaks to decatenate (unlink) intertwined DNA strands. This class is further divided into:

    • Topoisomerase II Poisons: These drugs, including etoposide and doxorubicin, stabilize the Topoisomerase II-DNA cleavage complex, leading to an accumulation of persistent double-strand breaks and subsequent cell death.

    • Topoisomerase II Catalytic Inhibitors: These agents inhibit the enzymatic activity of Topoisomerase II without stabilizing the cleavage complex. They can, for example, interfere with ATP binding, which is necessary for enzyme turnover.

This guide will focus on the comparative evaluation of this compound, a compound belonging to the quinoline carboxylic acid class, which is structurally related to well-known bacterial topoisomerase inhibitors.

The Contenders: A Profile of Established Topoisomerase Inhibitors

A robust comparative study requires well-characterized reference compounds. The following inhibitors serve as benchmarks for evaluating novel agents like this compound.

Fluoroquinolones: Ciprofloxacin and Levofloxacin
  • Class: Bacterial Topoisomerase II Inhibitors (specifically targeting DNA gyrase and Topoisomerase IV).

  • Mechanism of Action: Fluoroquinolones are broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial type II topoisomerases. In many Gram-negative bacteria, the primary target is DNA gyrase, while in many Gram-positive bacteria, it is Topoisomerase IV. These drugs stabilize the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome, thereby inhibiting DNA replication and transcription and ultimately causing cell death. Levofloxacin is the L-isomer of ofloxacin and exhibits greater affinity for the bacterial enzymes compared to the R-isomer.

  • Key Features: These are synthetic compounds widely used in the treatment of various bacterial infections. Resistance can emerge through mutations in the genes encoding the target enzymes or through the overexpression of efflux pumps that remove the drug from the bacterial cell.

Etoposide
  • Class: Human Topoisomerase II Poison.

  • Mechanism of Action: Etoposide is a semi-synthetic derivative of podophyllotoxin used in cancer chemotherapy. It specifically targets human Topoisomerase II. Etoposide stabilizes the covalent complex between Topoisomerase II and DNA after the enzyme has created a double-strand break. By preventing the re-ligation of these breaks, etoposide induces significant DNA damage, which triggers cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

  • Key Features: Etoposide is a cornerstone in the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas. Its activity is cell cycle-dependent, with maximal effects in the late S and G2 phases.

Experimental Framework for Comparative Analysis

To objectively compare the performance of this compound with the aforementioned inhibitors, a series of well-defined in vitro experiments are essential.

In Vitro Topoisomerase Inhibition Assays

The foundational step in characterizing a putative topoisomerase inhibitor is to measure its direct effect on enzyme activity. Two standard assays are employed for this purpose:

  • DNA Relaxation Assay (for Topoisomerase I and II): This assay assesses the ability of topoisomerases to relax supercoiled plasmid DNA. In the presence of an active enzyme, the supercoiled DNA, which migrates quickly through an agarose gel, is converted into a relaxed, slower-migrating form. An effective inhibitor will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

  • kDNA Decatenation Assay (for Topoisomerase II): This assay measures the capacity of Topoisomerase II to resolve catenated (interlocked) networks of kinetoplast DNA (kDNA) into individual minicircles. Catenated kDNA is too large to enter the agarose gel, while the decatenated minicircles can migrate freely. Inhibitors of Topoisomerase II will prevent this decatenation, causing the kDNA to remain in the loading well of the gel.

The following diagram illustrates the workflow for these assays.

Topoisomerase_Inhibition_Assay_Workflow cluster_relaxation DNA Relaxation Assay cluster_decatenation kDNA Decatenation Assay r_start Supercoiled Plasmid DNA r_reaction Incubate with Topoisomerase I/II + Inhibitor r_start->r_reaction r_gel Agarose Gel Electrophoresis r_reaction->r_gel r_result_inhibited Result (Inhibition): Supercoiled DNA band persists r_gel->r_result_inhibited Inhibitor Present r_result_no_inhibition Result (No Inhibition): Relaxed DNA bands appear r_gel->r_result_no_inhibition No Inhibitor (Control) d_start Catenated kDNA d_reaction Incubate with Topoisomerase II + Inhibitor d_start->d_reaction d_gel Agarose Gel Electrophoresis d_reaction->d_gel d_result_inhibited Result (Inhibition): DNA remains in well d_gel->d_result_inhibited Inhibitor Present d_result_no_inhibition Result (No Inhibition): Decatenated minicircles migrate d_gel->d_result_no_inhibition No Inhibitor (Control)

Caption: Workflow for in vitro Topoisomerase Inhibition Assays.

Quantitative Analysis: Determining IC50 Values

To compare the potency of different inhibitors, the half-maximal inhibitory concentration (IC50) is determined. This is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table provides a template for summarizing the comparative potency data.

CompoundTarget EnzymeAssay TypeIC50 (µM)
This compound Human Topo IRelaxationExperimental Value
Human Topo IIαDecatenationExperimental Value
S. aureus DNA GyraseRelaxationExperimental Value
S. aureus Topo IVDecatenationExperimental Value
Ciprofloxacin S. aureus DNA GyraseRelaxationReference Value
S. aureus Topo IVDecatenationReference Value
Levofloxacin S. aureus DNA GyraseRelaxationReference Value
S. aureus Topo IVDecatenationReference Value
Etoposide Human Topo IIαDecatenationReference Value

Mechanistic Insights: Distinguishing Poisons from Catalytic Inhibitors

A critical aspect of inhibitor characterization is understanding how it inhibits the enzyme. The mechanism of action for topoisomerase inhibitors can be visualized as follows:

Topoisomerase_MoA cluster_normal Normal Catalytic Cycle cluster_inhibition Inhibitor Action n_dna Supercoiled DNA n_complex Topoisomerase-DNA Non-covalent Complex n_dna->n_complex n_cleavage Cleavage Complex (Transient) n_complex->n_cleavage i_catalytic Catalytic Inhibitors n_passage Strand Passage n_cleavage->n_passage i_poison Poisons (e.g., Etoposide, Fluoroquinolones) n_religation Re-ligation n_passage->n_religation n_release Relaxed DNA + Free Enzyme n_religation->n_release i_cleavage_stabilized Stabilized Cleavage Complex (Leads to DNA breaks) i_poison->i_cleavage_stabilized i_atp_block Block ATP binding or other catalytic steps i_catalytic->i_atp_block

Caption: General mechanisms of topoisomerase inhibition.

To determine if this compound acts as a topoisomerase poison, a DNA cleavage assay can be performed. This assay detects the accumulation of the covalent enzyme-DNA complex. The reaction is stopped with a strong denaturant (like SDS) which traps the complex if it has been stabilized by a poison. The resulting protein-linked DNA breaks can then be quantified.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described.

Protocol: Topoisomerase II kDNA Decatenation Assay

Objective: To determine the inhibitory effect of a test compound on the decatenation activity of human Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα (purified)

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 5 mM DTT, 300 µg/mL BSA)

  • 10 mM ATP solution

  • Test compound (e.g., this compound) dissolved in DMSO

  • 5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide solution (or other DNA stain)

  • Nuclease-free water

Procedure:

  • Enzyme Titration (Pre-experiment): Determine the minimal amount of Topoisomerase IIα required to completely decatenate the kDNA in a 30-minute incubation. This is the amount of enzyme to be used in the inhibition assay.

  • Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 2 µL of 10 mM ATP

    • 0.2 µg of kDNA

    • Nuclease-free water to a volume of 18 µL.

  • Inhibitor Addition: Aliquot 18 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations (serial dilutions). For the positive control, add 1 µL of DMSO. For the negative control (no enzyme activity), add 1 µL of DMSO.

  • Enzyme Addition: To all tubes except the negative control, add 1 µL of the pre-determined amount of Topoisomerase IIα. To the negative control, add 1 µL of enzyme dilution buffer.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye to each tube.

  • Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will appear as a faster-migrating band. Quantify the band intensities to calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Resistance Mechanisms: A Key Consideration

When evaluating a novel inhibitor, it is crucial to consider potential mechanisms of resistance. For both antibacterial and anticancer topoisomerase inhibitors, common resistance pathways include:

  • Target Modification: Point mutations in the genes encoding the topoisomerase can reduce the binding affinity of the drug.

  • Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family, can actively remove the inhibitor from the cell, reducing its intracellular concentration.

  • Altered DNA Damage Response: In cancer cells, enhanced DNA repair pathways can counteract the DNA damage induced by topoisomerase poisons.

Conclusion and Future Directions

The framework outlined in this guide provides a rigorous and systematic approach to the comparative analysis of this compound and other novel topoisomerase inhibitors. By employing standardized in vitro assays, determining quantitative measures of potency like IC50, and probing the mechanism of action, researchers can effectively position new chemical entities within the existing landscape of topoisomerase-targeted therapies. The ultimate goal is to identify compounds with improved potency, selectivity, and a lower propensity for resistance, thereby addressing the ongoing clinical need for more effective antibacterial and anticancer agents.

References

  • Wikipedia. (n.d.). Levofloxacin.
  • Wikipedia. (n.d.). Topoisomerase inhibitor.
  • Adejare, A., & Ali, A. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. PMC.
  • Rubin, E. H., & Hait, W. N. (n.d.). Mechanisms of Resistance to Topoisomerase Targeting. Holland-Frei Cancer Medicine - NCBI Bookshelf.
  • Pommier, Y., et al. (n.d.). Molecular mechanisms of etoposide. PMC - NIH.
  • Adejare, A., & Ali, A. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI.
  • MDPI. (n.d.). Understanding Cancer's Defense against Topoisomerase-Active Drugs: A Comprehensive Review.
  • Patsnap Synapse. (2024). What is the mechanism of Levofloxacin?.
  • Patsnap Synapse. (2024). What is the mechanism of Etoposide?.
  • PubMed. (2019). A comprehensive review of topoisomerase inhibitors as anticancer agents in the past decade.
  • SpringerLink. (n.d.). Topoisomerase Inhibitor Resistance in Breast Cancer: Exploring Alterations in Cellular Metabolism and Properties Driving Drug Insensitivity.
  • Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin?.
  • MIMS Philippines. (n.d.). RiteMED Levofloxacin Mechanism of Action.
  • Israel, M., et al. (2013). Mechanisms regulating resistance to inhibitors of topoisomerase II. PMC - PubMed Central.

A Methodological Guide to Assessing the Therapeutic Index of Novel Anticancer Agents: "6-Fluoro-2-methylquinoline-4-carboxylic acid" as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of a Wide Therapeutic Window in Oncology

The ultimate goal in anticancer drug development is to achieve maximum tumor cell eradication with minimal harm to the patient. The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1][2] A high therapeutic index signifies a wide margin of safety, a paramount objective in a field where treatments are often aggressive.[3][4]

This guide provides a comprehensive framework for the preclinical assessment of the therapeutic index for a novel investigational compound, "6-Fluoro-2-methylquinoline-4-carboxylic acid" (hereafter referred to as FQ-acid). As FQ-acid is a novel entity, this document will establish the requisite experimental workflows to determine its efficacy and toxicity profiles, and subsequently compare its calculated TI against established chemotherapeutic agents, Doxorubicin and Cisplatin.

The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing significant potential as anticancer agents through mechanisms like the inhibition of dihydroorotate dehydrogenase or disruption of tubulin polymerization.[5][6][7] Based on this, we will proceed with the hypothesis that FQ-acid exhibits cytotoxic activity against cancer cells, providing a logical basis for its evaluation as an oncologic therapeutic.

Phase 1: Efficacy Determination (Effective Dose, 50% - ED₅₀)

The initial phase focuses on quantifying the dose of FQ-acid required to produce a significant therapeutic effect, defined as a 50% reduction in tumor growth in a preclinical setting. This involves a tiered approach from in vitro cell-based assays to in vivo animal models.[8]

In Vitro Potency Assessment (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Here, we will determine the IC₅₀ of FQ-acid against a relevant cancer cell line.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.[11]

  • Compound Treatment: Prepare a series of dilutions of FQ-acid in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various concentrations of FQ-acid. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours to allow the compound to exert its effect.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours at 37°C.[9][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • IC₅₀ Calculation: Plot the percentage of cell viability against the log of the compound concentration. The IC₅₀ value is determined from the resulting dose-response curve.

In Vivo Efficacy (ED₅₀) in Xenograft Models

In vivo tumor models are more reliable indicators of clinical efficacy than in vitro assays alone.[8][12] The use of human tumor xenografts, where human cancer cells are implanted into immunodeficient mice, is a standard and crucial step in preclinical drug evaluation.[13][14][15]

Experimental Protocol: Human Tumor Xenograft Mouse Model

  • Animal Acclimatization: House female athymic nude mice in a pathogen-free environment for at least one week before the experiment.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells suspended in Matrigel into the right flank of each mouse.[13]

  • Tumor Growth and Grouping: Monitor tumor growth regularly. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).

  • Dosing Regimen: Administer FQ-acid via an appropriate route (e.g., intraperitoneal or oral gavage) at various dose levels (e.g., 10, 30, 100 mg/kg) daily for 21 days. Include a vehicle control group and a positive control group (e.g., Doxorubicin at 5 mg/kg, weekly).

  • Efficacy Measurement: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint and ED₅₀ Determination: The study endpoint is reached when tumors in the control group reach a predetermined size. The ED₅₀ is the dose that causes a 50% reduction in tumor growth compared to the vehicle control group at the end of the study.

Efficacy_Workflow cluster_0 Phase 1: Efficacy (ED50) Determination invitro In Vitro Potency (MTT Assay) ic50 Calculate IC50 invitro->ic50 Dose-response curve invivo In Vivo Efficacy (Xenograft Model) ed50 Determine ED50 invivo->ed50 Tumor growth inhibition ic50->invivo Inform dose selection

Figure 1: Workflow for determining the therapeutic efficacy (ED₅₀) of FQ-acid.

Phase 2: Toxicity Determination (Toxic Dose, 50% - TD₅₀)

Parallel to efficacy studies, a thorough toxicity assessment is essential. For preclinical studies, the lethal dose 50% (LD₅₀) or toxic dose 50% (TD₅₀) is determined.[16][17] We will follow the Organization for Economic Co-operation and Development (OECD) guidelines for acute oral toxicity testing, which provide a systematic and reproducible approach while minimizing animal use.[18][19]

In Vitro Cytotoxicity against Non-Cancerous Cells

To assess the selectivity of FQ-acid, its cytotoxicity will be evaluated against a non-cancerous cell line, such as human fibroblasts (e.g., MRC-5), using the same MTT protocol described in Section 1.1. A high IC₅₀ value in normal cells compared to cancer cells suggests favorable selectivity.

In Vivo Acute Oral Toxicity (TD₅₀/LD₅₀)

This study aims to determine the dose of FQ-acid that causes toxicity or mortality in 50% of the animal population.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The Acute Toxic Class Method is a stepwise procedure using three animals of a single sex (typically female, which are often slightly more sensitive) per step.[18][20]

  • Animal Preparation: Use healthy, young adult female rodents (e.g., Wistar rats), acclimatized for at least 5 days.

  • Dosing: Administer FQ-acid orally by gavage at one of the fixed starting dose levels (e.g., 300 mg/kg). The substance is given in a single dose.[21]

  • Observation: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as signs of respiratory or central nervous system distress.[20]

  • Stepwise Procedure:

    • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified at that dose level.

    • If 1 animal dies, the procedure is repeated at the same dose level to confirm the result.

    • If no mortality occurs, the procedure is repeated at the next higher dose level.

  • TD₅₀/LD₅₀ Estimation: The results allow for the classification of the substance into a specific toxicity category and provide an estimate of the TD₅₀ or LD₅₀. The TD₅₀ is the dose at which significant, non-lethal toxic effects are observed in 50% of the animals.

Toxicity_Workflow cluster_1 Phase 2: Toxicity (TD50) Determination start_dose Start Dose (e.g., 300 mg/kg) 3 female rodents obs Observe Mortality/Toxicity for 14 days start_dose->obs Oral gavage decision Mortality? obs->decision stop_classify Stop & Classify Toxicity decision->stop_classify Yes (≥2 animals) increase_dose Increase Dose Level (e.g., 2000 mg/kg) decision->increase_dose No increase_dose->start_dose Repeat procedure

Figure 2: OECD 423 workflow for determining acute oral toxicity (TD₅₀).

Phase 3: Comparative Analysis of Therapeutic Index

The therapeutic index is calculated as the ratio of the toxic dose to the effective dose.[2][3]

TI = TD₅₀ / ED₅₀

A higher TI value indicates a more favorable safety profile. We will compare the calculated TI of FQ-acid with the established values for Doxorubicin and Cisplatin, two cornerstones of chemotherapy that are known for their efficacy but also for significant toxicities and narrow therapeutic windows.[1][22][23]

Comparative Data Summary

The following table presents a hypothetical data summary based on the successful completion of the described protocols, alongside literature-derived data for the comparator drugs.

CompoundEfficacy (ED₅₀) (mg/kg)Toxicity (TD₅₀) (mg/kg)Calculated Therapeutic Index (TI)In Vitro Selectivity Index (SI)¹
FQ-acid (Hypothetical) 2550020.0 >10
Doxorubicin ~2-5~10-20~2-4 ~1-3[24][25]
Cisplatin ~3-7~10-15~2-3 [26]~2.1[25]

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. It is an in vitro surrogate for the TI.

Discussion and Field-Proven Insights

The hypothetical data presented in the table suggests that FQ-acid possesses a significantly wider therapeutic index (TI ≈ 20) compared to Doxorubicin (TI ≈ 2-4) and Cisplatin (TI ≈ 2-3). This is a highly desirable outcome in preclinical drug development. A 20-fold margin between the effective and toxic doses implies a much lower risk of dose-limiting toxicities at therapeutically relevant concentrations.

It is critical to acknowledge that the preclinical TI, often calculated using LD₅₀ or TD₅₀ from animal studies, does not always translate directly to the human therapeutic window.[3] However, it is an indispensable tool for prioritizing drug candidates. A compound with a robust preclinical TI, like the hypothetical FQ-acid, is a much stronger candidate for advancement into more complex toxicology studies and, ultimately, human clinical trials.[8] The favorable profile of FQ-acid would justify further investigation into its mechanism of action, pharmacokinetics, and long-term safety.

Conclusion

This guide outlines a rigorous, validated, and logical framework for the preclinical assessment of a novel compound's therapeutic index. By systematically determining the efficacy (ED₅₀) and toxicity (TD₅₀) of "this compound," a quantitative comparison against standard-of-care agents can be made. The hypothetical results, indicating a superior therapeutic index for FQ-acid, underscore the potential of this chemical scaffold and warrant its continued development as a potentially safer and more effective anticancer agent.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Steele, V. E., & Lubet, R. A. (2010). The Use of Animal Models for Cancer Chemoprevention Drug Development. Current cancer drug targets, 10(5), 536–552.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Kerbel, R. S. (2009). Drug Efficacy Testing in Mice. Methods in molecular biology (Clifton, N.J.), 595, 3–14.
  • Valdivieso, M., Burgess, M. A., Ewer, M. S., Mackay, B., Wallace, S., & Benjamin, R. S. (1984). Increased Therapeutic Index of Weekly Doxorubicin in the Therapy of Non-Small Cell Lung Cancer: A Prospective, Randomized. Journal of Clinical Oncology, 2(3), 207–214.
  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method. OECD.
  • Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
  • Scribd. (n.d.). OECD-Acute Oral Toxicity-Fixed Dose Procedure 420. Scribd.
  • OECD. (1987). Test Guideline 401: Acute Oral Toxicity. OECD.
  • Onoda, T., Ohkawa, K., & Ikeda, M. (1990). Improved therapeutic index of cisplatin by procaine hydrochloride. Journal of the National Cancer Institute, 82(8), 677–684.
  • ResearchGate. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • Kelloff, G. J., Crowell, J. A., & Steele, V. E. (2004). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Journal of the National Cancer Institute, 96(12), 903–912.
  • Fodde, R., & Smits, R. (2002). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry - Anti-Cancer Agents, 2(4), 421–434.
  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology.
  • Teicher, B. A. (2008). Antitumor Efficacy Testing in Rodents. Journal of the National Cancer Institute, 100(21), 1500–1509.
  • Rani Sebastian, et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Wang, Y., Jiang, Z., & Zhang, S. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Cancer letters, 517, 33–45.
  • Creative Biolabs. (n.d.). Efficacy Models. Creative Biolabs.
  • Valdivieso, M., Burgess, M. A., Ewer, M. S., Mackay, B., Wallace, S., & Benjamin, R. S. (1984). Increased therapeutic index of weekly doxorubicin in the therapy of non-small cell lung cancer: a prospective, randomized study. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 2(3), 207–214.
  • Lilenbaum, R. C., Ansari, R., & Dowell, J. E. (2002). Unfavorable therapeutic index of cisplatin/gemcitabine/vinorelbine in advanced non-small-cell lung cancer. Clinical lung cancer, 4(1), 47–51.
  • Wikipedia. (n.d.). Doxorubicin. Wikipedia.
  • Tamargo, J., Le Heuzey, J. Y., & Mabo, P. (2015). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. European journal of clinical pharmacology, 71(5), 549–567.
  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Therapeutic Index. CSPT.
  • BuzzRx. (2024). Therapeutic Index: What It Is and Why It's Important. BuzzRx.
  • MDPI. (2023). Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. MDPI.
  • Wikipedia. (n.d.). Therapeutic index. Wikipedia.
  • Medical News Today. (2025). What is the therapeutic index of drugs?. Medical News Today.
  • ResearchGate. (n.d.). Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU). ResearchGate.
  • ResearchGate. (n.d.). IC 50 values and selectivity index of compounds (1 and 2), cisplatin and doxorubicin treated cancer cells. ResearchGate.
  • Medscape. (n.d.). Cisplatin dosing, indications, interactions, adverse effects, and more. Medscape.
  • Chen, S. F., Papp, L. M., & Ardecky, R. J. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical pharmacology, 40(4), 709–714.
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.

Sources

A Senior Application Scientist's Guide to the Statistical Validation of 6-Fluoro-2-methylquinoline-4-carboxylic Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the rigorous validation of novel chemical entities is the bedrock upon which successful therapeutic development is built. This guide provides an in-depth, technically-focused comparison of "6-Fluoro-2-methylquinoline-4-carboxylic acid" against a relevant alternative, "6-Chloro-2-methylquinoline-4-carboxylic acid." Our focus is not merely on the biological activity but on the statistical validation of the experimental results that underpin our understanding of these compounds. We will delve into the causality behind our experimental choices and present a self-validating system of protocols.

Introduction: The Significance of the Quinoline Scaffold

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer and antimalarial properties.[1] The specific substitutions on the quinoline ring can dramatically influence a compound's biological activity, physicochemical properties, and metabolic stability. "this compound" is a promising candidate in early-stage drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity. To objectively evaluate its potential, a direct comparison with a structurally similar analog, "6-Chloro-2-methylquinoline-4-carboxylic acid," is essential. This guide will walk you through the experimental and statistical methodologies required for a robust comparison.

Experimental Design: A Head-to-Head Comparison

Our primary objective is to compare the purity, stability, and in vitro efficacy of "this compound" and "6-Chloro-2-methylquinoline-4-carboxylic acid." The following experimental workflow is designed to generate the necessary data for a statistically meaningful comparison.

G cluster_0 Compound Synthesis & Characterization cluster_1 Analytical Method Development & Validation cluster_2 Comparative Studies cluster_3 Statistical Analysis synthesis Synthesis of 6-Fluoro and 6-Chloro analogs purification Purification by Recrystallization synthesis->purification structural_verification Structural Verification (NMR, MS) purification->structural_verification hplc_dev HPLC Method Development structural_verification->hplc_dev hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val purity_analysis Purity Analysis hplc_val->purity_analysis stability_study Forced Degradation Study hplc_val->stability_study in_vitro_assay In Vitro Efficacy Assay hplc_val->in_vitro_assay data_analysis Statistical Analysis of Results (t-test, ANOVA) purity_analysis->data_analysis stability_study->data_analysis in_vitro_assay->data_analysis conclusion Conclusion & Recommendation data_analysis->conclusion G cluster_0 Data Input cluster_1 Hypothesis Testing cluster_2 Statistical Test cluster_3 Decision data Purity and Stability Data for Fluoro and Chloro Analogs null_hypothesis H₀: No difference in means data->null_hypothesis alt_hypothesis H₁: Difference in means data->alt_hypothesis t_test Student's t-test null_hypothesis->t_test alt_hypothesis->t_test p_value Calculate p-value t_test->p_value decision p < 0.05? p_value->decision reject_null Reject H₀ decision->reject_null Yes accept_null Fail to Reject H₀ decision->accept_null No

Sources

A Comparative Guide to the Bioactivity of 6-Fluoro-2-methylquinoline-4-carboxylic acid: A Foundational Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the peer-reviewed validation of the bioactivity surrounding the chemical scaffold, 6-Fluoro-2-methylquinoline-4-carboxylic acid. While direct, extensive peer-reviewed studies on this specific molecule are nascent, its structural components are present in numerous well-characterized bioactive compounds. This guide will, therefore, compare its validated and potential bioactivities by examining its structural relationship to established quinoline-4-carboxylic acid derivatives, including the anticancer agent Brequinar and the fluoroquinolone class of antibiotics. We will delve into the mechanistic underpinnings of these related compounds to provide a robust, evidence-based framework for evaluating the potential of this compound as a key starting material in drug discovery programs.

Executive Summary: A Scaffold of Untapped Potential

This compound is a synthetic organic compound featuring a quinoline-4-carboxylic acid core, a structural motif renowned for its diverse pharmacological activities. The presence of a fluorine atom at the 6-position and a methyl group at the 2-position are key determinants of its potential bioactivity. While this specific molecule is primarily cited in patent literature as a crucial intermediate for more complex therapeutic agents, its core structure suggests a strong potential for intrinsic bioactivity, particularly in the realms of oncology, infectious diseases, and immunology. This guide will illuminate these possibilities through a comparative analysis with structurally similar, well-documented molecules.

Comparative Analysis: Structural Insights into Potential Bioactivity

The bioactivity of this compound can be inferred from its structural similarity to two major classes of therapeutic agents: inhibitors of dihydroorotate dehydrogenase (DHODH) and fluoroquinolone antibacterials.

Anticancer Potential via Dihydroorotate Dehydrogenase (DHODH) Inhibition

Mechanistic Overview: Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells. Inhibition of DHODH leads to depletion of the pyrimidine pool, thereby arresting DNA and RNA synthesis and halting cell proliferation.

Structural Comparison with Brequinar: Brequinar, a potent DHODH inhibitor with demonstrated anticancer and immunosuppressive properties, shares the 6-fluoro-quinoline-4-carboxylic acid core with our topic molecule.[1][2][3]

FeatureBrequinarThis compoundImplication for Bioactivity
Core Scaffold 6-Fluoro-quinoline-4-carboxylic acid6-Fluoro-quinoline-4-carboxylic acidShared core suggests a high likelihood of DHODH interaction.
C2-Substituent 2'-fluoro-1,1'-biphenyl (bulky, hydrophobic)Methyl (small, hydrophobic)Structure-activity relationship studies indicate that a bulky hydrophobic substituent at the C2 position is crucial for high-potency DHODH inhibition.[1] Therefore, this compound is predicted to be a less potent DHODH inhibitor than Brequinar. However, it may still exhibit activity and serve as a valuable scaffold for further optimization.
C4-Substituent Carboxylic acidCarboxylic acidThe carboxylic acid at the C4 position is a strict requirement for DHODH inhibition, forming critical interactions within the enzyme's active site.[1]
C6-Substituent FluorineFluorineThe fluorine at the C6 position contributes to the overall electronic properties and binding affinity.

Experimental Validation Workflow:

DHODH_Inhibition_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound Test Compound (e.g., this compound) Assay Enzyme Inhibition Assay (Spectrophotometric or Fluorometric) Compound->Assay ProliferationAssay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Compound->ProliferationAssay Enzyme Recombinant Human DHODH Enzyme->Assay Substrate Dihydroorotate Substrate->Assay IC50 Determine IC50 Value Assay->IC50 GI50 Determine GI50 Value IC50->GI50 Correlate biochemical and cellular activity CancerCells Cancer Cell Lines (e.g., A549, HCT116) CancerCells->ProliferationAssay ProliferationAssay->GI50

Caption: Workflow for validating DHODH inhibition.

Antibacterial Activity via DNA Gyrase/Topoisomerase IV Inhibition

Mechanistic Overview: Fluoroquinolones exert their bactericidal effects by inhibiting DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, transcription, and repair.

Structural Comparison with Fluoroquinolones: The 6-fluoro-quinoline core is a hallmark of the fluoroquinolone antibiotics.[4]

FeatureRepresentative Fluoroquinolones (e.g., Ciprofloxacin)This compoundImplication for Bioactivity
Core Scaffold 1,4-dihydro-4-oxo-quinoline-3-carboxylic acidQuinoline-4-carboxylic acidThe core quinolone structure is essential for antibacterial activity.
C6-Substituent FluorineFluorineThe C6-fluoro group is a critical feature of modern quinolones, significantly enhancing their antibacterial potency and spectrum of activity.[4][5]
N1-Substituent Typically a cyclopropyl or ethyl groupUnsubstitutedThe N1-substituent is vital for antibacterial activity, influencing potency and pharmacokinetic properties.[6] The lack of an N1-substituent in this compound suggests it may have weak or no antibacterial activity in this form. However, it is an ideal precursor for the synthesis of potent fluoroquinolones.
C7-Substituent Often a piperazine ringUnsubstitutedThe C7-substituent plays a major role in the spectrum of activity and potency against different bacterial species.[6]

Experimental Validation Workflow:

Antibacterial_Activity_Workflow Start Test Compound (e.g., N1- and C7-derivatives of This compound) MIC Minimum Inhibitory Concentration (MIC) Assay (Broth microdilution) Start->MIC GyraseAssay DNA Gyrase/Topoisomerase IV Inhibition Assay Start->GyraseAssay MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Results Determine Spectrum of Activity and Potency MIC->Results GyraseAssay->Results

Caption: Workflow for antibacterial activity validation.

Potential Anti-inflammatory and Immunomodulatory Roles

Patent literature provides evidence for the use of this compound as a key intermediate in the synthesis of compounds targeting the IgE receptor signaling cascade and monoacylglycerol lipase (MGL).[7][8]

  • Inhibition of Mast Cell Degranulation: Derivatives of this scaffold are designed to block the IgE receptor signaling cascade, which is central to allergic and inflammatory responses.[8] This suggests a potential application in treating conditions like asthma and allergic rhinitis.

  • Modulation of Monoacylglycerol Lipase (MGL): MGL is an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MGL leads to increased levels of 2-AG, which can have analgesic, anti-inflammatory, and anxiolytic effects.[7] The use of this compound as a building block for MGL modulators highlights its potential in developing therapeutics for pain and inflammatory disorders.

Detailed Experimental Protocols

DHODH Inhibition Assay (Spectrophotometric)
  • Reagents and Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), decylubiquinone, Tris-HCl buffer, Triton X-100, 96-well microplates, spectrophotometer.

  • Assay Buffer Preparation: Prepare a solution of 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure: a. To each well of a 96-well plate, add 50 µL of assay buffer. b. Add 2 µL of the test compound at various concentrations. c. Add 20 µL of a mixture containing DCIP and decylubiquinone. d. Initiate the reaction by adding 20 µL of recombinant DHODH. e. Immediately start the kinetic read on a spectrophotometer at 600 nm for 10-15 minutes.

  • Data Analysis: Calculate the rate of DCIP reduction. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), bacterial strains (e.g., E. coli, S. aureus), 96-well microplates, incubator.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Assay Procedure: a. Inoculate each well of the 96-well plate containing the serially diluted compound with the bacterial suspension. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a foundational scaffold with significant, albeit largely untapped, potential in drug discovery. Its structural relationship to potent DHODH inhibitors and fluoroquinolone antibiotics provides a strong rationale for its exploration in oncology and infectious diseases. Furthermore, its utility as a key intermediate in the synthesis of next-generation immunomodulators and MGL inhibitors, as evidenced by patent literature, underscores its versatility.

Future research should focus on the direct biological evaluation of this compound and its simple derivatives to establish baseline activity and validate the predictions made in this guide. A systematic structure-activity relationship study, particularly focusing on substitutions at the N1 and C2 positions, will be crucial in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
  • Andriole, V. T. (1989). Structure--activity relationship of quinolones. Journal of Antimicrobial Chemotherapy, 24 Suppl B, 1-2. [Link]
  • E-Hela, A., et al. (2023). Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation.
  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]
  • Alonso-Alonso, M., et al. (2021). Monoacylglycerol lipase modulators.
  • Armistead, D. M., et al. (2005). Quinoline compounds and their uses.
  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 6-Fluoro-2-methylquinoline-4-carboxylic acid. Synthesizing regulatory standards with practical laboratory experience, this document will explain the causality behind each procedural choice, ensuring a self-validating system of safety and compliance.

Hazard Assessment and Initial Considerations

  • Quinoline Derivatives: Many quinoline derivatives are treated as hazardous waste due to potential toxicity and environmental persistence.[1][2] They should never be disposed of in regular trash or down the drain.[1]

  • Halogenated Organic Compounds: The presence of fluorine classifies this compound as a halogenated organic. Such compounds can be persistent environmental pollutants and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][4][5]

  • Carboxylic Acids: While simple, low-molecular-weight carboxylic acids can sometimes be neutralized and, with explicit approval, drain-disposed, this is not a suitable approach for a complex, fluorinated quinoline derivative.[6][7][8]

Given these characteristics, This compound must be treated as hazardous waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, ensure you are wearing the appropriate PPE to minimize exposure risks.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or safety glasses with side shieldsOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat-
Respiratory Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required for spills or large quantities.-

Step-by-Step Disposal Protocol: From Benchtop to Final Disposal

This protocol is designed to comply with the foundational principles of laboratory safety and hazardous waste management as outlined by OSHA's Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[9][10][11][12]

Step 1: Immediate Waste Collection and Segregation (At the Point of Generation)

The principle of "cradle-to-grave" waste management begins the moment a substance is deemed waste.[13]

  • Solid Waste:

    • Carefully place solid this compound and any contaminated disposable items (e.g., weighing paper, gloves, pipette tips) directly into a designated hazardous waste container.

    • This container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[14]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated liquid hazardous waste container.

    • Do not mix this waste stream with other, incompatible chemical wastes. For instance, keep acidic waste separate from bases, and organic solvents separate from aqueous solutions to prevent dangerous reactions.[14]

Step 2: Labeling and Container Management

Proper labeling is a critical regulatory requirement and essential for safety.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[11] The label must also include the full chemical name: "this compound" and an indication of its hazards (e.g., "Irritant," "Toxic").

  • Container Integrity: Keep the waste container closed at all times, except when adding waste.[14] This prevents the release of vapors and reduces the risk of spills.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish one or more SAAs.[11][14]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Volume Limits: You may accumulate up to 55 gallons of non-acute hazardous waste in an SAA.[15]

  • Time Limits: Once a container is full, it must be moved to the central accumulation area within three days.[14] Partially filled containers may remain in the SAA for up to one year.[14]

Step 4: Final Disposal - The Role of Your Institution's EHS

The ultimate disposal of this hazardous waste must be handled by trained professionals through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.

  • Incineration: Due to its halogenated nature, the recommended final disposal method is high-temperature incineration.[16] For hazardous waste containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100 °C to ensure complete destruction.[3] This process is typically performed in a specialized incinerator equipped with afterburners and scrubbers to neutralize acidic gases (like hydrogen fluoride) produced during combustion.[5][17]

  • Do Not Neutralize for Drain Disposal: While the carboxylic acid group can be neutralized, the resulting salt of the fluorinated quinoline is still a hazardous compound.[6] Neutralization does not render this molecule safe for drain disposal and is not a substitute for proper hazardous waste management.[18]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby ignition sources.[19]

  • Contain the Spill: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the substance.[19]

  • Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Wash the spill area thoroughly with soap and water.[18]

  • Seek Medical Attention: If there is any personal contact, wash the affected area immediately and seek medical attention as appropriate.[20]

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation Point cluster_1 Initial Actions cluster_2 Container Management cluster_3 Interim Storage cluster_4 Final Disposal Pathway A Waste Generated: This compound (Solid or Liquid) B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B Step 1 C Segregate Waste: Solid vs. Liquid B->C D Place in Compatible, Sealed Container C->D Step 2 E Label Container: 'Hazardous Waste' + Chemical Name D->E F Store in Designated Satellite Accumulation Area (SAA) E->F Step 3 G Contact EHS for Pickup F->G Step 4 H Prohibited: Drain Disposal or Regular Trash F->H I Recommended Method: High-Temperature Incineration (>1100°C) by Licensed Vendor G->I

Caption: Decision workflow for the disposal of this compound.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard.
  • 29 CFR 1910.
  • Inciner
  • Preventing Exposure to Hazardous Chemicals in Laboratories.
  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Managing Hazardous Chemical Waste in the Lab.
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [Link]
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Perspective on halogenated organic compounds.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
  • Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
  • The problem with halogenated compounds emissions and its solution. Tecam Group. [Link]
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • How to Dispose of Acid Safely: A Step-by-Step Guide. Greenflow. [Link]
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Destruction of halogenated organics with hydrothermal processing. AIP Publishing. [Link]
  • Acceptable Drain Disposal Procedures. USDA ARS. [Link]
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
  • Neutralize Acids and Bases – Quick Tips. BHHC Safety Center. [Link]
  • 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Fluoro-2-methylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Fluoro-2-methylquinoline-4-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of structurally related quinoline derivatives and general best practices for handling fine chemical powders, as mandated by OSHA's Hazard Communication Standard.[1][2][3] A conservative approach to personal protective equipment (PPE) and handling is strongly advised to ensure laboratory safety.

Hazard Assessment: Understanding the Risks

  • Inhalation: Fine powders can be easily aerosolized and inhaled, potentially causing respiratory irritation.

  • Skin and Eye Contact: Similar quinoline derivatives are known to be skin and eye irritants.[4] Direct contact may cause redness, itching, and discomfort. Prolonged contact could lead to more severe irritation.

  • Ingestion: Accidental ingestion may be harmful.

Therefore, all handling procedures must be designed to minimize direct contact and prevent the generation of airborne dust.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for safely handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Standard Rationale
Hand Protection Chemical-resistant nitrile gloves (minimum 5-mil thickness)EN 374Provides a barrier against skin contact. Nitrile gloves offer good resistance to a variety of chemicals, but should be changed immediately upon contamination.[5][6]
Eye Protection Chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166Protects eyes from accidental splashes of solutions or contact with airborne powder.
Body Protection Laboratory coat---Protects skin and personal clothing from contamination.
Respiratory Protection N95 or higher-rated particulate respirator (e.g., FFP2, FFP3)NIOSH or EN 149Essential for weighing and handling the solid, powdered form to prevent inhalation of fine dust particles.[7][8][9][10]

For tasks with a higher risk of splashing, such as when dissolving the compound in a solvent, a face shield worn over chemical splash goggles is recommended.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Chemical Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid in Hood (Use N95 Respirator) prep_workspace->handling_weigh handling_dissolve Slowly Add Solid to Solvent handling_weigh->handling_dissolve handling_reaction Conduct Experiment handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware and Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

Detailed Methodologies

1. Preparation:

  • Review Safety Information: Before beginning any work, review the SDS for structurally similar compounds, such as 6-Fluoro-2-methylquinoline.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

2. Handling:

  • Weighing: When weighing the solid compound, do so within the chemical fume hood and wear an N95 or higher-rated particulate respirator.[11]

  • Dissolving: To prepare solutions, slowly add the solid to the solvent to prevent splashing.

  • Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding if necessary. Always avoid direct contact with the substance.

3. Cleanup and Disposal:

  • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[11] Do not pour any waste containing this compound down the drain. Consult your institution's environmental health and safety office for specific disposal guidelines.

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.

Storage

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents.[4]

By adhering to these safety and logistical measures, researchers can handle this compound with confidence, ensuring a secure environment for scientific advancement.

References

  • Arco. (n.d.). Selecting the right Respiratory Protection Equipment (RPE).
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
  • XAMAX® Clothing. (n.d.). How to Select the Right Respiratory Protection for Your Industry.
  • 3M. (n.d.). 3M Respirator Selection Guide.
  • uvex safety. (n.d.). Respirator for Chemicals | Protective Dust Mask.
  • REDA Safe. (n.d.). How Do I Choose the Right Respiratory Protective?
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.
  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BusinessGuide360. (2025, March 17). What Are OSHA's Hazard Communication Standards? [Video]. YouTube.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.
  • Advanced Journal of Chemistry, Section A. (2025).
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.